molecular formula C9H12O2 B076546 2-(3-Methylphenoxy)ethanol CAS No. 13605-19-1

2-(3-Methylphenoxy)ethanol

Cat. No.: B076546
CAS No.: 13605-19-1
M. Wt: 152.19 g/mol
InChI Key: FDBXUXVQIOQYIX-UHFFFAOYSA-N
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Description

2-(3-Methylphenoxy)ethanol is a versatile phenolic glycol ether of significant interest in chemical and biochemical research. Its structure, featuring a phenoxy ring substituted with a methyl group at the meta-position and terminated with a hydrophilic ethanol chain, confers valuable surfactant and solvent properties. This compound is primarily investigated as a chemical intermediate in organic synthesis and as a potential solvent or carrier agent in the development of pharmaceuticals, agrochemicals, and specialty polymers. Researchers utilize this compound in studies focusing on the solubilization of hydrophobic compounds, the formulation of delivery systems, and its effects on membrane permeability in cellular models. Its mechanism of action in biological systems is often attributed to its ability to interact with lipid bilayers and modulate fluidity, making it a tool for probing membrane-associated processes. This high-purity reagent is essential for advancing projects in medicinal chemistry, materials science, and formulation development, providing a reliable and well-characterized building block for innovative research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methylphenoxy)ethanol
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InChI

InChI=1S/C9H12O2/c1-8-3-2-4-9(7-8)11-6-5-10/h2-4,7,10H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FDBXUXVQIOQYIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
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DSSTOX Substance ID

DTXSID6065559
Record name Ethanol, 2-(3-methylphenoxy)-
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Molecular Weight

152.19 g/mol
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CAS No.

13605-19-1, 37281-57-5
Record name 2-(3-Methylphenoxy)ethanol
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Record name 2-(3-Tolyloxy)ethanol
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Record name 2-(m-Tolyloxy)ethanol
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Record name Poly(oxy-1,2-ethanediyl), α-(methylphenyl)-ω-hydroxy
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Foundational & Exploratory

2-(3-Methylphenoxy)ethanol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(3-Methylphenoxy)ethanol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a member of the glycol ether family, is an organic compound distinguished by its ether and alcohol functional groups. Structurally, it comprises a m-cresol moiety linked to an ethanol group via an ether bond. This arrangement confers a balance of hydrophobic and hydrophilic properties, making it a versatile intermediate in organic synthesis. While not typically an active pharmaceutical ingredient itself, its utility as a precursor and building block is of significant interest in the development of more complex molecules, including pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and safety considerations, tailored for a scientific audience.

Chemical and Physical Properties

Accurate identification and understanding of a compound's physical properties are fundamental to its application in research and development. The key identifiers and physicochemical properties of this compound are summarized below.

Chemical Identifiers

A consistent and unambiguous identification of a chemical substance is crucial for scientific communication and regulatory compliance.

IdentifierValue
CAS Number 13605-19-1[1][2][3][4]
Molecular Formula C₉H₁₂O₂[2][3][4]
Molecular Weight 152.19 g/mol [2][3][4]
IUPAC Name 2-(3-methylphenoxy)ethan-1-ol[3][4]
Synonyms 2-(m-Tolyloxy)ethanol, Ethylene glycol mono-m-tolyl ether, 2-Hydroxyethyl m-tolyl ether[1]
Physicochemical Data

The physical properties of this compound dictate its behavior in various chemical environments and are critical for designing experimental protocols, including reaction conditions and purification methods.

PropertyValue
Appearance Colorless to pale yellow liquid[1][4]
Boiling Point 104-105 °C at 3 mmHg[2][5]
Density 1.07 g/cm³[2][5]
Refractive Index 1.5300 - 1.5340 at 20°C[4][5]
Vapor Pressure 0.00636 mmHg at 25°C[2]
Solubility Limited solubility in water; soluble in organic solvents[1]

Synthesis Pathway

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the synthesis involves the reaction of m-cresol with ethylene oxide or a derivative.

General Synthesis Protocol
  • Deprotonation of m-Cresol: m-Cresol is treated with a strong base, such as sodium hydroxide or sodium hydride, to form the corresponding sodium m-cresolate. This step is crucial as it generates the nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting sodium m-cresolate is then reacted with a suitable two-carbon electrophile, such as ethylene oxide or 2-chloroethanol. The phenoxide attacks the electrophilic carbon, displacing the leaving group (in the case of 2-chloroethanol) or opening the epoxide ring (in the case of ethylene oxide).

  • Workup and Purification: The reaction mixture is typically neutralized and extracted with an organic solvent. The crude product is then purified, commonly through vacuum distillation, to yield pure this compound.

The choice of reagents and reaction conditions (e.g., solvent, temperature) can be optimized to maximize yield and purity.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process m_cresol m-Cresol deprotonation Step 1: Deprotonation (Formation of Sodium m-cresolate) m_cresol->deprotonation base Strong Base (e.g., NaOH) base->deprotonation ethylene_precursor Ethylene Oxide or 2-Chloroethanol nucleophilic_attack Step 2: Nucleophilic Attack (Ether Formation) ethylene_precursor->nucleophilic_attack deprotonation->nucleophilic_attack Sodium m-cresolate purification Step 3: Workup & Purification (Distillation) nucleophilic_attack->purification product This compound purification->product

General synthesis workflow for this compound.

Applications in Research and Development

The primary role of this compound is as a versatile chemical intermediate.[1][2] Its bifunctional nature, possessing both a hydroxyl group and an aromatic ether, allows for a wide range of subsequent chemical modifications.

  • Pharmaceutical Synthesis: In drug development, molecules like this compound serve as scaffolds or building blocks. The hydroxyl group can be further functionalized, for example, through esterification, oxidation, or conversion to a leaving group for subsequent nucleophilic substitution. The aromatic ring can also undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups to modulate the biological activity of the final compound.

  • Agrochemicals: Similar to its role in pharmaceuticals, it is used as a precursor in the synthesis of new pesticides and herbicides.[1]

  • Personal Care Products: Due to its potential mild antimicrobial properties, it has been considered for use in various formulations.[1]

Safety and Handling

Adherence to safety protocols is paramount when handling any chemical intermediate. The following information is derived from available Safety Data Sheets (SDS).

Hazard Identification

This compound is associated with the following hazards:

  • H302: Harmful if swallowed.[6]

  • H315: Causes skin irritation.[6]

  • H318: Causes serious eye damage.[6]

  • H335: May cause respiratory irritation.[6]

Recommended Precautions

To mitigate risks, the following precautionary measures should be strictly followed:

  • P261 & P271: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[6]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[6]

  • P264: Wash skin thoroughly after handling.[6]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[6]

Safety_Precautions center_node Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) center_node->ppe Protection ventilation Use in a Well-Ventilated Area (Fume Hood) center_node->ventilation Environment storage Store Securely (Tightly Closed, Locked Up) center_node->storage Storage hygiene Practice Good Hygiene (Wash Hands After Use) center_node->hygiene Personal Care

Key safety precautions for handling this compound.

Spectroscopic Data

For researchers, confirmation of a compound's identity and purity is essential. Spectroscopic data for this compound is available through various chemical suppliers and databases. This typically includes:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra to confirm the carbon-hydrogen framework.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the O-H stretch of the alcohol and C-O stretches of the ether.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[2]

It is standard practice to acquire and interpret this data to verify the structure of the synthesized or purchased material before its use in subsequent experimental steps.

References

  • Ethanol, 2-(3-methylphenoxy)- - Substance Details - SRS | US EPA. (n.d.).
  • This compound - Stenutz. (n.d.).

Sources

2-(3-Methylphenoxy)ethanol structural formula and isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(3-Methylphenoxy)ethanol and its Positional Isomers

Abstract

This technical guide provides a comprehensive overview of this compound (CAS: 13605-19-1), a key organic intermediate within the aryl glycol ether family. We will delve into its core structural features, physicochemical properties, and the nuances of its primary positional isomers. This document is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis via Williamson etherification, detailed protocols for structural elucidation using modern spectroscopic techniques, and a discussion of its applications and safety considerations. The guide emphasizes the causal relationships behind experimental choices, ensuring a blend of theoretical knowledge and practical applicability.

Introduction to Aryl Glycol Ethers

Aryl glycol ethers represent a significant class of organic compounds characterized by an aromatic ring and an ether-linked glycol moiety. Their amphiphilic nature, combining a hydrophobic aromatic nucleus with a hydrophilic alcohol function, makes them versatile solvents, coupling agents, and, critically, valuable building blocks in organic synthesis. This compound, also known as ethylene glycol mono-m-tolyl ether, is a prominent member of this class, utilized primarily as an intermediate in the manufacturing of pharmaceuticals and agrochemicals.[1] Understanding its chemical behavior, synthesis, and isomeric forms is fundamental for its effective application in research and development.

This compound: Core Compound Profile

Structural Formula and Nomenclature

This compound possesses a molecular formula of C₉H₁₂O₂ and a molecular weight of 152.19 g/mol .[2][3][4] Its structure consists of a meta-cresol (3-methylphenol) core linked via an ether bond to an ethanol group. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(3-methylphenoxy)ethan-1-ol.[3][4]

Below is a diagram illustrating the core structure and its positional isomers.

G cluster_meta This compound (meta) cluster_ortho 2-(2-Methylphenoxy)ethanol (ortho) cluster_para 2-(4-Methylphenoxy)ethanol (para) node_m node_o node_p

Caption: Structural formulas of the three positional isomers of 2-(methylphenoxy)ethanol.

Physicochemical Properties

This compound is typically a clear, colorless to pale yellow liquid at room temperature.[1][4] Its properties are summarized in the table below. The ether linkage and terminal hydroxyl group allow for hydrogen bonding, yet the aromatic ring imparts significant nonpolar character, resulting in limited water solubility.[1]

PropertyValueSource(s)
CAS Number 13605-19-1[2][3][4]
Molecular Formula C₉H₁₂O₂[2][3][4]
Molecular Weight 152.19 g/mol [2][3][4]
Appearance Colorless to pale yellow liquid[1][4]
Boiling Point 104-105 °C @ 3 mmHg[2][5]
Density ~1.07 g/cm³[2][5][6]
Refractive Index 1.5300-1.5340 @ 20 °C[2][4][6]
SMILES CC1=CC=CC(OCCO)=C1[4][7]
InChIKey FDBXUXVQIOQYIX-UHFFFAOYSA-N[1][4]

Structural Isomerism in 2-(Methylphenoxy)ethanols

The primary source of isomerism for 2-(methylphenoxy)ethanol arises from the position of the methyl group on the benzene ring relative to the oxyethanol substituent. This positional isomerism gives rise to three distinct compounds: ortho (1,2-substitution), meta (1,3-substitution), and para (1,4-substitution).

Profile of Isomers
  • 2-(2-Methylphenoxy)ethanol (ortho-isomer): The proximity of the methyl group to the ether linkage can induce steric hindrance, potentially influencing reaction kinetics and conformational preferences compared to the other isomers.

  • 2-(4-Methylphenoxy)ethanol (para-isomer): This isomer exhibits the highest degree of symmetry. Its properties, such as melting and boiling points, can differ significantly due to more efficient crystal packing in the solid state.[8]

Comparative Properties of Positional Isomers

While data for the ortho isomer is less commonly reported, a comparison with the well-characterized para isomer highlights the impact of substituent placement.

PropertyThis compound (meta)2-(4-Methylphenoxy)ethanol (para)
Physical State LiquidSolid
Melting Point N/A (Liquid at RT)39.43 °C (predicted)
Boiling Point 104-105 °C @ 3 mmHg261.19 °C @ 760 mmHg (predicted)
log Kow 1.371.65

Data for the para-isomer sourced from Vulcanchem.[8]

The difference in physical state and boiling point underscores how subtle changes in molecular structure can have significant macroscopic consequences. The higher boiling point of the para isomer is consistent with its greater symmetry, which can lead to stronger intermolecular forces in the condensed phase.

Synthesis and Purification

Mechanistic Overview: The Williamson Ether Synthesis

The most direct and reliable method for preparing this compound is the Williamson ether synthesis. This Sₙ2 reaction involves two key steps:

  • Deprotonation: A strong base (e.g., sodium hydride, sodium hydroxide) is used to deprotonate the phenolic hydroxyl group of m-cresol, forming the more nucleophilic sodium m-cresolate.

  • Nucleophilic Attack: The resulting phenoxide anion attacks a suitable electrophile, typically ethylene oxide or a 2-haloethanol (e.g., 2-chloroethanol). The use of ethylene oxide is often preferred industrially as it is highly reactive and the only byproduct is the regenerated base catalyst.

Causality: The phenoxide is a superior nucleophile compared to the neutral phenol because of its negative charge. The reaction is typically conducted in a polar aprotic solvent (e.g., DMF, THF) which solvates the cation but not the nucleophile, thereby maximizing its reactivity.

G reactants Reactants: - m-Cresol - Sodium Hydroxide - 2-Chloroethanol deprotonation Step 1: Deprotonation (Formation of Sodium m-cresolate) reactants->deprotonation Add base to m-cresol nucleophilic_attack Step 2: Sₙ2 Attack (Ether Formation) deprotonation->nucleophilic_attack Add 2-chloroethanol, apply heat workup Step 3: Aqueous Workup (Neutralization & Extraction) nucleophilic_attack->workup Cool reaction, add water & acid purification Step 4: Purification (Vacuum Distillation) workup->purification Separate organic layer, dry, and concentrate product Final Product: This compound purification->product Collect pure fraction

Caption: Workflow for the Williamson ether synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure and must be adapted and performed with appropriate safety measures in a controlled laboratory setting.

  • Reactor Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet. An inert atmosphere is crucial to prevent the oxidation of the sensitive phenoxide intermediate.

  • Reagent Charging: Charge the flask with m-cresol (1.0 eq.) and a suitable solvent like anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: While stirring under nitrogen, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise at 0 °C. The evolution of hydrogen gas will be observed. Allow the mixture to stir at room temperature for 1 hour after the addition is complete to ensure full formation of the sodium m-cresolate.

  • Etherification: Add 2-chloroethanol (1.2 eq.) dropwise to the flask. After the addition, heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Cool the mixture to room temperature and cautiously quench with water to destroy any unreacted NaH. Acidify the solution to pH ~7 with dilute HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the solvent using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation (e.g., at ~104 °C / 3 mmHg[2]) to yield the pure product.

Trustworthiness: This protocol is self-validating. The progress can be monitored chromatographically, and the final product's identity and purity must be confirmed by spectroscopic analysis (see Section 5) and GC, ensuring the procedure's success.

Structural Elucidation and Analytical Techniques

Confirming the identity and purity of synthesized this compound is paramount. A combination of spectroscopic and chromatographic methods provides a complete analytical profile.

Expected Spectroscopic Data

The following table summarizes the key signals expected from NMR and IR spectroscopy, which are used to confirm the structural integrity of the molecule.

TechniqueExpected Signals and Interpretation
¹H NMR ~7.1-7.2 ppm (t): Aromatic proton para to both substituents.~6.7-6.8 ppm (m): Three aromatic protons.~4.1 ppm (t): Methylene protons adjacent to the ether oxygen (-O-CH₂ -).~3.9 ppm (t): Methylene protons adjacent to the hydroxyl group (-CH₂ -OH).~2.3 ppm (s): Methyl group protons (-CH₃).Variable (br s): Hydroxyl proton (-OH).
¹³C NMR ~158 ppm: Aromatic carbon attached to the ether oxygen.~139 ppm: Aromatic carbon attached to the methyl group.~110-130 ppm: Four other aromatic carbons.~70 ppm: Methylene carbon adjacent to the ether oxygen (-O-CH₂ -).~61 ppm: Methylene carbon adjacent to the hydroxyl group (-CH₂ -OH).~21 ppm: Methyl carbon (-CH₃ ).
FT-IR 3600-3200 cm⁻¹ (broad): O-H stretch from the alcohol.3100-3000 cm⁻¹: Aromatic C-H stretch.3000-2850 cm⁻¹: Aliphatic C-H stretch.~1600, ~1490 cm⁻¹: Aromatic C=C stretches.~1250 cm⁻¹: Aryl-alkyl ether C-O stretch.~1050 cm⁻¹: Primary alcohol C-O stretch.
Chromatographic and Mass Spectrometric Analysis
  • Gas Chromatography (GC): GC is the ideal method for assessing the purity of the final product. A high-purity sample should exhibit a single major peak. The retention time can also be compared against a known standard.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 152. Key fragmentation patterns would include the loss of the CH₂OH group and cleavage of the ether bond, providing further structural confirmation.

Applications and Safety Considerations

Role in Chemical Synthesis

The primary value of this compound lies in its utility as a versatile intermediate.[1] The terminal hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid (3-methylphenoxyacetic acid), or converted to other functional groups (e.g., halides, amines) to serve as a synthon for more complex molecules in the pharmaceutical and agrochemical industries.

Safety, Handling, and Storage

As with many organic solvents and reagents, this compound requires careful handling.

  • Hazards: It can cause skin and serious eye irritation.[1][9] Inhalation of vapors should be avoided.

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10][11]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[10][11]

Always consult the most current Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a structurally important aryl glycol ether with well-defined properties and synthetic pathways. Its utility as a chemical intermediate is predicated on a thorough understanding of its structure, its relationship to its positional isomers, and the analytical methods required to verify its purity. The Williamson ether synthesis provides a robust and scalable method for its production. By adhering to established protocols and rigorous safety standards, researchers and developers can effectively leverage this compound in the creation of novel and valuable chemical entities.

References

  • U.S. Environmental Protection Agency (EPA). Ethanol, 2-(3-methylphenoxy)- - Substance Details. [Link]
  • PubChem. This compound. [Link]
  • Stenutz. This compound. [Link]ethanol)
  • Angene Chemical. Safety Data Sheet - 2-(Methyl(phenyl)amino)ethanol. [Link]
  • U.S. Food and Drug Administration (FDA).

Sources

Spectroscopic Characterization of 2-(3-Methylphenoxy)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(3-Methylphenoxy)ethanol is an aromatic ether alcohol with applications in the synthesis of pharmaceuticals and as a fragrance component. Its chemical structure, comprising a substituted aromatic ring and a primary alcohol, gives rise to a distinct spectroscopic fingerprint. A thorough understanding of its spectral characteristics is paramount for quality control, reaction monitoring, and structural elucidation in research and development settings. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the relationship between its molecular structure and spectral features.

The structural formula of this compound is presented below:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Experimental Protocol: NMR Spectroscopy

A sample of this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectra are recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument for ¹H NMR and a 100 MHz instrument for ¹³C NMR.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, the methylene protons of the ethoxy chain, and the hydroxyl proton.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.18t1HAr-H (H-5)
~6.76m3HAr-H (H-2, H-4, H-6)
~4.10t2HO-CH₂-CH₂-OH
~3.97t2HO-CH₂-CH₂-OH
~2.34s3HAr-CH₃
~2.0 (variable)br s1H-OH

Predicted data is based on spectral analysis of similar compounds and standard chemical shift tables.[1]

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Region (δ 6.7-7.2 ppm): The aromatic protons on the meta-substituted ring give rise to a complex multiplet. The triplet at approximately 7.18 ppm is characteristic of the proton at the 5-position, which is coupled to the two adjacent aromatic protons. The remaining aromatic protons appear as a multiplet around 6.76 ppm.

  • Ethoxy Protons (δ 3.9-4.1 ppm): The two methylene groups of the ethoxy chain appear as two distinct triplets. The downfield triplet at ~4.10 ppm is assigned to the methylene group adjacent to the phenoxy oxygen (O-CH₂), which is more deshielded. The upfield triplet at ~3.97 ppm corresponds to the methylene group bearing the hydroxyl group (-CH₂-OH). The coupling between these two groups results in the triplet splitting pattern (n+1 rule, where n=2).

  • Methyl Protons (δ 2.34 ppm): The methyl group attached to the aromatic ring appears as a sharp singlet at approximately 2.34 ppm, as there are no adjacent protons to cause splitting.

  • Hydroxyl Proton (δ ~2.0 ppm): The hydroxyl proton typically appears as a broad singlet. Its chemical shift is variable and depends on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange.[2]

Caption: Correlation of ¹H NMR signals with the molecular structure.

¹³C NMR Spectroscopy Analysis

The proton-decoupled ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~158.8Ar-C (C-1, C-O)
~139.5Ar-C (C-3, C-CH₃)
~129.2Ar-CH (C-5)
~121.2Ar-CH (C-4)
~115.0Ar-CH (C-6)
~112.5Ar-CH (C-2)
~69.5O-CH₂
~61.5CH₂-OH
~21.5Ar-CH₃

Predicted data is based on spectral analysis of similar compounds and standard chemical shift tables.[3][4]

Interpretation of the ¹³C NMR Spectrum:

  • Aromatic Carbons (δ 112-159 ppm): Six distinct signals are expected for the aromatic carbons due to the meta-substitution pattern. The carbon attached to the ether oxygen (C-1) is the most downfield (~158.8 ppm), followed by the carbon bearing the methyl group (C-3) at ~139.5 ppm. The remaining four aromatic CH carbons appear in the range of δ 112-129 ppm.

  • Ethoxy Carbons (δ 61-70 ppm): The two aliphatic carbons of the ethoxy group are observed at ~69.5 ppm (O-CH₂) and ~61.5 ppm (CH₂-OH). The carbon atom closer to the electronegative phenoxy oxygen is more deshielded and appears further downfield.

  • Methyl Carbon (δ 21.5 ppm): The methyl carbon gives a signal in the typical aliphatic region at approximately 21.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Experimental Protocol: IR Spectroscopy

The IR spectrum of this compound, a liquid at room temperature, can be obtained by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr) and analyzing it with an FTIR spectrometer.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3550-3200Strong, BroadO-H StretchAlcohol
3100-3000MediumC-H StretchAromatic
2950-2850MediumC-H StretchAliphatic (CH₂, CH₃)
1600, 1490Medium-StrongC=C StretchAromatic Ring
1250-1200StrongC-O StretchAryl Ether
1100-1000StrongC-O StretchPrimary Alcohol
860-680StrongC-H BendingAromatic (out-of-plane)

Data is based on typical IR absorption frequencies for the functional groups present.[5][6]

Interpretation of the IR Spectrum:

  • O-H Stretch: A prominent, broad absorption band in the region of 3550-3200 cm⁻¹ is the most characteristic feature, confirming the presence of the hydroxyl group and indicating hydrogen bonding.[6]

  • C-H Stretches: Aromatic C-H stretching vibrations are observed as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups appear as stronger bands just below 3000 cm⁻¹.

  • Aromatic C=C Stretches: Absorptions around 1600 and 1490 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the aromatic ring.

  • C-O Stretches: Two strong C-O stretching bands are expected. The band in the 1250-1200 cm⁻¹ region is characteristic of an aryl ether, while the band in the 1100-1000 cm⁻¹ range is typical for a primary alcohol.

  • Aromatic C-H Bending: Strong bands in the fingerprint region (below 900 cm⁻¹) arise from the out-of-plane C-H bending of the substituted aromatic ring, which can provide further information about the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry

The mass spectrum is typically obtained using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
152[C₉H₁₂O₂]⁺ (Molecular Ion, M⁺)
107[CH₃C₆H₄O]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺
45[CH₂CH₂OH]⁺

Predicted fragmentation is based on established fragmentation patterns of ethers and alcohols.

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak (m/z 152): The peak corresponding to the molecular weight of the compound (152.19 g/mol ) should be observed, although it may be of low intensity due to the lability of the molecule under EI conditions.[7][8]

  • Alpha-Cleavage: A common fragmentation pathway for ethers is cleavage of the bond alpha to the oxygen atom. For this compound, this can lead to the formation of a fragment with m/z 107, corresponding to the methylphenoxy radical cation.

  • Benzylic Cleavage: Cleavage of the C-C bond beta to the aromatic ring can lead to the formation of the tropylium ion at m/z 91, a common and stable fragment for alkyl-substituted aromatic compounds.

  • Further Fragmentation: Loss of the ethoxyethanol side chain can result in the formation of the phenyl cation at m/z 77. A fragment at m/z 45, corresponding to the [CH₂CH₂OH]⁺ ion, is also a likely product of the cleavage of the ether linkage.

Mass_Spec_Fragmentation cluster_frags Key Fragments M [C₉H₁₂O₂]⁺˙ (m/z 152) frag107 [CH₃C₆H₄O]⁺ (m/z 107) M->frag107 - •CH₂CH₂OH frag45 [CH₂CH₂OH]⁺ (m/z 45) M->frag45 - •C₇H₇O frag91 [C₇H₇]⁺ (m/z 91) frag107->frag91 - CO

Caption: Proposed fragmentation pathway for this compound.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the connectivity of the carbon-hydrogen framework. IR spectroscopy identifies the key functional groups, namely the hydroxyl, aromatic, and ether moieties. Mass spectrometry confirms the molecular weight and provides insights into the fragmentation patterns, further corroborating the proposed structure. This detailed spectroscopic guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling confident identification and quality assessment of this important chemical compound.

References

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  • Journal of Pharmacy & Pharmaceutical Sciences. (2021). Supplementary Information File.
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A Technical Guide to the Potential Research Applications of 2-(3-Methylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide explores the untapped research potential of 2-(3-Methylphenoxy)ethanol. While direct studies on this specific molecule are limited, its structural relationship to well-characterized compounds, such as m-cresol and 2-phenoxyethanol, provides a strong foundation for hypothesizing its utility in various scientific domains. This document serves as a roadmap for researchers, scientists, and drug development professionals, offering insights into its physicochemical properties, potential biological activities, and detailed methodologies for its investigation.

Foundational Overview: Physicochemical Characterization and Synthesis

This compound, also known as ethylene glycol mono-m-tolyl ether, is a colorless to pale yellow liquid.[1][2] Its core structure consists of a m-cresol moiety linked to an ethanol group via an ether bond. This structural arrangement bestows upon it a moderate polarity and lipophilicity, suggesting a favorable profile for interaction with biological systems.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 13605-19-1[2][3]
Molecular Formula C₉H₁₂O₂[2][3]
Molecular Weight 152.19 g/mol [2][3]
Appearance Clear, colorless to pale yellow liquid[4]
Boiling Point 104-105 °C at 3 mmHg[2]
Refractive Index 1.5300-1.5340 @ 20°C[4]
LogP (predicted) 2.0[5]

A common synthetic route to phenoxyethanol derivatives involves the Williamson ether synthesis, where a substituted phenoxide reacts with a haloalkanol.[6] For this compound, this would typically involve the reaction of m-cresol with 2-chloroethanol in the presence of a base.

Detailed Synthesis Protocol: Williamson Ether Synthesis

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • m-Cresol

  • 2-Chloroethanol

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Anhydrous solvent (e.g., ethanol, DMF)

  • Reflux apparatus

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-cresol in the chosen anhydrous solvent.

  • Add an equimolar amount of the base (e.g., NaOH) to the solution to form the sodium m-cresolate salt.

  • To this solution, add a slight excess of 2-chloroethanol.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Resuspend the residue in water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a dilute NaOH solution to remove unreacted m-cresol, followed by water, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[7]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product & Analysis m_cresol m-Cresol reaction Williamson Ether Synthesis (Reflux in Solvent) m_cresol->reaction chloroethanol 2-Chloroethanol chloroethanol->reaction base Base (e.g., NaOH) base->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product characterization Spectroscopic Characterization (NMR, MS) product->characterization

Caption: Workflow for the synthesis of this compound.

Potential Research Application: Antimicrobial Drug Discovery

The structural similarity of this compound to 2-phenoxyethanol, a widely used preservative with broad-spectrum antimicrobial activity, strongly suggests its potential as an antimicrobial agent.[8] The presence of the methyl group on the phenyl ring may influence its lipophilicity and, consequently, its ability to disrupt microbial cell membranes—a key mechanism of action for this class of compounds.[9][10]

Investigating Antimicrobial Efficacy: A Step-by-Step Protocol

This protocol details a standard method for evaluating the in vitro antimicrobial activity of this compound.

Materials:

  • Pure this compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Appropriate growth media (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi)

  • 96-well microtiter plates

  • Positive control antibiotics (e.g., ampicillin, fluconazole)

  • Negative control (vehicle, e.g., DMSO)

  • Spectrophotometer (plate reader)

Procedure: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in the appropriate growth medium to achieve a range of test concentrations.

  • Prepare a standardized inoculum of the test microorganism (adjusted to a specific turbidity, e.g., 0.5 McFarland standard).

  • Inoculate each well of the microtiter plate with the microbial suspension. Include wells for positive control (microorganism with antibiotic), negative control (microorganism with vehicle), and a sterility control (medium only).

  • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 24-48 hours).

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible growth. This can be confirmed by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in absorbance compared to the negative control.

Antimicrobial_Screening_Workflow cluster_setup Experimental Setup cluster_assay Assay cluster_results Results & Analysis compound This compound Stock Solution dilutions Serial Dilutions in 96-well plate compound->dilutions inoculation Inoculation of Microtiter Plates dilutions->inoculation inoculum Standardized Microbial Inoculum inoculum->inoculation incubation Incubation (24-48h) inoculation->incubation measurement Visual & Spectrophotometric Reading (OD600) incubation->measurement mic Determination of MIC measurement->mic analysis Data Analysis & Comparison to Controls mic->analysis

Caption: Workflow for antimicrobial screening of this compound.

Potential Research Application: Neuropharmacology and CNS Research

The parent compound, 2-phenoxyethanol, has been reported to act as a central nervous system depressant and to reversibly inhibit N-methyl-D-aspartate receptor (NMDAR)-mediated ion currents.[6][11] This raises the intriguing possibility that this compound could possess similar or modulated neuroactive properties. The addition of the methyl group could alter its ability to cross the blood-brain barrier and its affinity for specific neural targets.

Exploring Neuroprotective Effects: An In Vitro Model

This protocol describes an in vitro assay to investigate the potential neuroprotective effects of this compound against excitotoxicity, a common mechanism of neuronal cell death.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neuronal cultures

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • This compound

  • Excitotoxic agent (e.g., glutamate, NMDA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay reagent

  • Plate reader

Procedure: Neuroprotection Assay against Excitotoxicity

  • Seed the neuronal cells in a 96-well plate and allow them to adhere and differentiate for an appropriate period.

  • Prepare various concentrations of this compound in the cell culture medium.

  • Pre-treat the cells with different concentrations of this compound for a specified duration (e.g., 1-2 hours).

  • Following pre-treatment, expose the cells to a pre-determined toxic concentration of the excitotoxic agent (e.g., glutamate) for a set time (e.g., 24 hours). Include control wells with untreated cells, cells treated only with the excitotoxic agent, and cells treated only with this compound.

  • After the incubation period, assess cell viability using the MTT assay. This involves adding the MTT reagent to each well, incubating for a few hours to allow for formazan crystal formation, and then solubilizing the crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate cell viability as a percentage of the untreated control. A significant increase in cell viability in the groups pre-treated with this compound compared to the group treated with the excitotoxic agent alone would indicate a neuroprotective effect.

Neuroprotection_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis seeding Seed Neuronal Cells in 96-well Plate differentiation Allow Differentiation seeding->differentiation pretreatment Pre-treat with This compound differentiation->pretreatment excitotoxicity Induce Excitotoxicity (e.g., Glutamate) pretreatment->excitotoxicity viability_assay Cell Viability Assay (e.g., MTT) excitotoxicity->viability_assay data_analysis Data Analysis: Calculate % Viability viability_assay->data_analysis

Caption: Workflow for assessing the neuroprotective potential of this compound.

Future Directions and Conclusion

The research avenues for this compound are ripe for exploration. Beyond its potential as an antimicrobial and neuroprotective agent, its structure lends itself to further chemical modification. The hydroxyl group can be derivatized to create esters or other functional groups, and the aromatic ring can undergo further substitution, opening up possibilities for creating a library of novel compounds for high-throughput screening.

Structure-activity relationship (SAR) studies, guided by the extensive literature on phenoxyacetic acid analogues, could be particularly fruitful.[12] By systematically modifying the structure of this compound and evaluating the biological activity of the resulting compounds, researchers can gain valuable insights into the chemical features that govern their efficacy and selectivity.

References

  • BenchChem. (2025).
  • CymitQuimica. (n.d.). CAS 13605-19-1: this compound. CymitQuimica.
  • European Commission. (2016). Opinion on Phenoxyethanol. Public Health.
  • Guidechem. (n.d.). This compound 13605-19-1. Guidechem.
  • Hatherell, S., et al. (2020). Paving the way for application of next generation risk assessment to safety decision-making for cosmetic ingredients. PubMed Central.
  • Kim, J., et al. (2021).
  • Koc, V., et al. (2025).
  • PubChemLite. (n.d.). This compound (C9H12O2). PubChemLite.
  • U.S. Environmental Protection Agency. (n.d.). Ethanol, 2-(3-methylphenoxy)- - Substance Details - SRS. US EPA.
  • Ataman Kimya. (n.d.). PHENOXYETHANOL.
  • BenchChem. (2025). A Technical Guide to the Structure-Activity Relationship of Phenoxyacetic Acid Analogues. BenchChem.
  • Tristar Intermediates. (2024). The Versatile Role of Phenoxyethanol in Product Formulations.
  • Roriz, C. F., et al. (2019).
  • Ataman Kimya. (n.d.). PHENOXYETHANOL.
  • Wikipedia. (n.d.). Phenoxyethanol. Wikipedia.
  • OECD. (2021). Non-Animal Safety Assessment Case Study of Phenoxyethanol in Cosmetics.
  • ResearchGate. (2025). Use of in vitro metabolism and biokinetics assays to refine predicted in vivo and in vitro internal exposure to the cosmetic ingredient, phenoxyethanol, for use in risk assessment.
  • Singh, N., et al. (2011). Synthesis of novel N-(2-hydroxy-2-p-tolylethyl)-amide and N-(2-oxo-2-p-tolylethyl)-amide derivatives and their antidyslipidemic and antioxidant activity. PubMed.
  • NIST. (n.d.). Ethanol, 2-(4-methylphenoxy)-. NIST WebBook.
  • Blackburn, K., et al. (2011). A Structure Activity Relationship (SAR) Based Case Study for a Cosmetic Ingredient.
  • Thermo Fisher Scientific. (n.d.). This compound, 98%. Thermo Scientific Chemicals.
  • Khairnar, S. V., et al. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino).
  • ResearchGate. (2025). (PDF) Evaluation of the developmental toxicity of 2-phenoxyethanol and clove oil anaesthetics using the Frog Embryo Teratogenesis Assay: Xenopus (FETAX).
  • El-Ghorab, A. H., et al. (2025). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds.
  • ChemScene. (n.d.). 1875-89-4 | 2-(3-Methylphenyl)ethanol. ChemScene.
  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts.
  • Nickels, R., et al. (2020). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. PMC - NIH.
  • Wang, C., et al. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. MDPI.
  • Burnette, R. R., & Loehr, R. F. (1982). The activity of 2-(2',4'-diaminophenoxy)ethanol in 3 genetic toxicity bioassays. PubMed.
  • ResearchGate. (n.d.). Synthesis of 3. Reagents and conditions: (a) 2-(2-chloroethoxy)ethanol,....
  • Page, M. J., et al. (2017). Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors. Pendidikan Kimia.
  • Płaziński, W., et al. (2020). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. MDPI.
  • Alkhafaji, H. H. K., et al. (2022). detection of bioactive chemical compounds in the methanolic extract of azolla filiculoides lamark fern by gc-ms technique.

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An In-depth Technical Guide to 2-(3-Methylphenoxy)ethanol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-methylphenoxy)ethanol (CAS No. 13605-19-1), a significant chemical intermediate in the synthesis of various organic compounds. While its direct application in pharmaceuticals is not as prominently documented as its structural isomers, its role as a precursor and building block warrants a detailed examination for professionals in drug development and organic synthesis. This document elucidates the compound's physicochemical properties, provides a detailed protocol for its synthesis via the Williamson ether synthesis, analyzes its key spectral characteristics, and discusses its potential applications, particularly in the context of developing centrally acting muscle relaxants and other bioactive molecules.

Introduction: Chemical Identity and Significance

This compound, also known as ethylene glycol mono-m-tolyl ether or 2-(m-tolyloxy)ethanol, is an aromatic ether-alcohol with the molecular formula C₉H₁₂O₂.[1] It is a colorless to pale yellow liquid characterized by a pleasant odor and low toxicity.[1] Its structure, featuring a meta-substituted methylphenoxy group linked to an ethanol moiety, makes it a versatile intermediate in organic synthesis. The ether linkage provides stability, while the terminal hydroxyl group offers a reactive site for further chemical modifications.

The significance of this compound in the pharmaceutical landscape is primarily understood through its structural relationship to key pharmacophores. For instance, the closely related ortho-isomer, 2-(2-methylphenoxy)ethanol, is a precursor to Mephenesin, a well-known centrally acting muscle relaxant.[2][3][4] This relationship underscores the potential of the 3-methyl isomer as a building block for novel therapeutic agents, particularly in the realm of neuromuscular disorders. Understanding its synthesis, purity, and reactivity is therefore of paramount importance for researchers exploring new chemical entities.

graph "chemical_structure" {
  layout=neato;
  node [shape=plaintext];
  edge [style=invis];

// Nodes for the structure C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="CH3"]; O1 [label="O"]; C8 [label="CH2"]; C9 [label="CH2"]; O2 [label="OH"];

// Phenyl Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents C3 -- C7; // Methyl group at meta position C1 -- O1; // Ether linkage

// Ethanol side chain O1 -- C8; C8 -- C9; C9 -- O2; }

**Caption:** Williamson ether synthesis workflow for this compound.
Experimental Protocol: Williamson Ether Synthesis

This protocol provides a detailed, step-by-step methodology for the laboratory-scale synthesis of this compound.

Materials:

  • m-Cresol

  • Sodium hydroxide (NaOH)

  • 2-Chloroethanol

  • Anhydrous ethanol (or another suitable solvent like DMF)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Preparation of Sodium m-cresolate: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar equivalent of sodium hydroxide in anhydrous ethanol. To this solution, add one molar equivalent of m-cresol dropwise with stirring. The reaction is exothermic. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium m-cresolate.

  • Ether Synthesis: To the freshly prepared sodium m-cresolate solution, add one molar equivalent of 2-chloroethanol dropwise. Heat the reaction mixture to reflux and maintain for several hours (the reaction progress can be monitored by Thin Layer Chromatography).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent using a rotary evaporator. To the residue, add water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer). Combine the organic extracts.

  • Washing: Wash the combined organic layer sequentially with a saturated sodium bicarbonate solution and then with brine. This removes any unreacted m-cresol and other acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation to obtain a clear, colorless to pale yellow liquid.

Self-Validation: The identity and purity of the synthesized product should be confirmed by comparing its spectroscopic data (¹H NMR, ¹³C NMR, IR) with known values and by determining its boiling point and refractive index. Gas chromatography (GC) can be used to assess the final purity.

Applications in Drug Development and Organic Synthesis

While direct evidence of this compound being a key intermediate in a currently marketed drug is scarce, its structural motifs are of significant interest in medicinal chemistry.

Analogue Synthesis for Muscle Relaxants

The primary area of interest for this compound in drug development is in the synthesis of analogues of centrally acting muscle relaxants like Mephenesin. Mephenesin, 3-(2-methylphenoxy)-1,2-propanediol, has been used to treat muscle spasms and spasticity.[5][2][3][4] By using this compound as a starting material, medicinal chemists can synthesize the corresponding 3-(3-methylphenoxy)propanediol and other derivatives. This allows for the exploration of the structure-activity relationship (SAR) of this class of compounds, potentially leading to new drugs with improved efficacy, better side-effect profiles, or altered pharmacokinetic properties. The position of the methyl group on the aromatic ring can significantly influence the molecule's interaction with its biological target.

```dot graph "SAR_Exploration" { rankdir="TB"; node [shape=record, fontname="Helvetica", fontsize=10, color="#4285F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];

Start [label="{this compound | Starting Material}", color="#FBBC05"]; Reaction1 [label="{Reaction with Glycidol or Epichlorohydrin | Introduction of Propanediol Moiety}"]; Intermediate [label="{3-(3-Methylphenoxy)propan-1,2-diol | Mephenesin Analogue}", color="#EA4335", fontcolor="#FFFFFF"]; Further_Mod [label="{Further Derivatization | - Esterification\n- Carbamoylation\n- etc.}"]; Bio_Eval [label="{Biological Evaluation | - In vitro assays\n- In vivo models}", color="#34A853", fontcolor="#FFFFFF"]; SAR [label="{Structure-Activity Relationship (SAR) | Lead Optimization}"];

Start -> Reaction1; Reaction1 -> Intermediate; Intermediate -> Further_Mod; Further_Mod -> Bio_Eval; Bio_Eval -> SAR; SAR -> Further_Mod [style=dashed, label="Iterative Design"]; }

Sources

Chemical reactivity of the hydroxyl group in 2-(3-Methylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Reactivity of the Hydroxyl Group in 2-(3-Methylphenoxy)ethanol

Introduction

This compound is a bifunctional organic molecule featuring a primary hydroxyl group and an aryl ether.[1] Its structural attributes make it a valuable intermediate in the synthesis of a wide array of chemical products, including pharmaceuticals and agrochemicals.[1] The reactivity of this compound is predominantly dictated by its terminal primary alcohol (-CH₂OH) group, which serves as a versatile handle for a multitude of chemical transformations. Understanding the nuances of this hydroxyl group's reactivity is paramount for researchers, scientists, and drug development professionals aiming to leverage this molecule as a building block in complex synthetic pathways.

This guide provides a comprehensive exploration of the core chemical reactions involving the hydroxyl group of this compound. We will delve into the principles governing its acidity, nucleophilicity, and susceptibility to oxidation. The narrative is structured to provide not just procedural steps but also the underlying causality for experimental choices, ensuring a robust and applicable understanding for professionals in the field.

Molecular Structure and Physicochemical Properties

The unique reactivity of this compound stems from the interplay between its aliphatic alcohol moiety and the electronically influential methylphenoxy group. The ether linkage and the aromatic ring contribute to its hydrophobic character, while the hydroxyl group imparts polarity and a site for hydrogen bonding.[1]

Caption: Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 13605-19-1[2]
Molecular Formula C₉H₁₂O₂[1][2]
Molecular Weight 152.19 g/mol [1][2]
Appearance Colorless to pale yellow liquid[1][2]
Boiling Point 104-105°C at 3 mmHg[2]
Density 1.07 g/cm³[2]
Refractive Index 1.5320[2]
LogP 1.36610[2]

Key Reaction Pathways of the Hydroxyl Group

The hydroxyl group is the primary center of reactivity, capable of acting as a weak acid, a nucleophile, or being a site for oxidation.[3][4] These three pathways form the basis for its synthetic utility.

G start This compound alkoxide Alkoxide Intermediate (Enhanced Nucleophile) start->alkoxide Deprotonation (Strong Base) ester Ester Derivative start->ester Esterification (R-COOH, H⁺) aldehyde Aldehyde Derivative start->aldehyde Mild Oxidation (e.g., PCC) ether Ether Derivative alkoxide->ether Williamson Ether Synthesis (R-X) acid Carboxylic Acid Derivative aldehyde->acid Strong Oxidation (e.g., KMnO₄)

Caption: Key derivatization pathways from the hydroxyl group.

Acidity and Alkoxide Formation

Like other alcohols, this compound is a weak acid. The hydrogen atom of the hydroxyl group can be abstracted by a strong base to yield the corresponding alkoxide.[4][5] This deprotonation is a critical activation step, as the resulting alkoxide is a significantly stronger nucleophile than the parent alcohol, enabling reactions that would otherwise be sluggish or impossible.

Causality of Experimental Choices:

  • Base Selection: A base with a pKa significantly higher than that of the alcohol (typically >16-18) is required for complete deprotonation. Sodium hydride (NaH) is an excellent choice as it is a strong, non-nucleophilic base, and the reaction byproduct, hydrogen gas, is easily removed from the reaction mixture, driving the equilibrium forward. Metallic sodium (Na) is also effective.[4]

  • Solvent: An aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, is essential. Protic solvents (like water or alcohols) would be deprotonated by the strong base, quenching the reaction.

Experimental Protocol: Synthesis of Sodium 2-(3-methylphenoxy)ethoxide

  • Inert Atmosphere: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Purge the system with dry nitrogen for 15 minutes.

  • Reagent Preparation: In the flask, prepare a suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous THF.

  • Reactant Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

  • Reaction: Add the alcohol solution dropwise to the NaH suspension at 0°C (ice bath). Vigorous bubbling (H₂ evolution) will be observed.

  • Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour until the bubbling ceases. The resulting solution contains the sodium alkoxide and is ready for use in subsequent reactions.

Trustworthiness: The cessation of hydrogen gas evolution provides a clear visual endpoint, indicating the completion of the deprotonation. This self-validating system ensures the quantitative formation of the nucleophilic alkoxide before proceeding to the next synthetic step.

Nucleophilic Attack: Esterification

The lone pairs of electrons on the hydroxyl oxygen make it a competent nucleophile, capable of attacking electrophilic carbon centers. A cornerstone reaction leveraging this property is the Fischer-Speier esterification, where the alcohol reacts with a carboxylic acid under acidic conditions to form an ester.[6]

Causality of Experimental Choices:

  • Catalyst: A strong acid catalyst (e.g., concentrated H₂SO₄) is required. Its role is not to deprotonate the alcohol but to protonate the carbonyl oxygen of the carboxylic acid.[7] This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic alcohol.

  • Driving Equilibrium: Esterification is a reversible reaction.[7] To achieve a high yield, the equilibrium must be shifted towards the products. This is typically accomplished by either using a large excess of one reactant (usually the more cost-effective alcohol) or by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.

G cluster_mech Fischer Esterification Mechanism A 1. Protonation of Carboxylic Acid B 2. Nucleophilic Attack by Alcohol A->B C 3. Proton Transfer B->C D 4. Elimination of Water C->D E 5. Deprotonation D->E F Ester Product E->F

Caption: Simplified workflow of the Fischer esterification mechanism.

Experimental Protocol: Synthesis of 2-(3-Methylphenoxy)ethyl acetate

  • Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add this compound (1.0 eq.), glacial acetic acid (1.2 eq.), and a suitable solvent for azeotropic removal of water (e.g., toluene).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 1-2 mol%).

  • Reflux: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, providing a visual indicator of reaction progress.

  • Monitoring: Continue reflux until no more water is collected (typically 4-6 hours). The reaction can also be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the product via vacuum distillation or column chromatography.

Nucleophilic Substitution: Williamson Ether Synthesis

While the hydroxyl group itself is a poor leaving group, it can be converted into one. Alternatively, and more commonly, the alkoxide formed in Section 2.1 can act as a powerful nucleophile to displace a halide or other suitable leaving group from an alkyl substrate. This Sₙ2 reaction, known as the Williamson Ether Synthesis, is a highly reliable method for forming new ether linkages.[4][8]

Causality of Experimental Choices:

  • Substrate: The alkylating agent should be a primary or methyl halide (or tosylate) to favor the Sₙ2 pathway. Secondary and tertiary halides are more prone to elimination (E2) side reactions, especially given the strength of the alkoxide base.

  • Solvent: A polar aprotic solvent like DMF or DMSO is often preferred over THF for this step. These solvents effectively solvate the cation (e.g., Na⁺) while leaving the alkoxide anion relatively "naked" and highly reactive, thus accelerating the Sₙ2 reaction.

Experimental Protocol: Synthesis of 1-methoxy-2-(3-methylphenoxy)ethane

  • Alkoxide Formation: Prepare the sodium alkoxide of this compound in THF as described in Protocol 2.1.

  • Alkylating Agent Addition: To the resulting alkoxide solution, add methyl iodide (1.05 eq.) dropwise at room temperature. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction for the disappearance of the starting alcohol by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of water to destroy any unreacted NaH or alkoxide.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the solvent under reduced pressure and purify the resulting crude ether by vacuum distillation.

Oxidation Reactions

As a primary alcohol, the hydroxyl group of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.[3][8] This selectivity is crucial for directing the synthetic pathway.

Causality of Experimental Choices:

  • Selective Aldehyde Synthesis: To stop the oxidation at the aldehyde stage, a mild, anhydrous oxidizing agent is required. Reagents like Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC) in an anhydrous solvent like dichloromethane (DCM) are ideal. The absence of water prevents the formation of the hydrate intermediate necessary for further oxidation to the carboxylic acid.

  • Carboxylic Acid Synthesis: For complete oxidation to the carboxylic acid, strong oxidizing agents in the presence of water are used. Common choices include potassium permanganate (KMnO₄) under basic conditions or chromic acid (H₂CrO₄, often generated in situ from CrO₃ or Na₂Cr₂O₇ and H₂SO₄ - the Jones oxidation).

G Alcohol This compound (Primary Alcohol) Aldehyde 2-(3-Methylphenoxy)acetaldehyde (Aldehyde) Alcohol->Aldehyde Mild Conditions (e.g., PCC, DCM) CarboxylicAcid 2-(3-Methylphenoxy)acetic acid (Carboxylic Acid) Aldehyde->CarboxylicAcid Strong Conditions (e.g., KMnO₄, H₂O)

Caption: Selective oxidation pathways for the primary alcohol.

Experimental Protocol: Oxidation to 2-(3-Methylphenoxy)acetaldehyde

  • Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend Pyridinium Chlorochromate (PCC, 1.5 eq.) in anhydrous dichloromethane (DCM).

  • Reactant Addition: Dissolve this compound (1.0 eq.) in anhydrous DCM and add it to the PCC suspension in one portion.

  • Reaction: Stir the mixture at room temperature for 2-3 hours. The mixture will turn into a dark, tarry solid. Monitor the reaction by TLC.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter the entire suspension through a short plug of silica gel or Celite to remove the chromium byproducts.

  • Isolation: Wash the filter cake thoroughly with additional diethyl ether.

  • Purification: Combine the filtrates and concentrate the solvent carefully under reduced pressure (the aldehyde product can be volatile) to yield the crude product, which can be further purified if necessary.

Safety and Handling

As with any organic chemical, proper safety precautions are essential when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Wear protective gloves, eye/face protection, and a lab coat.[9]

  • Handling: Use only in a well-ventilated area or a chemical fume hood.[10] Avoid breathing vapors or mist.[9] Keep away from heat, sparks, open flames, and other ignition sources.[9] Ground/bond containers and receiving equipment to prevent static discharge.[9]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[10][11]

  • First Aid:

    • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[9]

    • Ingestion: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[9]

  • Disposal: Dispose of contents/container in accordance with applicable local, regional, national, and international regulations.[9]

Conclusion

The primary hydroxyl group of this compound is a versatile functional handle that provides access to a rich landscape of chemical transformations. Through straightforward protocols for deprotonation, esterification, etherification, and oxidation, this readily available intermediate can be elaborated into a diverse range of more complex molecules. The ability to selectively target this functional group underpins its utility as a foundational building block for professionals in pharmaceutical development and fine chemical synthesis. A thorough understanding of the principles governing these reactions allows for the rational design of synthetic routes and the efficient production of target compounds.

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An In-depth Technical Guide to 2-(3-Methylphenoxy)ethanol Derivatives and Analogs: Synthesis, Biological Evaluation, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and mechanistic understanding of 2-(3-Methylphenoxy)ethanol and its derivatives. This class of compounds holds significant promise in the development of novel therapeutic agents, particularly in the realms of antimicrobial and anticancer applications.

Introduction: The Therapeutic Potential of Phenoxyethanol Scaffolds

Phenoxyethanol and its analogs are a versatile class of organic compounds characterized by an ether linkage between a substituted benzene ring and an ethanol moiety.[1] While 2-phenoxyethanol itself is widely utilized as a preservative in cosmetics and pharmaceutical formulations due to its broad-spectrum antimicrobial activity, subtle structural modifications can unlock a range of potent biological activities.[1][2] The introduction of substituents on the phenyl ring, such as a methyl group at the meta-position to form this compound, can significantly influence the compound's physicochemical properties and biological efficacy. This guide focuses on this specific scaffold and its derivatives, exploring their synthesis, methods for evaluating their biological potential, and the underlying mechanisms of action.

Synthesis of this compound Derivatives: The Williamson Ether Synthesis

The most common and efficient method for preparing this compound and its derivatives is the Williamson ether synthesis.[3][4][5] This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[4][5]

Core Synthesis Pathway

The general synthetic route involves the deprotonation of 3-methylphenol (m-cresol) with a strong base to form the corresponding phenoxide, which then reacts with a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) to yield the desired this compound. Further derivatization can be achieved by modifying the starting phenol or the ethanol moiety.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product m_Cresol 3-Methylphenol (m-Cresol) Phenoxide 3-Methylphenoxide Ion m_Cresol->Phenoxide + Base Base Strong Base (e.g., NaOH, KOH, NaH) Haloethanol 2-Haloethanol (e.g., 2-Chloroethanol) Product This compound Haloethanol->Product Phenoxide->Product + 2-Haloethanol (SN2 Reaction) Salt Salt (e.g., NaCl)

Caption: General scheme for the Williamson ether synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol provides a step-by-step methodology for the laboratory-scale synthesis of this compound.

Materials:

  • 3-Methylphenol (m-cresol)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • 2-Chloroethanol or 2-Bromoethanol

  • Ethanol (anhydrous) or Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Deionized water

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Preparation of the Alkoxide:

    • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 3-methylphenol in a suitable solvent (e.g., anhydrous ethanol or DMF).

    • Slowly add 1.1 equivalents of a strong base (e.g., NaOH or KOH pellets) to the solution.

    • Stir the mixture at room temperature for 30 minutes to an hour, or gently heat to ensure complete formation of the sodium or potassium 3-methylphenoxide.[3]

  • Nucleophilic Substitution Reaction:

    • To the freshly prepared phenoxide solution, add 1.05 equivalents of 2-chloroethanol or 2-bromoethanol dropwise via a dropping funnel.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Partition the residue between diethyl ether and water.

    • Separate the organic layer and wash it sequentially with water, a saturated solution of sodium bicarbonate, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Characterization: The final product should be characterized by spectroscopic methods such as 1H NMR, 13C NMR, and FT-IR to confirm its structure and purity.

Biological Evaluation of this compound Derivatives

The therapeutic potential of newly synthesized derivatives is primarily assessed through in vitro antimicrobial and anticancer activity screenings.

Antimicrobial Activity Assessment

The antimicrobial efficacy of the compounds is determined against a panel of pathogenic bacteria and fungi. Standard methods such as broth microdilution and disk diffusion assays are employed.

This protocol details the determination of the MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7]

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Inoculum: Prepare a standardized microbial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 105 CFU/mL in the test wells.

  • Serial Dilution of Compounds: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compounds in the broth directly in the 96-well plate.

  • Inoculation and Incubation: Inoculate each well containing the diluted compound with the microbial suspension. Include a positive control (microbes in broth without compound) and a negative control (broth only). Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Antimicrobial_Susceptibility_Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Standardized Microbial Inoculum C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate at 37°C (18-24h) C->D E Visually Inspect for Growth or Measure OD at 600nm D->E F Determine Minimum Inhibitory Concentration (MIC) E->F Antimicrobial_Mechanism cluster_compound Phenoxyethanol Derivative cluster_cell Bacterial Cell cluster_effects Effects Compound This compound Derivative Membrane Cell Membrane (Lipid Bilayer) Compound->Membrane Intercalation Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Cytoplasm Cytoplasm (Ions, Metabolites) Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death

Caption: Proposed antimicrobial mechanism of action of phenoxyethanol derivatives.

The anticancer activity of phenoxyethanol analogs often involves the induction of apoptosis (programmed cell death). [8]Studies on related compounds, such as halogenated phenoxychalcones, have shown that they can induce cell cycle arrest, particularly at the G2/M phase, and increase the population of cells in late apoptosis. [9]The generation of reactive oxygen species (ROS) and the inhibition of key signaling pathways, such as the p38 MAPK pathway, have also been implicated in their cytotoxic effects. [9]

Conclusion and Future Directions

This compound derivatives represent a promising scaffold for the development of novel therapeutic agents. The synthetic accessibility via the Williamson ether synthesis allows for the generation of diverse chemical libraries for structure-activity relationship studies. The detailed protocols provided in this guide for antimicrobial and anticancer evaluation will enable researchers to systematically screen and identify lead compounds. Future research should focus on optimizing the pharmacological properties of these derivatives, including their efficacy, selectivity, and pharmacokinetic profiles, to advance their potential translation into clinical candidates.

References

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A Comprehensive Guide to the Safe Laboratory Handling of 2-(3-Methylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-(3-Methylphenoxy)ethanol (CAS No. 13605-19-1, Molecular Formula: C₉H₁₂O₂) is a colorless to pale yellow liquid utilized as an intermediate in organic synthesis and the development of pharmaceuticals.[1][2] Its dual ether and alcohol functionalities make it a versatile chemical building block. However, its handling in a research and development setting demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel and the integrity of experimental work. This guide provides an in-depth framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles and regulatory standards.

Section 1: Hazard Identification and Risk Assessment

A foundational aspect of laboratory safety is a comprehensive understanding of a chemical's intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements that necessitate careful risk mitigation.[3][4] The primary risks are associated with acute toxicity upon ingestion, irritation to the skin and respiratory system, and the potential for serious eye damage.[3]

Table 1: GHS Classification for this compound

Hazard ClassHazard CategoryHazard StatementPictogramSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07 (Exclamation Mark)Warning
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07 (Exclamation Mark)Warning
Serious Eye Damage/IrritationCategory 1 / 2AH318/H319: Causes serious eye damage/irritationGHS05 (Corrosion) / GHS07Danger/Warning
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationGHS07 (Exclamation Mark)Warning

Source: Synthesized from multiple Safety Data Sheets.[3][4][5]

The causality behind these classifications lies in the compound's chemical nature. As an ether alcohol, it can interact with biological membranes and proteins. Skin contact can lead to defatting and irritation.[6] The most significant acute risk is to the eyes, where contact can cause serious, potentially irreversible damage.[3] Inhalation of vapors or mists, especially in poorly ventilated areas, can irritate the mucous membranes of the respiratory tract.[4]

Section 2: Physicochemical Properties

Understanding the physical properties of a chemical is crucial for designing safe experiments and anticipating its behavior under various laboratory conditions.

Table 2: Key Physicochemical Properties of this compound

PropertyValueSignificance in Handling
CAS Number 13605-19-1Unique identifier for substance verification.[7][8]
Molecular Weight 152.19 g/mol Essential for stoichiometric calculations.[1][7]
Appearance Clear, colorless to pale yellow liquidVisual confirmation of substance identity and purity.[2][8]
Density ~1.07 g/cm³Heavier than water; affects spill response and layering in mixtures.[1][9]
Boiling Point 104-105°C @ 3 mmHgLow volatility under standard conditions, but vapor pressure increases with heat.[1]
Vapor Pressure 0.00636 mmHg @ 25°CLow volatility reduces inhalation risk at ambient temperature.[1]
Solubility Limited solubility in water; soluble in organic solventsDictates appropriate solvents for reactions and cleaning, and underscores the need to prevent release into aqueous environments.[2]

Section 3: Exposure Control and Personal Protective Equipment (PPE)

The hierarchy of controls is a systematic approach to mitigating workplace hazards. It prioritizes the most effective measures first.

  • Engineering Controls : These are the primary line of defense.

    • Fume Hood : All handling of this compound that could generate aerosols or vapors must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][10]

    • Ventilation : The laboratory must have adequate general ventilation to ensure low background levels of airborne contaminants.[11]

    • Emergency Equipment : A safety shower and eyewash station must be readily accessible and tested regularly.[11]

  • Administrative Controls : These are work practices that reduce exposure.

    • Minimize quantities stored and used in the laboratory.

    • Restrict access to areas where the chemical is handled.

    • Ensure all personnel are trained on the specific hazards and procedures outlined in this guide.

  • Personal Protective Equipment (PPE) : PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. It does not eliminate the hazard but provides a barrier between the user and the chemical.[12]

    Table 3: Recommended Personal Protective Equipment

Body PartEquipmentStandard and Rationale
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a significant splash risk.Must be compliant with ANSI Z87.1 (US) or EN 166 (EU). This is critical to prevent serious eye damage.[4]
Skin/Hands Compatible chemical-resistant gloves (e.g., Nitrile rubber).Gloves must be inspected for tears or holes before each use. Use proper glove removal technique to avoid contaminating skin. Dispose of contaminated gloves immediately.[4][11]
Body Laboratory coat. A chemically resistant apron may be required for larger quantities.A lab coat protects skin and personal clothing from minor splashes.[11]
Respiratory Not typically required with proper engineering controls.If vapors or mists are generated and a fume hood is not available, a NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary.[4]

Section 4: Standard Operating Procedures for Safe Handling

Adherence to a validated protocol is essential for reproducible science and personnel safety.

Experimental Workflow: Weighing and Preparing a Solution
  • Preparation :

    • Don all required PPE as specified in Section 3.

    • Verify that the eyewash station and safety shower are unobstructed.

    • Designate a specific work area within the chemical fume hood for the procedure.

  • Handling :

    • Transport the sealed container of this compound in a secondary containment carrier to the fume hood.

    • Carefully open the container.

    • Using a clean pipette, transfer the approximate required volume to a tared, sealed container (e.g., a vial with a septum cap) for accurate weighing.

    • Seal the primary stock container immediately.

    • Add the solvent to your reaction vessel within the fume hood.

    • Slowly add the this compound from the tared container to the solvent with stirring.

  • Cleanup :

    • Wipe down the work surface in the fume hood with an appropriate solvent and absorbent pad.

    • Dispose of all contaminated disposable materials (pipette tips, wipes) in a designated hazardous waste container.[13]

    • Wash any reusable glassware thoroughly.

    • Remove PPE, washing hands thoroughly as the final step.[11]

Diagram: Safe Handling and Disposal Workflow

The following diagram illustrates the logical flow for safely managing this compound from receipt to disposal.

cluster_prep Preparation & Storage cluster_handling Active Handling (in Fume Hood) cluster_disposal Waste Management Receiving Receive & Verify Chemical Storage Store in Cool, Dry, Ventilated Area Receiving->Storage Pre_Use Pre-Use Check: Review SDS, Inspect Container Storage->Pre_Use Don_PPE Don Appropriate PPE Pre_Use->Don_PPE Handling Perform Experiment (e.g., Weighing, Transfer) Don_PPE->Handling Cleanup Decontaminate Work Area & Equipment Handling->Cleanup Waste_Collection Collect Waste in Labeled, Compatible Container Handling->Waste_Collection Cleanup->Waste_Collection Waste_Storage Store Waste Securely (Capped, Secondary Containment) Waste_Collection->Waste_Storage Disposal_Request Request Hazardous Waste Pickup Waste_Storage->Disposal_Request caption Caption: General workflow for safe handling of this compound.

Caption: General workflow for safe handling of this compound.

Section 5: Storage and Incompatibility

Proper storage is critical to maintaining chemical stability and preventing hazardous reactions.

  • Storage Conditions : Store in a cool, dry, and well-ventilated area away from direct sunlight and heat.[5][11] The storage area should be secured and accessible only to authorized personnel.[3]

  • Container Integrity : Keep containers tightly closed to prevent contamination or evaporation.[5][6]

  • Incompatible Materials : Avoid contact with strong oxidizing agents, as these may cause an exothermic reaction.

Section 6: Emergency Procedures

Immediate and correct response to an exposure or spill is vital.

First-Aid Measures
Exposure RouteProtocol
Inhalation Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][14]
Skin Contact Take off all contaminated clothing immediately. Rinse the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[11][14][15]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][15]
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. If the person is conscious, have them drink two glasses of water. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[3][15]
Spill Response Protocol (for small, manageable lab spills)
  • Evacuate & Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Control & Contain : If safe to do so, prevent the spill from spreading by using absorbent dikes. Eliminate all ignition sources.[16]

  • Protect : Don appropriate PPE, including respiratory protection if vapors are significant.

  • Absorb & Neutralize : Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[6]

  • Collect & Dispose : Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[4][17]

  • Decontaminate : Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste. Ventilate the area until clear.

Section 7: Waste Management and Disposal

All waste containing this compound must be treated as hazardous waste.

Procedure for Waste Accumulation
  • Designate a Container : Use a chemically compatible container that can be tightly sealed. Do not use metal containers for corrosive waste streams.[18][19]

  • Labeling : The container must be clearly labeled with the words "Hazardous Waste" and a complete list of its contents, including this compound and any solvents, with approximate percentages.[13]

  • Segregation : Do not mix incompatible waste streams in the same container.[13]

  • Storage : Keep the waste container sealed at all times, except when adding waste. Store it in a designated satellite accumulation area, preferably in secondary containment.[18] Containers should not be filled beyond 90% capacity.[17]

  • Disposal : Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Do not pour this chemical down the drain.[4][6][11]

Conclusion

This compound is a valuable chemical for research and development, but its safe use is contingent upon a robust safety culture. By understanding its hazards, implementing stringent engineering and administrative controls, consistently using appropriate PPE, and adhering to established protocols for handling and disposal, researchers can mitigate risks effectively. This guide serves as a technical foundation for developing institution-specific standard operating procedures to ensure a safe laboratory environment for all personnel.

References

  • Stenutz. "this compound.
  • Angene Chemical. "Safety Data Sheet.
  • Centers for Disease Control and Prevention (NIOSH). "First Aid Procedures for Chemical Hazards.
  • Ethimex. "Material Safety data Sheet.
  • U.S. Environmental Protection Agency (EPA). "Ethanol, 2-(3-methylphenoxy)- - Substance Details - SRS.
  • Alpha Chemika. "2-PHENOXYETHANOL For Synthesis - Laboratory Chemicals.
  • Marketing Chemicals. "Material Safety Data Sheet.
  • Cole-Parmer. "Material Safety Data Sheet.
  • U.S. Food and Drug Administration (FDA). "SAFETY DATA SHEET.
  • 3M. "Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification.
  • Connect Chemicals. "Phenoxyethanol | Preservative | CAS 122-99-6.
  • PubMed. "Fragrance material review on 2-(4-methylphenoxy)ethanol.
  • National Institutes of Health (PubChem). "Phenoxyethanol.
  • Farmingdale State College. "Guidelines for Hazardous Waste Disposal.
  • ScienceDirect. "RIFM fragrance ingredient safety assessment, ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)-, CAS Registry Number 72987-59-8.
  • Emory University. "Chemical Waste Disposal Guidelines.
  • Purdue University College of Engineering. "Guidelines: Handling and Disposal of Chemicals.
  • Börlind GmbH. "Phenoxyethanol.
  • ETH Zürich. "Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Shree Krishna Enviro Venture Private Limited. "Phenoxyethanol: Uses, Safety & Bulk Suppliers Guide.
  • Purdue University (REM). "Hazardous Waste Disposal Guidelines.
  • Carl ROTH. "Safety Data Sheet: 2-Phenoxyethanol.
  • CanGardCare. "What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol?

Sources

Thermochemical properties of 2-(3-Methylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermochemical Properties of 2-(3-Methylphenoxy)ethanol

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of this compound (CAS: 13605-19-1, Molecular Formula: C₉H₁₂O₂). While this compound is utilized in organic synthesis and pharmaceutical development, a significant gap exists in the public domain regarding its experimentally determined thermochemical data.[1] This document bridges that gap by not only presenting the available physical data but also by providing detailed, field-proven experimental protocols and computational workflows for the determination of its core thermochemical properties, including enthalpy of formation, heat capacity, and vapor pressure. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding and practical approach to characterizing this and similar ether-alcohol compounds.

Introduction and Physicochemical Foundation

This compound, also known as ethylene glycol mono-m-tolyl ether, is a colorless to pale yellow liquid.[2][3] Its molecular structure, featuring a hydroxyl group, an ether linkage, and a substituted aromatic ring, results in a moderate polarity and a capacity for hydrogen bonding, which significantly influences its physical and thermochemical behavior.[4] Understanding these properties is critical for process design, safety analysis, reaction modeling, and predicting the compound's environmental fate.

While comprehensive experimental data is sparse, foundational physicochemical properties have been reported and are summarized below.

Table 1: Known Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₂O₂[1][3]
Molecular Weight152.19 g/mol [1][3]
CAS Number13605-19-1[2][3][5]
Density1.07 g/cm³[1][6]
Boiling Point104-105 °C @ 3 mmHg[1][6]
Vapor Pressure0.00636 mmHg @ 25 °C[1]
Refractive Index1.5300-1.5340 @ 20 °C[2][3]

Experimental Determination of Core Thermochemical Properties

Given the absence of published experimental data for key thermochemical parameters, this section details the authoritative methodologies required for their determination.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.[7] For organic compounds like this compound, it is most accurately determined indirectly through its enthalpy of combustion (ΔcH°).

Causality of Method Selection: Combustion calorimetry is the gold standard for determining the enthalpy of combustion of organic liquids. The immense energy released upon complete combustion to CO₂(g) and H₂O(l) can be measured with high precision. By applying Hess's Law, this measured value can be combined with the well-known standard enthalpies of formation of CO₂ and H₂O to calculate the standard enthalpy of formation of the compound.[7]

This protocol describes the determination of the enthalpy of combustion using an isoperibol bomb calorimeter.

  • Sample Preparation:

    • Accurately weigh approximately 0.8 - 1.2 g of high-purity (>98%) this compound into a crucible.[8]

    • Attach a nickel-chromium fuse wire of known length and mass, ensuring it is in contact with the sample.

  • Calorimeter Assembly:

    • Place the crucible in the bomb head.

    • Add approximately 1 mL of deionized water to the bomb to ensure saturation of the internal atmosphere with water vapor.

    • Seal the bomb and purge it with oxygen to remove atmospheric nitrogen. Pressurize the bomb with high-purity oxygen to approximately 30 atm.

    • Submerge the sealed bomb in a known mass of water in the calorimeter's insulated bucket.

  • Measurement Cycle:

    • Allow the system to reach thermal equilibrium while stirring the water. Record the temperature at regular intervals for a 5-minute initial period to establish a baseline drift.

    • Ignite the sample by passing a current through the fuse wire.

    • Record the temperature rise at frequent intervals (e.g., every 15 seconds) until a peak temperature is reached.

    • Continue recording the temperature for a 5-10 minute final period to establish the post-combustion drift.[9]

  • Data Analysis & Validation:

    • Correct the observed temperature rise for heat exchange with the surroundings (using the baseline and final drift data) to find the true temperature change (ΔT).

    • Calculate the total energy released (q_total) using the equation: q_total = C_cal * ΔT, where C_cal is the energy equivalent of the calorimeter.

    • C_cal must be determined by combusting a certified standard reference material, such as benzoic acid, under identical conditions. This calibration step is critical for trustworthiness.

    • Subtract the energy contributions from the ignition of the fuse wire and any side reactions (e.g., formation of nitric acid, determined by titration of the bomb washings).

    • Calculate the specific enthalpy of combustion (ΔcH°) in kJ/mol.

    • Apply Hess's Law using the combustion reaction to find the enthalpy of formation (ΔfH°):

      • C₉H₁₂O₂(l) + 11O₂(g) → 9CO₂(g) + 6H₂O(l)

      • ΔcH° = [9 * ΔfH°(CO₂, g) + 6 * ΔfH°(H₂O, l)] - [ΔfH°(C₉H₁₂O₂, l) + 11 * ΔfH°(O₂, g)]

      • Since ΔfH°(O₂, g) is zero by definition, the equation can be rearranged to solve for ΔfH°(C₉H₁₂O₂, l).

G cluster_prep Sample Preparation cluster_cal Calorimeter Setup cluster_meas Measurement cluster_analysis Data Analysis P1 Weigh Sample & Fuse S1 Assemble Bomb P1->S1 S2 Pressurize with O₂ S1->S2 S3 Submerge in Water Jacket S2->S3 M1 Equilibrate & Record Initial Temp Drift S3->M1 M2 Ignite Sample M1->M2 M3 Record Temp Rise M2->M3 M4 Record Final Temp Drift M3->M4 A1 Calculate Corrected ΔT M4->A1 A2 Calculate Total Energy (q_total) using Calorimeter Constant (C_cal) A1->A2 A3 Correct for Fuse & Side Reactions A2->A3 A4 Calculate ΔcH° (kJ/mol) A3->A4 A5 Calculate ΔfH° using Hess's Law A4->A5 Calib Calibrate Calorimeter with Benzoic Acid to get C_cal Calib->A2

Workflow for determining Enthalpy of Formation via Bomb Calorimetry.
Liquid Heat Capacity (C_p,l)

Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. For liquids, the isobaric heat capacity (C_p) is a fundamental property for heat transfer calculations and thermodynamic modeling.[10]

Causality of Method Selection: Differential Scanning Calorimetry (DSC) is a rapid and simple method for determining the specific heat capacities of thermally stable liquids and solids.[11][12] It requires only milligram-sized samples and provides high-quality data across a wide temperature range.[13][14] The method's reliability stems from a direct comparison of the heat flow into a sample versus a known reference material (sapphire).

  • Instrument Calibration:

    • Perform temperature and enthalpy calibrations using certified standards (e.g., indium, tin) to ensure instrument accuracy.

  • Baseline Run (Empty Pans):

    • Place an empty, hermetically sealed aluminum pan and lid in the sample position and an identical one in the reference position.

    • Heat the DSC cell at a constant rate (e.g., 20 °C/min) through the desired temperature range (e.g., -20 °C to 100 °C).[11]

    • Record the heat flow curve. This is the baseline.

  • Reference Standard Run (Sapphire):

    • Place a precisely weighed sapphire standard (α-Al₂O₃) in the sample pan.

    • Perform the exact same temperature program as the baseline run and record the heat flow curve.

  • Sample Run:

    • Replace the sapphire standard with a precisely weighed sample of this compound (typically 5-15 mg) in an identical hermetically sealed pan.[11]

    • Perform the exact same temperature program and record the heat flow curve.

  • Data Analysis & Validation:

    • At a specific temperature (T), calculate the specific heat capacity (C_p) of the sample using the following equation:

      • C_p(sample) = C_p(std) * (m_std / m_sample) * (ΔQ_sample - ΔQ_baseline) / (ΔQ_std - ΔQ_baseline)

      • Where:

        • C_p(std) is the known specific heat capacity of sapphire at T.

        • m is the mass of the standard or sample.

        • ΔQ is the heat flow signal (in mW) from the respective runs at T.

    • The use of a three-step process (baseline, standard, sample) ensures that asymmetries in the instrument are accounted for, leading to a trustworthy result.

DSC_Workflow cluster_runs Experimental Runs (Identical Temperature Program) Start Start: Calibrate DSC (Temp & Enthalpy) Run1 1. Baseline Run (Empty Pans) Start->Run1 Run2 2. Standard Run (Sapphire) Run1->Run2 Data Collect Heat Flow Data: ΔQ_baseline ΔQ_std ΔQ_sample Run1->Data Run3 3. Sample Run (this compound) Run2->Run3 Run2->Data Run3->Data Calc Calculate C_p(sample) at T using comparative formula Data->Calc End Result: C_p vs. Temperature Calc->End

Workflow for Heat Capacity determination using a three-step DSC method.
Vapor Pressure (P_vap) and Enthalpy of Vaporization (Δ_vapH°)

Vapor pressure is a critical property for assessing volatility, environmental transport, and for process design involving distillation. The enthalpy of vaporization, the energy required for a substance to transition from liquid to gas, is directly related to the temperature dependence of vapor pressure.

Causality of Method Selection: The reported vapor pressure of 0.00636 mmHg (0.848 Pa) at 25 °C indicates that this compound is a low-volatility compound.[1] For such substances, the transpiration method is highly suitable.[15] It involves saturating a carrier gas with the substance's vapor and then determining the mass of the substance transported, allowing for a precise calculation of its partial pressure.[16][17]

  • Apparatus Setup:

    • A temperature-controlled saturator cell is packed with an inert support (e.g., glass beads or silica) coated with the liquid sample.

    • A precisely controlled flow of an inert carrier gas (e.g., nitrogen or helium) is passed through the saturator. The flow rate must be slow enough to ensure the gas becomes fully saturated with the sample's vapor.

    • Downstream of the saturator, a trap (e.g., a cold trap or a sorbent tube) is used to collect all the vaporized sample.

  • Measurement:

    • Set the saturator to the desired temperature (T) and allow it to equilibrate.

    • Pass a known volume of carrier gas (V) through the system at a constant flow rate.

    • Quantify the mass of the sample (m) collected in the trap. This can be done gravimetrically or by solvent extraction followed by chromatography.

  • Calculation of Vapor Pressure:

    • Assuming the ideal gas law, the partial pressure (P_vap) of the sample at temperature T is calculated as:

      • P_vap = (m / M) * R * T_amb / V_total

      • Where M is the molar mass, R is the ideal gas constant, T_amb is the ambient temperature where the gas volume was measured, and V_total is the total volume of gas passed.

  • Determination of Enthalpy of Vaporization (Δ_vapH°):

    • Repeat the experiment at several different temperatures to obtain a set of (P_vap, T) data points.

    • Plot ln(P_vap) versus 1/T. According to the Clausius-Clapeyron equation, this plot should be linear.

    • The slope of the line is equal to -Δ_vapH° / R.

    • This relationship provides a robust, self-validating method: a linear plot confirms the quality of the data, and the slope directly yields the enthalpy of vaporization.

Computational Thermochemistry: An In-Silico Approach

When experimental data is unavailable or difficult to obtain, computational chemistry provides a powerful alternative for estimating thermochemical properties.[18] High-level quantum mechanical methods can predict these properties with accuracy that often rivals experimental uncertainty.[19]

Causality of Method Selection: Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy for molecules of this size. Methods like B3LYP or ωB97X-D with a suitable basis set (e.g., 6-311++G(d,p)) are well-established for calculating the thermochemical properties of organic molecules, including ethers and alcohols.[19][20]

  • Conformational Search: Identify the lowest energy conformer(s) of the this compound molecule, as multiple rotational isomers may exist.

  • Geometry Optimization: Perform a full geometry optimization of the lowest energy conformer.

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies validates that the structure is a true energy minimum.

  • Property Calculation: The results of the frequency calculation are used to compute the zero-point vibrational energy (ZPVE), thermal corrections, and ultimately the standard state (298.15 K, 1 bar) thermochemical properties:

    • Enthalpy of Formation (ΔfH°): Calculated using atomization or isodesmic reaction schemes, which provide better error cancellation than direct calculation.

    • Heat Capacity (C_p): Derived from translational, rotational, and vibrational contributions calculated from the molecular geometry and vibrational frequencies.

    • Standard Entropy (S°): Also derived from the calculated translational, rotational, and vibrational partition functions.

G Input Input: Molecular Structure (this compound) ConfSearch 1. Conformational Search (Find low-energy isomers) Input->ConfSearch Opt 2. Geometry Optimization (e.g., DFT/B3LYP) ConfSearch->Opt Freq 3. Vibrational Frequency Calculation Opt->Freq Validation Validate: No imaginary frequencies? Freq->Validation Isodesmic Calculate ΔfH° via Isodesmic Reactions Freq->Isodesmic Validation->Opt No, re-optimize Output Output: Thermochemical Properties ΔfH°, S°, C_p Validation->Output Yes Isodesmic->Output

Workflow for Computational Thermochemistry using DFT.

Summary and Interrelation of Properties

The thermochemical properties of a compound are not isolated values but are interconnected through the laws of thermodynamics. The experimental and computational methods described provide a framework for creating a complete and validated dataset for this compound.

Table 2: Summary of Methodologies for Key Thermochemical Properties

PropertyRecommended MethodKey PrincipleExpected Outcome
Enthalpy of Formation, ΔfH°Oxygen Bomb CalorimetryMeasurement of ΔcH°, application of Hess's LawA precise value for the standard enthalpy of formation in the liquid state.
Heat Capacity, C_pDifferential Scanning Calorimetry (DSC)Measures heat flow difference between sample and a known standard.C_p as a function of temperature for the liquid phase.
Vapor Pressure, P_vapTranspiration MethodSaturation of a carrier gas and quantification of transported mass.Accurate P_vap data at various temperatures, suitable for low-volatility compounds.
Enthalpy of Vaporization, Δ_vapH°From Vapor Pressure DataApplication of the Clausius-Clapeyron equation to P_vap vs. T data.A single, robust value for the enthalpy of vaporization.

The relationship between these properties is fundamental. For instance, vapor pressure measurements are the gateway to determining the enthalpy of vaporization, a critical parameter for understanding phase change energetics.

Conclusion

While this compound is a commercially available compound with applications in synthesis, its core thermochemical properties are not well-documented in scientific literature. This guide provides the necessary theoretical background and detailed, actionable protocols for researchers to determine these vital parameters. By combining established experimental techniques like bomb calorimetry, DSC, and the transpiration method with modern computational workflows, a complete and reliable thermochemical profile can be developed. This data is essential for ensuring the safe, efficient, and predictable application of this molecule in research and industrial settings.

References

  • Fischer, K., & Gmehling, J. (2018). Application of the Transpiration Method To Determine the Vapor Pressure and Related Physico-Chemical Data of Low Volatile, Thermolabile, and Toxic Organo(thio)phosphates. ResearchGate.
  • ASTM E1269-11(2018). (2018). Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. ASTM International.
  • Zábranský, M., Růžička, V., & Majer, V. (1990). Heat Capacities of Organic Compounds in the Liquid State I. C1 to C18 1-Alkanols. Journal of Physical and Chemical Reference Data.
  • Kim, C. (2002). Thermochemistry of vinyl alcohol and vinyl ether radical and kinetic analysis on reaction of neopentyl radical with O2. New Jersey Institute of Technology Digital Commons.
  • Van Winkle, D. H., et al. (2023). Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials. MDPI.
  • Lovestead, T. M., & Bruno, T. J. (2021). Vapor pressure measurements on linalool using a rapid and inexpensive method suitable for cannabis-associated terpenes. PMC - NIH.
  • Popp, H., et al. (2024). Computational Investigation of the High-Temperature Chemistry of Small Hydroxy Ethers: Methoxymethanol, Ethoxymethanol, and 2-Methoxyethanol. ACS Publications.
  • Rumble, C. A. (2019). ESTIMATING VAPOR PRESSURES OF PHEROMONE COMPOUNDS USING GAS CHROMATOGRAPHIC RETENTION. MavMatrix.
  • Brown, W. P. (n.d.). Enthalpy of combustion of alcohols isomeric ethers. Doc Brown's Chemistry.
  • Differential scanning calorimetry. (n.d.). Wikipedia.
  • Van Winkle, D. H., et al. (2023). (PDF) Heat–Cool: A Simpler Differential Scanning Calorimetry Approach for Measuring the Specific Heat Capacity of Liquid Materials. ResearchGate.
  • Hansen, P. C., & Eckert, C. A. (1986). An improved transpiration method for the measurement of very low vapor pressures. Journal of Chemical & Engineering Data.
  • Scheringer, M., & Hungerbühler, K. (1993). Low vapor pressure determination by the radiotracer transpiration method. Journal of Agricultural and Food Chemistry.
  • Ribeiro da Silva, M. A., et al. (2018). (PDF) Gas-phase thermochemical properties of some tri-substituted phenols: A density functional theory study. ResearchGate.
  • Ethanol, 2-(3-methylphenoxy)-. (n.d.). US EPA SRS.
  • Standard enthalpy of formation. (n.d.). Wikipedia.
  • Experiment 3 PDF. (n.d.). Scribd.
  • Enthalpy of combustion of alcohols C0095. (2020, April 29). YouTube.
  • Enthalpy of combustion of ethanol C0096. (2020, May 3). YouTube.
  • Ribeiro da Silva, M. A., et al. (2018). (PDF) Experimental and computational thermochemical study of three hydroxy-substituted phthalimides. ResearchGate.
  • Heat Capacity. (n.d.). Chemed.chem.purdue.edu.
  • Ribeiro da Silva, M. A., et al. (2008). Thermochemistry of 2- and 3-thiopheneacetic acids: calorimetric and computational study. The Journal of Chemical Thermodynamics.
  • Kelly, K., & Shields, G. C. (2010). (PDF) Absolute pKa Determinations for Substituted Phenols. ResearchGate.

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Basic characterization techniques for 2-(3-Methylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Characterization of 2-(3-Methylphenoxy)ethanol

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound (CAS No. 13605-19-1) is an organic compound featuring both ether and primary alcohol functional groups.[1] Structurally, it consists of a meta-cresol moiety linked to an ethanol group via an ether bond. This molecule serves as a versatile intermediate in the synthesis of more complex chemical entities, including pharmaceuticals and agrochemicals.[1][2] Its balanced hydrophobic (m-tolyl group) and hydrophilic (hydroxyl group) nature imparts specific solubility and reactivity characteristics that are leveraged in drug design and development.

For researchers, scientists, and drug development professionals, rigorous characterization of such intermediates is not merely a procedural formality; it is the bedrock of reproducible science and regulatory compliance. Ensuring the identity, purity, and stability of this compound is critical to the integrity of subsequent synthetic steps and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the fundamental analytical techniques required for its thorough characterization, framed with the practical insights of an application scientist. We will explore not just the "how" but the "why" behind each method, ensuring a robust and logical approach to quality assessment.

Physicochemical Properties: A Foundation for Analysis

Understanding the basic physical and chemical properties of a molecule is paramount as it informs the selection of appropriate analytical conditions, from solvent choice to chromatographic methods.

PropertyValueSource(s)
CAS Number 13605-19-1[1][2][3]
Molecular Formula C₉H₁₂O₂[1][2][4]
Molecular Weight 152.19 g/mol [2][4][5]
Appearance Clear, colorless to pale yellow liquid[1][5]
Boiling Point 104-105°C at 3 mmHg[2][3]
Density ~1.07 g/cm³[2][3][6]
Refractive Index ~1.5320 at 20°C[2][5]
LogP (Octanol/Water) 1.36610[2]
Solubility Soluble in organic solvents; limited solubility in water[1]

These properties, particularly the LogP value and the presence of a hydroxyl group, suggest that reversed-phase high-performance liquid chromatography (HPLC) will be an effective technique for purity analysis. The compound's boiling point indicates that gas chromatography (GC) is also a viable method.

Core Characterization Workflow

A systematic workflow ensures that all critical quality attributes of the material are assessed. The following diagram illustrates a logical progression from initial sample receipt to full characterization, forming the structural basis of this guide.

G cluster_0 Structural Elucidation cluster_1 Purity & Impurity Profiling NMR NMR Spectroscopy (¹H, ¹³C) Purity Assess Purity? NMR->Purity MS Mass Spectrometry (MS) MS->Purity FTIR FTIR Spectroscopy FTIR->Purity HPLC HPLC-UV Report Final Certificate of Analysis (CoA) HPLC->Report GC GC-FID GC->Report Sample Sample Receipt: This compound Identity Confirm Identity? Sample->Identity Identity->NMR Primary Tests Identity->MS Primary Tests Identity->FTIR Primary Tests Purity->HPLC Secondary Tests Purity->GC Secondary Tests

Caption: Logical workflow for the characterization of this compound.

Part 1: Structural Elucidation Techniques

The first objective is to unequivocally confirm the chemical structure of the compound. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provides a comprehensive and orthogonal assessment of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for structural elucidation, providing detailed information about the carbon-hydrogen framework.

Expertise & Rationale: We perform both ¹H and ¹³C NMR. ¹H NMR confirms the number and connectivity of different proton environments, while ¹³C NMR confirms the carbon backbone. Deuterated chloroform (CDCl₃) is a standard solvent due to its excellent solubilizing properties for moderately polar organic compounds and its single, well-defined solvent residual peak.

  • Principle: Identifies chemically distinct protons, their relative numbers (integration), and their neighboring protons (multiplicity).

  • Expected Signals: The structure predicts five distinct proton signals.

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.15t1HAr-H (C5)Aromatic proton coupled to two neighbors.
~6.70 - 6.80m3HAr-H (C2, C4, C6)Overlapping aromatic protons in a shielded region.
~4.10t2H-O-CH₂ -CH₂-OHMethylene protons adjacent to the ether oxygen, split by the other CH₂ group.
~3.95t2H-O-CH₂-CH₂ -OHMethylene protons adjacent to the hydroxyl group, split by the other CH₂ group.
~2.35s3HAr-CH₃ Aromatic methyl protons, a singlet as there are no adjacent protons.
Variable (~1.5-3.0)br s1H-OH The hydroxyl proton signal is often broad and its chemical shift is concentration-dependent.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of CDCl₃ in a clean, dry NMR tube.

  • Solvent Reference: Use the residual CHCl₃ peak in CDCl₃ (δ ≈ 7.26 ppm) as the internal reference.[7]

  • Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A standard pulse program is sufficient.

  • Confirmation of -OH peak (Optional): To confirm the assignment of the hydroxyl proton, add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The -OH peak will disappear due to proton-deuterium exchange.

  • Principle: Identifies all unique carbon atoms in the molecule.

  • Expected Signals: The structure has 9 carbon atoms, but due to symmetry, 8 distinct signals are expected.

Predicted Shift (δ, ppm)AssignmentRationale
~158.8C -O (C1)Aromatic carbon attached to the ether oxygen, highly deshielded.
~139.5C -CH₃ (C3)Aromatic carbon attached to the methyl group.
~129.3Ar-C H (C5)Aromatic methine carbon.
~121.5Ar-C H (C4)Aromatic methine carbon.
~115.0Ar-C H (C6)Aromatic methine carbon.
~112.5Ar-C H (C2)Aromatic methine carbon.
~69.5-O-C H₂-Aliphatic carbon adjacent to the ether oxygen.
~61.5-C H₂-OHAliphatic carbon adjacent to the hydroxyl group.
~21.5Ar-C H₃Aromatic methyl carbon.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Solvent Reference: Reference the spectrum to the central peak of the CDCl₃ triplet at δ ≈ 77.16 ppm.[7]

Mass Spectrometry (MS)

Expertise & Rationale: MS is used to confirm the molecular weight of the compound. Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it is polar and prone to fragmentation under harder ionization methods. We expect to see the protonated molecule [M+H]⁺ in positive ion mode, which provides a direct and accurate measurement of the molecular mass.

  • Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Expected Ions:

    • [M+H]⁺: 153.09 (Calculated for C₉H₁₃O₂⁺)

    • [M+Na]⁺: 175.07 (Calculated for C₉H₁₂O₂Na⁺) - Often observed as an adduct.

  • Potential Fragmentation: The primary fragmentation pathway would involve the cleavage of the ether bond or the loss of water from the ethanol moiety.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Identify the peak corresponding to the calculated m/z of the protonated molecule [M+H]⁺.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR is a rapid and reliable technique for confirming the presence of key functional groups. For this compound, the most characteristic signals will be the broad O-H stretch from the alcohol, the C-O stretches from the ether and alcohol, and the various C-H and C=C bonds of the aromatic ring. The broadness of the O-H band is a hallmark of hydrogen bonding, confirming the presence of the alcohol group in a condensed phase.[8]

  • Principle: Infrared radiation is passed through a sample, and the absorption of energy at specific frequencies corresponds to the vibrational frequencies of the molecule's functional groups.

  • Expected Absorption Bands:

Wavenumber (cm⁻¹)Bond VibrationDescription
3600-3200O-H stretchStrong, broad peak indicative of a hydrogen-bonded alcohol.[8]
3100-3000C-H stretch (sp²)Aromatic C-H stretching.
2960-2850C-H stretch (sp³)Aliphatic C-H stretching from methyl and methylene groups.[8]
1600, 1490C=C stretchAromatic ring stretching vibrations.
1250-1200C-O stretch (Aryl Ether)Asymmetric stretch, characteristic of aryl-alkyl ethers.
1075-1050C-O stretch (Alcohol)Stretch from the primary alcohol C-O bond.[8]

Experimental Protocol: FTIR (Liquid Film)

  • Sample Preparation: Place one drop of the neat liquid sample between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

  • Background Scan: Acquire a background spectrum of the empty spectrometer to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Place the sample plates in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and compare them to expected values for the proposed structure.

Part 2: Purity Assessment & Impurity Profiling

Once the structure is confirmed, the focus shifts to quantifying the purity of the material and identifying any potential impurities, such as starting materials, by-products, or residual solvents.

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC with UV detection is the gold standard for determining the purity of non-volatile organic compounds. A reversed-phase C18 column is chosen because it effectively retains the moderately nonpolar this compound. A mobile phase of water and acetonitrile (or methanol) allows for the efficient elution and separation of the main compound from more polar or less polar impurities. UV detection is suitable as the aromatic ring provides a strong chromophore.

  • Principle: The sample is injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a stationary phase. Compounds separate based on their differential partitioning between the two phases.

  • System Suitability: Before analyzing samples, the system must be validated. This involves injecting a standard solution multiple times to check for reproducibility of retention time, peak area, and theoretical plates, ensuring the system is performing correctly.

Experimental Protocol: Reversed-Phase HPLC

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 50:50 v/v). Filter and degas the mobile phase before use.

  • Standard Preparation: Prepare a stock solution of this compound at ~1.0 mg/mL in the mobile phase. Prepare a working standard at ~0.1 mg/mL by diluting the stock.

  • Sample Preparation: Prepare the sample to be analyzed at the same concentration as the working standard (~0.1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detector: UV at 272 nm (wavelength of maximum absorbance for the tolyl group)

  • Data Analysis: Purity is typically determined by area percent. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

Gas Chromatography (GC)

Expertise & Rationale: GC is an excellent orthogonal technique to HPLC for purity analysis and is particularly sensitive for detecting volatile impurities and residual solvents. A flame ionization detector (FID) is used as it is a robust, universal detector for organic compounds.

  • Principle: The sample is vaporized and injected into a carrier gas stream that flows through a capillary column. Separation occurs based on the compound's boiling point and interactions with the stationary phase.

Experimental Protocol: GC-FID

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or methanol.

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium or Hydrogen, constant flow

    • Injection: 1 µL, split injection (e.g., 50:1 split ratio)

    • Injector Temperature: 250 °C

    • Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Detector Temperature: 300 °C (FID)

  • Data Analysis: As with HPLC, purity is calculated using the area percent method.

Safety and Handling

Professional diligence requires adherence to strict safety protocols. Based on available safety data, this compound should be handled with care.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][10]

  • Handling: Work in a well-ventilated area or a chemical fume hood to avoid inhaling vapors. Avoid contact with skin and eyes.[9][11] In case of contact, rinse the affected area thoroughly with water.[12]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from sources of ignition.[10][11]

Conclusion

The characterization of this compound is a multi-faceted process that relies on the synergistic application of spectroscopic and chromatographic techniques. NMR, MS, and FTIR provide an unambiguous confirmation of the molecular structure, while HPLC and GC deliver precise, quantitative data on purity and impurity profiles. By following the logical workflow and detailed protocols outlined in this guide, researchers and drug development professionals can ensure the quality and integrity of this critical chemical intermediate, thereby building a solid foundation for successful and reproducible downstream applications.

References

  • Stenutz. This compound.
  • US EPA. Ethanol, 2-(3-methylphenoxy)- - Substance Details - SRS.
  • Angene Chemical. Safety Data Sheet.
  • FDA. Safety Data Sheet.
  • Rust-Oleum. Safety Data Sheet - GHS 16 Section SDS.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Doc Brown's Chemistry. Infrared spectrum of Ethanol.

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Methodological & Application

Application Note: Step-by-Step Protocol for Williamson Ether Synthesis of 2-(3-Methylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for the preparation of symmetrical and unsymmetrical ethers.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide or phenoxide ion acts as a nucleophile, attacking an alkyl halide or other substrate with a good leaving group.[1][3][4] The efficiency of the synthesis is highest when employing primary alkyl halides, as secondary and tertiary halides tend to favor elimination side reactions.[3][5]

This application note provides a detailed, step-by-step protocol for the synthesis of 2-(3-Methylphenoxy)ethanol, a valuable intermediate in the pharmaceutical and chemical industries.[6] The procedure involves the reaction of 3-methylphenol (m-cresol) with 2-chloroethanol in the presence of a strong base. We will delve into the mechanistic underpinnings of each step, offering insights into reagent selection and reaction optimization for researchers, scientists, and drug development professionals.

Reaction Overview

The synthesis of this compound is achieved through the reaction of 3-methylphenol with 2-chloroethanol. The initial and crucial step is the deprotonation of the phenolic hydroxyl group of 3-methylphenol by a strong base, typically sodium hydroxide (NaOH), to form the more nucleophilic sodium 3-methylphenoxide.[2][7] This phenoxide then undergoes an SN2 reaction with 2-chloroethanol, where the phenoxide ion attacks the carbon atom bearing the chlorine, displacing the chloride leaving group to form the desired ether.

Reaction Scheme:

Materials and Reagents

Reagent/MaterialGradeSupplierCAS NumberNotes
3-Methylphenol (m-Cresol)ReagentSigma-Aldrich108-39-4Toxic and corrosive. Handle with care.
2-ChloroethanolReagentAcros Organics107-07-3Toxic and flammable.
Sodium Hydroxide (NaOH)ACS GradeFisher Scientific1310-73-2Corrosive.
EthanolAnhydrousJ.T. Baker64-17-5Used as a solvent.
Diethyl EtherAnhydrousEMD Millipore60-29-7For extraction. Highly flammable.
Saturated Sodium BicarbonateLaboratoryVWR144-55-8For washing.
Anhydrous Magnesium SulfateLaboratoryAlfa Aesar7487-88-9For drying.
Hydrochloric Acid (HCl)6MBDH7647-01-0For neutralization.

Experimental Protocol

Part 1: Formation of Sodium 3-Methylphenoxide

The first phase of this synthesis is the acid-base reaction to generate the nucleophile. Phenols are more acidic than alcohols, allowing for the use of strong bases like sodium hydroxide for deprotonation.[8]

  • Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is dry.

  • Reagent Addition: To the flask, add 10.81 g (0.1 mol) of 3-methylphenol and 100 mL of ethanol.

  • Base Addition: While stirring, slowly add a solution of 4.4 g (0.11 mol) of sodium hydroxide dissolved in 50 mL of ethanol through the dropping funnel over a period of 20 minutes. The addition is exothermic, so control the rate to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux for 30 minutes to ensure complete formation of the sodium 3-methylphenoxide.

Part 2: Williamson Ether Synthesis

With the nucleophile formed in situ, the SN2 reaction can proceed. 2-Chloroethanol is a primary alkyl halide, making it an ideal substrate for this reaction to minimize elimination byproducts.[5]

  • Alkyl Halide Addition: After the 30-minute reflux, cool the reaction mixture to room temperature. Add 8.86 g (0.11 mol) of 2-chloroethanol dropwise through the dropping funnel.

  • Reaction: Heat the mixture to reflux and maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling: After the reaction is complete, allow the mixture to cool to room temperature.

Part 3: Work-up and Purification

The work-up procedure is designed to isolate the desired product from the reaction mixture and remove any unreacted starting materials and byproducts.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: To the residue, add 100 mL of water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with three 50 mL portions of diethyl ether. Combine the organic extracts.

  • Washing: Wash the combined organic layer with 50 mL of saturated sodium bicarbonate solution to remove any unreacted 3-methylphenol, followed by 50 mL of water.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation or flash column chromatography on silica gel.[9]

Reaction Workflow Diagram

Williamson_Ether_Synthesis cluster_prep Nucleophile Preparation cluster_reaction SN2 Reaction cluster_workup Work-up & Purification A 3-Methylphenol in Ethanol C Sodium 3-Methylphenoxide Solution A->C Add dropwise B NaOH in Ethanol B->C Add dropwise E Reaction Mixture (Reflux 2-3h) C->E D 2-Chloroethanol D->E Add dropwise F Solvent Removal E->F G Aqueous Extraction (Diethyl Ether) F->G H Washing & Drying G->H I Concentration H->I J Purification (Distillation/Chromatography) I->J K Pure this compound J->K

Caption: Workflow for the synthesis of this compound.

Characterization

The final product, this compound, is a colorless liquid.[6] Its identity and purity should be confirmed using standard analytical techniques.

TechniqueExpected Results
1H NMR Signals corresponding to the aromatic protons of the 3-methylphenyl group, the methyl protons, and the two sets of methylene protons of the ethanol side chain. The hydroxyl proton will appear as a broad singlet.[10]
13C NMR Peaks for the aromatic carbons, the methyl carbon, and the two aliphatic carbons of the side chain. The carbon attached to the ether oxygen will be deshielded.[10]
IR Spectroscopy A broad absorption band around 3400 cm-1 (O-H stretch), C-O stretching absorptions, and characteristic aromatic C-H and C=C stretching bands.[10][11]
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of this compound (152.19 g/mol ).[6]

Safety Precautions

  • 3-Methylphenol: Toxic and corrosive. Avoid skin contact and inhalation.

  • 2-Chloroethanol: Toxic and flammable. Work in a well-ventilated fume hood.

  • Sodium Hydroxide: Corrosive. Causes severe burns.

  • Diethyl Ether: Extremely flammable. Avoid open flames and sparks.

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated chemical fume hood.

Waste Disposal

All organic waste should be collected in a designated chlorinated waste container. Aqueous waste should be neutralized before disposal down the drain with copious amounts of water, in accordance with local regulations.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]
  • Khan Academy. (n.d.). Williamson ether synthesis. [Link]
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]
  • Brainly.com. (2024, March 22). What is the role of NaOH in the Williamson ether synthesis?. [Link]
  • ACS Publications. (n.d.).
  • University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. [Link]
  • Journal of Chemical Education. (n.d.).
  • Angelo State University. (n.d.). The Williamson Ether Synthesis. [Link]
  • Slideshare. (n.d.).
  • University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. [Link]
  • YouTube. (2020, October 20). Williamson Ether Synthesis. [Link]
  • Journal of Pharmacy & Pharmaceutical Sciences. (n.d.).
  • University of Wisconsin-River Falls. (n.d.). Experiment 06 Williamson Ether Synthesis. [Link]
  • YouTube. (2018, August 29). Williamson Ether Synthesis. [Link]
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]
  • Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]
  • Wikipedia. (n.d.). 2-Chloro-m-cresol. [Link]
  • Purification of Labor
  • Google Patents. (n.d.). Method for producing 2-alkyl-3-chlorophenols.
  • Chemistry LibreTexts. (2020, July 1). 9.5: Williamson ether synthesis. [Link]
  • CUNY. (n.d.). Williamson Ether Synthesis. [Link]
  • OpenStax. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. [Link]
  • LibreTexts. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. [Link]
  • Chegg.com. (2023, April 17). Solved What is the reaction of 3-Methylphenol (m-Cresol). [Link]
  • PubChem. (n.d.). 2-Chloro-m-cresol. [Link]
  • Organic Communications. (2022, February 4). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). [Link]
  • Wychem. (n.d.). 3-Chloro-2-methylphenol. [Link]
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethanol. [Link]
  • ResearchGate. (n.d.). Synthesis of 3. Reagents and conditions: (a) 2-(2-chloroethoxy)ethanol,.... [Link]
  • NIST WebBook. (n.d.). Ethanol, 2-(4-methylphenoxy)-. [Link]

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Application Notes & Protocols: 2-(3-Methylphenoxy)ethanol as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Aryloxyethanol Scaffold

In the landscape of medicinal chemistry, the aryloxyethanol motif is a privileged scaffold, forming the core of numerous clinically significant pharmaceutical agents. Its prevalence is a testament to its favorable physicochemical properties and its ability to engage in key binding interactions with a variety of biological targets. 2-(3-Methylphenoxy)ethanol, a readily accessible and versatile building block, offers researchers a strategic entry point into the synthesis of diverse compound libraries targeting a range of therapeutic areas.

The presence of the meta-methyl group on the phenoxy ring provides a subtle yet impactful structural feature. It can influence the compound's lipophilicity, metabolic stability, and conformational preferences, thereby modulating its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the synthetic utility of this compound, detailing key transformations and providing robust protocols to empower researchers in their drug discovery and development endeavors.

Core Physicochemical Properties

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueSource
CAS Number 13605-19-1[1]
Molecular Formula C₉H₁₂O₂[1]
Molecular Weight 152.19 g/mol [1][2]
Appearance Colorless to pale yellow liquid[3][4]
Boiling Point 104-105 °C at 3 mmHg[1]
Refractive Index 1.5300-1.5340 at 20 °C[4]

Synthetic Transformations and Protocols

This compound's primary alcohol functionality is the gateway to a multitude of synthetic transformations. The following sections detail key reactions, the rationale behind procedural steps, and step-by-step protocols.

Synthesis of this compound via Williamson Ether Synthesis

The most direct route to this compound is the Williamson ether synthesis, a robust and widely employed method for forming ethers.[5][6] This reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by deprotonating m-cresol, acts as a nucleophile, attacking an electrophilic two-carbon synthon.

Logical Workflow for Williamson Ether Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product m-Cresol m-Cresol Deprotonation Deprotonation to form 3-Methylphenoxide m-Cresol->Deprotonation Base Base (e.g., NaOH, KOH) Base->Deprotonation Electrophile 2-Chloroethanol or Ethylene Oxide SN2_Attack Nucleophilic Attack (SN2) Electrophile->SN2_Attack Deprotonation->SN2_Attack Workup Aqueous Workup & Extraction SN2_Attack->Workup Product This compound Workup->Product

Caption: Workflow for the synthesis of this compound.

Protocol 1: Williamson Ether Synthesis

  • Materials: m-Cresol, sodium hydroxide (NaOH), 2-chloroethanol, diethyl ether, hydrochloric acid (HCl), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-cresol (1.0 eq) in a suitable solvent like ethanol or water.

    • Add a stoichiometric equivalent of a strong base, such as sodium hydroxide (1.0 eq), to generate the sodium 3-methylphenoxide in situ. Stir until the m-cresol is fully dissolved and the salt has formed. The choice of a strong base is crucial to ensure complete deprotonation of the weakly acidic phenol.[7][8]

    • To the resulting solution, add 2-chloroethanol (1.1 eq) dropwise. The slight excess of the electrophile ensures the complete consumption of the valuable phenoxide.

    • Heat the reaction mixture to reflux for 4-6 hours. The elevated temperature is necessary to overcome the activation energy of the SN2 reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and transfer it to a separatory funnel.

    • Dilute the mixture with water and extract the product with diethyl ether (3 x volumes).

    • Wash the combined organic layers with 1M HCl to remove any unreacted base, followed by saturated sodium bicarbonate solution to remove any unreacted m-cresol, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound.

    • Purify the crude product by vacuum distillation to obtain the final product.

Conversion to Key Intermediates for Further Diversification

The primary alcohol of this compound is a versatile handle for creating a variety of key intermediates.

The corresponding aldehyde is a crucial intermediate for reductive amination, Wittig reactions, and the synthesis of heterocyclic systems. A selective and mild oxidation is required to prevent over-oxidation to the carboxylic acid.

Protocol 2: Oxidation to Aldehyde

  • Materials: this compound, Dess-Martin periodinane (DMP), dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound (1.0 eq) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature. The use of a slight excess of DMP ensures complete conversion of the alcohol.

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.

    • Extract the product with DCM (3 x volumes).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude 2-(3-methylphenoxy)acetaldehyde can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Converting the alcohol to a tosylate transforms the hydroxyl group into an excellent leaving group, facilitating nucleophilic substitution reactions. This is a key step in the synthesis of many beta-blocker analogues.[9][10]

Protocol 3: Tosylation of the Primary Alcohol

  • Materials: this compound, p-toluenesulfonyl chloride (TsCl), pyridine or triethylamine (TEA), dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound (1.0 eq) in dry DCM in a round-bottom flask and cool to 0 °C in an ice bath.

    • Add pyridine or TEA (1.5 eq) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 eq). The base is essential to neutralize the HCl generated during the reaction.[9]

    • Stir the reaction at 0 °C for 4-6 hours, allowing it to slowly warm to room temperature. Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with water and separate the layers.

    • Extract the aqueous layer with DCM.

    • Wash the combined organic layers successively with 1M HCl (to remove the base), water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.

    • Purify the product by recrystallization or column chromatography.

Application in the Synthesis of Pharmaceutical Scaffolds

The intermediates derived from this compound are poised for elaboration into a variety of pharmaceutical scaffolds.

Synthesis of Mephenesin Analogues (Muscle Relaxants)

Mephenesin, 3-(2-methylphenoxy)propane-1,2-diol, is a centrally acting muscle relaxant.[11][12][13] An analogous compound, 3-(3-methylphenoxy)propane-1,2-diol, can be readily synthesized from this compound. This involves the formation of an epoxide followed by ring-opening.

Synthetic Pathway to a Mephenesin Analogue

G Start This compound Tosylate 2-(3-Methylphenoxy)ethyl Tosylate Start->Tosylate Tosylation (Protocol 3) Epoxide 2-((3-Methylphenoxy)methyl)oxirane Tosylate->Epoxide Epoxidation (e.g., with m-CPBA) Diol 3-(3-Methylphenoxy)propane-1,2-diol (Mephenesin Analogue) Epoxide->Diol Hydrolysis (acid or base catalyzed)

Caption: Synthetic route to a Mephenesin analogue.

Synthesis of Beta-Blocker Scaffolds

The aryloxypropanolamine motif is the hallmark of the beta-blocker class of drugs.[14][15] The 2-(3-methylphenoxy)ethyl tosylate is an excellent precursor for synthesizing analogues of this important therapeutic class.

Protocol 4: Synthesis of a Beta-Blocker Analogue

  • Materials: 2-(3-Methylphenoxy)ethyl tosylate, isopropylamine, a suitable solvent (e.g., ethanol, isopropanol).

  • Procedure:

    • In a pressure vessel, dissolve 2-(3-Methylphenoxy)ethyl tosylate (1.0 eq) in ethanol.

    • Add an excess of isopropylamine (3-5 eq). The excess amine acts as both the nucleophile and the base to neutralize the toluenesulfonic acid byproduct.

    • Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water to remove excess amine and the ammonium salt.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

    • Purify the product by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in pharmaceutical synthesis. Its straightforward preparation and the reactivity of its primary alcohol functionality allow for the efficient construction of a diverse range of molecular scaffolds. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel muscle relaxants, beta-blockers, and other potential therapeutic agents. The strategic incorporation of the 3-methylphenoxy moiety can lead to compounds with improved pharmacological profiles, making this building block an important tool in the arsenal of the modern medicinal chemist.

References

  • [No Author]. (n.d.). MEPHENESIN. PHARMD GURU.
  • Mauleón, D., Pujol, M. D., & Rosell, G. (1988). Synthesis and Beta-Adrenergic Antagonism of 2-(aryloxy)-1-(2-piperidyl)ethanols. Journal of Medicinal Chemistry, 31(11), 2122–2126. [Link]
  • Wikipedia. (n.d.). Mephenesin.
  • [No Author]. (n.d.). The Williamson Ether Synthesis.
  • [No Author]. (2024). A Comprehensive Review on Beta Blockers Synthesis Methods. Journal of Medicinal and Medical Chemistry. [Link]
  • [No Author]. (n.d.). Synthesis of aryloxypropanolamines and arylethanolamines. Google Patents.
  • National Center for Biotechnology Information. (n.d.). Mephenesin. PubChem Compound Database.
  • MiraCosta College. (2012). Chemistry 211 Experiment 4: Williamson Ether Synthesis.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.
  • Saddique, F. A., et al. (2016). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Turkish Journal of Chemistry, 40, 193-224. [Link]
  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base.
  • [No Author]. (2022). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. Frontiers in Chemistry, 10. [Link]
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
  • U.S. Environmental Protection Agency. (n.d.). Ethanol, 2-(3-methylphenoxy)-. Substance Details - SRS.
  • Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. SynOpen, 3(1), 124-137. [Link]
  • Osbourn, J. (2021, July 2).
  • National Center for Biotechnology Information. (n.d.). 2-(3-Fluoro-4-methylphenoxy)acetaldehyde. PubChem Compound Database.
  • LibreTexts Chemistry. (2020, May 30). 14.

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Application Notes and Protocols for the Synthesis of Novel Polymers Using 2-(3-Methylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Monomer

In the continuous quest for novel polymers with tailored properties, the strategic selection of monomers is paramount. 2-(3-Methylphenoxy)ethanol, a bifunctional molecule featuring a primary alcohol and a methyl-substituted aromatic ring, presents itself as a compelling candidate for the synthesis of a new generation of polymers.[1][2] Its structure suggests the potential for creating materials with enhanced thermal stability, specific refractive indices, and controlled hydrophobicity. The presence of the hydroxyl group provides a reactive handle for incorporation into various polymer backbones, such as polyesters and polyurethanes, while the 3-methylphenoxy moiety is anticipated to impart unique steric and electronic characteristics to the final polymer.[3]

These application notes provide a theoretical framework and detailed experimental protocols for researchers, scientists, and drug development professionals to explore the utility of this compound as a building block in polymer chemistry. The following sections will delve into its application in the synthesis of specialty polyesters and polyurethanes, offering step-by-step guidance and insights into the rationale behind the proposed methodologies.

Application in Specialty Polyester Synthesis

The incorporation of this compound into a polyester backbone via condensation polymerization with a suitable diacid or its derivative can lead to polymers with unique thermal and mechanical properties. The rigidity of the aromatic ring from the methylphenoxy group is expected to increase the glass transition temperature (Tg) of the resulting polyester, while the methyl substituent may influence solubility and processability.

Rationale for Experimental Design

The following protocol describes a two-step melt polycondensation, a common method for synthesizing high molecular weight polyesters. This approach allows for the initial formation of low molecular weight oligomers at a lower temperature, followed by a higher temperature, high vacuum step to drive the polymerization to completion by efficiently removing the condensation byproduct (e.g., water or methanol). The choice of a diacid chloride, such as terephthaloyl chloride, is proposed for its higher reactivity compared to the corresponding dicarboxylic acid, which can facilitate polymerization under milder conditions.

Experimental Protocol: Synthesis of a Novel Polyester

Part A: Oligomerization

  • Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, charge this compound and terephthaloyl chloride in a 1.05:1 molar ratio.

  • Solvent and Catalyst: Add a suitable high-boiling-point solvent, such as diphenyl ether, to facilitate mixing. Introduce a catalyst, for example, antimony(III) oxide (Sb₂O₃) at a concentration of 200-300 ppm relative to the expected polymer weight.

  • Initial Reaction: Heat the reaction mixture to 150-190°C under a gentle stream of nitrogen. The reaction is accompanied by the evolution of hydrogen chloride gas, which should be safely vented.

  • Monitoring: Continue the reaction for 1-2 hours, or until the evolution of HCl gas ceases.

Part B: Polycondensation

  • Temperature Increase: Gradually increase the temperature of the reaction mixture to 220-280°C.

  • Vacuum Application: Slowly apply a vacuum (0.1-1.0 mmHg) to the system to facilitate the removal of volatile byproducts and drive the polymerization reaction forward.

  • Viscosity Monitoring: Observe the viscosity of the reaction mixture. A significant increase in viscosity, often indicated by the reduced speed of the mechanical stirrer, signals the formation of a high molecular weight polymer. This stage can take 2-4 hours.

  • Polymer Isolation: Once the desired viscosity is achieved, cool the reactor to room temperature. The resulting polymer can be isolated by dissolving the reaction mixture in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., methanol).

  • Purification and Drying: Filter the precipitated polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 60-80°C for 24 hours to remove any residual solvent.

Workflow for Polyester Synthesis

Polyester_Synthesis cluster_Oligomerization Part A: Oligomerization cluster_Polycondensation Part B: Polycondensation A1 Charge Reactor: This compound + Terephthaloyl Chloride A2 Add Solvent & Catalyst A1->A2 A3 Heat to 150-190°C (Nitrogen Atmosphere) A2->A3 A4 Monitor HCl Evolution A3->A4 B1 Increase Temp to 220-280°C A4->B1 Oligomers Formed B2 Apply Vacuum B1->B2 B3 Monitor Viscosity Increase B2->B3 B4 Isolate & Purify Polymer B3->B4 End End B4->End Final Polyester

Caption: A two-stage workflow for polyester synthesis.

Expected Polymer Properties

The properties of the resulting polyester will be influenced by the incorporation of the this compound monomer. Below is a table of hypothetical data based on typical values for aromatic polyesters.

PropertyExpected ValueRationale
Glass Transition Temp. (Tg) 100 - 150 °CThe rigid aromatic ring increases Tg.
Thermal Decomposition Temp. > 350 °CAromatic structures enhance thermal stability.
Solubility Soluble in chlorinated solventsThe methyl group may enhance solubility.
Molecular Weight (Mw) 20,000 - 50,000 g/mol Dependent on reaction conditions.

Application in Polyurethane Synthesis

In the synthesis of polyurethanes, this compound can be utilized as a chain extender or a monofunctional chain terminator. As a chain extender, it would react with diisocyanates to form hard segments, potentially increasing the polymer's hardness and thermal stability. When used as a chain terminator, it allows for precise control over the molecular weight of the polyurethane, which is crucial for applications such as coatings and adhesives.

Rationale for Experimental Design

The prepolymer method is a widely used technique for polyurethane synthesis, offering excellent control over the final polymer structure.[4][5] This protocol outlines the synthesis of a polyurethane elastomer where this compound acts as a chain extender. A prepolymer is first formed from a polyol and a diisocyanate, followed by chain extension with this compound.

Experimental Protocol: Synthesis of a Polyurethane Elastomer

Part A: Prepolymer Synthesis

  • Reactor Setup: In a moisture-free, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, charge a polyol (e.g., polypropylene glycol, PPG) and a diisocyanate (e.g., 4,4'-diphenylmethane diisocyanate, MDI) in a 1:2 molar ratio.

  • Initial Reaction: Heat the mixture to 70-80°C under a nitrogen atmosphere with constant stirring for 1-2 hours to form the isocyanate-terminated prepolymer.

Part B: Chain Extension

  • Lower Temperature: Cool the prepolymer to below 60°C.

  • Chain Extender Addition: Slowly add this compound (in a molar amount equivalent to the excess isocyanate groups) to the prepolymer with vigorous stirring.

  • Catalyst: Introduce a catalyst, such as dibutyltin dilaurate, to accelerate the chain extension reaction.[4]

  • Curing: Continue stirring for 5-10 minutes until the viscosity increases significantly. Pour the viscous liquid into a mold and cure in an oven at 80-100°C for 12-24 hours to obtain the final polyurethane elastomer.

Reaction Scheme for Polyurethane Synthesis

Polyurethane_Synthesis cluster_Prepolymer Prepolymer Formation cluster_ChainExtension Chain Extension Polyol Polyol (e.g., PPG) Prepolymer Isocyanate-Terminated Prepolymer Polyol->Prepolymer Diisocyanate Diisocyanate (e.g., MDI) Diisocyanate->Prepolymer Polyurethane Final Polyurethane Prepolymer->Polyurethane Reacts with Monomer This compound Monomer->Polyurethane Catalyst Catalyst (e.g., DBTDL) Catalyst->Polyurethane

Caption: Prepolymer method for polyurethane synthesis.

Expected Polymer Properties

The incorporation of this compound as a chain extender is expected to influence the properties of the resulting polyurethane as outlined in the hypothetical data below.

PropertyExpected ValueRationale
Hardness (Shore A) 70 - 90The aromatic group contributes to hard segments.
Tensile Strength 20 - 40 MPaDependent on the degree of phase separation.
Elongation at Break 300 - 600%Typical for elastomeric polyurethanes.
Thermal Stability Stable up to 250 °CAromatic urethane linkages enhance stability.

Characterization of Novel Polymers

To validate the synthesis and understand the properties of the novel polymers, a suite of analytical techniques should be employed:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of ester or urethane linkages.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting point (Tm).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Conclusion and Future Outlook

This compound holds significant promise as a versatile monomer for the development of novel polyesters and polyurethanes. The hypothetical protocols and expected properties outlined in these application notes provide a solid foundation for researchers to begin exploring its potential. Further investigation into the copolymerization of this compound with other monomers could lead to the creation of a wide array of new materials with finely tuned properties for various advanced applications.

References

  • Mishra, A. K., & Narayan, R. (n.d.). Synthesis of Polyurethanes and Study of Their Surface Morphology. Banaras Hindu University.
  • Google Patents. (n.d.). EP0152667A2 - Synthesis of polyurethane products.
  • Google Patents. (n.d.). US6222005B1 - Process for preparing polyester resins.

Sources

HPLC method for the analysis of 2-(3-Methylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-(3-Methylphenoxy)ethanol

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. Developed for researchers, scientists, and drug development professionals, this guide provides not only a step-by-step protocol but also the scientific rationale behind the selection of chromatographic parameters. The methodology is designed for accuracy, precision, and high-throughput analysis, making it suitable for quality control, stability studies, and research applications. The protocol is grounded in established chromatographic principles and adheres to international validation standards to ensure trustworthiness and scientific integrity.

Introduction and Scientific Background

This compound (CAS: 13605-19-1) is an organic compound featuring both an ether and a primary alcohol functional group attached to a meta-substituted toluene core.[1] It serves as a valuable intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals.[1] Given its role in manufacturing, a validated analytical method is crucial for ensuring the identity, purity, and concentration of the compound in raw materials, in-process samples, and final products.

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[2] This document describes a method based on reversed-phase chromatography, which is ideally suited for moderately polar analytes like this compound. The selection of the stationary phase, mobile phase, and detection wavelength is logically derived from the analyte's inherent physicochemical properties.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of logical HPLC method development.[3] Key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 13605-19-1[1][4]
Molecular Formula C₉H₁₂O₂[1][5]
Molecular Weight 152.19 g/mol [4][5]
Appearance Colorless to pale yellow liquid[1][6]
LogP (Octanol-Water) 1.36610[4]
Solubility Limited solubility in water; soluble in organic solvents[1]
Boiling Point 104-105°C @ 3 mmHg[4][7]
Refractive Index ~1.532 @ 20°C[6][8]

The LogP value of 1.366 indicates moderate hydrophobicity, making the compound well-suited for retention on a non-polar stationary phase like C18 in a reversed-phase system.[4] The presence of the aromatic ring provides a strong chromophore for ultraviolet (UV) detection.

HPLC Method Development and Rationale

The choices made during method development are directly linked to the analyte's properties and the desired performance characteristics of the assay.

Analyte Analyte Properties This compound Properties LogP: 1.36 Aromatic Ring (Chromophore) Neutral Molecule Analyte->Properties Column Stationary Phase Selection Properties->Column Drives Choice MobilePhase Mobile Phase Selection Properties->MobilePhase Drives Choice Detector Detector Selection Properties->Detector Drives Choice C18 Reversed-Phase C18 Column (Good retention for moderate LogP) Column->C18 ACN_H2O Acetonitrile / Water (Polar mobile phase, good UV transparency) MobilePhase->ACN_H2O UV_DAD UV/DAD Detector (Detects aromatic chromophore) Detector->UV_DAD FinalMethod Optimized HPLC Method C18->FinalMethod ACN_H2O->FinalMethod UV_DAD->FinalMethod

Caption: Logic diagram for HPLC method development.

Chromatographic Conditions

The following table summarizes the recommended HPLC parameters for the analysis.

ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II, Waters Alliance e2695, or equivalentStandard systems capable of binary gradient elution and UV detection.
Column C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus, Waters SunFire)The C18 stationary phase provides excellent retention and selectivity for this moderately hydrophobic analyte.[3] A phenyl column could be an alternative for enhanced π-π interactions.[3]
Mobile Phase A Deionized WaterPolar component for reversed-phase chromatography.
Mobile Phase B Acetonitrile (HPLC Grade)Organic modifier providing good elution strength and low UV cutoff.[2]
Gradient 0-15 min: 30% to 80% B; 15-17 min: 80% B; 17.1-20 min: 30% BA gradient elution ensures the analyte is eluted with a good peak shape and that any more hydrophobic impurities are cleared from the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical injection volume to balance sensitivity and peak shape.
Detector Diode Array Detector (DAD) or UV-Vis DetectorAllows for sensitive detection of the aromatic ring.
Detection λ 272 nm (Scan from 200-400 nm to confirm optimum)The benzene ring substructure typically exhibits a secondary absorption maximum around 270 nm. A DAD/PDA is recommended to experimentally determine the λmax for optimal sensitivity.
Sample Diluent Acetonitrile/Water (50:50, v/v)Ensures the sample is fully dissolved and is compatible with the mobile phase to prevent peak distortion.[2]

Experimental Protocols

Protocol 1: Reagent and Solution Preparation
  • Mobile Phase A (Water): Filter HPLC-grade deionized water through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Acetonitrile): Filter HPLC-grade acetonitrile through a 0.45 µm membrane filter and degas.

  • Sample Diluent (50:50 ACN/Water): Mix equal volumes of acetonitrile and deionized water.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the Sample Diluent. Mix thoroughly.

  • Working Standard Solution (50 µg/mL):

    • Pipette 1.25 mL of the Standard Stock Solution into a 25 mL volumetric flask.

    • Dilute to volume with the Sample Diluent and mix thoroughly.

Protocol 2: Sample Preparation

The exact preparation will depend on the sample matrix. A general procedure for a bulk material is provided.

  • Accurately weigh an amount of sample expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.

  • Add approximately 15 mL of Sample Diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to volume with Sample Diluent. Mix well.

  • Pipette 1.25 mL of this solution into a 25 mL volumetric flask, dilute to volume with Sample Diluent, and mix.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Protocol 3: HPLC Analysis Workflow
  • System Startup: Purge the HPLC system with fresh mobile phases.

  • Equilibration: Equilibrate the column with the initial mobile phase composition (30% B) at 1.0 mL/min for at least 20 minutes or until a stable baseline is achieved.

  • Sequence Setup: Create an analysis sequence in the chromatography data system (CDS). Include blank injections (Sample Diluent), system suitability injections (Working Standard), and sample injections.

  • Injections:

    • Inject the blank to ensure no carryover or system contamination.

    • Make at least five replicate injections of the Working Standard (50 µg/mL) to establish system suitability.

    • Inject the prepared sample solutions.

  • Data Processing: Integrate the peak corresponding to this compound. The retention time is expected to be in the range of 8-12 minutes under the specified conditions.

  • Quantification: Calculate the concentration of the analyte in the sample using the peak area response from the standard of known concentration.

Method Validation: A Self-Validating System

To ensure the trustworthiness of the results, the analytical method must be validated according to guidelines from the International Council for Harmonisation (ICH). This process confirms that the method is suitable for its intended purpose.

cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Reporting Sample Sample Receipt SamplePrep Sample Preparation (Protocol 2) Sample->SamplePrep StdPrep Standard Preparation (Protocol 1) HPLC HPLC Analysis (Protocol 3) StdPrep->HPLC SamplePrep->HPLC SST System Suitability Test (%RSD, Tailing Factor) HPLC->SST Validation Method Validation (ICH Parameters) SST->Validation Meets Criteria Report Final Report (Quantitative Result) Validation->Report

Caption: Overall analytical workflow from sample to report.

Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradants.Peak purity index > 0.995 (using DAD). Baseline resolution between analyte and adjacent peaks.
Linearity To demonstrate a proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999 over a range of 5-100 µg/mL.
Accuracy To measure the closeness of the experimental value to the true value.98.0% - 102.0% recovery of analyte spiked into a placebo matrix at three concentration levels.
Precision To assess the degree of scatter between a series of measurements.Repeatability: RSD ≤ 1.0% for 6 replicate sample preparations. Intermediate Precision: RSD ≤ 2.0% for analyses performed on different days by different analysts.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the target test concentration.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.Retention time and peak area should remain within acceptable limits when varying flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase composition (±2%).

Conclusion

This application note presents a detailed, robust, and scientifically-grounded RP-HPLC method for the quantitative determination of this compound. The causality behind the selection of the column, mobile phase, and detector has been explained based on the analyte's physicochemical properties. The step-by-step protocols for solution preparation and analysis, combined with a comprehensive validation framework, provide researchers and quality control professionals with a trustworthy system for reliable analysis. This method is suitable for routine use in regulated and non-regulated laboratory environments.

References

  • Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis. Technology Networks. [Link]
  • Ethanol, 2-(3-methylphenoxy)- Substance Details. U.S. Environmental Protection Agency (EPA). [Link]
  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Royal Society of Chemistry. [Link]
  • Optimization of the HPLC separation of aromatic groups in petroleum fractions.
  • A Validated HPLC Method for the Determination of Vanillyl Butyl Ether in Cosmetic Prepar
  • Absorption spectra in ethanol: experimental UV spectrum (a) and...
  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]
  • Ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)-. PubChem. [Link]
  • Determination of Ethanol in Malt Beverages by High-Performance Liquid Chromatography. American Society of Brewing Chemists. [Link]
  • This compound (C9H12O2). PubChemLite. [Link]

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High-Resolution Gas Chromatographic Method for the Separation of 2-(3-Methylphenoxy)ethanol Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The accurate quantification and separation of closely related chemical isomers is a significant challenge in pharmaceutical and chemical manufacturing. Positional isomers, such as those of 2-(3-Methylphenoxy)ethanol, often exhibit nearly identical physical properties, making their separation by conventional analytical techniques difficult. This application note presents a robust and validated gas chromatography (GC) method for the baseline separation of 2-(2-Methylphenoxy)ethanol, this compound, and 2-(4-Methylphenoxy)ethanol. We detail the rationale behind the selection of a mid-to-high polarity stationary phase and the systematic optimization of GC parameters. The described protocol provides a reliable, step-by-step workflow from sample preparation to data analysis, suitable for quality control, impurity profiling, and research applications.

Introduction: The Challenge of Isomeric Separation

This compound and its positional isomers (ortho-, meta-, and para-substituted) are important intermediates in the synthesis of various chemical entities, including pharmaceuticals and specialty chemicals. Due to different toxicological profiles and reaction kinetics, the presence of undesired isomers, even in trace amounts, can significantly impact the safety, efficacy, and purity of the final product.

The primary analytical challenge stems from the isomers' similar molecular weights and boiling points. Standard non-polar GC columns, which separate primarily based on boiling point differences, often fail to provide adequate resolution.[1] Therefore, a successful separation strategy must exploit the subtle differences in the isomers' polarity and molecular geometry. This requires a stationary phase capable of engaging in specific intermolecular interactions, such as dipole-dipole forces and hydrogen bonding.[2][3][4] This note provides a comprehensive guide to developing and implementing such a method.

Method Development: Rationale and Strategy

The logical development of a robust GC method for isomer separation involves a systematic approach, starting from column selection to the fine-tuning of operational parameters.

MethodDevelopment cluster_0 Method Development Workflow Start Define Goal: Baseline Separation of Positional Isomers Column Stationary Phase Screening Start->Column Temp Oven Temperature Program Optimization Column->Temp Flow Carrier Gas Flow Rate Fine-Tuning Temp->Flow Validation Final Method Validation Flow->Validation

Caption: Logical workflow for GC method development.

The cornerstone of this separation is the selection of an appropriate GC column. The choice of stationary phase is paramount as it dictates the primary separation mechanism.[3]

  • Why Not Non-Polar Phases? Non-polar phases, like those based on 100% dimethylpolysiloxane (e.g., DB-1, HP-1), separate compounds largely based on boiling point. Since the boiling points of methylphenoxyethanol isomers are very close, these columns typically result in co-elution.

  • The Case for Polar Phases: The separation of these isomers relies on exploiting subtle differences in their dipole moments arising from the position of the methyl group on the aromatic ring.

    • Mid-Polar Phases: Columns with a stationary phase containing phenyl groups (e.g., 5% diphenyl - 95% dimethylpolysiloxane) or cyanopropylphenyl groups can offer improved selectivity through π-π interactions and dipole-dipole interactions.[3][5]

    • High-Polarity Phases (Recommended): A polyethylene glycol (PEG) phase, commonly known as a WAX column, is highly effective for separating polar compounds like alcohols and phenols.[4] The ether linkages and terminal hydroxyl groups in the PEG polymer can engage in strong hydrogen bonding and dipole-dipole interactions with the hydroxyl group of the phenoxyethanol isomers, providing excellent selectivity.[4] The slight differences in the electronic effects of the ortho-, meta-, and para-methyl groups are magnified by these strong interactions, leading to successful separation.

Once a suitable column is selected, other GC parameters must be optimized to achieve baseline resolution and good peak shape.[6]

  • Injector Temperature: The injector temperature must be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation. A temperature of 250 °C is a good starting point, as it is well above the boiling points of the analytes.[7]

  • Oven Temperature Program: A slow temperature ramp is crucial for separating closely eluting compounds.[6][8]

    • Initial Temperature: Start at a temperature low enough to allow for efficient trapping of the analytes at the head of the column.

    • Ramp Rate: A slow ramp rate (e.g., 2-5 °C/min) increases the interaction time between the analytes and the stationary phase, enhancing separation.[4]

    • Final Temperature: The program should end at a temperature sufficient to elute all components and clean the column for the next injection.

  • Carrier Gas and Flow Rate: Helium or Hydrogen are suitable carrier gases. The linear velocity should be optimized for the chosen column dimensions to maximize efficiency (minimize plate height). An optimized flow rate ensures sharp, symmetrical peaks.[4]

  • Detector: A Flame Ionization Detector (FID) is ideal for this application due to its high sensitivity to hydrocarbons, excellent linearity, and robustness.[9] For method development or impurity identification, a Mass Spectrometer (MS) can be used to confirm the identity of each isomeric peak.[10]

Detailed Analytical Protocol

This protocol outlines the complete procedure for the separation and quantification of this compound isomers.

ProtocolWorkflow cluster_1 Experimental Protocol Flow Prep 1. Sample & Standard Preparation Setup 2. GC Instrument Setup Prep->Setup Inject 3. Sample Injection & Data Acquisition Setup->Inject Analysis 4. Data Processing & Quantification Inject->Analysis

Caption: Step-by-step experimental workflow.

  • Solvent: Methanol or Ethyl Acetate (GC Grade or higher)

  • Standards: Reference standards of 2-(2-Methylphenoxy)ethanol, this compound, and 2-(4-Methylphenoxy)ethanol (>99% purity)

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.[7][11]

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of each reference standard into separate 25 mL volumetric flasks. Dissolve and dilute to the mark with the chosen solvent.

  • Working Standard (e.g., 50 µg/mL): Prepare a mixed working standard solution by appropriately diluting the stock solutions. This concentration is a typical starting point and should be adjusted based on detector sensitivity.[7][12]

  • Sample Preparation: Accurately weigh a suitable amount of the test sample and dissolve it in the chosen solvent to achieve a final concentration within the calibrated range of the instrument (e.g., 50 µg/mL).

  • Final Step: Filter the prepared solutions through a 0.45 µm syringe filter into a GC vial to remove any particulates that could block the injector syringe.[11][13]

The following table summarizes the recommended starting conditions for the GC-FID system. These may require minor adjustments to optimize for specific instruments.

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentStandard, reliable platform.
Column Agilent J&W DB-WAXetr (or equivalent PEG phase) High polarity for optimal isomer selectivity. [4]
30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions providing good efficiency and capacity.[4]
Carrier Gas HeliumInert, provides good efficiency.
Linear Velocity 30 cm/secOptimized for column efficiency with Helium.[4]
Inlet Split/Splitless
Inlet Temp 250 °CEnsures complete vaporization without degradation.
Split Ratio 50:1Prevents column overloading while maintaining sensitivity.
Injection Volume 1 µLStandard volume for capillary GC.
Oven Program
Initial Temp 100 °C, hold for 2 minFocuses analytes at the column head.
Ramp Rate 5 °C/minSlow ramp to maximize separation of isomers. [4][6]
Final Temp 220 °C, hold for 5 minEnsures all components elute from the column.
Detector Flame Ionization Detector (FID)High sensitivity for organic compounds.
Detector Temp 250 °CPrevents condensation of analytes in the detector.
Makeup Gas (N₂) 25 mL/minStandard setting for FID.
H₂ Flow 30 mL/minStandard setting for FID.
Air Flow 400 mL/minStandard setting for FID.
  • Identification: Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards.

  • Quantification: Calculate the amount of each isomer using an external standard calibration curve.

  • System Suitability: Before running samples, inject the mixed working standard five times. The system is deemed suitable for analysis if:

    • The resolution between adjacent isomer peaks is greater than 1.5.

    • The relative standard deviation (RSD) for the peak areas is ≤ 2.0%.[10]

    • The tailing factor for each peak is between 0.9 and 1.5.

Conclusion

The successful separation of this compound and its positional isomers is readily achievable using gas chromatography with a high-polarity polyethylene glycol (WAX) stationary phase. The key to this method is leveraging the specific dipole-dipole and hydrogen bonding interactions between the polar analytes and the stationary phase. By carefully optimizing the oven temperature program with a slow ramp rate, baseline resolution can be consistently achieved. This application note provides a validated starting point and a comprehensive protocol for researchers and quality control analysts, ensuring accurate and reliable quantification of these critical isomers.

References

  • Title: ISOMER SEPARATIONS BY INNOVATIVE GAS CHROMATOGRAPHY STATIONARY PHASES - IRIS Source: IRIS Advanced Engineering URL
  • Title: A specific and sensitive GC-MS-MS method for the quantitative determination of 2-phenoxyethanol and selected metabolites in human blood and urine Source: PubMed URL
  • Title: Types of stationary phases in gas chromatography Source: Phenomenex URL
  • Title: Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review Source: ResearchG
  • Title: GC separations of aromatic isomers Source: ResearchG
  • Title: Method for the determination of 2‐phenoxyethanol in workplace air using gas chromatography after thermal desorption Source: Publisso URL:[Link]
  • Title: Types of Liquid Stationary Phases for Gas Chrom
  • Title: Sample Preparation Guidelines for GC-MS Source: University of Maryland, School of Pharmacy Mass Spectrometry Center URL:[Link]
  • Title: Sample preparation GC-MS Source: SCION Instruments URL:[Link]
  • Title: Sample Preparation Techniques for Gas Chromatography Source: SciSpace by Typeset URL:[Link]
  • Title: ANALYTICAL METHOD SUMMARIES Source: Eurofins URL:[Link]
  • Title: The separation of optical isomers by gas chrom
  • Title: Abstract The Department of the Treasury's Alcohol and Tobacco Tax and Trade Bureau (TTB) is responsible for regulating the use o Source: TTB (Alcohol and Tobacco Tax and Trade Bureau) URL:[Link]
  • Title: Figures of merit evaluation of gc/ms method for quantification of 2-phenoxyethanol from ballpoint pen Source: Semantic Scholar URL:[Link]
  • Title: Analysis of Alcohols and Aromatics in Gasoline and Fuel Ethanol by a Two-Dimensional GC Method Source: Agilent URL:[Link]
  • Title: GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB Source: PubMed URL:[Link]

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Application Notes & Protocols: 2-(3-Methylphenoxy)ethanol as a High-Boiling Point Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of 2-(3-Methylphenoxy)ethanol as a high-boiling point solvent in organic reactions. It explores the physicochemical properties, rationale for use, and detailed protocols for its application, grounded in the principles of modern organic synthesis.

Introduction: The Strategic Role of High-Boiling Point Solvents

In organic synthesis, the choice of solvent is paramount, often dictating reaction kinetics, yield, and selectivity. While many transformations proceed efficiently at or below ambient temperatures, a significant class of reactions, including many cross-coupling, condensation, and rearrangement reactions, require substantial thermal energy to overcome high activation barriers. High-boiling point solvents (typically >170°C) are indispensable tools for these applications.[1] They provide a stable liquid phase at elevated temperatures, ensuring homogeneous reaction conditions, facilitating efficient heat transfer, and enabling precise temperature control to minimize side reactions.[1]

This compound (CAS: 13605-19-1), also known as ethylene glycol mono-m-tolyl ether, emerges as a compelling candidate in this category.[2] It is a colorless to pale yellow liquid possessing a unique combination of functional groups: a hydroxyl group, an ether linkage, and an aromatic ring.[2][3] This structure imparts a balance of polarity, hydrogen bonding capability, and potential for π-stacking interactions, suggesting broad applicability. Its low volatility and high boiling point make it particularly suitable for prolonged, high-temperature reactions.[2][4] This guide will detail its properties and provide a framework for its effective use.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties is presented below, providing a foundation for understanding its behavior as a solvent.

PropertyValueSource(s)
CAS Number 13605-19-1[2][4][5]
Molecular Formula C₉H₁₂O₂[3][4][5]
Molecular Weight 152.19 g/mol [2][3][4]
Appearance Clear, colorless to pale yellow liquid[2][3]
Boiling Point 104-105°C @ 3 mmHg[4]
Refractive Index 1.5300-1.5340 @ 20°C[3][6]
Vapor Pressure 0.00636 mmHg @ 25°C[4]
Solubility Soluble in organic solvents; limited in water[2]

Rationale for Use: Key Solvent Characteristics

The decision to employ this compound should be based on a clear understanding of its molecular features and how they influence reaction outcomes.

Structural Contributions to Solvency

The unique molecular architecture of this compound provides a versatile solvation environment.

cluster_solvent This compound cluster_features Key Functional Groups cluster_properties Resulting Properties S C₉H₁₂O₂ A Aromatic Ring (m-cresol moiety) B Ether Linkage (-O-) C Primary Alcohol (-OH) P1 π-π stacking with aromatic substrates A->P1 enables P2 Lewis basicity, coordination to cations B->P2 provides P4 Moderate Polarity B->P4 contribute to P3 Hydrogen bond donor/acceptor C->P3 acts as C->P4 contribute to

Caption: Structural features of this compound.

  • Thermal Stability: Its high boiling point ensures it remains in the liquid phase well above the temperatures required for many organic reactions, preventing solvent loss and pressure buildup in sealed systems.

  • Solvating Properties: The combination of an aromatic ring, an ether, and an alcohol group allows it to effectively dissolve a wide range of reactants, from nonpolar aromatic compounds to more polar species and inorganic salts, promoting a homogeneous reaction medium.[7] The hydroxyl group, in particular, can engage in hydrogen bonding, which can be crucial for stabilizing charged intermediates or solubilizing certain reagents.[8]

  • Chemical Inertness vs. Reactivity: While the ether and aromatic moieties are generally inert, the primary alcohol group can participate in reactions under certain conditions (e.g., strong bases or acids, transesterification). This must be considered during reaction design. For many applications, such as cross-coupling or nucleophilic substitutions not involving the hydroxyl group, it serves as a stable medium.

  • Post-Reaction Work-up: A significant challenge with high-boiling point solvents is their removal after reaction completion. Standard rotary evaporation is often insufficient. Effective methods include high-vacuum distillation (Kugelrohr) or, more commonly, aqueous work-up where the product is extracted into a lower-boiling, immiscible organic solvent, leaving the this compound in the aqueous phase or as a separate layer depending on the extraction solvent.[9]

Application Profile: Representative Protocol

While this compound is cited as an intermediate for pharmaceuticals and agrochemicals, specific published protocols detailing its use as a solvent are not widespread.[2][4] Therefore, the following protocol for a Nucleophilic Aromatic Substitution (SNAr) reaction is provided as a representative example of its potential application. SNAr reactions often require high temperatures and polar solvents to facilitate the formation and stabilization of the key Meisenheimer complex intermediate.

Reaction: Synthesis of N-(2,4-dinitrophenyl)aniline

SNAr Reaction Scheme
Protocol: SNAr Synthesis

Disclaimer: This is a representative protocol. Researchers should perform their own risk assessment and optimization studies.

A. Materials and Reagents:

  • 1-Chloro-2,4-dinitrobenzene (1.0 mmol, 202.6 mg)

  • Aniline (1.2 mmol, 111.7 mg, 109 µL)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 mmol, 207.3 mg)

  • This compound (Solvent, 5 mL)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Deionized Water

B. Equipment:

  • 10 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for work-up

C. Step-by-Step Procedure:

  • Reaction Setup: To the 10 mL round-bottom flask, add 1-chloro-2,4-dinitrobenzene (202.6 mg), anhydrous potassium carbonate (207.3 mg), and a magnetic stir bar.

  • Solvent and Reagent Addition: Add 5 mL of this compound to the flask. Begin stirring to create a suspension. Using a syringe, add aniline (109 µL) to the mixture.

  • Heating and Reaction: Attach the reflux condenser and place the flask in the heating mantle. Heat the reaction mixture to 150°C with vigorous stirring. The high boiling point of the solvent allows for a stable reaction temperature without significant evaporation.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be 4:1 Hexanes:Ethyl Acetate. The reaction is generally complete within 4-6 hours.

  • Cooling and Quenching: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Carefully add 15 mL of deionized water to the flask to quench the reaction and dissolve the inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL). The desired product will move into the ethyl acetate layer, while the high-boiling solvent, this compound, will largely remain partitioned in the aqueous phase or as a third layer.

  • Washing: Combine the organic extracts and wash with brine (1 x 20 mL) to remove residual water and solvent.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the volatile ethyl acetate.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure N-(2,4-dinitrophenyl)aniline as a yellow-orange solid.

Experimental Workflow and Data Management

A systematic approach is critical when working with high-temperature reactions to ensure safety and reproducibility.

General Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Risk Assessment & Reagent Stoichiometry B Glassware Assembly (Flask, Condenser) A->B C Charge Reagents & This compound B->C D Inert Atmosphere (if needed) C->D E Heat to Target Temp (e.g., 150°C) D->E F Monitor by TLC/LC-MS E->F G Cool to RT F->G Reaction Complete H Quench & Dilute (e.g., with H₂O) G->H I Liquid-Liquid Extraction (e.g., EtOAc) H->I J Dry, Filter, Concentrate I->J K Purify (Column/Recrystallization) J->K L Characterization (NMR, MS, etc.) K->L

Caption: General workflow for high-temperature organic synthesis.

Comparative Solvent Data

To aid in solvent selection, the properties of this compound are compared with other common high-boiling point solvents.

SolventBoiling Point (°C)Dielectric Constant (ε)Notes
This compound >250 (est.)N/AProtic, good for SNAr, ether/alcohol functionality
N,N-Dimethylformamide (DMF) 15336.7Aprotic, versatile, but can decompose
Dimethyl Sulfoxide (DMSO) 18947.2Aprotic, highly polar, can be difficult to remove
N-Methyl-2-pyrrolidone (NMP) 20232.2Aprotic, stable, reprotoxic concerns
Diphenyl Ether 2593.7Aprotic, nonpolar, thermally very stable
Ethylene Glycol 19737.7Protic, viscous, good for nanoparticle synthesis

Safety and Handling

Proper handling of this compound is essential. Users must consult the full Safety Data Sheet (SDS) before use.

  • Hazards: The compound is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[10] It may also cause respiratory irritation.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10] Work should be conducted in a well-ventilated fume hood.

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound presents itself as a valuable, high-boiling point solvent for specialized applications in organic synthesis that demand high thermal energy. Its unique combination of an aromatic ring, ether linkage, and hydroxyl group provides a versatile solvation environment suitable for a range of reactants. While its primary limitation is the difficulty of removal post-reaction, this can be effectively managed with a well-designed extraction protocol. Further research is warranted to explore its utility across a broader spectrum of named reactions and to fully characterize its performance against more conventional high-boiling point solvents. For chemists and process developers, this compound is a worthy addition to the toolkit of reaction media for tackling challenging synthetic transformations.

References

  • iChemical. High Boiling Point Aromatic Solvents: All-round Stars in the Chemical Industry.
  • Quora. How do organic chemists remove solvents with high boiling points from solution?. (2017).
  • ResearchGate. High boiling point solvents. (2011).
  • US EPA. Ethanol, 2-(3-methylphenoxy)- - Substance Details - SRS.
  • The Calculated Chemist. The Use of Benign, Safer Solvents in Research: Promoting Green Chemistry in the Laboratory. (2024).
  • Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. (2022).
  • Master Organic Chemistry. 3 Trends That Affect Boiling Points. (2025).

Sources

Application Notes and Protocols for the Purification of 2-(3-Methylphenoxy)ethanol by Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(3-Methylphenoxy)ethanol is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its molecular structure, comprising a substituted aromatic ring and a primary alcohol, imparts specific physicochemical properties that are leveraged in various synthetic pathways. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, reduced yields, and complications in downstream processes. This document provides a comprehensive guide to the purification of this compound using vacuum fractional distillation, a technique well-suited for high-boiling point, thermally sensitive compounds. The protocols and methodologies outlined herein are designed for researchers, scientists, and drug development professionals to achieve high-purity this compound for their research and development needs.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for designing an effective purification strategy.

PropertyValueSource
CAS Number 13605-19-1[1]
Molecular Formula C₉H₁₂O₂[1]
Molecular Weight 152.19 g/mol [1]
Appearance Clear, colorless to pale yellow liquid[2]
Boiling Point 104-105 °C at 3 mmHg[1]
Density ~1.07 g/cm³[1]
Refractive Index 1.5300-1.5340 @ 20°C[2]

The high boiling point of this compound at atmospheric pressure necessitates the use of vacuum distillation to prevent thermal decomposition.[3]

Rationale for Purification by Vacuum Fractional Distillation

The synthesis of this compound is commonly achieved through the Williamson ether synthesis, which involves the reaction of m-cresol with a 2-haloethanol (e.g., 2-chloroethanol) in the presence of a base.[4][5]

Typical Reaction Scheme:

m-cresol + 2-chloroethanol + Base → this compound + Salt + H₂O

This synthesis route can lead to several impurities in the crude product, including:

  • Unreacted m-cresol: Due to incomplete reaction.

  • Side products: Such as those arising from the elimination of HCl from 2-chloroethanol or C-alkylation of the phenoxide.[6]

The significant difference in boiling points between this compound and the lower-boiling unreacted m-cresol, as well as any higher-boiling side products, makes fractional distillation an ideal purification method.[7] Performing the distillation under reduced pressure is crucial to lower the boiling point of the target compound, thereby preventing thermal degradation and ensuring a high-purity final product.[8]

Experimental Setup

A meticulously assembled vacuum fractional distillation apparatus is critical for a successful purification. The following diagram illustrates a recommended setup.

G cluster_heating Heating cluster_distillation Distillation Column cluster_condensation Condensation & Collection cluster_vacuum Vacuum System Heating Mantle Heating Mantle Stir Plate Stir Plate Distilling Flask Distilling Flask Stir Plate->Distilling Flask Heats & Stirs Vigreux Column Vigreux Column Distillation Head Distillation Head Thermometer Thermometer Condenser Condenser Distillation Head->Condenser Vapor Path Receiving Flask Receiving Flask Vacuum Adapter Vacuum Adapter Condenser->Vacuum Adapter Condensate Path Water In Water In Condenser->Water In Cooling Water Vacuum Adapter->Receiving Flask Collection Cold Trap Cold Trap Vacuum Pump Vacuum Pump Manometer Manometer Vacuum Pump->Manometer Pressure Reading Water Out Water Out Water Out->Condenser

Caption: Vacuum Fractional Distillation Setup.

Detailed Protocol

Pre-Distillation Preparation
  • Work-up of the Crude Product: Prior to distillation, it is advisable to perform an aqueous work-up of the crude reaction mixture to remove inorganic salts and water-soluble impurities. This typically involves partitioning the crude product between an organic solvent (e.g., diethyl ether or ethyl acetate) and water. The organic layer is then washed with a dilute base (e.g., 5% NaOH) to remove unreacted m-cresol, followed by a brine wash. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent removed under reduced pressure.

  • Degassing: It is recommended to degas the crude this compound by briefly exposing it to the vacuum that will be used for the distillation. This will help to remove any dissolved gases that could cause bumping during heating.

Distillation Procedure
  • Apparatus Assembly:

    • Assemble the vacuum fractional distillation apparatus as shown in the diagram above. A Vigreux column is recommended to enhance the separation efficiency.[9][10]

    • Ensure all glassware is clean, dry, and free of any cracks or defects.

    • Lightly grease all ground-glass joints to ensure a good seal under vacuum.[11]

    • Use a round-bottom flask of an appropriate size for the distillation, ideally filled to no more than two-thirds of its volume.

    • Place a magnetic stir bar in the distilling flask for smooth boiling.

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[7]

  • Initiating the Distillation:

    • Place the crude this compound in the distilling flask.

    • Begin stirring the liquid.

    • Slowly and carefully apply the vacuum. The pressure should be gradually reduced to the target pressure (e.g., 3 mmHg). A cold trap between the apparatus and the vacuum pump is essential to protect the pump from corrosive vapors.

    • Once a stable vacuum is achieved, begin to heat the distilling flask gently using a heating mantle.

  • Fraction Collection:

    • Forerun: The first fraction to distill will likely be any remaining traces of solvent and low-boiling impurities. This "forerun" should be collected in a separate receiving flask and discarded. The temperature will be unstable during this phase.

    • Main Fraction: As the temperature of the vapor stabilizes at the boiling point of this compound at the applied pressure (approximately 104-105 °C at 3 mmHg), switch to a clean receiving flask to collect the main product.[1] A steady distillation rate should be maintained by carefully controlling the heating.

    • Final Fraction/Residue: When the majority of the product has distilled, the temperature may begin to rise or fluctuate, or the distillation rate may slow significantly. At this point, stop the distillation to avoid collecting higher-boiling impurities. The material remaining in the distilling flask is the residue.

  • Shutdown Procedure:

    • Remove the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully release the vacuum by introducing an inert gas like nitrogen or argon, or by allowing air to enter through a stopcock. Caution: Releasing the vacuum too quickly can cause a sudden rush of air into the apparatus, which may shatter the glassware.

    • Once the system is at atmospheric pressure, disassemble the apparatus.

Post-Distillation Analysis and Characterization

The purity of the distilled this compound should be assessed using appropriate analytical techniques.

Purity Assessment

The following table summarizes the recommended analytical methods for determining the purity of the final product.

Analytical TechniquePurposeTypical Conditions
Gas Chromatography-Mass Spectrometry (GC-MS) To identify and quantify volatile impurities.Column: DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).[12] Oven Program: Initial temperature of 50°C, ramp at 18°C/min to 204°C, then at 5°C/min to 230°C.[12] Injector Temperature: 180°C.[12] MS Detector: Electron Ionization (EI) at 70 eV.
High-Performance Liquid Chromatography (HPLC) To quantify non-volatile impurities and assess overall purity.Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[13] Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 50:50, v/v).[13] Detection: UV at 270 nm.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and assess for the presence of impurities.¹H NMR (CDCl₃): Expected signals for aromatic protons, methylene protons of the ethyl group, and the methyl group protons. ¹³C NMR (CDCl₃): Expected signals for all unique carbon atoms in the molecule.[14][15]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • This compound may cause skin and eye irritation. Avoid contact with skin and eyes.

  • Handle m-cresol and 2-chloroethanol with extreme care as they are toxic and corrosive.

  • Vacuum distillation poses an implosion risk. Inspect all glassware for cracks or defects before use and use a safety shield.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Bumping or uneven boiling - Insufficient stirring.- Rapid heating.- Dissolved gases.- Ensure the stir bar is spinning effectively.- Heat the flask more gradually.- Degas the crude product before distillation.
No distillation at the expected temperature - Vacuum leak.- Thermometer placed incorrectly.- Insufficient heating.- Check all joints for a proper seal.- Ensure the thermometer bulb is correctly positioned.- Increase the heating mantle temperature gradually.
Poor separation of fractions - Distillation rate is too fast.- Inefficient fractionating column.- Reduce the heating to slow down the distillation rate.- Use a longer or more efficient fractionating column (e.g., packed column).

Conclusion

The purification of this compound by vacuum fractional distillation is a robust and effective method for obtaining high-purity material suitable for demanding applications in research and development. By carefully following the detailed protocols for pre-distillation work-up, distillation, and post-distillation analysis, researchers can confidently prepare this important chemical intermediate with a high degree of purity. Adherence to safety precautions is essential throughout the entire process.

References

  • University of Rochester. (n.d.). Purification: Fractional Distillation. Department of Chemistry.
  • The Royal Society of Chemistry. (n.d.). Supporting information for -.
  • de Carvalho, C. M. B., Ortiz, R. S., & Limberger, R. P. (2019). Figures of merit evaluation of GC/MS method for quantification of 2-phenoxyethanol from ballpoint pen ink lines and determination of the influence of support paper on solvent extraction. Química Nova, 42(1), 42-48.
  • ResearchGate. (n.d.). A specific and sensitive GC-MS/MS method for the quantitative determination of 2-phenoxyethanol and selected metabolites in human blood and urine.
  • Istanbul University Press. (2024). A new and rapid HPLC method for the determination of phenoxyethanol in topical formulation. Journal of the Faculty of Pharmacy of Istanbul University, 54(1), 1-8.
  • POBEL. (n.d.). VIGREUX COLUMNS.
  • Wikipedia. (n.d.). Fractionating column.
  • USA Lab. (2020, November 11). How Fractional Distillation Process Works.
  • SIELC Technologies. (n.d.). Separation of m-Cresol on Newcrom R1 HPLC column.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals.
  • Chemistry LibreTexts. (2022, May 5). 5.4C: Step-by-Step Procedures for Vacuum Distillation.
  • BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements.
  • Wikipedia. (n.d.). Vacuum distillation.
  • Khan Academy. (n.d.). Williamson ether synthesis.
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.
  • International Journal of Chemical Studies. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). 5(4), 336-339.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis – Organic Chemistry II.
  • Philip Harris. (n.d.). Vacuum Fractional Distillation - Secure Joint.
  • hBARSCI. (n.d.). Vacuum Fractional Distillation - Secure Joint.
  • MATEC Web of Conferences. (2023). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). 377, 01021.
  • PMC. (n.d.). Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol.
  • ResearchGate. (n.d.). HPLC method for o-cresol, m-cresol and p-cresol separation?.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • NIST. (n.d.). Ethanol, 2-(4-methylphenoxy)-. WebBook.

Sources

Application Note: A Robust Protocol for the Silylation of 2-(3-Methylphenoxy)ethanol to Enhance GC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive, field-proven protocol for the chemical derivatization of 2-(3-Methylphenoxy)ethanol for gas chromatography (GC) analysis. Direct GC analysis of this compound is often hampered by its polarity, which can lead to poor peak shape and reduced sensitivity. The primary protocol detailed herein utilizes silylation, a highly efficient method that replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This transformation significantly increases the analyte's volatility and thermal stability, resulting in improved chromatographic performance. We will explain the causality behind each experimental step, present a detailed methodology, and discuss expected outcomes, ensuring researchers, scientists, and drug development professionals can achieve reliable and reproducible results.

The Scientific Imperative for Derivatization

This compound is a glycol ether characterized by its polar hydroxyl (-OH) functional group and a moderately high boiling point (approximately 104-105°C at 3 mmHg).[1][2] While amenable to GC analysis, its polarity is a significant liability. The active hydrogen on the hydroxyl group can engage in hydrogen bonding, leading to undesirable interactions with active sites within the GC system. This often manifests as:

  • Peak Tailing: Asymmetrical peaks that are difficult to integrate accurately.

  • Reduced Volatility: Requiring higher injector and oven temperatures, which can risk thermal degradation.[3]

  • Analyte Adsorption: Irreversible loss of the sample onto the column or inlet liner, compromising quantitation.

Chemical derivatization is a crucial pre-analytical step designed to mitigate these issues.[3][4] By chemically modifying the polar functional group, we create a new compound that is more "GC-friendly." For alcohols like this compound, the two most effective strategies are silylation and acylation.[5]

Silylation , the focus of this protocol, involves replacing the active hydrogen with a trimethylsilyl (TMS) group. This method is widely favored for its speed, efficiency, and the stability of the resulting TMS ethers.[4][6] The reaction effectively masks the polar hydroxyl group, which dramatically reduces hydrogen bonding potential, thereby increasing volatility and improving peak symmetry.[4][5]

Derivatization Workflow: Silylation of this compound

The core of this protocol is the reaction between the alcohol and a silylating agent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often fortified with a catalyst like trimethylchlorosilane (TMCS). BSTFA is a powerful silyl donor, and the reaction byproducts are neutral and volatile, minimizing interference with the analysis.

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Analyte This compound (in anhydrous solvent) Reagent Add BSTFA + 1% TMCS (Molar Excess) Analyte->Reagent Step 1 Heat Incubate at 70°C (15-30 min) Reagent->Heat Step 2 Product Formation of Volatile TMS Ether Derivative Heat->Product Completion GC_Inject Inject into GC-MS/FID Product->GC_Inject Step 3

Sources

The Versatile Role of 2-(3-Methylphenoxy)ethanol in Modern Fragrance Compound Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and fragrance development professionals with a comprehensive overview of the application of 2-(3-Methylphenoxy)ethanol in the creation of novel fragrance compounds. This document moves beyond a simple recitation of facts to offer in-depth technical guidance, grounded in established chemical principles and industry best practices. Herein, we explore its dual utility as a versatile precursor for the synthesis of new aromatic esters and as a valuable fixative to enhance the longevity of fragrance formulations.

Introduction: Unveiling the Potential of a Unique Aryl Alkyl Alcohol

This compound, a member of the glycol ether family, is a colorless to pale yellow liquid with a subtle, pleasant odor.[1] Its molecular structure, featuring a hydroxyl group, an ether linkage, and a methyl-substituted aromatic ring, bestows upon it a unique combination of properties that are highly advantageous in fragrance chemistry.[2][3][4] This guide will elucidate the practical applications of this compound, providing detailed protocols for its use in both synthetic and formulation contexts.

The strategic placement of the methyl group in the meta position on the phenoxy ring influences the molecule's polarity and steric hindrance, which in turn affects its reactivity and olfactory characteristics when incorporated into larger molecules. Understanding these structure-activity relationships is key to leveraging this compound to its full potential.

I. Application as a Precursor for Novel Fragrance Esters

The terminal hydroxyl group of this compound serves as a reactive handle for the synthesis of a diverse array of esters, many of which possess unique and desirable olfactory profiles. The classic Fischer-Speier esterification is a robust and well-established method for achieving this transformation.[5][6][7][8]

The Chemistry of Fragrance Creation: Fischer-Speier Esterification

Fischer-Speier esterification involves the acid-catalyzed reaction of an alcohol with a carboxylic acid to produce an ester and water.[5][6][7][8] The reaction is reversible, and therefore, strategies to drive the equilibrium towards the product are essential for achieving high yields. This is typically accomplished by using an excess of one of the reactants or by removing water as it is formed.

The general mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.

Diagram: Generalized Fischer-Speier Esterification Workflow

Fischer_Esterification_Workflow Workflow for Fragrance Ester Synthesis cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_workup Work-up and Purification cluster_analysis Product Characterization Reactants Combine this compound, Carboxylic Acid/Anhydride, and Solvent Add_Catalyst Add Acid Catalyst (e.g., H₂SO₄, p-TsOH) Reactants->Add_Catalyst Charge Reactor Reflux Heat Mixture to Reflux (Monitor Temperature and Time) Add_Catalyst->Reflux Initiate Reaction Quench Cool and Quench Reaction (e.g., with NaHCO₃ solution) Reflux->Quench Reaction Completion Extract Liquid-Liquid Extraction (e.g., with Diethyl Ether) Quench->Extract Dry Dry Organic Layer (e.g., with Na₂SO₄) Extract->Dry Purify Purify by Distillation or Chromatography Dry->Purify Analyze Analyze Product (GC-MS, NMR, IR) Purify->Analyze Olfactory_Eval Olfactory Evaluation Analyze->Olfactory_Eval

Caption: A schematic of the key stages in the synthesis of fragrance esters.

Protocol 1: Synthesis of 2-(3-Methylphenoxy)ethyl Acetate

This protocol details the synthesis of a novel ester, 2-(3-methylphenoxy)ethyl acetate, a compound anticipated to possess a unique floral and fruity aroma profile.

Materials:

  • This compound (98%+)

  • Acetic anhydride

  • Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus or flash chromatography system.

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1 equivalent) and acetic anhydride (1.2 equivalents).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops) or p-TsOH (0.02 equivalents) to the stirred reaction mixture.

  • Reaction: Heat the mixture to a gentle reflux (approximately 100-110 °C) for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly and carefully pour the cooled mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the excess acid. Caution: Carbon dioxide gas will be evolved. Vent the separatory funnel frequently.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by vacuum distillation or flash column chromatography on silica gel.

  • Characterization:

    • Obtain the yield and physical properties (boiling point, refractive index) of the purified ester.

    • Confirm the structure using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

    • Conduct an olfactory evaluation of the purified product on a fragrance blotter.

Data Presentation:

ParameterThis compound (Starting Material)2-(3-Methylphenoxy)ethyl Acetate (Product)
Molecular Formula C₉H₁₂O₂[1][9]C₁₁H₁₄O₃
Molecular Weight 152.19 g/mol [1][9]194.23 g/mol
Appearance Colorless to pale yellow liquid[10]To be determined
Boiling Point 104-105 °C @ 3 mmHg[1]To be determined
Refractive Index ~1.5320 @ 20 °C[1]To be determined
Anticipated IR Peaks Broad O-H stretch (~3300 cm⁻¹), C-O stretch (~1200 cm⁻¹)C=O stretch (~1740 cm⁻¹), C-O stretch (~1230 cm⁻¹)
Anticipated ¹H NMR Signals for aromatic, methyl, and ethoxy protonsShift of ethoxy protons adjacent to the new ester group

II. Application as a Fragrance Fixative

In addition to its role as a synthetic precursor, this compound can be effectively employed as a fragrance fixative. Fixatives are essential components in perfumery that reduce the evaporation rate of more volatile fragrance ingredients, thereby increasing the longevity of the scent on the skin or in a given space.[6] The relatively high boiling point and moderate polarity of this compound make it an excellent candidate for this purpose.

The Science of Scent Longevity

The persistence of a fragrance is governed by the volatility of its individual components. A well-constructed perfume has a complex evaporation profile, often described in terms of top, middle, and base notes. Fixatives, like this compound, interact with the more volatile fragrance molecules, lowering their vapor pressure and slowing their release into the atmosphere. This results in a more linear and enduring scent experience.

Diagram: Mechanism of Fragrance Fixation

Caption: Intermolecular forces between the fixative and volatile fragrance molecules reduce the overall evaporation rate.

Protocol 2: Evaluating the Fixative Effect of this compound

This protocol provides a quantitative method for assessing the efficacy of this compound as a fixative for a model top-note fragrance compound.

Materials:

  • This compound

  • A volatile fragrance compound (e.g., Linalool, Limonene)

  • Ethanol (perfumer's grade)

  • Fragrance blotter strips

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Micropipette

  • Vials with caps

  • Analytical balance

Procedure:

  • Preparation of Solutions:

    • Control Solution: Prepare a 1% (w/w) solution of the volatile fragrance compound in ethanol.

    • Test Solution: Prepare a solution containing 1% (w/w) of the volatile fragrance compound and 5% (w/w) of this compound in ethanol.

  • Application:

    • Using a micropipette, apply 10 µL of the Control Solution to the center of a fragrance blotter strip.

    • Apply 10 µL of the Test Solution to a separate, identical blotter strip.

  • Evaporation Study:

    • Place the blotter strips in a well-ventilated area at a constant temperature and humidity.

    • At specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), cut the spotted portion of each blotter and place it into a sealed vial containing a known volume of a suitable solvent (e.g., 1 mL of ethanol with an internal standard).

  • GC Analysis:

    • Analyze the solutions from the vials by GC-FID to quantify the amount of the volatile fragrance compound remaining on the blotter at each time point.

  • Data Analysis:

    • Plot the percentage of the fragrance compound remaining on the blotter versus time for both the control and test samples.

    • A slower decay curve for the test sample indicates a positive fixative effect.

Expected Outcome:

The blotter treated with the solution containing this compound is expected to retain a higher percentage of the volatile fragrance compound over time compared to the control blotter. This demonstrates the fixative properties of this compound.

III. Safety and Handling

As with any chemical substance, proper safety precautions are paramount when handling this compound. While specific toxicological data for this isomer is limited, information from closely related compounds such as 2-phenoxyethanol and 2-(4-methylphenoxy)ethanol provides a basis for a conservative safety assessment.[11][12][13][14]

  • General Handling: Work in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Irritation: May cause skin and eye irritation.[2] In case of contact, rinse thoroughly with water.

  • Toxicity: Generally considered to have low acute toxicity.[1] However, ingestion and inhalation should be avoided.

For comprehensive safety information, always refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile molecule in the perfumer's palette. Its utility as a precursor for synthesizing novel esters with unique aromatic profiles, combined with its efficacy as a fragrance fixative, makes it a compound of significant interest for fragrance innovation. The protocols and data presented in this guide provide a solid foundation for researchers and developers to explore the full potential of this intriguing aryl alkyl alcohol. As with all fragrance ingredients, a thorough understanding of its chemical properties, reactivity, and safety profile is essential for its successful and responsible application.

References

  • Scognamiglio, J., Jones, L., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 2-(3-methylphenyl) ethanol. Food and Chemical Toxicology, 50 Suppl 2, S173-5.
  • U.S. Environmental Protection Agency. Ethanol, 2-(3-methylphenoxy)- - Substance Details - SRS.
  • Ecolink, Inc. Glycol Ethers: What are they and what are their uses?.
  • Unacademy. Explain the Uses of Ethers in Different Fields.
  • Chemistry Steps. Fischer Esterification.
  • RIFM. RIFM fragrance ingredient safety assessment, 2-(4-methylphenoxy)ethanol, CAS Registry Number 15149-10-7. (2024).
  • Euonym.us. CHM 102 Synthesis of Fragrant Esters.
  • RIFM. RIFM fragrance ingredient safety assessment, ethanol, 2-(4-methylphenoxy)-1-(2-phenylethology)-, CAS Registry Number 72987-59-8. (2022).
  • European Commission. Opinion on Phenoxyethanol. (2016).
  • Scognamiglio, J., Jones, L., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 2-(4-methylphenoxy)ethanol. Food and Chemical Toxicology, 50 Suppl 2, S176-9.
  • Al-Khafaji, M. S., & Al-Azawi, R. F. (2015). Comparative Study for the Effect of Fixative Material Type and Perfume Formulation Parameters on the Fixation time of Local Formulated Perfumes with the Famous Foreign Perfumes. Iraqi Journal of Chemical and Petroleum Engineering, 16(3), 65-72.
  • Palkhade, R., Sammal, D., Parmar, J., & Chavhan, S. (2025). Methodological limitations and confounders in dermal toxicity evaluation of aqueous test substance by OECD technical guidelines 402, 410: our experience of testing ethanol based hand sanitizer. Annals of Medicine, 57(1), 2491664.
  • PubChem. This compound.
  • Alpha Aromatics. 8 Ways Alcohol Plays A Pivotal Role in Perfume Creation. (2024).
  • University of Calgary. Ch19: RCO2H to RCO2R'.
  • Organic Chemistry Portal. Fischer Esterification.
  • Nuvisan. In vitro toxicology.
  • Science.gov. chemical skin sensitizers: Topics by Science.gov.
  • Frontiers. Chronic application of alcohol-soluble gluten extract over undamaged skin causes clinical sensitization for life-threatening anaphylaxis via activation of systemic Th2 immune responses in mice.
  • RIVM. Effects of prolonged exposure to skin sensitizers en concentrations below the EC3 value. (2010).

Sources

Application Notes and Protocols for the Synthesis and Application of 2-(3-Methylphenoxy)ethanol Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(3-Methylphenoxy)ethanol and its ester derivatives. It delves into detailed, field-proven protocols for their preparation and explores their potential applications in drug development and other scientific disciplines, with a focus on their prospective antimicrobial and anticonvulsant properties. While direct quantitative biological data for these specific esters is not extensively available in public-domain literature, this guide offers established methodologies for their synthesis and proposes robust protocols for their biological evaluation, thereby providing a self-validating framework for researchers to generate such data.

Introduction: The Potential of Phenoxyethanol Derivatives

Phenoxyethanol and its derivatives are a versatile class of organic compounds characterized by an ether linkage between a phenyl group and an ethanol moiety.[1] This structural motif imparts a unique combination of hydrophobicity from the aromatic ring and hydrophilicity from the alcohol group, leading to a wide range of applications, from preservatives in cosmetics to intermediates in pharmaceutical synthesis.[2][3] The parent compound, 2-phenoxyethanol, is a well-known antimicrobial agent.[4]

The introduction of a methyl group on the phenoxy ring, as in this compound, and subsequent esterification of the primary alcohol, offers a strategic approach to modulate the molecule's physicochemical properties, such as lipophilicity and steric bulk. These modifications can significantly influence the compound's biological activity, potentially leading to the discovery of novel therapeutic agents. This guide focuses on the synthesis of various esters of this compound and discusses their potential as antimicrobial and anticonvulsant agents, drawing parallels with structurally related compounds that have shown promise in these areas.

Synthesis of this compound and its Esters

The synthetic pathway to this compound esters involves a two-step process: first, the synthesis of the parent alcohol, this compound, via the Williamson ether synthesis, followed by the esterification of the alcohol with a suitable acylating agent.

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers.[5][6][7] It involves the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction.[6] In this case, the sodium salt of m-cresol (sodium m-cresolate) acts as the nucleophile, attacking 2-chloroethanol to form the desired ether.

Protocol 1: Synthesis of this compound

Materials:

  • m-Cresol

  • Sodium hydroxide (NaOH)

  • 2-Chloroethanol

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Diethyl ether

  • 10% Sodium hydroxide solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Formation of Sodium m-cresolate: In a round-bottom flask, dissolve m-cresol (1 equivalent) in a suitable solvent like methanol or ethanol. To this solution, add sodium hydroxide (1 equivalent) and stir until the cresol is completely converted to its sodium salt. The solvent is then removed under reduced pressure to yield the dry sodium m-cresolate.

  • Etherification: To the flask containing the sodium m-cresolate, add anhydrous acetone and anhydrous potassium carbonate (1.5 equivalents). Stir the suspension vigorously.

  • Add 2-chloroethanol (1.1 equivalents) dropwise to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate using a rotary evaporator to remove the acetone.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 10% sodium hydroxide solution (to remove any unreacted cresol), water, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Causality behind Experimental Choices:

  • The use of an anhydrous solvent is crucial to prevent the hydrolysis of the reactants and products.

  • Potassium carbonate acts as a base to neutralize any HCl formed during the reaction and to drive the equilibrium towards the product side.

  • The aqueous work-up is essential to remove unreacted starting materials and inorganic byproducts.

Esterification of this compound

The synthesized this compound can be converted to its esters using various standard esterification methods. The Fischer esterification, which involves the reaction of an alcohol with a carboxylic acid in the presence of an acid catalyst, is a common and effective method. Alternatively, for a more reactive approach, an acyl chloride or anhydride can be used in the presence of a base like pyridine or triethylamine.

Protocol 2: Synthesis of 2-(3-Methylphenoxy)ethyl Acetate (General Protocol adaptable for other esters)

Materials:

  • This compound

  • Acetic anhydride (or acetyl chloride)

  • Pyridine (or triethylamine)

  • Dichloromethane (anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane.

  • Add pyridine (1.2 equivalents) to the solution and cool the mixture in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude ester can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 2-(3-Methylphenoxy)ethyl acetate.

Causality behind Experimental Choices:

  • The use of a base like pyridine is to neutralize the acid (acetic acid or HCl) formed during the reaction, which drives the reaction to completion.

  • The aqueous work-up with acidic and basic solutions is designed to remove the catalyst and unreacted reagents.

Potential Applications of this compound Esters

While specific biological data for this compound esters is limited in the available literature, the broader class of phenoxyethanol and phenoxyacetate derivatives has shown significant promise in several therapeutic and agrochemical areas.

Antimicrobial Activity

Phenoxyethanol itself is a well-established antimicrobial preservative.[1][3] The antimicrobial activity of phenolic compounds and their esters is often correlated with their lipophilicity, which facilitates their passage through microbial cell membranes. It is hypothesized that esterification of this compound could enhance its antimicrobial properties by increasing its lipophilicity.

Proposed Protocol for Antimicrobial Screening:

A standard broth microdilution method can be employed to determine the Minimum Inhibitory Concentration (MIC) of the synthesized esters against a panel of pathogenic bacteria and fungi.

Table 1: Proposed Panel of Microorganisms for Antimicrobial Screening

Gram-Positive BacteriaGram-Negative BacteriaFungi
Staphylococcus aureusEscherichia coliCandida albicans
Bacillus subtilisPseudomonas aeruginosaAspergillus niger

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

  • Synthesized this compound esters

  • Bacterial and fungal strains (from Table 1)

  • Mueller-Hinton Broth (for bacteria)

  • RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Anticonvulsant Activity

Several studies have reported the anticonvulsant activity of various phenoxy derivatives. For instance, derivatives of 2-(2-Phenoxy) phenyl-1,3,4-oxadiazole have been synthesized and shown to possess anticonvulsant effects.[2] The structural similarity of this compound esters to these compounds suggests that they may also exhibit activity against seizures.

Proposed Protocol for Anticonvulsant Screening:

The maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test in mice are widely accepted primary screening models for anticonvulsant drugs.

Table 2: Proposed Anticonvulsant Screening Models

TestSeizure Type Modeled
Maximal Electroshock (MES)Generalized tonic-clonic seizures
Subcutaneous Pentylenetetrazole (scPTZ)Absence seizures

Protocol 4: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Tests

Animals:

  • Male Swiss albino mice (20-25 g)

Procedure:

  • Drug Administration: Administer the synthesized esters intraperitoneally (i.p.) at various doses to different groups of mice. A vehicle control group should also be included.

  • MES Test: At a predetermined time after drug administration (e.g., 30 or 60 minutes), subject the mice to an electrical stimulus (e.g., 50 mA, 0.2 s) through corneal electrodes. The endpoint is the abolition of the hind limb tonic extensor component of the seizure.

  • scPTZ Test: At a predetermined time after drug administration, inject the mice subcutaneously with a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg). Observe the mice for the presence or absence of clonic seizures for a period of 30 minutes.

  • Data Analysis: Determine the median effective dose (ED₅₀) for each compound in both tests using probit analysis. The neurotoxicity can be assessed using the rotarod test to determine the median toxic dose (TD₅₀), and the protective index (PI = TD₅₀/ED₅₀) can be calculated.

Herbicidal Activity

Phenoxyacetic acid derivatives, such as 2,4-D, are well-known herbicides.[7] The structural resemblance of this compound esters to these compounds suggests they may also possess herbicidal properties.

Proposed Protocol for Herbicidal Screening:

A simple seed germination and seedling growth assay can be used as a preliminary screen for herbicidal activity.

Table 3: Proposed Plant Species for Herbicidal Screening

MonocotDicot
Zea mays (Corn)Arabidopsis thaliana
Triticum aestivum (Wheat)Lactuca sativa (Lettuce)

Protocol 5: Seed Germination and Seedling Growth Assay

Materials:

  • Synthesized this compound esters

  • Seeds of test plant species (from Table 3)

  • Petri dishes with filter paper

  • Growth chamber with controlled light and temperature

Procedure:

  • Preparation of Test Solutions: Prepare solutions of the test compounds at various concentrations in a suitable solvent with a surfactant.

  • Treatment: Place a filter paper in each petri dish and moisten it with a specific volume of the test solution or a control solution (solvent with surfactant).

  • Sowing: Place a known number of seeds on the filter paper in each petri dish.

  • Incubation: Place the petri dishes in a growth chamber with controlled light and temperature conditions.

  • Evaluation: After a set period (e.g., 7-14 days), measure the percentage of seed germination, and the root and shoot length of the seedlings.

  • Data Analysis: Calculate the concentration of the compound that causes 50% inhibition of germination or growth (IC₅₀).

Visualization of Workflows

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Esterification m_cresol m-Cresol naoh NaOH m_cresol->naoh Deprotonation chloroethanol 2-Chloroethanol naoh->chloroethanol SN2 Reaction product1 This compound chloroethanol->product1 product1_ref This compound product1->product1_ref acyl_chloride Acyl Chloride / Anhydride product1_ref->acyl_chloride Nucleophilic Acyl Substitution base Base (e.g., Pyridine) acyl_chloride->base final_product This compound Ester base->final_product Biological_Screening_Workflow cluster_antimicrobial Antimicrobial Screening cluster_anticonvulsant Anticonvulsant Screening cluster_herbicidal Herbicidal Screening start Synthesized Esters mic_test MIC Assay (Broth Microdilution) start->mic_test mes_test MES Test start->mes_test scptz_test scPTZ Test start->scptz_test germination_test Seed Germination Assay start->germination_test mic_result MIC Values mic_test->mic_result anticonvulsant_result ED50, TD50, PI mes_test->anticonvulsant_result scptz_test->anticonvulsant_result herbicidal_result IC50 Values germination_test->herbicidal_result

Caption: Proposed workflow for biological screening of synthesized esters.

Conclusion

The synthesis of this compound esters is a straightforward process that can be achieved in high yields using well-established organic chemistry reactions. While the direct biological activities of these specific esters are not yet widely reported, the structural analogy to other bioactive phenoxy derivatives strongly suggests their potential as antimicrobial, anticonvulsant, and herbicidal agents. The protocols provided in this guide offer a robust framework for the synthesis and subsequent biological evaluation of these promising compounds. It is our hope that this guide will stimulate further research into this area and contribute to the discovery of new and effective chemical entities for a variety of applications.

References

  • Experiment 06 Williamson Ether Synthesis. University of Missouri–St. Louis. [Link]
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
  • Professor Dave Explains. Williamson Ether Synthesis. YouTube, 29 Aug. 2018. [Link]
  • Javaherian, M., et al. "An Efficient Tandem Synthesis of Alkyl Aryl Ethers under Microwave Irradiation and Solvent-Free Conditions." Organic Chemistry Research, vol. 3, no. 1, 2017, pp. 73-85. [Link]
  • Wikipedia. Williamson ether synthesis. [Link]
  • National Center for Biotechnology Information. Phenoxyethanol.
  • Wikipedia. Phenoxyethanol. [Link]
  • Gholami, M., et al. "Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives." Iranian Journal of Pharmaceutical Research, vol. 10, no. 4, 2011, pp. 767-75. [Link]
  • HENAN REFORTUNE INDUSTRIAL CO.,LTD. PHENOXYETHANOL. [Link]
  • ResearchGate.
  • Waszkielewicz, A. M., et al. "Synthesis and evaluation of anticonvulsant activity of N-(2,5-dimethylphenoxy)- and N-[(2,3,5-trimethylphenoxy)alkyl]aminoalkanols." Acta Poloniae Pharmaceutica, vol. 72, no. 1, 2015, pp. 89-99. [Link]
  • Google Patents. Novel synthesis method for 2-(3-ethoxyl-4-n-decyloxy anilino)
  • Pevarello, P., et al. "Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives." Journal of Medicinal Chemistry, vol. 41, no. 4, 1998, pp. 579-90. [Link]
  • University of Colorado Boulder. 22.
  • It's Dr Dan. How to Make Esters through Esterification | Examples Explained! YouTube, 20 Sep. 2023. [Link]
  • U.S. Environmental Protection Agency. Ethanol, 2-(3-methylphenoxy)-. [Link]
  • Dahiya, R., et al. "Synthesis and Biological Evaluation of a Novel Series of 2-(2'-Isopropyl-5'-methylphenoxy)acetyl Amino Acids and Dipeptides." Bulletin of the Chemical Society of Ethiopia, vol. 20, no. 2, 2006, pp. 235-45. [Link]
  • Google Patents. Esters and their use in perfumery.
  • Organic Syntheses. 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). [Link]
  • Belsito, D., et al. "Fragrance material review on 2-(4-methylphenoxy)ethanol." Food and Chemical Toxicology, vol. 50, sup. 1, 2012, pp. S1-S5. [Link]
  • McCarthy, C. M., et al. "The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague-Dawley rats." Toxicology, vol. 267, no. 1-3, 2010, pp. 39-44. [Link]
  • Al-Omair, M. A., et al. "Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino)." Chemistry of Heterocyclic Compounds, vol. 58, no. 2, 2022, pp. 119-24. [Link]
  • Saerens, S. M., et al. "Production and biological function of volatile esters in Saccharomyces cerevisiae." Microbial Biotechnology, vol. 3, no. 2, 2010, pp. 165-77. [Link]
  • Kumar, P. P., et al. "Analysis of bioactive components from ethyl acetate and ethanol extract of Mucuna pruriens linn seeds by GC-MS technique." Journal of Chemical and Pharmaceutical Research, vol. 5, no. 12, 2013, pp. 503-10. [Link]

Sources

Method for Monitoring the Progress of 2-(3-Methylphenoxy)ethanol Synthesis by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step protocol for monitoring the synthesis of 2-(3-Methylphenoxy)ethanol via the Williamson ether synthesis. Thin-Layer Chromatography (TLC) is employed as a rapid, cost-effective, and highly efficient analytical technique to track the consumption of starting materials and the formation of the ether product in real-time.[1][2][3][4] The protocol details the preparation of reagents, selection of an optimal mobile phase, and methods for spot visualization and data interpretation. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable method to ensure reaction completion and purity assessment during the synthesis process.

Introduction and Scientific Principle

The synthesis of this compound is a classic example of the Williamson ether synthesis, a fundamental reaction in organic chemistry that forms an ether from an organohalide and an alkoxide.[5] In this specific synthesis, the sodium or potassium salt of 3-methylphenol (m-cresol) acts as the nucleophile, attacking an electrophilic halo-alcohol such as 2-bromoethanol or 2-chloroethanol in a bimolecular nucleophilic substitution (SN2) reaction.[5][6][7]

Reaction Scheme: 3-methylphenol + 2-bromoethanol --(Base)--> this compound

Monitoring the progress of this reaction is critical to optimize yield, minimize byproduct formation, and determine the reaction endpoint.[8] Thin-Layer Chromatography (TLC) is an ideal method for this purpose due to its simplicity and speed.[1][2] The principle of TLC relies on the differential partitioning of components in a mixture between a stationary phase (typically polar silica gel) and a liquid mobile phase (a less polar solvent system).[9]

In this synthesis:

  • 3-Methylphenol (Starting Material): A phenolic compound, it is relatively polar due to the hydroxyl group and will exhibit strong interaction with the silica gel, resulting in a lower Retention Factor (Rf).

  • This compound (Product): An ether, it is significantly less polar than the starting phenol. Consequently, it will travel further up the TLC plate with the mobile phase, resulting in a higher Rf value.[2]

By observing the disappearance of the starting material spot and the appearance and intensification of the product spot, a chemist can effectively track the reaction's progression to completion.

Experimental Workflow Overview

The following diagram illustrates the complete workflow for monitoring the synthesis reaction using TLC, from initial setup to final analysis.

G cluster_0 Reaction Setup cluster_1 TLC Monitoring Cycle (Repeat as needed) cluster_2 Decision Point cluster_3 Final Actions A Initiate Synthesis: 3-Methylphenol + 2-Bromoethanol + Base B 1. Aliquot Reaction Mixture A->B C 2. Prepare & Spot TLC Plate (SM, Co-spot, Reaction) B->C D 3. Develop Plate in Pre-saturated Chamber C->D E 4. Visualize Plate (UV Light & Chemical Stain) D->E F 5. Calculate Rf Values & Analyze Progress E->F G Is Starting Material Consumed? F->G H Reaction Complete: Proceed to Work-up & Purification G->H Yes I Reaction Incomplete: Continue Reaction & Monitoring G->I No I->B Continue Cycle

Caption: Workflow for TLC monitoring of this compound synthesis.

Materials and Reagents

  • TLC Plates: Silica Gel 60 F254 on aluminum or glass backing. The F254 indicator fluoresces under 254 nm UV light, allowing for non-destructive visualization of UV-active compounds.[10]

  • Mobile Phase (Eluent): A mixture of n-Hexane and Ethyl Acetate (ACS grade or higher). A common starting ratio is 80:20 (v/v).[3][11]

  • Developing Chamber: A glass jar with a tight-fitting lid.

  • Spotting Capillaries: Glass capillary tubes (1 or 2 µL).

  • Visualization Tools:

    • UV Lamp (254 nm wavelength).[12]

    • Staining Jar or Dish.

    • Heat gun or hot plate.

  • Staining Solution (Choose one):

    • Potassium Permanganate (KMnO₄) Stain: Highly effective for visualizing compounds with oxidizable groups like alcohols.

      • Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 0.1 g of NaOH in 200 mL of water.

    • Ceric Ammonium Molybdate (CAM) Stain: A versatile, general-purpose stain that visualizes a wide range of functional groups.[13]

      • Preparation: Dissolve 12 g of ammonium molybdate and 0.5 g of ceric ammonium molybdate in 235 mL of water, then carefully add 15 mL of concentrated sulfuric acid.[13]

  • Reference Solutions: Prepare dilute solutions (~1 mg/mL) of the starting materials (3-methylphenol and 2-bromoethanol) in ethyl acetate for use as standards.

Detailed Experimental Protocol

Part 1: Mobile Phase Optimization

The key to effective TLC analysis is achieving good separation between the starting materials and the product. An ideal mobile phase will move the less polar product to an Rf value of approximately 0.3-0.5, while keeping the starting materials at lower Rf values.[9]

  • Prepare a Trial Solvent System: Start with an 80:20 mixture of n-Hexane:Ethyl Acetate.

  • Spot a Test Plate: On a TLC plate, spot the 3-methylphenol standard and, if available, a standard of the this compound product.

  • Develop and Visualize: Develop the plate in the trial solvent system.

  • Adjust Polarity:

    • If the spots are too low (low Rf), increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 70:30).

    • If the spots run too high (high Rf), decrease the polarity by increasing the proportion of n-hexane (e.g., to 90:10).

  • Finalize System: The optimal system for this synthesis is typically found in the range of 85:15 to 75:25 n-Hexane:Ethyl Acetate .

Part 2: TLC Monitoring Procedure
  • Chamber Saturation: Pour the optimized mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, wetting it with the solvent, and close the lid. Allow the chamber to saturate for at least 10-15 minutes. This ensures reproducible Rf values by maintaining a constant vapor pressure.[8]

  • Plate Preparation and Spotting:

    • Using a pencil, gently draw a starting line (origin) approximately 1 cm from the bottom of a new TLC plate.

    • Mark three lanes on the origin: "SM" (Starting Material), "C" (Co-spot), and "R" (Reaction Mixture).

    • Lane SM: Spot the 3-methylphenol reference solution.

    • Lane C (Co-spot): First, spot the 3-methylphenol reference. Then, carefully spot the reaction mixture directly on top of the SM spot. This lane is crucial for confirming the identity of the starting material in the reaction lane.[14]

    • Lane R: Spot the reaction mixture. To sample the reaction, withdraw a tiny aliquot (e.g., with a glass capillary) and dilute it in a small vial with ~0.5 mL of ethyl acetate before spotting.

Caption: Recommended three-lane spotting pattern for reaction monitoring.

  • Plate Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level.[8] Close the lid and allow the solvent to ascend the plate via capillary action. Remove the plate when the solvent front is about 1 cm from the top.[9]

  • Visualization and Analysis:

    • Immediately mark the solvent front with a pencil.

    • UV Visualization: View the dried plate under a 254 nm UV lamp. Both the aromatic starting material and product should appear as dark spots against the green fluorescent background.[10][12] Gently circle the spots with a pencil.

    • Chemical Staining: Submerge the plate in your chosen staining solution (e.g., KMnO₄) for a few seconds. Remove excess stain with a paper towel and gently heat the plate with a heat gun until colored spots appear. Alcohols will typically show up as yellow/brown spots on a purple background with KMnO₄.

    • Calculate Rf Values: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf for each spot using the formula: Rf = (distance traveled by spot) / (distance traveled by solvent front)[1]

Data Interpretation and Expected Results

The progress of the reaction is determined by comparing the relative intensities of the spots in the "R" lane over time.

CompoundExpected Rf (80:20 Hex:EtOAc)PolarityUV Active (254 nm)Staining Behavior (KMnO₄)
3-Methylphenol (SM) ~ 0.25HighYesStrong Positive (Yellow/Brown)
2-Bromoethanol (SM) ~ 0.15Very HighNoStrong Positive (Yellow/Brown)
This compound (Product) ~ 0.45MediumYesPositive (Yellow/Brown)
  • At Time = 0: The "R" lane will show a strong spot corresponding to 3-methylphenol (Rf ~0.25) and potentially a spot for 2-bromoethanol (Rf ~0.15, visible only after staining).

  • As Reaction Progresses: A new spot will appear at a higher Rf (~0.45), corresponding to the this compound product. The intensity of this spot will increase over time.

  • Reaction Completion: The reaction is considered complete when the spot for the limiting reagent (typically 3-methylphenol) is no longer visible in the "R" lane, even after staining. The co-spot lane ("C") will show only one spot for the starting material if it has been fully consumed, confirming its identity.

Troubleshooting

  • Spot Streaking: This is often caused by applying a too-concentrated sample. Dilute the reaction mixture aliquot further before spotting.[2]

  • Poor Separation: If Rf values are too close, adjust the mobile phase polarity as described in Part 1.

  • No Spots Visible under UV: While the aromatic compounds should be UV-active, 2-bromoethanol is not. Always use a chemical stain to confirm the presence or absence of all components.[13][15]

References

  • SiliaPlate TLC Visualiz
  • TLC Visualization Methods. University of California, Los Angeles.
  • Thin Layer Chromatography (TLC). University of Colorado Boulder, Department of Chemistry.
  • 2.
  • How to analysis the phenolic compounds by TLC, the method and solvants?
  • Williamson ether synthesis: simple mechanism, 3 examples. Chemistry Notes.
  • Williamson Ether Synthesis. ChemTalk.
  • How to analysis the phenolic compounds by TLC, the method and solvants? ECHEMI.
  • 5.
  • Williamson ether synthesis. Wikipedia.
  • This compound synthesis. ChemicalBook.
  • This compound 13605-19-1. Guidechem.
  • Williamson Ether Synthesis. Chemistry Steps.
  • Chromatography: Solvent Systems for TLC. University of Rochester, Department of Chemistry.
  • Williamson Ether Synthesis Reaction Mechanism. YouTube.
  • Thin Layer Chrom
  • Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
  • Monitoring Reactions by TLC.
  • Monitoring a Reaction.
  • How To: Monitor by TLC. University of Rochester, Department of Chemistry.
  • NEW AND MORE SUSTAINABLE PROCESSES FOR THE SYNTHESIS OF PHENOLICS: 2-phenoxyethanol and hydroxytyrosol.
  • Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl)imines. Organic Syntheses.
  • Novel synthesis method for 2-(3-ethoxyl-4-n-decyloxy anilino) diethyl methylenemalonate.

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Application Note: High-Efficiency Synthesis of 2-(3-Methylphenoxy)ethanol via Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Advantage of Phase Transfer Catalysis in Aryl Ether Synthesis

The synthesis of aryl ethers, such as 2-(3-Methylphenoxy)ethanol, is a cornerstone of modern organic chemistry, with applications ranging from pharmaceutical intermediates to specialty materials. The Williamson ether synthesis, a classic and widely used method, traditionally involves the reaction of a sodium or potassium phenoxide with an alkyl halide.[1][2] However, this method often requires stringent anhydrous conditions and the use of strong, hazardous bases like sodium hydride, which can present challenges in industrial-scale production.[3] Furthermore, achieving high selectivity for O-alkylation over competing C-alkylation can be difficult, particularly with ambident phenoxide nucleophiles.[4]

Phase Transfer Catalysis (PTC) offers a robust and elegant solution to these challenges.[5] PTC facilitates the reaction between reactants in immiscible phases—typically a solid or aqueous phase containing the nucleophile and an organic phase containing the electrophilic substrate.[6] A phase transfer catalyst, commonly a quaternary ammonium or phosphonium salt, transports the nucleophile from the inorganic phase to the organic phase, where the reaction proceeds under milder conditions, often with enhanced rates and selectivities.[7][8] This application note provides a detailed protocol and in-depth scientific insights into the use of phase transfer catalysis for the high-yield synthesis of this compound from m-cresol and 2-chloroethanol.

Mechanism of Phase Transfer Catalysis in the Synthesis of this compound

The synthesis of this compound via PTC follows the general principles of the Williamson ether synthesis, but with the distinct advantage of simplified reaction conditions and improved efficiency. The reaction proceeds through the following key steps:

  • Deprotonation: In the aqueous or solid phase, a base (e.g., sodium hydroxide or potassium carbonate) deprotonates the phenolic hydroxyl group of m-cresol to form the m-cresolate anion.

  • Ion Pair Formation and Phase Transfer: The phase transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻) such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the m-cresolate anion (ArO⁻) into the organic phase. This is achieved through an ion exchange at the interface, forming a lipophilic ion pair (Q⁺ArO⁻) that is soluble in the organic solvent.[5]

  • Nucleophilic Attack (SN2 Reaction): Within the organic phase, the "naked" and highly reactive m-cresolate anion undergoes a nucleophilic substitution (SN2) reaction with 2-chloroethanol, displacing the chloride leaving group and forming the desired this compound product.[1][2]

  • Catalyst Regeneration: The catalyst cation (Q⁺) pairs with the displaced chloride anion (Cl⁻) and returns to the aqueous or solid phase to repeat the catalytic cycle.

This catalytic cycle effectively circumvents the need for a homogeneous reaction medium, allowing for the use of inexpensive and environmentally benign bases and solvents.[6]

PTC_Mechanism cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase ArOH m-Cresol (ArOH) ArO_M m-Cresolate (ArO⁻ Na⁺) ArOH->ArO_M Deprotonation Base Base (e.g., NaOH) Base->ArO_M QOAr_org Lipophilic Ion Pair (Q⁺ArO⁻) ArO_M->QOAr_org QCl_aq Catalyst (Q⁺Cl⁻) QCl_aq->QOAr_org RCl 2-Chloroethanol (RCl) Product This compound (ArOR) RCl->Product QOAr_org->QCl_aq Catalyst Regeneration QOAr_org->Product SN2 Reaction Interface Interface

Figure 1: Mechanism of Phase Transfer Catalysis for this compound Synthesis.

Experimental Protocol

This protocol details the synthesis of this compound on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplier
m-CresolReagentSigma-Aldrich
2-ChloroethanolReagentAlfa Aesar
Sodium HydroxidePellets, ACSFisher Scientific
Tetrabutylammonium Bromide (TBAB)99%Acros Organics
TolueneACS GradeVWR
Diethyl EtherACS GradeFisher Scientific
Anhydrous Magnesium SulfateReagentSigma-Aldrich
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, combine m-cresol (10.81 g, 0.1 mol), toluene (100 mL), and tetrabutylammonium bromide (1.61 g, 0.005 mol).

  • Base Addition: While stirring vigorously, add a solution of sodium hydroxide (6.00 g, 0.15 mol) in water (15 mL).

  • Addition of Alkylating Agent: Heat the mixture to 70°C. Once the temperature is stable, add 2-chloroethanol (8.85 g, 0.11 mol) dropwise over 30 minutes.

  • Reaction: After the addition is complete, increase the temperature to 90°C and maintain vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup - Phase Separation: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel. The organic layer (toluene) will separate from the aqueous layer.

  • Workup - Extraction and Washing: Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).[9] Combine the organic layers (toluene and ether extracts) and wash with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted m-cresol, followed by a wash with brine (50 mL).

  • Drying and Solvent Removal: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene and diethyl ether.[10]

  • Purification: The crude product can be purified by vacuum distillation to yield this compound as a clear, colorless to pale yellow liquid.

Experimental_Workflow A 1. Reaction Setup (m-Cresol, Toluene, TBAB) B 2. Base Addition (Aqueous NaOH) A->B C 3. Add 2-Chloroethanol (70°C) B->C D 4. Reaction (90°C, 4-6h) C->D E 5. Cooldown & Phase Separation D->E F 6. Extraction & Washing (Ether, NaOH(aq), Brine) E->F G 7. Drying & Solvent Removal F->G H 8. Vacuum Distillation G->H I Pure this compound H->I

Figure 2: Experimental Workflow for the Synthesis.

Process Optimization and Discussion

The efficiency and selectivity of the phase transfer catalyzed synthesis of this compound are influenced by several key parameters.

Choice of Phase Transfer Catalyst

Quaternary ammonium salts are the most common and cost-effective catalysts for this type of reaction.[7] The lipophilicity of the catalyst is crucial for its ability to transport the phenoxide anion into the organic phase.

CatalystStructureRelative Efficacy
Tetrabutylammonium Bromide (TBAB)(C₄H₉)₄N⁺Br⁻High
Benzyltriethylammonium Chloride (BTEAC)(C₆H₅CH₂)(C₂H₅)₃N⁺Cl⁻Moderate-High
Tetramethylammonium Bromide (TMAB)(CH₃)₄N⁺Br⁻Low
18-Crown-6C₁₂H₂₄O₆High (but expensive)

Table 1: Comparison of common phase transfer catalysts. Efficacy is based on typical performance in similar O-alkylation reactions.

TBAB generally provides an excellent balance of reactivity, cost, and ease of handling, making it a preferred choice for this synthesis.

Solvent and Base Selection

The choice of solvent and base significantly impacts the reaction rate and selectivity.

  • Solvent: Non-polar aprotic solvents like toluene are often preferred as they do not solvate the phenoxide anion as strongly as protic solvents, leaving it more nucleophilic.[4]

  • Base: While strong bases like sodium hydroxide are effective, solid bases such as potassium carbonate can also be used in what is known as solid-liquid PTC.[8] Solid-liquid PTC can sometimes offer advantages in terms of easier workup and reduced water content in the organic phase, which can further enhance the reactivity of the phenoxide.

Temperature and Stoichiometry
  • Temperature: The reaction temperature is a critical parameter. Higher temperatures generally increase the reaction rate, but can also lead to side reactions, such as the elimination of 2-chloroethanol. A temperature range of 70-90°C is typically optimal.

  • Stoichiometry: A slight excess of the alkylating agent (2-chloroethanol) and the base is often used to ensure complete conversion of the m-cresol.

Safety Considerations

  • m-Cresol: Toxic and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 2-Chloroethanol: Toxic and a skin irritant. Handle with care in a fume hood.

  • Sodium Hydroxide: Corrosive. Causes severe burns. Handle with appropriate PPE.

  • Organic Solvents: Toluene and diethyl ether are flammable. Ensure all heating is done using a heating mantle and that no open flames are present.

Conclusion

The use of phase transfer catalysis represents a significant improvement over traditional methods for the synthesis of this compound. This approach offers numerous advantages, including milder reaction conditions, the use of less hazardous reagents, higher yields, and simplified workup procedures. The protocol detailed in this application note provides a reliable and efficient method for the laboratory-scale synthesis of this valuable compound and can be adapted for larger-scale industrial production. The principles of PTC outlined here are broadly applicable to the synthesis of a wide range of other aryl ethers, making it a versatile and powerful tool for researchers, scientists, and drug development professionals.

References

  • Cazorla, C., et al. (2011). O-Alkylation of phenol derivatives via a nucleophilic substitution. Green Chemistry, 13, 2482.
  • Dehmlow, E. V., & Dehmlow, S. S. (1993).
  • Fedoryński, M. (2003). Phase transfer catalysis in pharmaceutical industry – where are we? Acta Poloniae Pharmaceutica-Drug Research, 60(3), 159-166.
  • Herriott, A. W., & Picker, D. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(18), 1511-1514.
  • Kornblum, N., et al. (1963). Solvation as a factor in the alkylation of ambident anions: the importance of the dielectric factor. Journal of the American Chemical Society, 85(8), 1148-1154.
  • Lampman, G. M., & Ko, S. S. (1985). The Williamson Ether Synthesis.
  • Makosza, M. (1975). Two-phase reactions in organic chemistry. Pure and Applied Chemistry, 43(3-4), 439-462.
  • Naik, S., et al. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules, 25(24), 5972.
  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.
  • Wang, M. L., & Wu, H. S. (2004). The kinetics for the O-allylation of sodium phenoxide with allyl bromide was investigated in the presence of phase-transfer catalyst in a solid–liquid system.
  • Williamson, A. W. (1850). Theory of Aetherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
  • Yadav, G. D., & Bisht, P. M. (2004). Synergism of low energy microwave irradiation & solid-liquid phase transfer catalyst for selective alkylation of phenols to phenolic ethers.
  • Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations.
  • University of Richmond. Organic Chemistry Williamson Ether Synthesis.
  • Synarchive. Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • Master Organic Chemistry. The Williamson Ether Synthesis.
  • International Journal of Scientific & Technology Research. The Basic Principle of Phase-Transfer Catalysis, Some Mechanistic Aspects and Important Applications.
  • CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses.
  • Indo American Journal of Pharmaceutical Research. PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.
  • Organic Chemistry Portal. Aryl ether synthesis by etherification (alkylation).
  • Organic Chemistry Research. Regular Article.
  • Edubirdie. Williamson Ether Synthesis.

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Large-scale laboratory synthesis of 2-(3-Methylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Large-Scale Laboratory Synthesis of 2-(3-Methylphenoxy)ethanol

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the large-scale laboratory synthesis of this compound, a key intermediate in the pharmaceutical and chemical industries. The protocol is based on the robust Williamson ether synthesis, detailing a procedure optimized for scalability, yield, and purity. This guide explains the causality behind critical experimental choices, from reagent selection to purification strategies, ensuring a reproducible and safe process. It is intended for researchers, chemists, and process development professionals who require a reliable method for producing multi-gram to kilogram quantities of the target compound.

Introduction and Strategic Overview

This compound (CAS 13605-19-1) is a valuable aromatic ether utilized in organic synthesis and as a precursor for various active pharmaceutical ingredients and specialty chemicals.[1] Its synthesis, while conceptually straightforward, presents challenges in a large-scale laboratory setting related to reaction control, impurity profiles, and final product purification.

The most direct and industrially proven route to this class of compounds is the Williamson ether synthesis, an SN2 reaction between a deprotonated phenol (a phenoxide) and a primary alkyl halide.[2][3][4] This method remains the simplest and most popular for preparing both symmetrical and asymmetrical ethers.[2] Our strategy involves the reaction of m-cresol with 2-chloroethanol in the presence of a strong base. This approach is favored over the use of ethylene oxide, which would require a high-pressure autoclave, making it less suitable for standard laboratory environments.[5][6]

This protocol emphasizes safety, efficiency, and the generation of a high-purity final product, validated through standard analytical techniques.

The Chemistry: Mechanism and Rationale

The synthesis proceeds in two fundamental steps, as illustrated in the reaction mechanism diagram below.

Step 1: Deprotonation of m-Cresol

The phenolic proton of m-cresol is acidic (pKa ≈ 10) but not sufficiently so to dissociate on its own. A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is required to quantitatively deprotonate the hydroxyl group. This acid-base reaction generates the sodium or potassium m-cresolate salt. The resulting phenoxide is a potent nucleophile, essential for the subsequent ether formation.[7][8]

Step 2: SN2 Nucleophilic Substitution

The generated m-cresolate anion attacks the primary carbon of 2-chloroethanol. This carbon is electrophilic due to the polarization of the C-Cl bond. The reaction follows a bimolecular nucleophilic substitution (SN2) pathway, where the nucleophile attacks from the side opposite to the leaving group (the chloride ion).[2][4] This "backside attack" results in the formation of the C-O ether bond and the expulsion of a chloride ion, which pairs with the sodium or potassium counter-ion to form a salt byproduct. The use of a primary alkyl halide like 2-chloroethanol is critical, as secondary or tertiary halides would favor a competing elimination (E2) reaction, significantly reducing the yield of the desired ether.[2][4]

Caption: Reaction mechanism for Williamson ether synthesis of this compound.

Materials and Methods

Reagent and Solvent Properties

Proper handling and preparation of reagents are paramount for reaction success and safety.

Reagent/SolventFormulaMW ( g/mol )PurposeKey Hazards
m-CresolC₇H₈O108.14Starting MaterialToxic, Corrosive
2-ChloroethanolC₂H₅ClO80.51Alkylating AgentHighly Toxic, Flammable
Sodium HydroxideNaOH40.00BaseCorrosive
TolueneC₇H₈92.14SolventFlammable, Irritant
Diethyl Ether(C₂H₅)₂O74.12Extraction SolventHighly Flammable
Brine (sat. NaCl)NaCl(aq)-Aqueous WashNon-hazardous
Anhydrous MgSO₄MgSO₄120.37Drying AgentNon-hazardous
Equipment
  • 5 L three-neck round-bottom flask

  • Mechanical overhead stirrer

  • Heating mantle with temperature controller and thermocouple

  • Reflux condenser

  • Dropping funnel (500 mL)

  • Nitrogen or Argon gas inlet

  • 2 L separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus (short path)

Detailed Experimental Protocol

This protocol is designed for a ~1 mole scale synthesis. Adjust quantities proportionally for different scales.

Reaction Setup and Execution
  • Inert Atmosphere: Assemble the 5 L reaction flask with the mechanical stirrer, reflux condenser, and thermocouple. Flush the entire system with dry nitrogen or argon for 15 minutes to create an inert atmosphere. Maintain a gentle positive pressure throughout the reaction.

  • Charge Reagents: To the flask, add sodium hydroxide (44.0 g, 1.1 mol) and toluene (1.5 L). Begin stirring to create a slurry.

  • Phenoxide Formation: Cautiously add m-cresol (108.1 g, 1.0 mol) to the stirred slurry. An exotherm may be observed. Heat the mixture to reflux (~110 °C) using the heating mantle. Water will be generated from the acid-base reaction and can be removed via a Dean-Stark trap if desired for a completely anhydrous reaction, though it is not strictly necessary for this protocol. Reflux for 1-2 hours to ensure complete formation of the sodium m-cresolate.

  • Alkylating Agent Addition: Cool the reaction mixture to 80 °C. Dissolve 2-chloroethanol (84.5 g, 1.05 mol) in toluene (200 mL) and add this solution to the dropping funnel.

  • SN2 Reaction: Add the 2-chloroethanol solution dropwise to the stirred reaction mixture over 1.5-2 hours, maintaining the internal temperature between 80-90 °C. The reaction is exothermic; control the addition rate to manage the temperature.

  • Reaction Completion: After the addition is complete, heat the mixture to a gentle reflux (~110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the m-cresol starting material is consumed.

Work-up and Extraction
  • Cooling and Quenching: Cool the reaction mixture to room temperature. Slowly and carefully add deionized water (1.0 L) to the flask with stirring to dissolve the sodium chloride byproduct and any unreacted sodium hydroxide.

  • Phase Separation: Transfer the entire mixture to the 2 L separatory funnel. Allow the layers to separate. The upper layer is the organic (toluene) phase containing the product, and the lower is the aqueous phase.

  • Extraction: Drain the lower aqueous layer. Wash the organic layer sequentially with 1 M NaOH solution (2 x 250 mL) to remove any residual m-cresol, followed by brine (250 mL) to reduce the amount of dissolved water.

  • Drying and Concentration: Drain the washed organic layer into a large flask. Add anhydrous magnesium sulfate (~30 g), swirl, and let it stand for 20 minutes to dry the solvent. Filter off the drying agent and wash the filter cake with a small amount of fresh toluene. Concentrate the filtrate using a rotary evaporator to remove the toluene solvent. The result will be a crude, oily product.

Purification by Vacuum Distillation

The high boiling point of this compound necessitates purification by vacuum distillation to prevent thermal decomposition.[1]

  • Setup: Assemble a short-path vacuum distillation apparatus. Use a well-insulated distillation head.

  • Distillation: Transfer the crude oil to the distillation flask. Apply vacuum (target pressure: 2-4 mmHg). Slowly heat the flask.

  • Fraction Collection: Collect and discard any low-boiling forerun. Collect the main product fraction at the appropriate boiling point (approx. 104-106 °C at 3 mmHg).[1]

  • Final Product: The distilled product should be a clear, colorless to pale yellow liquid.[9] Weigh the final product to determine the yield. A typical yield for this procedure is 75-85%.

Overall Synthesis Workflow

The entire process from starting materials to the final, purified product can be visualized as a multi-stage workflow.

Caption: High-level experimental workflow for the synthesis and purification of the target compound.

Quality Control and Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical specifications should be met.

ParameterMethodSpecification
AppearanceVisualClear, colorless to pale yellow liquid
PurityGas Chromatography (GC)>98.0%
Identity¹H NMR, ¹³C NMRConforms to structure
Refractive IndexRefractometer (@ 20°C)1.5300 - 1.5340[9]

Safety and Hazard Management

This synthesis involves hazardous materials and requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Ventilation: All steps must be performed in a well-ventilated chemical fume hood.

  • Reagent Hazards:

    • m-Cresol: Is toxic and corrosive. Avoid skin and eye contact.

    • 2-Chloroethanol: Is highly toxic by inhalation, ingestion, and skin absorption. Handle with extreme care.[10]

    • Sodium Hydroxide: Is a strong caustic. Causes severe burns.

    • Solvents: Toluene and diethyl ether are flammable. Ensure no ignition sources are present.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Aqueous and organic waste streams should be segregated.

Conclusion

The protocol described herein provides a reliable and scalable method for the laboratory synthesis of high-purity this compound. By leveraging the Williamson ether synthesis and employing a robust purification strategy via vacuum distillation, this guide enables researchers to confidently produce the target molecule. The detailed explanation of the underlying chemistry and procedural rationale is intended to empower scientists to adapt and troubleshoot the synthesis as needed for their specific applications.

References

  • Title: Williamson ether synthesis Source: Wikipedia URL:[Link]
  • Title: Phenoxyethanol Source: Wikipedia URL:[Link]
  • Title: NEW AND MORE SUSTAINABLE PROCESSES FOR THE SYNTHESIS OF PHENOLICS: 2-phenoxyethanol and hydroxytyrosol Source: AMS Dottor
  • Title: Williamson Ether Synthesis Source: YouTube URL:[Link]
  • Title: Ethanol, 2-(3-methylphenoxy)- - Substance Details Source: US EPA URL:[Link]
  • Title: Methods for manufacturing phenoxyethanol Source: Google Patents URL
  • Title: Experiment 06 Williamson Ether Synthesis Source: West Virginia University URL:[Link]
  • Title: SAFETY DATA SHEET - Ethanol Source: accessd
  • Title: Williamson Ether Synthesis Source: J&K Scientific LLC URL:[Link]
  • Title: Methods of producing phenoxyethanol Source: Google Patents URL
  • Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL:[Link]
  • Title: 2-Phenoxyethanol Source: American Chemical Society URL:[Link]
  • Title: Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents Source: Francis Academic Press URL:[Link]
  • Title: Williamson Ether Synthesis Source: YouTube (Professor Dave Explains) URL:[Link]
  • Title: Williamson ether synthesis (video) Source: Khan Academy URL:[Link]
  • Title: An improved Williamson ether synthesis using phase transfer catalysis Source: Semantic Scholar URL:[Link]
  • Title: 2-Chloro-m-cresol Source: Wikipedia URL:[Link]
  • Title: Ethanol Purification Source: The Org Chem Group URL:[Link]
  • Title: Analytical Methods Source: Japan International Cooper
  • Title: Method for the determination of 2-phenoxyethanol in workplace air Source: Publisso URL:[Link]
  • Title: Continuous preparation method of high-content 2-chloroethanol Source: Google Patents URL
  • Title: Method for depleting 2-methoxyethanol (moe)

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Application Note: Quantitative Analysis of 2-(3-Methylphenoxy)ethanol in Reaction Mixtures by GC-FID and RP-HPLC-UV

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides comprehensive, validated protocols for the quantification of 2-(3-Methylphenoxy)ethanol in typical organic synthesis reaction mixtures. Recognizing the need for robust and reliable analytical data in pharmaceutical and chemical development, we present two primary orthogonal techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV). This note details sample preparation strategies, step-by-step analytical procedures, method validation guidelines, and the scientific rationale behind key experimental choices, empowering researchers to accurately monitor reaction progress, determine yield, and ensure final product quality.

Introduction and Analyte Properties

This compound (CAS: 13605-19-1) is an aromatic ether alcohol utilized as an intermediate in the synthesis of various pharmaceutical agents and specialty chemicals.[1] Its accurate quantification within a reaction mixture is critical for process optimization, kinetic studies, and impurity profiling. The selection of an appropriate analytical technique is contingent upon the analyte's physicochemical properties, the complexity of the reaction matrix, and the specific requirements of the analysis (e.g., speed, sensitivity, or selectivity).

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 13605-19-1[1][2][3]
Molecular Formula C₉H₁₂O₂[1][2][4]
Molecular Weight 152.19 g/mol [1][2][4]
Appearance Clear, colorless to pale yellow liquid[2]
Boiling Point 104-105°C @ 3 mmHg[1][3]
Density ~1.07 g/mL[1][3]
LogP (Octanol/Water) 1.366[1]
UV Absorbance Yes, due to the substituted benzene ringInferred

The analyte's moderate boiling point and thermal stability make it an excellent candidate for Gas Chromatography. Concurrently, the presence of a phenyl chromophore allows for sensitive detection by HPLC with a UV detector.

Strategic Approach: Method and Sample Preparation Selection

The optimal analytical workflow begins with a logical selection of both the separation technique and the sample preparation method. The choice depends on the anticipated analyte concentration, the nature of the solvent/reagents in the reaction mixture (matrix), and the presence of potential interfering species.

Choosing the Right Analytical Technique
  • Gas Chromatography (GC) is preferred for its high resolving power and speed, especially for volatile and thermally stable compounds. A Flame Ionization Detector (FID) provides excellent sensitivity and a linear response for nearly all organic compounds, making it a robust choice for quantification when mass spectrometric identification is not required.

  • High-Performance Liquid Chromatography (HPLC) is advantageous for less volatile compounds or when the reaction mixture contains non-volatile components (e.g., salts, catalysts) that could contaminate a GC system. Reversed-phase HPLC is ideal for moderately polar compounds like this compound.

start Analyze Reaction Mixture for This compound prop Analyte Properties: - Volatile? - Thermally Stable? - UV Chromophore? start->prop matrix Matrix Properties: - Contains non-volatile salts? - High boiling point solvents? - Potential interferences? start->matrix gc_decision GC-FID (High Speed & Resolution) prop->gc_decision Yes to Volatile & Thermally Stable hplc_decision RP-HPLC-UV (Handles Non-Volatiles) prop->hplc_decision Yes to UV Chromophore matrix->gc_decision No Non-Volatiles matrix->hplc_decision Contains Salts or High Boilers

Caption: Method selection workflow for this compound.

Sample Preparation: Ensuring a Clean Analysis

Effective sample preparation is paramount to prevent instrument contamination and minimize matrix effects that can compromise accuracy.[5] The goal is to present the analyte to the instrument in a clean, simple solvent at a suitable concentration.

start Reaction Mixture Sample check_conc High Analyte Conc.? (>0.1 mg/mL) Clean Matrix? start->check_conc check_matrix Aqueous/Polar Matrix? Interfering Components? check_conc->check_matrix No dilute Protocol 2.3: Simple Dilution check_conc->dilute Yes lle Protocol 2.4: Liquid-Liquid Extraction check_matrix->lle Yes spe Protocol 2.5: Solid-Phase Extraction check_matrix->spe No (Complex Organic Matrix)

Caption: Decision tree for selecting a sample preparation protocol.

Protocol: Simple Dilution
  • Applicability: For reaction mixtures with high concentrations of the analyte and a simple matrix that is miscible with the chromatographic mobile phase (for HPLC) or a volatile solvent (for GC).

  • Procedure:

    • Accurately transfer 100 µL of the reaction mixture into a 10 mL volumetric flask using a calibrated pipette.

    • Add an appropriate internal standard (see method-specific sections below).

    • Dilute to the mark with a suitable solvent (e.g., Acetonitrile for HPLC, Methanol or Ethyl Acetate for GC).

    • Mix thoroughly.

    • Filter the sample through a 0.45 µm syringe filter into an autosampler vial.

Protocol: Liquid-Liquid Extraction (LLE)
  • Applicability: Ideal for extracting the moderately lipophilic analyte (LogP ≈ 1.37) from aqueous or highly polar reaction mixtures (e.g., containing water, DMF, or DMSO).[6][7]

  • Procedure:

    • Accurately transfer 1.0 mL of the reaction mixture into a 15 mL centrifuge tube.

    • Add 2.0 mL of an immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Add the internal standard.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 5 minutes to break any emulsion and achieve phase separation.[8]

    • Carefully transfer the upper organic layer to a clean vial.

    • Evaporate the solvent under a gentle stream of nitrogen if concentration is needed, then reconstitute in a known volume of a suitable solvent for injection.

Protocol: Solid-Phase Extraction (SPE)
  • Applicability: For complex matrices where LLE does not provide sufficient cleanup, or when trace-level analysis is required. A reversed-phase (e.g., C18) sorbent is suitable.

  • Procedure:

    • Condition: Pass 3 mL of Methanol, followed by 3 mL of deionized water, through a C18 SPE cartridge. Do not allow the sorbent to go dry.

    • Load: Load 1.0 mL of the pre-diluted (1:1 with water) reaction mixture onto the cartridge.

    • Wash: Pass 3 mL of a water/methanol mixture (e.g., 90:10 v/v) through the cartridge to remove polar impurities.

    • Elute: Elute the analyte with 2.0 mL of Acetonitrile or Methanol into a collection tube.

    • Add the internal standard and dilute as necessary for analysis.

Method I: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method offers high-throughput analysis and is ideal for monitoring reaction kinetics where speed is essential.

Protocol: GC-FID Analysis
  • Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Standard Preparation:

    • Stock Standard (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.

    • Internal Standard (ISTD) Stock (1.0 mg/mL): Prepare a stock solution of a suitable ISTD (e.g., 2-Nonanol or 1,4-Dioxane) in Methanol.[9][10] The ISTD should be chemically similar, stable, and not present in the sample.

    • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock standard and adding a fixed amount of ISTD to each. A typical range would be 5 µg/mL to 200 µg/mL.

  • GC Conditions:

    • Column: DB-WAX (30 m x 0.25 mm, 0.25 µm) or similar polar capillary column.[11]

    • Carrier Gas: Helium or Hydrogen, constant flow at 1.5 mL/min.[8]

    • Injector: 250°C, Split ratio 20:1.

    • Oven Program: 100°C (hold 1 min), ramp at 20°C/min to 240°C (hold 5 min).

    • Detector (FID): 280°C, Hydrogen flow ~30 mL/min, Air flow ~300 mL/min.

    • Injection Volume: 1 µL.

  • Analysis Sequence:

    • Inject a solvent blank to ensure no system contamination.

    • Inject the calibration standards from lowest to highest concentration.

    • Inject the prepared reaction mixture samples.

Validation and Performance

This protocol must be validated to ensure its trustworthiness for the intended application, following guidelines such as those from the International Conference on Harmonisation (ICH) Q2(R1).[12][13]

Table 2: Typical GC-FID Method Performance Characteristics

ParameterAcceptance CriteriaTypical Result
Linearity (R²) ≥ 0.995> 0.999
Accuracy (% Recovery) 90.0 - 110.0%98.5 - 101.2%
Precision (% RSD) ≤ 5.0%< 2.0%
Limit of Detection (LOD) S/N Ratio ≥ 3~1 µg/mL
Limit of Quantification (LOQ) S/N Ratio ≥ 10~5 µg/mL

Method II: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is highly robust and suitable for reaction mixtures containing non-volatile materials. It is often used for final product assay and purity determination.

Protocol: RP-HPLC-UV Analysis
  • Instrumentation: An HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Standard Preparation:

    • Stock Standard (1.0 mg/mL): Prepare as in the GC method, but use the mobile phase as the diluent.

    • Internal Standard (ISTD) Stock (1.0 mg/mL): A suitable, structurally similar compound with a chromophore (e.g., 2-Phenoxyethanol) can be used. Prepare in the mobile phase.

    • Calibration Standards: Prepare a series of at least five standards covering the expected sample concentration range (e.g., 10 µg/mL to 250 µg/mL), each containing a fixed concentration of ISTD.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[12][14]

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 50:50 v/v).[13] The mobile phase should be filtered and degassed.

    • Flow Rate: 1.0 mL/min.[12][15]

    • Column Temperature: 30°C.[14]

    • Detection Wavelength: 270 nm, where phenoxy ethers exhibit strong absorbance.[12][14]

    • Injection Volume: 10 µL.

  • Analysis Sequence: Run a blank, calibration standards, and then prepared samples as described for the GC method.

Validation and Performance

The HPLC method should be validated with the same rigor as the GC method.

Table 3: Typical RP-HPLC-UV Method Performance Characteristics

ParameterAcceptance CriteriaTypical Result
Linearity (R²) ≥ 0.995> 0.999
Accuracy (% Recovery) 95.0 - 105.0%99.1 - 102.5%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) S/N Ratio ≥ 3~2 µg/mL
Limit of Quantification (LOQ) S/N Ratio ≥ 10~10 µg/mL

Data Interpretation and System Suitability

For both methods, a calibration curve is generated by plotting the ratio of the analyte peak area to the ISTD peak area against the analyte concentration. The concentration of this compound in the unknown samples is then calculated from the linear regression equation of this curve.

Before any analysis, a System Suitability Test (SST) must be performed to ensure the chromatographic system is functioning correctly. This typically involves injecting a mid-point calibration standard multiple times (n=5) and verifying that parameters like retention time repeatability, peak area repeatability (%RSD < 2%), column efficiency (theoretical plates), and peak tailing factor meet pre-defined criteria.[15]

Conclusion

This application note provides two robust, validated, and scientifically-grounded methods for the quantification of this compound in reaction mixtures. The GC-FID method is recommended for rapid, high-throughput analysis of samples free from non-volatile contaminants. The RP-HPLC-UV method serves as an excellent orthogonal technique, particularly for complex matrices or final product release testing. By following these detailed protocols and validation principles, researchers, scientists, and drug development professionals can generate accurate and reliable data to support their development and manufacturing processes.

References

  • SIELC Technologies. Separation of Ethanol, 2-[2-(4-methylphenoxy)ethoxy]- on Newcrom R1 HPLC column. [Link]
  • Chromatography Today.
  • Papakyriakopoulou, A., et al. (2005). A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel. Il Farmaco, 60(6-7), 573-577. [Link]
  • Di Pasquale, F., et al. (2018). Development of a new, simple, rapid ultra-high-performance liquid chromatography (UHPLC) method for the quantification of 2-phenoxyethanol in human vaccines. Journal of Pharmaceutical and Biomedical Analysis, 150, 22-26. [Link]
  • Restek Corporation. Analytical Method for Polycyclic Aromatic Hydrocarbons (PAHs) in Yerba Mate Tea Using Modified QuEChERS, Solid Phase Extraction. [Link]
  • Ministry of the Environment, Japan. III Analytical Methods. [Link]
  • U.S. Environmental Protection Agency (EPA). Ethanol, 2-(3-methylphenoxy)- - Substance Details. [Link]
  • Restek Corporation. Analytical Method for Polycyclic Aromatic Hydrocarbons (PAHs) in Yerba Mate Tea Using Modified QuEChERS, Solid Phase Extraction and GC-TOFMS and GC-MS/MS. [Link]
  • Costa, V. S., et al. (2018). figures of merit evaluation of gc/ms method for quantification of 2-phenoxyethanol from ballpoint pen. Semantic Scholar. [Link]
  • Ergin Kızılçay, G., et al. (2024). A new and rapid HPLC method for the determination of phenoxyethanol in topical formulation. Marmara Pharmaceutical Journal, 28(1), 95-101. [Link]
  • Agilent Technologies.
  • Agency for Toxic Substances and Disease Registry (ATSDR). Chapter 6: Analytical Methods. [Link]
  • European Commission.
  • Alcohol and Tobacco Tax and Trade Bureau (TTB). Quantitative Method for Flavoring Agents by GC-MS/FID. [Link]
  • George, G., et al. (2022). Processing Method for the Quantification of Methanol and Ethanol from Bioreactor Samples Using Gas Chromatography–Flame Ionization Detection. Industrial & Engineering Chemistry Research, 61(28), 10037-10045. [Link]
  • MAK Commission. (2019). 2-Phenoxyethanol – Method for the determination of 2-phenoxyethanol in workplace air using gas chromatography after thermal desorption.
  • Google Patents. US10941097B2 - Methods for manufacturing phenoxyethanol.
  • Costa, V. S., et al. (2017). 2-Phenoxyethanol derivatization in ink dating determination.
  • Istanbul University Press.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(3-Methylphenoxy)ethanol via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the Williamson ether synthesis of 2-(3-Methylphenoxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental challenges and significantly improve the yield and purity of your target molecule. The Williamson ether synthesis, while a classic and robust method for forming ethers, presents nuances that can impact the success of synthesizing aryl ethers like this compound. This document is structured to address these specific challenges in a practical, question-and-answer format, grounded in established chemical principles.

Core Reaction Overview

The synthesis of this compound is achieved by the SN2 reaction between the sodium salt of m-cresol (sodium m-cresolate) and an ethylene halo-hydrin, such as 2-chloroethanol or 2-bromoethanol. The reaction proceeds in two conceptual steps: the deprotonation of m-cresol to form the nucleophilic phenoxide, followed by the nucleophilic attack of the phenoxide on the electrophilic carbon of the ethylene halo-hydrin.

Troubleshooting Guide & FAQs

Low or No Product Yield

Q1: I've run the reaction, but my yield of this compound is very low, or I'm only recovering starting materials. What are the likely causes and how can I fix this?

A1: Low or no product yield in the Williamson ether synthesis of this compound typically points to one of several critical factors. Let's break down the common culprits and their solutions.

  • Incomplete Deprotonation of m-Cresol: The first step is the quantitative formation of the sodium m-cresolate. If the base is not strong enough or is not used in a sufficient amount, unreacted m-cresol will remain, leading to low yields. Phenols are more acidic than alcohols, but complete deprotonation is still essential for a successful reaction.[1]

    • Troubleshooting:

      • Choice of Base: While weaker bases like potassium carbonate (K₂CO₃) can be sufficient for many phenols, a stronger base like sodium hydroxide (NaOH) or even sodium hydride (NaH) will ensure complete deprotonation.[1][2] For this specific synthesis, NaOH is a common and effective choice.

      • Stoichiometry: Ensure you are using at least one full equivalent of the base relative to the m-cresol. A slight excess (1.1 to 1.2 equivalents) can be beneficial to drive the deprotonation to completion.

      • Moisture: The presence of water can consume the base and hinder the formation of the phenoxide. Ensure your glassware is dry and use anhydrous solvents if possible.[3]

  • Suboptimal Reaction Conditions: The rate of the SN2 reaction is highly dependent on the solvent, temperature, and reaction time.

    • Troubleshooting:

      • Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are highly recommended as they solvate the cation of the base but not the nucleophile, thus increasing the nucleophilicity of the phenoxide.[4][5][6] Protic solvents, such as ethanol, can solvate the phenoxide, reducing its reactivity.[4]

      • Temperature: A typical Williamson reaction is conducted between 50 to 100 °C.[4][5] If the reaction is too cold, the rate will be very slow. If it's too hot, side reactions may become more prevalent. A good starting point for this synthesis is 60-80 °C.

      • Reaction Time: These reactions are often complete within 1 to 8 hours.[4][5] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Issues with the Alkylating Agent: The purity and reactivity of your 2-haloethanol are crucial.

    • Troubleshooting:

      • Leaving Group: The reactivity of the leaving group follows the trend I > Br > Cl. If you are using 2-chloroethanol and experiencing low reactivity, switching to 2-bromoethanol will increase the reaction rate.

      • Purity: Ensure your 2-haloethanol is pure and has not degraded.

Presence of Significant Side Products

Q2: My reaction produces the desired this compound, but I'm also seeing significant amounts of side products, making purification difficult. What are these side products and how can I minimize their formation?

A2: The formation of side products is a common issue in Williamson ether synthesis. Understanding the potential side reactions is key to mitigating them.

  • C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[4][5] While O-alkylation is generally favored, C-alkylation can occur, leading to the formation of alkylated cresol derivatives.

    • Minimization Strategies:

      • Solvent: Polar aprotic solvents like DMF and DMSO generally favor O-alkylation.[1]

      • Counter-ion: The nature of the cation can influence the O/C alkylation ratio, though this is less easily controlled without changing the base.

  • Elimination of the Alkylating Agent: The base can promote the E2 elimination of the 2-haloethanol to form ethylene oxide, which can then polymerize or react further.

    • Minimization Strategies:

      • Use a Primary Alkyl Halide: Fortunately, 2-haloethanols are primary alkyl halides, which are less prone to elimination than secondary or tertiary halides.[4][7]

      • Controlled Temperature: Avoid excessively high temperatures, which can favor elimination over substitution.[4]

  • Reaction with the Solvent: If a nucleophilic solvent like ethanol is used, it can compete with the phenoxide in reacting with the 2-haloethanol, leading to the formation of ethyl ethers as byproducts.[8][9]

    • Minimization Strategies:

      • Use a Non-nucleophilic Solvent: As mentioned, polar aprotic solvents like DMF or acetonitrile are ideal.[8]

Use of Phase Transfer Catalysis

Q3: I've heard that phase transfer catalysis can improve the yield of Williamson ether synthesis. How does it work for the synthesis of this compound and how would I implement it?

A3: Phase transfer catalysis (PTC) is an excellent technique to enhance the rate and yield of Williamson ether synthesis, especially in industrial settings or when dealing with reactants that have low solubility in the same phase.[4][5]

  • Mechanism of Action: A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide anion from the aqueous or solid phase into the organic phase where the 2-haloethanol is dissolved.[10][11] The large organic groups on the catalyst make the ion pair soluble in the organic solvent, thereby increasing the effective concentration of the nucleophile in the desired reaction phase.[11]

  • Implementation:

    • Reactants: Dissolve m-cresol and the 2-haloethanol in a non-polar organic solvent like toluene.

    • Base: Use an aqueous solution of a strong base like sodium hydroxide.

    • Catalyst: Add a catalytic amount (typically 1-5 mol%) of a phase transfer catalyst like tetrabutylammonium bromide.

    • Reaction: Stir the two-phase mixture vigorously at a suitable temperature (e.g., 60-80 °C). The vigorous stirring is crucial to maximize the surface area between the two phases.

The use of PTC can lead to faster reaction times, milder reaction conditions, and often higher yields compared to the traditional homogeneous reaction.[12]

Experimental Protocols

Standard Protocol for the Synthesis of this compound
  • Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve m-cresol (1.0 eq) in a suitable polar aprotic solvent such as DMF (5-10 mL per gram of m-cresol).

  • Base Addition: Carefully add sodium hydroxide (1.1 eq) to the solution. The mixture may warm up. Stir at room temperature for 30-60 minutes to ensure complete formation of the sodium m-cresolate.

  • Alkylating Agent Addition: Add 2-bromoethanol (1.05 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 70-80 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with a suitable organic solvent like diethyl ether or ethyl acetate (3 x volume of the aqueous phase).

    • Wash the combined organic layers with a dilute NaOH solution to remove any unreacted m-cresol, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.[13]

Data Summary Table
ParameterRecommended ConditionRationale
Base Sodium Hydroxide (NaOH) or Sodium Hydride (NaH)Ensures complete deprotonation of the phenol.[1][2]
Solvent N,N-Dimethylformamide (DMF) or AcetonitrilePolar aprotic solvents that enhance nucleophilicity.[4][5][6]
Alkylating Agent 2-BromoethanolMore reactive than 2-chloroethanol.
Temperature 60 - 80 °CBalances reaction rate and minimizes side reactions.[4]
Catalyst (Optional) Tetrabutylammonium Bromide (Phase Transfer Catalyst)Improves reaction rate and yield in biphasic systems.[10][11]

Visualizations

Reaction Mechanism

Williamson_Ether_Synthesis Figure 1: S_N2 Mechanism for this compound Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack m-Cresol m-Cresol m-Cresolate m-Cresolate Anion m-Cresol->m-Cresolate + NaOH NaOH NaOH H2O H₂O Product This compound m-Cresolate->Product + 2-Bromoethanol 2-Bromoethanol 2-Bromoethanol NaBr NaBr

Caption: SN2 Mechanism for this compound Synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Figure 2: Troubleshooting Decision Tree Start Low Yield of this compound CheckDeprotonation Incomplete Deprotonation? Start->CheckDeprotonation CheckConditions Suboptimal Conditions? CheckDeprotonation->CheckConditions No ActionBase Use stronger base (NaOH/NaH) Ensure 1.1 eq. Use anhydrous solvent CheckDeprotonation->ActionBase Yes SideReactions Significant Side Products? CheckConditions->SideReactions No ActionConditions Use polar aprotic solvent (DMF) Increase temperature (60-80°C) Increase reaction time CheckConditions->ActionConditions Yes ActionSideReactions Use polar aprotic solvent Control temperature Avoid nucleophilic solvents SideReactions->ActionSideReactions Yes End End SideReactions->End No ActionBase->End Re-run Experiment ActionConditions->End ActionSideReactions->End

Caption: Troubleshooting Decision Tree for Low Yield.

References

  • Wikipedia. (n.d.). Williamson ether synthesis.
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • chemeurope.com. (n.d.). Williamson ether synthesis.
  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis.
  • ACS Publications. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development.
  • Sci-Hub. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents.
  • Utah Tech University. (n.d.). Williamson Ether Synthesis.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • ResearchGate. (2025, August 6). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols.
  • YouTube. (2020, October 20). Williamson Ether Synthesis.
  • A.Collegepressbox. (2025, December 4). Mastering The Williamson Ether Synthesis.
  • TailoredRead. (2025, September 16). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations.
  • Khan Academy. (n.d.). Williamson ether synthesis.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Unknown Source. (n.d.). Experiment 06 Williamson Ether Synthesis.
  • Semantic Scholar. (1975, December 23). An improved Williamson ether synthesis using phase transfer catalysis.
  • Reddit. (2020, December 10). I am supposed to find the side product of this Williamson ether synthesis, and we did the synthesis in a protic polar solvent (teacher choice). Would the product be correct? Also, is Sn2 and E2 be the major reactions?
  • Organic Chemistry Research. (2017). Regular Article.
  • Unknown Source. (n.d.). Ethanol [64-17-51 M 46.1, b 78.3O, d15 0.79360, d5 0.78506, n 1.36139, pKZ5 15.93. Usual.
  • Google Patents. (n.d.). CN103539696A - Preparation method of 2-(aminoxy) ethanol.
  • NIH. (n.d.). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine.
  • Unknown Source. (2022, February 4). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino).
  • US EPA. (n.d.). Ethanol, 2-(3-methylphenoxy)- - Substance Details - SRS.
  • Google Patents. (n.d.). WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.

Sources

Common side reactions in the synthesis of 2-(3-Methylphenoxy)ethanol and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(3-Methylphenoxy)ethanol

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.

The most common and direct route to synthesizing this compound is through the Williamson ether synthesis.[1][2] This venerable reaction involves the nucleophilic substitution (SN2) of a haloalkane by a phenoxide ion.[2][3] In this specific case, the sodium or potassium salt of m-cresol (m-cresolate) acts as the nucleophile, attacking an electrophile like 2-chloroethanol.

While straightforward in principle, this synthesis is prone to several competing reactions that can diminish yield and complicate purification. This guide addresses these issues in a practical, question-and-answer format.

General Synthesis & Purification Workflow

Before diving into troubleshooting, it's essential to visualize the standard process flow. The following diagram outlines the key stages from starting materials to the purified final product.

G cluster_0 Synthesis Stage cluster_1 Work-up Stage cluster_2 Purification Stage A Starting Materials (m-cresol, Base, 2-Chloroethanol) B Alkoxide Formation (Deprotonation of m-cresol) A->B Add Base (e.g., NaOH, KOH) C SN2 Reaction (Ether Formation) B->C Add 2-Chloroethanol D Reaction Quenching (e.g., with water) C->D Monitor for completion (TLC/GC) E Liquid-Liquid Extraction (e.g., with Ethyl Acetate) D->E F Drying & Concentration E->F G Crude Product F->G H Column Chromatography or Distillation G->H I Pure this compound H->I

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Guide: Common Side Reactions & Solutions

Q1: My final yield is disappointingly low, and the reaction seems to stall. How can I improve the conversion rate?

A1: Low conversion is a frequent issue that typically points to suboptimal reaction conditions or reactant quality. The Williamson ether synthesis is an SN2 reaction, and its efficiency is highly dependent on several factors.[2][3]

Possible Causes & Solutions:

  • Incomplete Deprotonation of m-cresol: The phenoxide is the active nucleophile, not the neutral phenol. If deprotonation is incomplete, the reaction rate will be significantly lower.

    • Troubleshooting: Ensure you are using at least one full molar equivalent of a sufficiently strong base. While m-cresol is more acidic than aliphatic alcohols, a strong base like sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH) is required for complete conversion to the phenoxide.[4][5][6] When using NaOH/KOH, removing the water formed can drive the equilibrium forward. Using NaH in an anhydrous aprotic solvent like THF or DMF is often more efficient as it avoids water altogether.[3]

  • Insufficient Temperature or Reaction Time: SN2 reactions have a kinetic barrier that must be overcome.

    • Troubleshooting: Most Williamson ether syntheses require heating.[7] A typical temperature range is 50-100 °C.[7] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is being consumed very slowly, consider increasing the temperature in 10 °C increments. Ensure the reaction is allowed to proceed for an adequate duration, which can range from 1 to 8 hours or more.[7]

  • Poor Quality of Reagents or Solvent: The presence of water or other protic impurities can hinder the reaction.

    • Troubleshooting: Use anhydrous solvents, especially when working with highly reactive bases like NaH.[7] Ensure your starting materials are pure. 2-chloroethanol can degrade over time, and m-cresol can oxidize.

Q2: I've isolated my product, but NMR analysis shows a significant isomeric impurity. What is this, and how can I prevent its formation?

A2: This is a classic and critical issue in the alkylation of phenols. The impurity is almost certainly a C-alkylated isomer. The phenoxide ion is an ambident nucleophile , meaning it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (specifically the ortho and para positions).[8][9]

  • O-alkylation (Desired): Attack by the oxygen atom leads to the desired ether, this compound.

  • C-alkylation (Undesired): Attack by a carbon atom on the aromatic ring results in the formation of a (2-hydroxyethyl)-methylphenol isomer.

G cluster_0 Reaction Pathways A m-Cresolate Ion (Ambident Nucleophile) C O-Alkylation (Favored in Polar Aprotic Solvents) A->C Attack from Oxygen D C-Alkylation (Favored in Protic Solvents) A->D Attack from Ring Carbon B 2-Chloroethanol (Electrophile) B->C B->D

Sources

Troubleshooting guide for the purification of 2-(3-Methylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 2-(3-Methylphenoxy)ethanol

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges and provide in-depth, field-tested solutions to help you achieve high purity for your target compound. Our approach is rooted in fundamental chemical principles to not only solve immediate problems but also to empower you with the knowledge to proactively optimize your purification workflows.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge crucial for troubleshooting. Understanding the physical properties and likely contaminants of your compound is the first step toward a successful purification strategy.

Q1: What are the key physical properties of this compound I should know for purification?

Understanding the physicochemical properties of your target molecule is non-negotiable for designing a purification protocol. This compound is a colorless to pale yellow liquid.[1] Its properties dictate the most suitable purification techniques.

Table 1: Physical Properties of this compound

PropertyValueSignificance for Purification
Molecular Formula C₉H₁₂O₂---
Molecular Weight 152.19 g/mol Affects diffusion rates and elution in size-exclusion chromatography.[1][2][3]
Boiling Point 104-105°C at 3 mmHgHigh atmospheric boiling point necessitates vacuum distillation to prevent thermal degradation.[2][4]
Density 1.07 g/cm³Useful for phase separation during aqueous workup.[2][4]
Refractive Index 1.5300-1.5340 @ 20°CA quick and effective way to check the purity of distilled fractions.[1]
LogP (o/w) 1.36610Indicates moderate polarity, suggesting it is amenable to both normal and reversed-phase chromatography.[2]
Form LiquidAt room temperature, purification by distillation or chromatography is more suitable than recrystallization.[1]
Q2: What are the typical impurities I can expect in my crude this compound?

The most common synthesis route is a Williamson ether synthesis between m-cresol and a C2 synthon like ethylene oxide or 2-chloroethanol. Impurities are therefore typically unreacted starting materials or byproducts of side reactions.

  • Unreacted m-Cresol: A common impurity. Being phenolic, it is acidic and can be largely removed with an aqueous base wash (e.g., 5% NaOH solution) during the initial workup.[5][6]

  • Unreacted 2-Chloroethanol or Ethylene Glycol: These are highly polar and can often be removed with an aqueous wash. Ethylene glycol can be formed if ethylene oxide is used with trace water.

  • Poly-ethoxylated Species: The product's alcohol group can react with another molecule of ethylene oxide (if used), leading to impurities like 2-[2-(3-Methylphenoxy)ethoxy]ethanol.[2] These have higher boiling points and can be separated by distillation.[5]

  • Solvent Residues: Depending on the reaction conditions, residual solvents (e.g., DMF, DMSO, THF) may be present. These are typically removed under vacuum.

Q3: Which analytical techniques are best for assessing the purity of my fractions?

A multi-pronged approach is always recommended for robust purity analysis.

  • Thin-Layer Chromatography (TLC): The workhorse for real-time monitoring of column chromatography.[7] It's fast, cheap, and provides immediate feedback on fraction composition. Use a UV lamp (254 nm) for visualization, as the aromatic ring is a strong chromophore.

  • Gas Chromatography (GC): Excellent for assessing the purity of volatile compounds and detecting residual solvents.[1][8] A Flame Ionization Detector (FID) provides high sensitivity for organic compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation and purity assessment.[9] Impurities will present as extra peaks. For example, unreacted m-cresol would show a distinct phenolic -OH peak and a different aromatic splitting pattern.

  • Mass Spectrometry (MS): Often coupled with GC (GC-MS) or LC (LC-MS), it helps in identifying unknown impurity peaks by their mass-to-charge ratio.[10]

Part 2: Troubleshooting Specific Purification Techniques

This section provides detailed, question-and-answer guides for the most common purification methods.

Guide 1: Vacuum Distillation

Due to its high boiling point, this compound should be purified by vacuum distillation to prevent thermal decomposition.[11][12]

A: This is a classic sign of thermal degradation. The high temperature required for atmospheric distillation is likely breaking down your compound.

Solution: Use Vacuum Distillation. By reducing the pressure, you lower the boiling point of the liquid, allowing it to vaporize at a much lower, safer temperature.[12] The boiling point of this compound is reported to be 104-105°C at a pressure of 3 mmHg.[2][4]

Protocol: Standard Vacuum Distillation

  • System Check: Ensure your vacuum system is airtight. Check all joints, seals, and tubing for leaks. A leak-up test is advisable to ensure the system can hold a vacuum.[13]

  • Setup: Use a short-path distillation apparatus for maximum efficiency and to minimize product loss on the glass surfaces. A Claisen adapter is useful to prevent bumping.

  • Heating: Use a heating mantle with a stirrer bar for uniform heating. Gradually increase the temperature.

  • Pressure Control: A stable vacuum is crucial for a stable boiling point and good separation.[12] Use a vacuum regulator if available.

  • Fraction Collection: Collect a forerun fraction, which will contain any low-boiling impurities. Then, collect the main fraction at the expected boiling point and pressure. Monitor the refractive index of the fractions to gauge purity.

A: This calls for increasing the efficiency of your distillation by using a fractionating column.

Solution: Fractional Vacuum Distillation. A fractionating column provides a large surface area (in the form of glass indentations, rings, or beads) for repeated vaporization-condensation cycles.[14] Each cycle, known as a "theoretical plate," enriches the vapor in the more volatile component.[14] This allows for the separation of liquids with boiling points that differ by less than 25 °C.[15]

G cluster_setup Apparatus Setup cluster_process Process Flow cluster_troubleshooting Troubleshooting A Heating Mantle + Stirrer B Round Bottom Flask (Crude Mixture) A->B C Fractionating Column (e.g., Vigreux) B->C P1 Apply Vacuum (e.g., 3 mmHg) D Distillation Head with Thermometer C->D E Condenser D->E G Vacuum Source D->G To Vacuum F Receiving Flask E->F P2 Heat Gradually P1->P2 P3 Observe Reflux in Column P2->P3 P4 Vapor Reaches Thermometer P3->P4 P5 Collect Fractions P4->P5 T1 Pressure Unstable? T2 Check for Leaks (Grease Joints) T1->T2 T3 Bumping? T4 Ensure Even Stirring Add Boiling Chips T3->T4

Guide 2: Flash Column Chromatography

Chromatography is an excellent alternative or complementary step to distillation, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[16][17]

A: The key is to find a solvent system where your desired compound has an Rf value of approximately 0.2-0.4 on a TLC plate. This provides the optimal balance between resolution and elution time.[7]

Protocol: Developing a Solvent System via TLC

  • Prepare TLC Chamber: Add a small amount of a test solvent (e.g., 3:1 Hexane:Ethyl Acetate) to a beaker with a lid and filter paper.

  • Spot the Plate: Dissolve your crude material in a volatile solvent (like DCM) and spot it onto a silica gel TLC plate.

  • Develop the Plate: Place the plate in the chamber and allow the solvent to run up the plate.

  • Analyze: Visualize the plate under a UV lamp.

    • Rf too low (<0.2): The solvent is not polar enough. Increase the proportion of the polar solvent (e.g., switch to 1:1 Hexane:EtOAc).[7]

    • Rf too high (>0.5): The solvent is too polar. Increase the proportion of the non-polar solvent (e.g., switch to 5:1 Hexane:EtOAc).

    • Good Separation: You see clear separation between your product spot and impurity spots, with the product Rf around 0.35.

A: Streaking, or "tailing," can be caused by several factors, most commonly overloading the column or using an inappropriate loading or elution solvent.

Solutions:

  • Reduce the Load: As a rule of thumb, use at least 20-50 times the weight of silica gel to the weight of your crude sample.[16] For difficult separations, this ratio should be increased.

  • Use Dry Loading: If your compound is not very soluble in the initial non-polar mobile phase, it can precipitate at the top of the column when loaded in a more polar solvent (like DCM). This leads to poor separation.[7][18]

    • Dry Loading Protocol: Dissolve your crude product in a volatile solvent (e.g., DCM, acetone). Add a small amount of silica gel and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of your packed column.

  • Check for Acidity: this compound has a free hydroxyl group and is slightly polar. If you are separating it from non-polar impurities, it might interact too strongly with the slightly acidic silica gel. If streaking persists, consider deactivating the silica by using a solvent system containing a small amount (0.5-1%) of triethylamine.[19]

G cluster_troubleshoot Troubleshooting Start Crude Sample TLC Develop Solvent System via TLC Analysis Start->TLC Goal Goal: Product Rf ≈ 0.3 Good Spot Separation TLC->Goal Pack Pack Column (Slurry Method) Goal->Pack Load Load Sample (Dry Loading Preferred) Pack->Load Elute Run Column (Collect Fractions) Load->Elute Analyze Analyze Fractions by TLC Elute->Analyze T1 Streaking? Analyze->T1 Combine Combine Pure Fractions End Evaporate Solvent (Pure Product) Combine->End T1->Combine No S1 Reduce Sample Load Increase Silica Ratio T1->S1 Yes S2 Consider Deactivating Silica (add 1% Et3N to eluent) T1->S2 Yes S1->Load S2->Pack

Guide 3: Recrystallization

While this compound is a liquid at room temperature, this guide is included for derivatives or situations where it might solidify due to impurities or lower ambient temperatures. The principles are broadly applicable to many organic compounds.

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound.[20] The compound separates as a liquid phase instead of a solid crystal lattice.

Solutions:

  • Add More Solvent: The most common cause is using too little solvent. The solution is becoming supersaturated too quickly at too high a temperature. Add more of the hot solvent to ensure the compound is fully dissolved, then allow it to cool more slowly.

  • Lower the Cooling Temperature: If your compound has a very low melting point, you may need to cool the solution to a much lower temperature (e.g., in a -20°C freezer) for crystallization to occur.

  • Change Solvents: The solvent polarity may be too similar to your compound. Try a more different solvent or a two-solvent system (e.g., a solvent in which the compound is soluble, like Toluene, and a solvent in which it is insoluble, like Hexane).[21]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask just below the surface of the liquid. The microscopic rough edges provide nucleation sites for crystal growth to begin.[22]

  • Seed the Solution: Add a tiny crystal of the pure compound (if available) to the cooled solution to initiate crystallization.[22]

References

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics.
  • NExT-USA. (n.d.). Vacuum Distillation Unit Operations and Troubleshooting.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Tips for Flash Column Chromatography.
  • TREA. (n.d.). Methods for manufacturing phenoxyethanol.
  • Wikipedia. (n.d.). Recrystallization (chemistry).
  • University of California, Los Angeles. (n.d.). Recrystallization1.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization - Single Solvent.
  • Michigan State University, Department of Chemistry. (n.d.). Recrystallization.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Google Patents. (n.d.). RU2738846C1 - Methods of producing phenoxyethanol.
  • Lab Society. (n.d.). Troubleshooting Common Issues in Molecular Distillation Equipment.
  • Reddit. (2017). How to improve efficiency on flash chromatography.
  • Beaker & Wrench. (2025). Trouble with vacuum leaks in your distillation system? Learn how to te.
  • SAIMC. (n.d.). DISTILLATION PRESSURE CONTROL TROUBLESHOOTING – THE HIDDEN PITTFALLS OF OVERDESIGN.
  • Google Patents. (n.d.). US10941097B2 - Methods for manufacturing phenoxyethanol.
  • Abdulkadir, A. et al. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
  • Pressure Control Solutions. (2019). Vacuum Distillation issues?.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (n.d.). NMR Chemical Shifts.
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  • ChemHelp ASAP. (2021). column chromatography & purification of organic compounds.
  • Journal of Pharmaceutical and Pharmacological Sciences. (n.d.). Supplementary Information File.
  • US EPA. (n.d.). Ethanol, 2-(3-methylphenoxy)- - Substance Details.
  • Columbia University. (n.d.). Column chromatography.
  • The Good Scents Company. (n.d.). 1-(2-phenyl ethoxy)-2-(4-methyl phenoxy)ethanol, 72987-59-8.
  • Armarego, W. L. F. (n.d.). Ethanol.
  • Wikipedia. (n.d.). Fractional distillation.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation.
  • ResearchGate. (n.d.). Figure 1. 1 H NMR spectra of (a) 2-(3-pentadecylphenoxy) ethanol (2).
  • Agilent. (2014). Analysis of Alcohols and Aromatics in Gasoline and Fuel Ethanol by a Two-Dimensional GC Method.
  • RIFM. (2022). RIFM fragrance ingredient safety assessment, ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)-, CAS Registry Number 72987-59-8.
  • Alcohol and Tobacco Tax and Trade Bureau. (n.d.). Abstract The Department of the Treasury's Alcohol and Tobacco Tax and Trade Bureau (TTB) is responsible for regulating the use o.
  • European Medicines Agency. (2019). Q3C (R6) Step 5 - impurities: guideline for residual solvents.
  • SpectraBase. (n.d.). 2-(p-Methoxyphenoxy)ethanol.
  • SciSpace. (n.d.). Ethanol Analysis by Headspace Gas Chromatography with Simultaneous Flame-Ionization and Mass Spectrometry Detection.

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Optimizing reaction temperature for the synthesis of 2-(3-Methylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3-Methylphenoxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis, a variant of the Williamson ether synthesis, involves the reaction of m-cresol with a C2-synthon like 2-chloroethanol or ethylene carbonate. While seemingly straightforward, optimizing this reaction for high yield and purity requires careful control of several parameters, most notably temperature.

This document will provide you with the expertise and field-proven insights to navigate the common challenges associated with this synthesis, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Optimizing Reaction Temperature

Optimizing the reaction temperature is a critical step in maximizing the yield and purity of this compound. Temperature influences not only the reaction rate but also the prevalence of side reactions. This guide provides a structured approach to troubleshooting common issues related to reaction temperature.

Logical Flow for Troubleshooting Low Product Yield

Here is a logical workflow to diagnose and resolve low product yield in your synthesis.

Troubleshooting_Workflow start Low Yield Observed check_purity Check Purity of Starting Materials & Reagents start->check_purity review_conditions Review Reaction Conditions (Temp, Time, Conc.) start->review_conditions analyze_crude Analyze Crude Product (NMR, LC-MS) start->analyze_crude side_products Side Products Identified? analyze_crude->side_products incomplete_reaction Incomplete Reaction? analyze_crude->incomplete_reaction decomposition Product Decomposition? analyze_crude->decomposition optimize_temp Optimize Temperature side_products->optimize_temp Yes change_base Screen Different Bases side_products->change_base Yes incomplete_reaction->optimize_temp Yes optimize_time Adjust Reaction Time incomplete_reaction->optimize_time Yes decomposition->optimize_temp No purification Refine Purification Technique decomposition->purification Yes end Improved Yield optimize_temp->end optimize_time->end change_base->end purification->end

Caption: A logical workflow for troubleshooting low product yield.

Problem: Low or No Product Yield

Potential Cause 1: Suboptimal Reaction Temperature

The Williamson ether synthesis is subject to the principles of kinetic versus thermodynamic control.[1][2][3] An inappropriate temperature can either lead to an impractically slow reaction rate or promote the formation of undesired byproducts.

  • Too Low Temperature: The reaction rate will be significantly slow, leading to incomplete conversion of starting materials within a practical timeframe. The activation energy for the desired S\N2 pathway will not be sufficiently overcome.

  • Too High Temperature: While a higher temperature increases the reaction rate, it can also promote side reactions such as elimination, especially if using a sterically hindered base, and potential C-alkylation of the phenoxide.[4] For some related syntheses, increasing the temperature beyond a certain point has been observed to decrease selectivity.[5]

Suggested Solutions:

  • Systematic Temperature Screening: Conduct a series of small-scale reactions at different temperatures (e.g., 60°C, 80°C, 100°C, and reflux) to identify the optimal point for product formation while minimizing byproduct generation.[6][7]

  • Monitor Reaction Progress: Utilize Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the appearance of the product and any byproducts at each temperature.[8][9]

Potential Cause 2: Incomplete Deprotonation of m-Cresol

The reaction requires the formation of the m-cresolate anion, a potent nucleophile. If the base is not strong enough or is used in insufficient quantity, the concentration of the nucleophile will be low, resulting in a poor yield.

Suggested Solutions:

  • Choice of Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used and effective bases.[10] For reactions sensitive to water, stronger bases like sodium hydride (NaH) in an anhydrous solvent can be employed.[11]

  • Stoichiometry: Ensure at least one full equivalent of the base is used relative to the m-cresol.

Potential Cause 3: Poor Quality of Reagents or Solvents

The presence of water in the reaction mixture can be detrimental, especially when using water-sensitive bases like NaH.[12] Impurities in the starting materials can also interfere with the reaction.

Suggested Solutions:

  • Use Anhydrous Solvents: When employing water-sensitive reagents, ensure your solvents are thoroughly dried.

  • Verify Reagent Purity: Use reagents of high purity to avoid introducing contaminants that may inhibit the reaction.

Problem: Formation of Significant Byproducts

Potential Cause 1: C-Alkylation of the Phenoxide

The m-cresolate anion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, particularly at higher temperatures.[4]

Suggested Solutions:

  • Lower the Reaction Temperature: C-alkylation often has a higher activation energy than O-alkylation. Reducing the temperature can favor the desired O-alkylation pathway.

  • Solvent Choice: The solvent can influence the selectivity of the reaction. Polar aprotic solvents like DMF or DMSO can sometimes favor O-alkylation.[4]

Potential Cause 2: Elimination Reaction of 2-Chloroethanol

If using 2-chloroethanol, the base can promote an E2 elimination reaction to form ethene, consuming the electrophile and reducing the yield of the desired ether.

Suggested Solutions:

  • Control Base Addition: Add the base portion-wise or slowly to maintain a low instantaneous concentration.

  • Use Ethylene Carbonate: As an alternative to 2-chloroethanol, ethylene carbonate can be used. This reagent avoids the possibility of elimination side reactions. The reaction with ethylene carbonate and a phenol in the presence of a base is an effective method for synthesizing β-aryloxy alcohols.[13]

Problem: Reaction Does Not Go to Completion

Potential Cause: Insufficient Reaction Time or Inactive Catalyst

Even at an optimal temperature, the reaction may require a significant amount of time to reach completion. If a phase-transfer catalyst is being used, it may have lost its activity.

Suggested Solutions:

  • Extended Reaction Time: Monitor the reaction over a longer period to ensure it has reached completion.

  • Catalyst Screening: If using a phase-transfer catalyst, consider screening different catalysts such as tetrabutylammonium bromide (TBAB) or Aliquat 336 to improve the reaction rate.[14][15][16][17][18]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for the synthesis of this compound?

A1: The synthesis of this compound is a classic example of the Williamson ether synthesis.[19] The reaction proceeds via an S\N2 mechanism where the nucleophilic m-cresolate anion, formed by deprotonating m-cresol with a base, attacks the electrophilic carbon of a C2-synthon like 2-chloroethanol.[20]

Reaction Mechanism: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) m_cresol m-Cresol cresolate m-Cresolate anion m_cresol->cresolate + Base base Base (e.g., NaOH) water H₂O cresolate->water + H₂O chloroethanol 2-Chloroethanol product This compound chloride Cl⁻ product->chloride + Cl⁻ cresolate_2 m-Cresolate anion cresolate_2->product + 2-Chloroethanol

Caption: The two-step mechanism of the Williamson ether synthesis.

Q2: What are the recommended starting materials and reagents?

A2: The primary starting materials are m-cresol and a suitable C2-electrophile.[21][22]

  • Phenol: m-Cresol

  • Electrophile: 2-Chloroethanol or Ethylene Carbonate

  • Base: Sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH)

  • Solvent: Polar aprotic solvents like Dimethylformamide (DMF) or acetonitrile are often effective. Protic solvents like ethanol can also be used, but may lead to different selectivity.[4][23]

Q3: How does reaction temperature affect the kinetic and thermodynamic control of the synthesis?

A3: In this synthesis, the desired O-alkylation product is typically the kinetic product, meaning it forms faster at lower temperatures.[2][3] The C-alkylation byproduct is often the thermodynamic product, which is more stable and favored at higher temperatures or with longer reaction times, where an equilibrium can be established.[1] Therefore, lower to moderate temperatures generally favor the formation of this compound.

ParameterKinetic ControlThermodynamic Control
Temperature LowerHigher
Reaction Time ShorterLonger
Product Fastest-forming product (O-alkylation)Most stable product (C-alkylation)
Reversibility IrreversibleReversible

Q4: I am observing a low yield. What are the first troubleshooting steps I should take?

A4: For low yields, a systematic approach is crucial.[12][24][25]

  • Verify Reagent Quality: Ensure your m-cresol and electrophile are pure and your solvent is anhydrous, especially if using a water-sensitive base.

  • Confirm Complete Deprotonation: Check that you are using a sufficiently strong base in at least a 1:1 molar ratio with m-cresol.

  • Analyze the Crude Product: Use techniques like NMR or LC-MS to identify the components of your crude reaction mixture. This will tell you if the issue is an incomplete reaction, product decomposition, or the formation of side products.[26]

Q5: How can I improve the reaction efficiency using phase-transfer catalysis?

A5: Phase-transfer catalysis (PTC) can be highly effective for this synthesis, especially when dealing with immiscible reactants.[14][15][16] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the cresolate anion from an aqueous phase (where it is formed with NaOH or KOH) to an organic phase containing the electrophile. This can increase the reaction rate and allow for milder reaction conditions.[17][18]

Experimental Protocols

Protocol 1: Synthesis of this compound using 2-Chloroethanol

This protocol outlines a general procedure for the synthesis. Optimization of temperature and reaction time is recommended.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve m-cresol (1.0 eq.) in a suitable solvent (e.g., DMF).

  • Base Addition: Add powdered sodium hydroxide (1.1 eq.) to the solution and stir the mixture at room temperature for 30 minutes to form the sodium m-cresolate.

  • Electrophile Addition: Add 2-chloroethanol (1.05 eq.) to the reaction mixture.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and monitor the progress by TLC.[27]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[28]

Protocol 2: Temperature Optimization Study

This workflow describes how to systematically determine the optimal reaction temperature.

Optimization_Workflow setup Set up Parallel Reactions (e.g., 60°C, 80°C, 100°C, 120°C) monitor Monitor Each Reaction by TLC at Regular Intervals (e.g., 1h, 2h, 4h, 8h) setup->monitor analyze Analyze Aliquots by LC-MS to Quantify Product and Byproducts monitor->analyze determine Determine Optimal Temperature (Highest Product:Byproduct Ratio in a Reasonable Timeframe) analyze->determine

Caption: Experimental workflow for temperature optimization.

References

  • The Williamson Ether Synthesis. (n.d.).
  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021). RSC Publishing.
  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Department of Chemistry.
  • Experiment 06 Williamson Ether Synthesis. (n.d.).
  • Optimization of the appropriate solvent and temperature. (n.d.). ResearchGate.
  • Thermodynamic and Kinetic Products. (2012). Master Organic Chemistry.
  • Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond.
  • phase transfer catalysis. (n.d.). ResearchGate.
  • Williamson Ether Synthesis. (n.d.). Utah Tech University.
  • Williamson Ether Synthesis. (n.d.). Chemistry Steps.
  • My first synthesis was not as efficient as I had hoped. 16% yield. 🤣. (2020). Reddit.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. (2019).
  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia.
  • PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE?. (n.d.).
  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts.
  • Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals.
  • Industrial Phase-Transfer Catalysis. (n.d.).
  • Phase-Transfer Catalyzed Two-Phase Reactions in Preparative Organic Chemistry. (1974). Semantic Scholar.
  • Troubleshooting low yield in 2-[(2-cyclopentylphenoxy)methyl]-oxirane synthesis. (n.d.). Benchchem.
  • Glycerol Carbonate as a Versatile Alkylating Agent for the Synthesis of β-Aryloxy Alcohols. (2022).
  • Troubleshooting low yield in Aldol condensation. (n.d.). Benchchem.
  • Optimization of the Temperature Effect on Ethanol Production through use of Simulation. (2021).
  • 2-[2-(4-Methylphenoxy)ethoxy]ethanol. (n.d.). CAS Common Chemistry.
  • Troubleshooting low yield during the chemical synthesis of Episappanol. (n.d.). Benchchem.
  • optimization of reaction conditions for (2E)-3-(3-hydroxyphenyl)prop-2-enal synthesis. (n.d.). Benchchem.
  • Effect of Reaction Temperature on Ethanol Conversion and Acetaldehyde... (n.d.). ResearchGate.
  • Ethanol, 2-(3-methylphenoxy)- - Substance Details. (n.d.). US EPA.
  • Densities and Viscosities of Binary Mixtures of m-Cresol with Ethylene Glycol or Methanol over Several Temperatures. (2025). ResearchGate.
  • Synthesis of 2-(2-aminoethoxy) ethanol. (2021). Google Patents.
  • Production of diethyl carbonate from ethylene carbonate and ethanol over supported fluoro-perovskite catalysts. (n.d.). ResearchGate.

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Technical Support Center: Purification of 2-(3-Methylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for common purification challenges in synthetic chemistry. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted m-cresol from the target product, 2-(3-Methylphenoxy)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted m-cresol from my this compound product?

The most effective methods leverage the distinct physical and chemical properties of the acidic m-cresol impurity and the neutral ether-alcohol product. The two primary, industrially relevant techniques are:

  • Caustic Wash (Acid-Base Liquid-Liquid Extraction): This is the most common and highly recommended method due to its efficiency, scalability, and simplicity. It exploits the acidic nature of m-cresol.

  • Vacuum Fractional Distillation: This method separates the compounds based on their different boiling points. It is particularly useful when aiming for very high purity or when dealing with reaction mixtures that are not amenable to aqueous extraction.

A third method, Column Chromatography , can be used for very small-scale, high-purity applications, such as preparing an analytical standard, but is generally not practical for bulk purification.

Q2: How do I choose the best purification method for my experiment?

The choice depends on the scale of your reaction, the desired final purity, and the available equipment. Use the following decision tree to guide your selection.

G start What is your primary goal? scale Processing Scale? start->scale High Throughput & Efficiency purity Desired Purity? start->purity Highest Possible Purity bulk Bulk Purification (>5 g) scale->bulk Large small Small Scale (<5 g) scale->small Small distillation Recommendation: Vacuum Distillation purity->distillation extraction Recommendation: Acid-Base Extraction bulk->extraction small->extraction

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide & Protocols

This section provides detailed protocols and troubleshooting for the two primary purification methods. Before beginning, it is crucial to compare the physical properties of the compounds.

Table 1: Physical Properties of m-Cresol and this compound

Propertym-CresolThis compoundRationale for Separation
Formula C₇H₈O[1]C₉H₁₂O₂[2][3]-
Molar Mass 108.14 g/mol [1]152.19 g/mol [3]Significant mass difference.
Boiling Point ~203 °C at 1 atm[4][5][6][7]104-105 °C at 3 mmHg[2] (~260-270 °C at 1 atm, est.)The large difference in boiling points allows for separation by fractional distillation.
Acidity (pKa) ~10.01[7][8]~14-16 (est., similar to ethanol)m-Cresol is a weak acid; the product is essentially neutral. This is the basis for acid-base extraction.
Appearance Colorless to yellow liquid[1][8]Clear, colorless to pale yellow liquid[3]-
Method 1: Caustic Wash (Acid-Base Liquid-Liquid Extraction)
Principle of Operation

This technique relies on the weakly acidic nature of m-cresol's phenolic hydroxyl group (pKa ≈ 10.01)[7][8]. By washing the organic mixture with a basic aqueous solution, such as sodium hydroxide (NaOH), the m-cresol is deprotonated to form the sodium cresolate salt. This salt is ionic and highly soluble in the aqueous layer, while the neutral this compound product remains in the organic layer.[9][10][11]

The reaction is as follows: CH₃C₆H₄OH (organic soluble) + NaOH (aqueous) → CH₃C₆H₄O⁻Na⁺ (aqueous soluble) + H₂O

Experimental Protocol

G A 1. Dissolution Dissolve crude product in an immiscible organic solvent (e.g., Ethyl Acetate, DCM). B 2. Transfer to Separatory Funnel Transfer the solution to a separatory funnel. A->B C 3. First Caustic Wash Add 1M NaOH(aq). Stopper, invert, and vent frequently. Shake for 1-2 minutes. B->C D 4. Separate Layers Allow layers to separate. Drain the lower aqueous layer containing sodium cresolate. C->D E 5. Repeat Wash Repeat the caustic wash (Step 3 & 4) one or two more times to ensure complete removal. D->E F 6. Brine Wash Wash the organic layer with saturated NaCl(aq) to remove residual water and NaOH. E->F G 7. Drying Drain the organic layer into a flask and dry over an anhydrous salt (e.g., MgSO₄, Na₂SO₄). F->G H 8. Filtration & Concentration Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation). G->H I 9. Final Product Pure this compound. H->I

Caption: Workflow for Acid-Base Liquid-Liquid Extraction.

Troubleshooting Q&A
  • Q: An emulsion formed between the layers and won't separate. What should I do?

    • A: Emulsions are common and can be resolved. First, let the funnel sit undisturbed for 10-15 minutes. If it persists, gently swirl the funnel. Adding a small amount of saturated NaCl solution (brine) can also help break the emulsion by increasing the ionic strength of the aqueous phase. In stubborn cases, filtering the entire mixture through a pad of Celite can be effective.

  • Q: I'm not sure which layer is which (aqueous vs. organic). How can I tell?

    • A: Add a few drops of deionized water to the funnel. The layer that the drops mix with is the aqueous layer. Alternatively, check the densities of your solvents. For example, dichloromethane (DCM) is denser than water and will be the bottom layer, while ethyl acetate and diethyl ether are less dense and will be the top layer.

  • Q: Why can't I use a weaker base like sodium bicarbonate (NaHCO₃)?

    • A: Sodium bicarbonate is not a strong enough base to deprotonate m-cresol effectively.[10] Phenols are significantly less acidic than carboxylic acids. While NaHCO₃ is suitable for separating carboxylic acids from phenols, a strong base like NaOH or KOH is required to quantitatively remove phenols from a neutral compound.[10][12]

Method 2: Vacuum Fractional Distillation
Principle of Operation

This method separates liquids based on differences in their boiling points.[13] this compound has a significantly higher boiling point than m-cresol. Performing the distillation under vacuum (reduced pressure) is crucial because it lowers the boiling points of both compounds.[14][15][16] This allows the distillation to occur at a lower, safer temperature, preventing potential thermal decomposition of the desired product.[14][17]

Experimental Protocol

G A 1. Setup Assemble a fractional distillation apparatus with a vacuum adapter. Use a short, insulated fractionating column. B 2. Charge Flask Add the crude product mixture and a stir bar or boiling chips to the distillation flask. A->B C 3. Apply Vacuum Slowly reduce the pressure in the system to the desired level (e.g., 3-10 mmHg). B->C D 4. Heating Begin heating the distillation flask gently using a heating mantle. C->D E 5. Collect First Fraction As the temperature rises, the lower-boiling m-cresol will distill first. Collect this as the 'forerun' or first fraction. D->E F 6. Monitor Temperature Observe a plateau in the head temperature during m-cresol distillation. The temperature will then rise again. E->F G 7. Collect Product Fraction Change the receiving flask. The desired this compound will now distill at a higher, stable temperature. F->G H 8. Stop Distillation Once the product has been collected, stop heating and allow the system to cool completely before re-introducing air. G->H I 9. Final Product Pure this compound in the second receiving flask. H->I

Caption: Workflow for Vacuum Fractional Distillation.

Troubleshooting Q&A
  • Q: My product seems to be decomposing (turning dark) in the distillation flask. Why?

    • A: This indicates the temperature is too high, you have an air leak, or both. Check all joints for a proper seal and ensure your vacuum pump is pulling a sufficiently low pressure. A lower pressure will further reduce the boiling point.[16] It is critical to avoid heating organic compounds above 150°C for extended periods if possible.[13]

  • Q: The temperature at the distillation head is fluctuating and not holding steady.

    • A: This can be due to several factors:

      • Bumping: The liquid is boiling unevenly. Ensure you are using a stir bar or fresh boiling chips.

      • Poor Insulation: The fractionating column is losing too much heat to the environment. Wrap the column in glass wool or aluminum foil to ensure proper equilibrium.

      • Heating Rate: You may be heating the flask too quickly. Reduce the power to the heating mantle to allow the vapor-liquid equilibrium to establish in the column.

  • Q: How do I know when to switch from collecting the m-cresol fraction to my product fraction?

    • A: Monitor the temperature at the distillation head. You will observe a temperature plateau as the first component (m-cresol) distills. Once this fraction is mostly collected, the temperature will begin to rise sharply. When the temperature stabilizes again at the expected boiling point of your product at that pressure, you should switch to a new receiving flask to collect the pure this compound.

Safety Precautions
  • m-Cresol: Toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage.[4][8] It is destructive to mucous membranes.

  • Sodium Hydroxide: Corrosive and can cause severe skin burns and eye damage.

  • Organic Solvents: Flammable and should be handled in a well-ventilated fume hood away from ignition sources.

  • Vacuum Operations: Glassware under vacuum can implode. Always use a blast shield and inspect glassware for cracks or defects before use.

Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, when performing these procedures.

References
  • m-Cresol - Wikipedia. Wikipedia. [Link]
  • m-Cresol - Grokipedia. Grokipedia. [Link]
  • m-Cresol - ZeptoMetrix. ZeptoMetrix. [Link]
  • m-cresol - Stenutz. Stenutz. [Link]
  • Vacuum Distillation: Process, Applications & Pump Requirements - BRANDTECH Scientific. BRANDTECH Scientific. [Link]
  • What is Vacuum Distillation & How Does it Work? | Lechler. Lechler, Inc. [Link]
  • Acid-Base Extraction. University of Colorado Boulder. [Link]
  • Vacuum Distillation | Busch Australia. Busch Vacuum Solutions. [Link]
  • When Vacuum Distillation is Useful - Sihai Energy Technology. Sihai Energy Technology. [Link]
  • M-Cresol | CH3C6H4OH - PubChem.
  • How to Purify by Distill
  • Difference in pKa in meta-cresol and phenol - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]
  • P-Cresol (YMDB16061)
  • m-cresol is the given organic compound that shows the following solubilit.. - Filo. Filo. [Link]
  • How to extract phenol from an organic layer - Quora. Quora. [Link]
  • [Solved] An organic compound 'X' showing the following solubi - Testbook. Testbook. [Link]
  • Acid–base extraction - Wikipedia. Wikipedia. [Link]
  • Cresol - PubChem.
  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
  • m-Cresol - Solubility of Things. Solubility of Things. [Link]
  • Ethanol, 2-(3-methylphenoxy)- - Substance Details - SRS | US EPA. U.S. Environmental Protection Agency. [Link]
  • Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino).
  • Synthesis of 3. Reagents and conditions: (a) 2-(2-chloroethoxy)ethanol,... - ResearchGate.
  • Synthesis of ethanol from aryl methyl ether/lignin, CO2 and H2 - PMC - NIH.
  • CN102964334B - Process for synthesizing 2-thiopheneethanol and derivatives thereof - Google Patents.

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Preventing byproduct formation in the synthesis of 2-(3-Methylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3-Methylphenoxy)ethanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and prevent byproduct formation in your synthesis. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of your experimental choices.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and what are its primary challenges?

The most prevalent and accessible method for synthesizing this compound is a variation of the Williamson ether synthesis . This reaction involves the deprotonation of m-cresol to form the corresponding phenoxide, which then acts as a nucleophile to attack an ethylene-based electrophile, such as 2-chloroethanol or ethylene oxide.[1]

The primary challenges with this method are rooted in the inherent reactivity of the intermediates and the reaction conditions, which can lead to the formation of undesired byproducts. The main difficulties include:

  • Controlling the reaction selectivity: The desired O-alkylation (formation of the ether) competes with C-alkylation of the aromatic ring and elimination reactions of the electrophile.[2][3]

  • Preventing over-alkylation: The product, this compound, can itself react with the ethylene source to form diether byproducts.[4][5]

  • Managing reaction exotherms: The reaction, particularly with ethylene oxide, can be highly exothermic and requires careful temperature control to prevent runaway reactions and reduce byproduct formation.[6]

Q2: What are the most common byproducts in the synthesis of this compound and how are they formed?

Understanding the potential byproducts is the first step in preventing their formation. The primary undesired compounds in this synthesis are:

  • C-Alkylated Products: The m-cresolate anion is an ambident nucleophile, meaning it can react at the oxygen or the aromatic ring. While O-alkylation is the desired pathway, alkylation at the ortho and para positions of the ring can occur, leading to the formation of (2-hydroxyethyl)-3-methylphenols.[2]

  • Diethylene Glycol Derivatives: The most common byproduct is often 2-[2-(3-Methylphenoxy)ethoxy]ethanol. This is formed when the alcohol group of the desired product is deprotonated and reacts with another molecule of the ethylene source (e.g., ethylene oxide or 2-chloroethanol).[4][5][6]

  • Elimination Products: If using an alkyl halide like 2-chloroethanol, the base can promote an E2 elimination reaction to form ethylene glycol. This is more prevalent at higher temperatures and with stronger, bulkier bases.[2]

Below is a diagram illustrating the potential reaction pathways.

Byproduct_Formation m_cresol m-Cresolate product This compound (Desired Product) m_cresol->product O-Alkylation (SN2) Desired Pathway c_alkylation C-Alkylated Byproduct m_cresol->c_alkylation C-Alkylation Side Reaction ethylene_source Ethylene Source (e.g., 2-Chloroethanol) elimination Ethylene Glycol (Elimination Byproduct) ethylene_source->elimination Elimination (E2) Side Reaction diether 2-[2-(3-Methylphenoxy)ethoxy]ethanol (Diether Byproduct) product->diether Further Reaction

Caption: Competing reaction pathways in the synthesis of this compound.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product and a High Amount of Unreacted m-Cresol.

This is a common issue that often points to incomplete deprotonation of the starting phenol or issues with the electrophile.

Potential Cause Recommended Solution & Rationale
Insufficient Base Ensure at least one molar equivalent of a suitable base (e.g., NaOH, KOH, NaH) is used. The pKa of m-cresol is around 10.1, so a strong base is required for complete deprotonation to the nucleophilic phenoxide.
Poor Quality Base Use a fresh, high-purity base. Carbonates can form on the surface of alkali hydroxides upon exposure to air, reducing their effectiveness.
Deactivated Electrophile If using 2-chloroethanol, ensure it is of high purity. Over time, it can degrade. Consider using a more reactive electrophile like 2-bromoethanol or a sulfonate ester (e.g., 2-hydroxyethyl tosylate).[7]
Reaction Temperature Too Low While high temperatures can lead to byproducts, a temperature that is too low will result in a sluggish reaction. For the reaction with 2-chloroethanol, a moderate temperature (e.g., 60-80 °C) is often a good starting point.
Issue 2: Significant Formation of the Diether Byproduct, 2-[2-(3-Methylphenoxy)ethoxy]ethanol.

This indicates that the product is competing with the starting material for the electrophile.

Potential Cause Recommended Solution & Rationale
High Molar Ratio of Ethylene Source A large excess of the ethylene source (e.g., ethylene oxide or 2-chloroethanol) will drive the reaction towards the diether byproduct. Use a molar ratio of the ethylene source to m-cresol as close to 1:1 as possible. A slight excess of the phenol can help to consume all of the electrophile.
High Reaction Temperature Elevated temperatures increase the rate of all reactions, including the formation of the diether.[6] Maintain the lowest possible temperature that allows for a reasonable reaction rate.
Prolonged Reaction Time Once the starting m-cresol is consumed, any remaining electrophile will react with the product. Monitor the reaction progress by TLC or GC and quench the reaction as soon as the starting material is no longer observed.
Issue 3: Presence of C-Alkylated Byproducts.

This side reaction is influenced by the nature of the cation, the solvent, and the temperature.

Potential Cause Recommended Solution & Rationale
Solvent Choice Polar aprotic solvents like DMF or DMSO can favor O-alkylation.[3] These solvents solvate the cation, leaving a "naked" and highly reactive phenoxide anion that preferentially attacks the electrophile at the more electronegative oxygen atom. Protic solvents can lead to more C-alkylation.
Cation Choice The choice of counter-ion for the phenoxide can influence the O/C alkylation ratio. While a systematic study for this specific substrate may not be available, it is a known phenomenon in phenoxide alkylation.
Phase Transfer Catalysis The use of a phase transfer catalyst (PTC) can enhance the rate of O-alkylation. The PTC helps to bring the phenoxide into the organic phase where it can react with the electrophile, often leading to cleaner reactions at lower temperatures.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol is a general guideline. Optimization of temperature, reaction time, and purification may be necessary.

Step-by-Step Methodology:

  • Deprotonation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add m-cresol (1.0 eq). Dissolve it in a suitable solvent like DMF or DMSO. Add sodium hydroxide (1.05 eq) or potassium hydroxide (1.05 eq) portion-wise. Stir the mixture at room temperature for 1 hour to ensure complete formation of the phenoxide.[1]

  • Alkylation: To the resulting phenoxide solution, add 2-chloroethanol (1.1 eq) dropwise via an addition funnel. The addition should be controlled to manage any exotherm.

  • Reaction: Heat the reaction mixture to 70-80 °C and monitor its progress using TLC or GC. The reaction is typically complete within 4-8 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with a dilute aqueous base (e.g., 5% NaOH) to remove any unreacted m-cresol, followed by a brine wash.[8] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum or by flash column chromatography on silica gel.[4][9]

Williamson_Synthesis_Workflow start Start deprotonation Deprotonation of m-Cresol (NaOH or KOH in DMF/DMSO) start->deprotonation alkylation Alkylation with 2-Chloroethanol (Dropwise addition) deprotonation->alkylation reaction Reaction at 70-80°C (Monitor by TLC/GC) alkylation->reaction workup Aqueous Work-up (Extraction with organic solvent) reaction->workup purification Purification (Distillation or Chromatography) workup->purification end Pure this compound purification->end

Caption: Workflow for the Williamson ether synthesis of this compound.

References

  • Wikipedia. Williamson ether synthesis. [Link]
  • Tundo, P., et al. (2004). NEW AND MORE SUSTAINABLE PROCESSES FOR THE SYNTHESIS OF PHENOLICS: 2-phenoxyethanol and hydroxytyrosol.
  • Selva, M., et al. (2005). Carbonates as reactants for the production of fine chemicals: The synthesis of 2-phenoxyethanol.
  • Google Patents. US10941097B2 - Methods for manufacturing phenoxyethanol.
  • Armarego, W. L. F. (2003).
  • Google Patents. RU2738846C1 - Methods of producing phenoxyethanol.
  • Lumen Learning. 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]
  • University of Colorado Boulder. Experiment 06 Williamson Ether Synthesis. [Link]
  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • ACS Publications. Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews. [Link]
  • Google Patents. WO2018189385A1 - Methods for manufacturing phenoxyethanol.
  • MDPI. Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). Molbank. [Link]

Sources

Optimizing the base and solvent system for 2-(3-Methylphenoxy)ethanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing 2-(3-Methylphenoxy)ethanol Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the critical parameters of this reaction: the base and the solvent system. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and enhance your synthetic outcomes.

The synthesis of this compound from m-cresol and a 2-haloethanol (typically 2-chloroethanol) is a classic example of the Williamson ether synthesis.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where a phenoxide ion, generated by deprotonating m-cresol with a base, attacks the electrophilic carbon of the 2-haloethanol, displacing the halide.[1][3][4][5] While straightforward in principle, the efficiency of this process is highly dependent on the careful selection of the base and solvent.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions to guide your initial experimental design.

Q1: Which base is most appropriate for deprotonating m-cresol in this synthesis? The choice of base is a balance between reactivity and the potential for side reactions.

  • For most applications (Recommended Starting Point): A moderately weak inorganic base like potassium carbonate (K₂CO₃) is often the best choice.[6] It is strong enough to deprotonate the relatively acidic phenolic hydroxyl group of m-cresol (pKa ≈ 10) but mild enough to minimize side reactions.[3][7]

  • For stubborn or slow reactions: A stronger base like sodium hydroxide (NaOH) can be used to ensure complete and rapid formation of the phenoxide ion.[7] However, its higher basicity increases the risk of competing elimination reactions.[8]

  • For highly sensitive substrates or when using less reactive alkylating agents: Very strong bases like sodium hydride (NaH) are an option.[4][7][9] NaH deprotonates the alcohol irreversibly, driving the formation of the nucleophile.[3][4] However, it is pyrophoric, requires strictly anhydrous conditions, and can significantly promote side reactions, making it often unnecessary for a standard phenol like m-cresol.[7][10]

Q2: What is the optimal solvent for this reaction? The solvent's role is to dissolve the reactants and facilitate the Sₙ2 mechanism.

  • Optimal Choices: Polar aprotic solvents are strongly recommended.[1][8] N,N-Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices as they effectively solvate the cation (e.g., K⁺ or Na⁺) while leaving the phenoxide anion relatively "free" and highly nucleophilic, thus accelerating the reaction rate.[1][7][11] Acetonitrile is another suitable option.

  • Solvents to Avoid: Protic solvents (e.g., ethanol, water) and nonpolar solvents should be avoided.[1][8] Protic solvents form a hydrogen-bonding cage around the phenoxide nucleophile, stabilizing it and drastically reducing its reactivity, which slows down the reaction.[1][7][12]

Q3: Can I use a phase-transfer catalyst (PTC)? Yes, using a phase-transfer catalyst like tetrabutylammonium bromide or iodide is a highly effective strategy.[1][13] A PTC can facilitate the transfer of the phenoxide from an aqueous or solid phase into the organic phase where the alkyl halide resides, allowing the reaction to proceed under milder, biphasic conditions.[10][14] This approach often eliminates the need for expensive, anhydrous polar aprotic solvents.[10][14]

Q4: What are the typical reaction temperatures and times? A standard Williamson ether synthesis is typically conducted at temperatures between 50°C and 100°C.[1][8] Reaction times can vary from 1 to 8 hours.[1][7][8] It is crucial to monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal endpoint.[6][15]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis.

Problem 1: Low or No Product Yield

This is the most common issue, often stemming from a failure to generate a sufficiently reactive nucleophile or suboptimal reaction conditions.

Possible Cause Troubleshooting Suggestion Scientific Rationale
Incomplete Deprotonation If using K₂CO₃, consider switching to a stronger base like NaOH. If using NaOH, ensure it is fresh and not passivated.[7]The reaction cannot proceed without the formation of the sodium or potassium m-cresolate salt (the phenoxide). An insufficiently strong base will result in a low concentration of the active nucleophile.[7]
Inappropriate Solvent Choice Replace any protic (e.g., ethanol) or nonpolar (e.g., toluene) solvent with a polar aprotic solvent like DMF or DMSO.[1][11][12][16]Polar aprotic solvents enhance the nucleophilicity of the phenoxide. Protic solvents solvate the anion via hydrogen bonding, stabilizing it and reducing its desire to attack the electrophile.[1][8][17]
Presence of Water Use anhydrous solvents and oven- or flame-dried glassware, especially when using a strong base like NaH.[10][18]Water will react with strong bases, neutralizing them. It can also hydrolyze the 2-chloroethanol. A small amount of water can completely halt the reaction.[10]
Insufficient Temperature or Time Increase the reaction temperature in increments (e.g., to 80-100°C) and/or extend the reaction time. Monitor progress by TLC.[6][19]The Sₙ2 reaction has an activation energy barrier. Insufficient thermal energy or time will lead to incomplete conversion of the starting materials.[8]
Problem 2: Significant Formation of Side Products

The appearance of unexpected spots on your TLC plate indicates competing reaction pathways.

Possible Cause Troubleshooting Suggestion Scientific Rationale
C-Alkylation of the Phenol Ring Ensure a polar aprotic solvent (DMF, DMSO) is used, as these tend to favor O-alkylation. Avoid high temperatures if C-alkylation is observed.The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur, leading to undesired isomers.[1][7][8]
Formation of Bis-ether Impurity Use a slight molar excess (1.1-1.2 equivalents) of m-cresol relative to 2-chloroethanol.The product, this compound, has a primary alcohol that can also be deprotonated and react with another molecule of 2-chloroethanol, forming 1,2-bis(3-methylphenoxy)ethane. Using an excess of the starting phenol helps ensure the alkylating agent is consumed first.
Elimination of 2-Chloroethanol Use the mildest effective base (K₂CO₃ is preferred over NaOH or NaH). Avoid excessively high temperatures.The phenoxide is a strong base that can induce an E2 elimination reaction with the alkyl halide to form an alkene (or in this case, ethylene oxide). This is less likely with primary halides but can be promoted by strong bases and high heat.[1][8]

Visualizing the Process

Reaction Mechanism

The core of the synthesis is the Sₙ2 reaction between the m-cresolate anion and 2-chloroethanol.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Sₙ2 Attack m-Cresol m-Cresol Phenoxide m-Cresolate (Phenoxide Ion) m-Cresol->Phenoxide Base Base (e.g., K₂CO₃) Base->Phenoxide Phenoxide_ref m-Cresolate 2-Chloroethanol 2-Chloroethanol Product This compound 2-Chloroethanol->Product Phenoxide_ref->Product

Caption: The two-step mechanism of the Williamson ether synthesis.

Troubleshooting Workflow

A logical approach to diagnosing and solving low-yield experiments.

Troubleshooting_Workflow start Low Yield Observed tlc_check Analyze by TLC: Is Starting Material Consumed? start->tlc_check workup_issue Problem is likely in Workup or Purification. Review extraction and chromatography steps. tlc_check->workup_issue  Yes reaction_issue Reaction Incomplete. Investigate Conditions. tlc_check->reaction_issue  No base_check Is Base Strong Enough? (K₂CO₃ → NaOH) reaction_issue->base_check solvent_check Is Solvent Polar Aprotic? (e.g., DMF, DMSO) base_check->solvent_check Yes solution Problem Solved base_check->solution No, Change Base conditions_check Are Temp/Time Sufficient? (↑ Temp / ↑ Time) solvent_check->conditions_check Yes solvent_check->solution No, Change Solvent conditions_check->workup_issue Yes, Let React Longer conditions_check->solution No, Increase Temp/Time

Caption: A logical workflow for troubleshooting low product yield.

Experimental Protocols

Protocol 1: Standard Synthesis using Potassium Carbonate in DMF

This protocol is a reliable starting point for laboratory-scale synthesis.[6]

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add m-cresol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous DMF (approx. 5-10 mL per gram of m-cresol).

  • Reaction Initiation: Add 2-chloroethanol (1.1 eq.) to the stirred suspension.

  • Heating: Heat the reaction mixture to 80-90°C and maintain for 4-6 hours. Monitor the disappearance of the m-cresol spot by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water (approx. 3x the volume of DMF).

    • Extract the aqueous phase three times with ethyl acetate or diethyl ether.

    • Combine the organic layers and wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the resulting crude oil via silica gel column chromatography to yield this compound as a clear to pale yellow liquid.[18][20]

Protocol 2: Phase-Transfer Catalysis (PTC) Method

This "greener" method avoids anhydrous organic solvents.

  • Setup: In a round-bottom flask, combine m-cresol (1.0 eq.), 2-chloroethanol (1.2 eq.), toluene (5 mL per gram of m-cresol), and tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄) (0.05 eq.).

  • Base Addition: Add a 50% (w/w) aqueous solution of sodium hydroxide (3.0 eq.) to the flask.

  • Reaction: Stir the biphasic mixture vigorously and heat to reflux (approx. 90-100°C) for 3-5 hours, monitoring by TLC.

  • Work-up:

    • Cool the mixture to room temperature and transfer to a separatory funnel.

    • Separate the layers. Extract the aqueous layer with toluene.

    • Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography as described in Protocol 1.

References

  • Williamson ether synthesis. In Wikipedia.
  • Hill, J. W., & Corredor, J. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education.
  • Contribution of phase transfer catalyst to green chemistry: A review. (n.d.). Jetir.Org.
  • williamson synthesis can be occured by using which solvent. (2024, November 20). Brainly.in.
  • Phase transfer catalysis. (n.d.). Slideshare.
  • Can anyone help me with a Williamson ether synthesis? (2014, August 15). ResearchGate.
  • Troubleshooting: How to Improve Yield. (n.d.). Department of Chemistry: University of Rochester.
  • Williamson Ether Synthesis. (n.d.). SynArchive.
  • Which will be the good solvent among DMF and DMSO? (2018, October 27). ResearchGate.
  • Smith Et Al 2011 Dimethyl Sulfoxide As A Solvent in The Williamson Ether Synthesis. (n.d.). Scribd.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Williamson Ether Synthesis. (n.d.). Organic Chemistry Tutor.
  • My first synthesis was not as efficient as I had hoped. 16% yield. 🤣. (2020, November 23). Reddit.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press.
  • Williamson Ether Synthesis. (n.d.). Unknown Source.
  • Williamson Ether Synthesis. (2018, August 29). YouTube.

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Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of 2-(3-Methylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to our dedicated technical support guide for resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2-(3-Methylphenoxy)ethanol. This guide is structured as a series of frequently asked questions (FAQs) to directly address common problems in a logical, step-by-step manner. As an analyst, your goal is a sharp, symmetrical Gaussian peak. Peak tailing not only compromises the aesthetic of your chromatogram but also negatively impacts resolution and the accuracy of peak integration, leading to unreliable quantitative results.[1][2]

This compound is a moderately polar compound containing a weakly acidic phenolic hydroxyl group and an ether linkage.[3][4] This phenolic character is the primary reason it is susceptible to specific undesirable interactions with standard silica-based reversed-phase columns, often manifesting as significant peak tailing.[1]

This document provides a systematic framework to diagnose and resolve these issues, moving from common chemical causes to broader system-level problems.

Q1: My peak for this compound is tailing. Where should I begin my troubleshooting?

A: A systematic approach is crucial. Peak tailing can stem from either chemical interactions specific to your analyte or physical/mechanical issues within the HPLC system. For an analyte like this compound, the root cause is most often chemical.

Start by determining if the problem is specific to your analyte or affects all peaks.

  • Analyte-Specific Tailing: If only the this compound peak (and other similar polar/ionizable compounds) is tailing, the issue is likely chemical. This includes secondary interactions with the stationary phase and suboptimal mobile phase conditions.

  • General Tailing: If all peaks in your chromatogram are tailing, the cause is more likely physical, such as a column void or extra-column volume.[5][6]

The following flowchart provides a logical path for your troubleshooting efforts.

Troubleshooting_Flowchart Troubleshooting Workflow for Peak Tailing cluster_chem cluster_phys Start Peak Tailing Observed Decision1 Is tailing specific to This compound and other polar analytes? Start->Decision1 Path_Chem YES (Chemical Cause) Decision1->Path_Chem Yes Path_Phys NO (Physical/System Cause) Decision1->Path_Phys No Check_pH 1. Optimize Mobile Phase pH (See Q2 & Q3) Check_Silanol 2. Address Silanol Interactions (See Q4) Check_pH->Check_Silanol Check_Solvent 3. Verify Sample Solvent (See Q5) Check_Silanol->Check_Solvent Check_Void 1. Check for Column Void (See Q6) Check_ExtraColumn 2. Minimize Extra-Column Volume Check_Void->Check_ExtraColumn Check_Contamination 3. Check for Contamination (See Q7) Check_ExtraColumn->Check_Contamination

Caption: A logical workflow for diagnosing the cause of peak tailing.

Q2: Could my mobile phase pH be the problem?

A: Yes, this is one of the most probable causes. The pH of the mobile phase is a powerful tool that controls the ionization state of analytes, which in turn affects retention, selectivity, and peak shape.[7][8][9]

The Causality: The hydroxyl group on the phenyl ring of this compound is weakly acidic. In mobile phases with a neutral or higher pH, this group can become partially or fully deprotonated (ionized). If the mobile phase pH is too close to the analyte's pKa, a mixture of both the ionized (anionic) and non-ionized (neutral) forms will exist simultaneously.[7][8][10] These two forms have different interactions with the reversed-phase stationary phase, leading to a broadened, tailing peak. The ionized form is more polar and elutes faster, while the neutral form is more retained.

To achieve a sharp, symmetrical peak, you must ensure the analyte is in a single, stable ionic state. For a weakly acidic compound, this is best achieved by suppressing its ionization.

Experimental Protocol 1: Systematic Mobile Phase pH Adjustment

  • Objective: To force this compound into its non-ionized (protonated) state to improve peak shape.

  • Recommendation: Adjust the mobile phase pH to be at least 2 pH units below the analyte's pKa.[11] For phenolic compounds, a mobile phase pH in the range of 2.5 to 3.5 is an excellent starting point.[12]

  • Procedure: a. Prepare the aqueous portion of your mobile phase. b. Add a suitable acidic modifier or buffer (see Q3) to the aqueous component before mixing with the organic solvent. Common choices for low pH include 0.1% formic acid or 0.1% phosphoric acid.[13] c. Use a calibrated pH meter to confirm the pH of the aqueous portion. d. Prepare the final mobile phase by mixing the pH-adjusted aqueous solution with the appropriate organic solvent (e.g., acetonitrile or methanol).

  • Analysis: Inject your sample using the pH-adjusted mobile phase and compare the peak shape to your original chromatogram. You should observe a significant reduction in tailing.

Q3: How do I choose the right buffer for my mobile phase?

A: While simply adding an acid like formic acid can lower the pH, using a formal buffer provides better resistance to pH shifts, leading to more robust and reproducible results.[14] This is especially important if your sample itself has a different pH, as a buffer will prevent localized pH changes at the column inlet when the sample is injected.[14][15]

The Causality: A buffer is a solution containing a weak acid and its conjugate base (or a weak base and its conjugate acid). It works most effectively at a pH near its pKa.[16] Choosing a buffer with a pKa close to your target mobile phase pH ensures maximum buffering capacity, meaning you can use a lower, more soluble concentration of the buffer to achieve the desired pH stability.[16]

Buffer SystempKaEffective pH RangeUV Cutoff (approx.)MS Compatible?Notes
Phosphate 2.15, 7.20, 12.352.1 - 3.1, 6.2 - 8.2~200 nmNoExcellent buffering capacity at low pH. Not volatile. Can enhance silica dissolution at high pH.[13]
Formate 3.752.8 - 4.8~210 nmYesExcellent choice for LC-MS at low pH.[13][14]
Acetate 4.763.8 - 5.8~205 nmYesGood general-purpose buffer. Sparing solubility in high concentrations of acetonitrile.[14]
Citrate 3.13, 4.76, 6.402.1 - 7.4~230 nmNoWide buffering range but higher UV cutoff.[13]

Table 1. Common HPLC buffers for reversed-phase chromatography.

Best Practice for Buffer Preparation:

  • Concentration: Start with a buffer concentration of 10-25 mM in the aqueous portion of the mobile phase.[16] This is usually sufficient to provide good buffering without risking precipitation when mixed with organic solvent.

  • Solubility: Always ensure your chosen buffer concentration is soluble in the final mobile phase composition. Buffer precipitation can cause severe damage to pumps and columns.

  • pH Adjustment: Always measure and adjust the pH of the aqueous buffer solution before adding the organic modifier. The pH reading is not accurate or meaningful in a mixed organic-aqueous solution.[9]

Q4: What if adjusting the pH doesn't completely fix the tailing? Could it be secondary silanol interactions?

A: Yes. After suboptimal pH, the most common cause of peak tailing for polar compounds like this compound is secondary interactions with the stationary phase.[5][17][18]

The Causality: Most reversed-phase columns are made from silica particles that have been chemically modified (e.g., with C18 chains). However, the modification process is never 100% complete, leaving some unreacted silanol groups (Si-OH) on the silica surface.[18] At mobile phase pH levels above ~3.5, these silanol groups can become deprotonated (Si-O⁻), creating negatively charged, highly polar sites. The polar hydroxyl group of your analyte can then interact with these sites via hydrogen bonding or ion-exchange, creating a second, undesirable retention mechanism.[6][10] This mixed-mode retention causes a portion of the analyte molecules to be held back longer than the main band, resulting in a tailing peak.

Caption: Mechanism of secondary interaction causing peak tailing.

Solutions for Silanol Interactions:

  • Use a High-Purity, End-Capped Column: Modern columns are made from high-purity silica with fewer metal impurities and are "end-capped." End-capping is a secondary chemical treatment that covers many of the remaining silanol groups with a small, non-polar cap (e.g., a trimethylsilyl group), effectively shielding them from interacting with analytes.[10][18][19] If you are using an older column, switching to a modern, fully end-capped column can solve the problem instantly.

  • Choose an Alternative Stationary Phase:

    • Phenyl Phases: These columns have phenyl groups bonded to the silica. They can offer unique selectivity for aromatic compounds like yours through pi-pi interactions and can be less prone to strong silanol interactions than standard C18 phases.[20][21]

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the residual silanols and can improve peak shape for polar analytes.[10]

  • Operate at Low pH: As described in Q2, operating at a low pH (~2.5-3.0) protonates the silanol groups (Si-OH), neutralizing their negative charge and drastically reducing their ability to interact with your analyte.[18][22] This is often the simplest and most effective solution.

Q5: My sample solvent is different from my mobile phase. Can this cause peak tailing or distortion?

A: Absolutely. This is a very common and often overlooked cause of peak distortion, including tailing, fronting, or splitting, especially for early-eluting peaks.[5][23][24] This phenomenon is known as the "sample solvent effect."

The Causality: When you inject a sample, the small plug of sample solvent travels with the mobile phase to the head of the column. If your sample is dissolved in a solvent that is significantly "stronger" (less polar in reversed-phase) than the mobile phase, this strong solvent plug will carry the analyte down the column too quickly, preventing proper focusing and interaction with the stationary phase.[23][25][26] This leads to band broadening and a distorted peak shape.

Experimental Protocol 2: Diagnosing and Correcting Sample Solvent Mismatch

  • Objective: To ensure the sample solvent is compatible with the mobile phase to allow for proper peak focusing at the column inlet.

  • Diagnosis: a. Compare the composition of your sample diluent to your initial mobile phase composition. b. Red Flag: Is your sample dissolved in 100% acetonitrile or methanol while your mobile phase starts at 10% or 20% organic? This is a likely cause of the problem.

  • Procedure for Correction: a. Ideal Solution: Dissolve your standards and samples directly in the initial mobile phase composition. This is the most robust practice. b. Alternative: If solubility is an issue, dissolve the sample in a minimal amount of strong solvent (e.g., acetonitrile) and then dilute it to the final volume with the aqueous component of the mobile phase (e.g., water or buffer) to match the mobile phase strength as closely as possible. c. Test: Prepare a new sample in a weaker or mobile-phase-matched solvent. Inject this sample and compare the peak shape. A significant improvement confirms that the sample solvent was the issue.

Q6: All the peaks in my chromatogram are tailing, not just the analyte. What does this mean?

A: If all peaks are affected similarly, it strongly suggests a physical or mechanical issue with the column or the HPLC system, rather than a chemical interaction specific to your analyte.[5][6]

The Causality: The most common physical cause is the formation of a void or channel in the packing material at the column inlet.[18][19] This can happen over time due to pressure shocks or the dissolution of silica under high pH conditions. The void creates a disturbed flow path, causing the sample band to spread out before it enters the packed bed, leading to tailing and broadening for every peak. A partially blocked inlet frit can also cause similar issues.[18]

Experimental Protocol 3: Checking for a Column Void

  • Objective: To determine if the analytical column has been physically compromised.

  • Procedure: a. Substitution Test: The simplest and most definitive test is to replace the suspect column with a new column of the same type or one that is known to be in good condition.[19] b. Run your standard under the same conditions. c. Analysis: If the peak shapes on the new column are symmetrical, your original column is damaged and should be replaced. If the tailing persists even with a new column, the issue may lie elsewhere in the system (e.g., extra-column volume from excessive tubing length).[10]

  • Prevention:

    • Always ramp pump pressure up and down slowly.

    • Use a guard column to protect the analytical column from particulates and strongly retained contaminants.

    • Operate within the column's recommended pH range (typically pH 2-8 for standard silica columns).[9]

Q7: I've tried everything. What other factors could be at play?

A: If you have addressed mobile phase pH, silanol interactions, sample solvent, and physical column integrity, consider these less common but still possible causes:

  • Column Overload: Injecting too much analyte mass can saturate the stationary phase, leading to tailing.[1][5] To check for this, prepare and inject a sample that is 10 times more dilute. If the peak shape improves, you were overloading the column.

  • Column Contamination: Strongly retained compounds from previous injections can accumulate at the column head, creating active sites that can cause tailing.[1][24] Performing a column wash can resolve this.

Experimental Protocol 4: General Column Wash Procedure

  • Objective: To remove strongly retained contaminants from the column.

  • Important: Disconnect the column from the detector to avoid contamination.

  • Procedure (for reversed-phase C18): a. Flush with your mobile phase without any buffer (e.g., water/acetonitrile). b. Flush with 10-20 column volumes of 100% Acetonitrile. c. Flush with 10-20 column volumes of 100% Isopropanol (if compatible with your phase). d. Flush again with 10-20 column volumes of 100% Acetonitrile. e. Equilibrate the column thoroughly with your initial mobile phase before use.

  • Analysis: Re-install the column and inject your standard. If peak shape is restored, contamination was the issue.

By systematically working through these potential causes, you can effectively diagnose and resolve peak tailing issues, leading to more accurate and reliable HPLC analysis of this compound.

References
  • Effects of Sample Solvents on Peak Shape. (n.d.). Shimadzu.
  • Keunchkarian, S., et al. (2006). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. Journal of Chromatography A, 1119(1-2), 20-8.
  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (n.d.). Restek.
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC International.
  • What Causes Peak Tailing in HPLC? (2024). Chrom Tech, Inc.
  • HPLC Column Selection Guide. (n.d.). Aurora Pro Scientific.
  • Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. (n.d.). Shimadzu.
  • Common Causes Of Peak Tailing in Chromatography. (2024). ALWSCI.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2024). LCGC International.
  • Exploring the Role of pH in HPLC Separation. (n.d.). Moravek.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
  • Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. (2006). ResearchGate.
  • HPLC Column Selection Guide. (n.d.). Chromtech.
  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023). ACD/Labs.
  • Peak Tailing In Chromatography: Troubleshooting Basics. (n.d.). GMP Insiders.
  • Peak Tailing: Phenomenon, Symptoms and Corrections. (2023). Pharma Growth Hub.
  • HPLC Column Troubleshooting: Is It Really The Column? (n.d.). Agilent.
  • Sample Diluent Effects in HPLC. (n.d.). Element Lab Solutions.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2024). Phenomenex.
  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Industry news.
  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent.
  • Waters Column Selection Guide for Polar Compounds. (2024). Waters Corporation.
  • HPLC Column Troubleshooting What Every HPLC User Should Know. (n.d.). Agilent.
  • This compound. (n.d.). Stenutz.
  • Selecting the Right Column for Your Reversed Phase Method. (2017). Phenomenex Blog.
  • Polar Column in HPLC Example. (2024). Hawach.
  • HPLC Troubleshooting. (n.d.). SlidePlayer.
  • A Guide to HPLC and LC-MS Buffer Selection. (n.d.). ACE HPLC Columns.
  • The LCGC Blog: Buffer Choice for HPLC Separations. (2013). LCGC International.
  • Buffers and Eluent Additives for HPLC Method Development. (n.d.). Element Lab Solutions.
  • Ethanol, 2-(3-methylphenoxy)- - Substance Details. (n.d.). US EPA.
  • Techniques for Analysis of Plant Phenolic Compounds. (2015). Molecules, 20(2), 2488-2505.
  • How to Reduce Peak Tailing in HPLC? (2024). Phenomenex.
  • Reasons for Peak Tailing of HPLC Column. (2024). Hawach.
  • How can i prevent the peak tailing in HPLC? (2019). ResearchGate.

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How to break emulsions during the workup of 2-(3-Methylphenoxy)ethanol synthesis?

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, to the dedicated troubleshooting guide for the synthesis of 2-(3-Methylphenoxy)ethanol. As a Senior Application Scientist, I understand that even the most routine procedures can present challenges. One of the most common hurdles encountered during the workup of this Williamson ether synthesis is the formation of stubborn emulsions. This guide provides in-depth, field-proven insights and step-by-step protocols to help you efficiently break these emulsions and optimize your product recovery.

Frequently Asked Questions (FAQs)
Q1: What exactly is an emulsion, and why is it forming during my this compound workup?

An emulsion is a stable mixture of two or more immiscible liquids, like your organic solvent and the aqueous wash solution.[1] Instead of forming two distinct layers, one liquid becomes dispersed as microscopic droplets within the other, resulting in a cloudy, milky, or even gooey layer between the phases that makes separation in a separatory funnel impossible.[2]

In the context of the this compound synthesis—a classic Williamson Ether Synthesis—emulsions are typically caused by several factors related to the reaction's components:

  • Surfactant-like Byproducts: The reaction is run under basic conditions to deprotonate the m-cresol, forming the sodium or potassium m-cresolate salt. Any unreacted cresolate is amphiphilic (having both water-loving and oil-loving parts) and acts as a surfactant, stabilizing the mixture of organic and aqueous layers.[2]

  • Fine Particulate Matter: Small amounts of insoluble solid byproducts or residual salts can gather at the interface between the two liquid phases, physically preventing the dispersed droplets from coalescing.[2][3]

  • Vigorous Agitation: Shaking the separatory funnel too aggressively increases the surface area between the two phases and breaks one liquid into very fine droplets, promoting the formation of a stable emulsion.[4]

  • High pH of the Aqueous Phase: Emulsions are particularly common when extracting from a basic aqueous solution, a standard condition in this synthesis workup to remove unreacted acidic m-cresol.[2]

Q2: I have a persistent emulsion. What is the very first thing I should try?

Before resorting to more active interventions, the simplest and least disruptive techniques are often effective:

  • Patience and Gravity: Simply let the separatory funnel stand undisturbed in a ring clamp for 15-30 minutes.[3][5] Many emulsions are kinetically stable but will eventually break on their own as gravity helps the droplets coalesce.

  • Gentle Agitation: Gently swirl the separatory funnel or lightly tap the side of the glass.[5] Sometimes, a small amount of mechanical energy is enough to disrupt the interface and initiate separation. You can also try gently stirring the emulsion layer with a glass rod.[6]

If these simple methods do not resolve the issue within a reasonable timeframe, you can proceed to the more robust techniques outlined in the troubleshooting guide below.

Troubleshooting Guide: A Step-by-Step Approach to Breaking Emulsions

This guide is structured to present the least invasive methods first. Always start with Technique 1 before moving on to subsequent, more aggressive methods.

Technique 1: Chemical Modification — "Salting Out"

This is the most common and highly effective chemical method for breaking emulsions.

The Causality: Adding a saturated solution of sodium chloride (brine) dramatically increases the ionic strength of the aqueous layer.[4] This has two primary effects:

  • It reduces the solubility of organic molecules in the aqueous layer, forcing them into the organic phase (a phenomenon known as "salting out").[7][8]

  • It increases the density of the aqueous layer, enhancing the density difference between the two phases and promoting a sharper, faster separation.[1]

  • Cease shaking the separatory funnel and allow it to stand.

  • Prepare a saturated aqueous solution of sodium chloride (NaCl).

  • Add a small volume (typically 5-10% of the total volume) of the brine solution to the separatory funnel.[9]

  • Do not shake vigorously. Instead, gently invert the funnel 2-3 times to mix the brine into the aqueous layer.

  • Allow the funnel to stand and observe. The emulsion should begin to break, and a clearer interface will form.

  • If the emulsion persists, small additional portions of brine can be added. Alternatively, adding solid NaCl directly to the funnel can also be effective.[3][10]

Technique 2: Adjusting the pH

The Causality: As unreacted sodium m-cresolate is a primary culprit, neutralizing it can destroy its surfactant properties. By carefully adding a dilute acid, you protonate the phenoxide (Ar-O⁻) to form the neutral phenol (Ar-OH). This neutral species has much lower solubility in the aqueous layer and no longer acts as an effective emulsifying agent.[5][6][11]

  • While the mixture is in the separatory funnel, use a pipette to add a dilute solution of hydrochloric acid (e.g., 1M HCl) dropwise.

  • After every few drops, stopper the funnel, gently invert once, and allow the layers to settle. Check the pH of the aqueous layer with pH paper.

  • Continue adding acid until the aqueous layer is neutral (pH ~7) or slightly acidic. Avoid making the solution strongly acidic, as this could potentially degrade your desired product.

  • Once the pH is adjusted, the emulsion should break, allowing for clear phase separation.

Technique 3: Physical & Mechanical Methods

If chemical modifications are unsuccessful, physical removal of the stabilizing agent or mechanical forcing of the separation is the next logical step.

The Causality: Many emulsions are stabilized by fine solid particles at the liquid-liquid interface.[3] Filtering the entire emulsified mixture through a pad of Celite® (diatomaceous earth) can physically remove these solids, thus breaking the emulsion.[3][10]

  • Prepare a filtration setup using a Büchner or Hirsch funnel and a filter flask.

  • Place a piece of filter paper in the funnel and wet it with your organic solvent.

  • Add a 1-2 cm thick layer of Celite® over the filter paper and gently press it down to form a compact pad.

  • Pour the entire emulsified mixture from the separatory funnel onto the Celite pad.

  • Apply gentle vacuum to draw the liquid through the pad.

  • Collect the filtrate in the filter flask. The two liquid phases should now be separate and can be returned to a clean separatory funnel for proper separation.

The Causality: Centrifugation applies a strong mechanical force that accelerates the separation process driven by density differences.[12] This force is highly effective at compelling the dispersed droplets to coalesce and merge into a bulk liquid phase, representing a definitive method for breaking even the most stubborn emulsions.[5][13]

  • Transfer the emulsified mixture into appropriate centrifuge tubes.

  • Crucially, ensure the centrifuge is balanced by placing tubes of equal mass and volume opposite each other.[14]

  • Centrifuge the samples at a moderate speed (e.g., 3000-5000 rpm) for 5-10 minutes.

  • After centrifugation, carefully remove the tubes. The mixture should now be separated into distinct layers.

  • Carefully separate the layers using a pipette.

Summary of Troubleshooting Techniques
TechniquePrinciple of ActionAdvantagesDisadvantages
Patience/Gentle Swirl Allows gravity and time to naturally break a kinetically stable emulsion.Non-invasive, requires no reagents.Time-consuming, may not work for stable emulsions.
Salting Out (Brine) Increases ionic strength and density of the aqueous phase, reducing organic solubility.[7]Highly effective, simple, and generally safe for most products.Adds salt to the aqueous layer.
pH Adjustment Neutralizes surfactant-like species (e.g., phenoxides) to reduce their emulsifying properties.[11]Directly addresses a common cause of emulsions in this synthesis.Requires careful addition; risk of product degradation if pH becomes too extreme.
Celite® Filtration Physically removes solid particulates that stabilize the emulsion.[3]Effective for emulsions caused by suspended solids.Can lead to some product loss on the filter pad.
Centrifugation Applies mechanical force to accelerate phase separation based on density.[12]Extremely effective for nearly all types of emulsions.Requires access to a centrifuge of appropriate size.
Visualization of Workflows and Mechanisms
Troubleshooting Decision Flowchart

This diagram outlines a logical progression for tackling an emulsion during your workup.

G start Emulsion Formed During Workup patience Step 1: Wait 15-30 min & Gentle Swirling start->patience brine Step 2: Add Saturated NaCl (Brine) & Gently Invert patience->brine Emulsion Persists success Problem Solved: Clean Separation patience->success Separation Occurs ph_adjust Step 3: Adjust Aqueous pH to ~7 with Dilute Acid brine->ph_adjust Emulsion Persists brine->success Separation Occurs filter Step 4: Filter Mixture Through Celite® Pad ph_adjust->filter Emulsion Persists ph_adjust->success Separation Occurs centrifuge Step 5: Centrifuge the Mixture filter->centrifuge Emulsion Persists filter->success Separation Occurs centrifuge->success Separation Occurs

Caption: A decision flowchart for breaking emulsions.

Mechanism of "Salting Out"

This diagram illustrates how ions from salt disrupt the emulsion-stabilizing interactions at the water-oil interface.

Caption: How salt ions break an emulsion.

References
  • Chemical Education Xchange. (n.d.). Dispersing an Emulsion with Aqueous Sodium Chloride.
  • Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). Workup: How to Manage an Emulsion.
  • Biotage. (2023, January 17). Tackling emulsions just got easier.
  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions.
  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions.
  • Reddit. (2018, February 9). Breaking emulsions. r/chemistry.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions.
  • ResearchGate. (2014, November 7). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards??
  • Google Patents. (n.d.). US6214236B1 - Process for breaking an emulsion.
  • Brainly. (2023, August 28). Why does the addition of salt (NaCl) to the aqueous layer sometimes help to break up an emulsion that forms.
  • ResearchGate. (n.d.). Effect of the pH of the aqueous phase on emulsion stability and viscosity and droplet size.
  • Chemistry LibreTexts. (2020, August 25). 6.5: Emulsions.
  • Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions.
  • Columbia University. (n.d.). Solid-liquid extraction.
  • Organic Syntheses. (n.d.). Procedure.
  • IntechOpen. (2021). Synthesis and Characterization of New Demulsifier from Natural Polymer.
  • OnePetro. (2023, June 27). Synthesis of Green Polyethylene Glycol-Lauric Acid Demulsifier from a Natural Source and Its Application in Demulsification of Field Emulsion: Experimental and Modeling Approach.
  • ResearchGate. (2024, May). Synthesis and demulsification performance of a novel low-temperature demulsifier based on trimethyl citrate.
  • ResearchGate. (n.d.). Effect of pH on the yield of extraction.
  • Wikipedia. (n.d.). Centrifugation.
  • MDPI. (n.d.). The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins.
  • Dolphin Centrifuge. (n.d.). Waste Oil Emulsion Breaking with an Industrial Centrifuge.
  • Google Patents. (n.d.). US11034596B2 - Methods to separate brine from invert emulsions used in drilling and completion fluids.
  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • ScienceDirect. (n.d.). Influence of pH on the stability of oil-in-water emulsions stabilized by a splittable surfactant.
  • Chemistry LibreTexts. (2022, April 7). 1.5G: Centrifugation.
  • PubMed. (2024, July 5). Synthesis and demulsification performance of a novel low-temperature demulsifier based on trimethyl citrate.
  • National Institutes of Health (NIH). (2018, November 27). Effect of pH on physicochemical properties of oil bodies from different oil crops.

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Technical Support Center: Optimizing the Distillation of 2-(3-Methylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(3-Methylphenoxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the efficiency and purity of this critical distillation process. As a high-boiling point aromatic ether, this compound requires specific techniques to achieve high purity without thermal degradation. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical engineering principles.

Physical & Chemical Properties

A precise understanding of the physical properties of this compound is fundamental to designing an efficient distillation process. This data directly influences the selection of operating parameters.

PropertyValueSource
Molecular Formula C₉H₁₂O₂[1][2][3]
Molecular Weight 152.19 g/mol [1][2][3]
Appearance Clear, colorless to pale yellow liquid[2]
Boiling Point 104-105°C at 3 mmHg[1][4]
Density ~1.07 g/mL at 20-25°C[1][4]
Refractive Index 1.5300-1.5340 at 20°C[2]
Vapor Pressure 0.00636 mmHg at 25°C[1]

Troubleshooting Guide: Common Distillation Issues

This section addresses specific problems you may encounter during the distillation of this compound in a direct question-and-answer format.

Question 1: My final product is discolored (yellow to brown). What is the cause and how can I prevent it?

Answer:

Discoloration is a classic indicator of thermal decomposition. This compound, like many high-molecular-weight organic compounds, is susceptible to degradation at elevated temperatures.[5] The atmospheric boiling point of its isomer, 2-(4-methylphenoxy)ethanol, is 261°C, and this compound's is expected to be similar.[6] Holding the compound at such temperatures can break chemical bonds, leading to colored impurities.

Causality & Solution:

  • Excessive Temperature: The primary cause is an excessively high pot temperature, which is necessary to achieve boiling at atmospheric or insufficient vacuum pressure.

    • Solution: The definitive solution is to perform the purification via vacuum distillation .[7] By reducing the system pressure, you significantly lower the boiling point of the compound into a range (typically 100-150°C) where thermal decomposition is negligible.[8] Based on available data, a pressure of 3 mmHg reduces the boiling point to 104-105°C.[1][4]

  • Prolonged Heating: The longer the compound is exposed to high temperatures, the more decomposition can occur.

    • Solution: Ensure your heating mantle is appropriately sized for the flask and that heating is applied evenly. Gradually increase the temperature only when the system is at the target vacuum level. Avoid unnecessarily long distillation times.

  • Presence of Oxygen: Air leaks at high temperatures can lead to oxidation, another source of colored impurities.

    • Solution: Ensure all joints in your distillation apparatus are properly sealed and leak-free. For extremely sensitive applications, you can introduce a gentle nitrogen bleed into the system to maintain an inert atmosphere.

Question 2: My distillation yield is significantly lower than expected. Where am I losing my product?

Answer:

Low recovery can stem from several factors, ranging from apparatus leaks to improper operational parameters. A systematic check is the best approach to diagnose the issue.

Causality & Solution:

  • Vacuum Leaks: This is the most common culprit in vacuum distillation. An unstable or poor vacuum prevents the compound from boiling at the expected lower temperature, requiring higher heat input. This can lead to product decomposition (as discussed above) or simply an inability to get the product to distill over.

    • Solution: Before heating, test your assembled apparatus for leaks. A well-sealed system should hold a stable vacuum when isolated from the pump. Check all glass joints, seals, and tubing connections. See Protocol 2: Setting Up and Leak-Testing a Vacuum Distillation Apparatus.

  • Inefficient Condensation: If your condenser is not efficient enough, product vapor will pass through it without condensing and be lost to the vacuum trap or pump.

    • Solution: Ensure a high flow rate of a sufficiently cold coolant (e.g., chilled water) through the condenser. For very deep vacuum distillations, a second condenser or a condenser with a larger surface area may be necessary.

  • Premature Fraction Collection: You may be discarding product in the forerun or leaving product behind in the distillation pot.

    • Solution: Monitor the distillation head temperature closely. Collect a small forerun fraction (lower boiling impurities) and then switch to your main collection flask once the temperature stabilizes at the expected boiling point for your target pressure. Continue collecting until the temperature either drops or rises sharply, indicating the main fraction is finished.

Troubleshooting Logic for Low Yield

The following diagram illustrates a logical workflow for diagnosing the cause of low distillation yield.

LowYieldTroubleshooting start Low Yield Observed check_vacuum Check Vacuum Stability (Is pressure low and stable?) start->check_vacuum check_temp Check Pot & Head Temperature (Is pot hot enough? Is head temp stable?) check_vacuum->check_temp Yes leak Result: Vacuum Leak check_vacuum->leak No check_condenser Check Condenser (Is coolant cold and flowing?) check_temp->check_condenser Yes heating_issue Result: Improper Heating check_temp->heating_issue No condenser_issue Result: Inefficient Condensation check_condenser->condenser_issue No success Yield Improved check_condenser->success Yes fix_leak Action: Reseal joints, check tubing. Run leak test. leak->fix_leak fix_leak->check_vacuum adjust_heat Action: Increase mantle setting. Ensure good thermal contact. heating_issue->adjust_heat adjust_heat->check_temp adjust_condenser Action: Increase coolant flow. Use colder coolant. condenser_issue->adjust_condenser adjust_condenser->check_condenser

Caption: Troubleshooting workflow for low distillation yield.

Question 3: My product purity is low according to GC analysis. How can I improve separation from closely boiling impurities?

Answer:

Achieving high purity requires efficient separation, which is a function of the distillation column's performance. The ability to separate components with close boiling points is determined by the number of "theoretical plates" in your column.

Causality & Solution:

  • Insufficient Column Efficiency: A simple distillation setup (without a fractionating column) may not be sufficient to separate impurities with similar volatilities.

    • Solution: Use a fractional distillation column packed with a suitable material. For vacuum distillation, structured packing is often preferred over random packing (like Raschig rings) because it provides a high number of theoretical plates with a very low pressure drop per plate.[9][10] A lower pressure drop is critical under vacuum to maintain a low boiling point at the bottom of the column.

  • Improper Reflux Ratio: In fractional distillation, the reflux ratio (the ratio of condensate returned to the column vs. condensate collected) is a key parameter for controlling purity.

    • Solution: Use a distillation head that allows for reflux control. For difficult separations, a higher reflux ratio is needed. Start with a high reflux ratio to allow the column to reach equilibrium, then begin collecting the distillate slowly. This ensures that the vapor reaching the top of the column is highly enriched in the more volatile component (your purified product).

  • Potential Impurities: Common impurities could include unreacted starting materials like m-cresol or side-products from the synthesis.[1]

    • Solution: Analyze the crude material before distillation to identify the impurities. This will help in selecting the appropriate column and operating conditions. For example, if you have lower-boiling impurities, they will come off in the forerun. Higher-boiling impurities will remain in the distillation flask as residue.

Frequently Asked Questions (FAQs)

Q: What is the single most important technique for distilling this compound efficiently?

A: Unquestionably, vacuum distillation is the most critical technique.[7] Its high boiling point at atmospheric pressure makes it prone to thermal degradation.[5][8] Reducing the pressure is essential to lower the boiling point to a safe and manageable temperature, which prevents decomposition, improves yield, and results in a purer, colorless product.

Q: Should I use a packed column or a tray column?

A: For laboratory and pilot-scale purification of specialty chemicals like this, a packed column is almost always superior. Packed columns, especially those with modern structured packing, offer a higher number of theoretical plates in a shorter height (a lower Height Equivalent to a Theoretical Plate, or HETP).[9] They also have lower liquid hold-up and are better suited for vacuum operations due to a significantly lower pressure drop compared to tray columns.[9][11]

Q: What are the key safety considerations for this distillation?

A: There are three primary areas of concern:

  • High Temperatures: The distillation pot will be hot. Use appropriate personal protective equipment (PPE), including heat-resistant gloves, and ensure the heating mantle is connected through a variable power controller.

  • Vacuum Hazard: Glassware under vacuum can implode if it is cracked or damaged. Always inspect glassware for flaws before use and consider using a blast shield, especially for larger-scale distillations.

  • Chemical Handling: this compound and its parent compound, phenoxyethanol, can cause skin and serious eye irritation.[12] Always handle the chemical in a well-ventilated area or fume hood, wearing gloves and safety glasses.

Experimental Protocols

Protocol 1: High-Purity Vacuum Distillation of this compound

This protocol describes the purification of this compound using a packed fractionating column under vacuum.

Methodology:

  • Apparatus Setup:

    • Assemble the vacuum distillation apparatus as shown in the logical diagram below. Use a short, vacuum-jacketed fractionating column packed with structured packing.

    • Ensure all glass joints are clean, lightly greased with vacuum grease, and secured with clips.

    • Place a magnetic stir bar in the round-bottom distillation flask.

    • Connect the condenser to a circulating chiller set to 5-10°C.

    • Connect the vacuum line from the receiving flask adapter to a cold trap (e.g., liquid nitrogen or dry ice/acetone) and then to the vacuum pump. Include a manometer or digital vacuum gauge between the trap and the pump.

  • Procedure:

    • Charge the distillation flask with the crude this compound (do not fill more than two-thirds full).

    • Begin magnetic stirring. A smooth stir rate is crucial to prevent bumping.

    • Turn on the condenser coolant flow.

    • Slowly and carefully apply the vacuum, reducing the system pressure to your target (e.g., 1-5 mmHg).

    • Once the vacuum is stable, begin heating the distillation flask using a heating mantle. Increase the temperature gradually.

    • Observe for the onset of boiling and vapor condensation in the column. Allow the column to reflux for 15-30 minutes before collecting any distillate. This allows the separation equilibrium to be established.

    • Slowly begin collecting the forerun (the first few percent of distillate) in a separate receiving flask. The head temperature should be lower than the main fraction.

    • When the head temperature rises and stabilizes at the expected boiling point of this compound at your operating pressure, switch to the main collection flask.

    • Collect the main fraction, maintaining a steady distillation rate by making small adjustments to the heating mantle. The head temperature should remain stable.

    • Stop the distillation when the head temperature either drops or begins to rise sharply, or when only a small amount of residue remains in the flask.

    • Turn off the heating mantle and allow the system to cool completely before slowly venting the apparatus to atmospheric pressure.

Logical Diagram of Vacuum Distillation Setup

VacuumDistillationSetup cluster_main Distillation Glassware cluster_vacuum Vacuum System flask Distillation Flask + Stir Bar Crude Product column Fractionating Column Packed flask->column head Distillation Head Thermometer column->head condenser Condenser Coolant In/Out head->condenser receiver Receiving Flask Purified Product condenser->receiver trap Cold Trap Protects Pump receiver->trap To Vacuum gauge Vacuum Gauge Manometer trap->gauge pump {Vacuum Pump} gauge->pump heater Heating Mantle heater->flask Heats

Caption: Logical connections in a vacuum distillation apparatus.

Protocol 2: Setting Up and Leak-Testing a Vacuum Distillation Apparatus

Methodology:

  • Assemble the Apparatus: Fully assemble the clean, dry glassware as described in Protocol 1, but without the product.

  • Initial Pump Down: Start the vacuum pump and open the system to the vacuum. The pressure should drop rapidly.

  • Isolate the System: Close the valve between the vacuum pump and your distillation apparatus.

  • Monitor Pressure: Turn off the pump and monitor the vacuum gauge for 5-10 minutes.

    • Good Seal: If the pressure rises by less than 1 mmHg, your system is sufficiently vacuum-tight for most applications.

    • Leak Detected: If the pressure rises steadily, you have a leak.

  • Locate the Leak:

    • Re-check every joint. Ensure clamps are secure and grease is evenly applied.

    • Check all tubing for cracks or poor connections.

    • If a leak persists, you can carefully and sparingly apply a volatile solvent like acetone to each joint with a small brush. A leak will draw the solvent in, causing a momentary jump in the pressure reading on the gauge.

  • Remedy and Retest: Once the suspected leak is found, disassemble, clean, re-grease, and reassemble that joint. Repeat the leak test until the system holds a stable vacuum.

References

  • PubChem, National Institutes of Health. Phenoxyethanol. [Link]
  • U.S. Environmental Protection Agency. Ethanol, 2-(3-methylphenoxy)- - Substance Details - SRS. [Link]
  • University of Pannonia.
  • American Institute of Chemical Engineers.
  • ResearchGate. Optimize distillation columns - Part II: Packed columns. [Link]
  • Reddit.
  • B&P Littleford. Essential Guide to Packed Bed Column Design. [Link]
  • Pressure Control Solutions.
  • The College of Wooster.
  • INCIDecoder. Phenoxyethanol (Explained + Products). [Link]
  • ResearchGate.
  • Chemists Corner.
  • University of Rochester.
  • The Chemical Engineer. Distillation Improvement Opportunities Part 4: Hybrid Schemes and Analysis. [Link]

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Minimizing ether cleavage during reactions with 2-(3-Methylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(3-Methylphenoxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable aryl ether. Ether cleavage is a common challenge that can lead to significant yield loss and the formation of unwanted byproducts, primarily 3-methylphenol. This resource provides in-depth troubleshooting advice and frequently asked questions to help you minimize ether cleavage and optimize your reaction outcomes.

Troubleshooting Guide: Minimizing Ether Cleavage

This section addresses specific issues you may encounter during your experiments.

Question 1: I am observing significant formation of 3-methylphenol as a byproduct in my reaction. What is causing the cleavage of the ether bond in this compound?

Answer:

The cleavage of the aryl ether bond in this compound is most commonly caused by acidic conditions.[1][2][3] Ethers are generally stable, but the ether oxygen can be protonated by a strong acid, which transforms the alkoxy group into a good leaving group (an alcohol).[2][4] Once protonated, the C-O bond is susceptible to nucleophilic attack.

In the case of this compound, an aryl alkyl ether, the cleavage will result in the formation of 3-methylphenol and a derivative of the ethanol side chain.[5][6][7] This is because the phenyl group is not susceptible to SN2 or SN1 reactions.[5][7][8]

The specific mechanism of cleavage, SN1 or SN2, depends on the reaction conditions and the nature of the electrophiles and nucleophiles present.

  • SN2 Mechanism: In the presence of a strong nucleophile (like Br⁻ or I⁻ from HBr or HI), the nucleophile will attack the less sterically hindered carbon of the ethanol side chain, displacing the 3-methylphenoxide group.[5]

  • SN1 Mechanism: If the reaction conditions can lead to the formation of a stable carbocation on the side chain (which is less likely with a primary alcohol derivative unless rearrangement occurs), an SN1 pathway could be followed.[1][9]

Strong Lewis acids, such as boron tribromide (BBr₃), are also highly effective at cleaving aryl ethers and are a common cause of this unwanted side reaction.[1][10][11][12]

Question 2: My desired reaction requires acidic conditions. How can I modify my protocol to prevent the cleavage of this compound?

Answer:

When acidic conditions are unavoidable, several strategies can be employed to minimize ether cleavage:

  • Use of Milder Acids: Opt for weaker Brønsted or Lewis acids where possible. The propensity for ether cleavage is directly related to the strength of the acid. For instance, using a milder acid like phosphoric acid with potassium iodide to generate HI in situ might offer better control than using concentrated HI.[13]

  • Temperature Control: Ether cleavage reactions often require elevated temperatures.[13] Running your reaction at the lowest possible temperature that still allows for the desired transformation can significantly reduce the rate of the cleavage side reaction.

  • Reaction Time: Prolonged exposure to strong acids increases the likelihood of ether cleavage. Monitor your reaction closely and quench it as soon as the starting material is consumed to minimize the formation of 3-methylphenol.

  • Protecting Group Strategy: If the hydroxyl group of the ethanol side chain is the reactive site of interest, consider protecting the phenolic hydroxyl group that would be formed upon cleavage. However, a more direct and often preferable strategy is to select reaction conditions that are compatible with the aryl ether. A true protecting group strategy would involve protecting the hydroxyl group of this compound itself if it interferes with a desired transformation elsewhere in the molecule, but this does not prevent the cleavage of the ether bond. A more relevant concept is the inherent stability of the ether under specific conditions.

Frequently Asked Questions (FAQs)

This section covers broader questions about the reactivity and handling of this compound.

Question 1: What specific reagents are known to readily cleave the ether linkage in this compound?

Answer:

The following reagents are known to be highly effective at cleaving aryl ethers and should be used with caution or avoided if ether integrity is desired:

Reagent ClassSpecific ExamplesPotency & Notes
Strong Brønsted Acids HBr (Hydrobromic acid), HI (Hydroiodic acid)Highly effective, especially at elevated temperatures. HCl is generally less reactive for ether cleavage.[3]
Strong Lewis Acids BBr₃ (Boron tribromide), BCl₃ (Boron trichloride)Extremely effective, often used specifically for the deprotection of aryl methyl ethers.[10][11][12] Can work at low temperatures.
Other Reagents AlCl₃ (Aluminum chloride) with a nucleophilic scavengerCan promote ether cleavage, particularly under Friedel-Crafts type conditions.[14]
Question 2: Are there alternative methods to achieve transformations that typically require harsh acidic conditions that would cleave my aryl ether?

Answer:

Yes, several modern synthetic methods can often replace harsh acidic conditions:

  • Catalytic Transfer Hydrogenolysis: For reductive cleavage of certain bonds, catalytic transfer hydrogenolysis offers a milder alternative to methods that might employ strong acids. Recent research has shown that photocatalytic transfer hydrogenolysis can cleave aryl ethers, so careful selection of the catalyst and conditions is crucial.[15][16][17][18]

  • Mitsunobu Reaction: For substitutions at the hydroxyl group of this compound, the Mitsunobu reaction provides a powerful alternative that proceeds under mild, non-acidic conditions.[19]

  • Enzyme-Catalyzed Reactions: Depending on the desired transformation, enzymatic catalysis can offer high selectivity under very mild pH and temperature conditions, thus preserving the ether linkage.

Question 3: Can I use a protecting group strategy to prevent ether cleavage?

Answer:

The concept of a "protecting group" is typically applied to a functional group to prevent it from reacting while another part of the molecule is being modified.[20][21] In the context of preventing the cleavage of the ether bond itself, a traditional protecting group strategy is not applicable. The ether linkage is the functional group at risk.

However, if a reaction requires modification of the aromatic ring, the ether itself can be considered a "protecting group" for the phenolic hydroxyl.[20] In such cases, the stability of the ether to the reaction conditions is paramount.

If you are referring to protecting the terminal hydroxyl group of the ethanol side chain, this can be readily achieved using standard alcohol protecting groups like silyl ethers (e.g., TBDMS) or benzyl ethers. These would be stable to many conditions that might otherwise react with the free hydroxyl group. However, this will not prevent the cleavage of the aryl ether bond under strong acidic conditions.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for a Reaction Aiming to Avoid Ether Cleavage

This protocol provides a general framework for running a reaction with this compound where the preservation of the ether linkage is critical.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, especially if organometallic reagents are used.

  • Solvent Choice: Use a dry, aprotic solvent (e.g., THF, DMF) to avoid the presence of adventitious protons that could contribute to ether cleavage.

  • Reagent Addition: Add acidic reagents (if absolutely necessary) slowly and at a low temperature to control the exotherm and minimize localized high concentrations of acid.

  • Temperature Management: Maintain the reaction at the lowest effective temperature. Consider running test reactions at various temperatures to find the optimal balance between reaction rate and byproduct formation.

  • Reaction Monitoring: Use TLC or LC-MS to monitor the progress of the reaction. Quench the reaction as soon as the starting material is consumed.

  • Aqueous Workup: Use a mild base (e.g., saturated sodium bicarbonate solution) during the aqueous workup to neutralize any remaining acid promptly.

Diagram: Acid-Catalyzed Cleavage of this compound

G cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack (SN2) A This compound HBr H-Br B Protonated Ether (Oxonium Ion) A->B + H⁺ Br_ion Br⁻ C 3-Methylphenol B->C Displacement D 2-Bromoethanol B->D Attack by Br⁻

Caption: Mechanism of acid-catalyzed ether cleavage via an SN2 pathway.

Diagram: Decision-Making Workflow for Minimizing Ether Cleavage

Caption: Workflow for selecting reaction conditions to avoid ether cleavage.

References

  • Silva, C. S. e., & Silva, P. J. (2013). BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism. European Journal of Organic Chemistry, 2013(34), 7460-7467. [Link]
  • Lord, R. L., Korich, A. L., & Kosak, T. M. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. The Journal of Organic Chemistry, 80(24), 12241–12248. [Link]
  • Prajapati, D., & Gohain, M. (2005). Cyclopentyl: A Novel Protective Group for Phenols.
  • Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. [Link]
  • Wikipedia contributors. (2024, December 18). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. [Link]
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press. [Link]
  • Westin, J. (n.d.). Cleavage of Ethers. Organic Chemistry. [Link]
  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
  • ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]
  • Peng, Z., Wu, Z., Sun, X., & Li, H. (2023). Photocatalytic transfer hydrogenolysis of aryl ethers. Green Chemistry, 25(17), 6869-6880. [Link]
  • Peng, Z., Wu, Z., Sun, X., & Li, H. (2023). Photocatalytic transfer hydrogenolysis of aryl ethers. OUCI. [Link]
  • Peng, Z., Wu, Z., Sun, X., & Li, H. (2023). Photocatalytic transfer hydrogenolysis of aryl ethers.
  • Ashenhurst, J. (2016, June 11). Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link]
  • Sergeev, A. G., & Hartwig, J. F. (2011). Selective, nickel-catalyzed hydrogenolysis of aryl ethers. Science, 332(6028), 439-443. [Link]
  • Kim, J. H., Lee, S. H., & Lee, Y. S. (2016). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. International Journal of Organic Chemistry, 6(3), 169-176. [Link]
  • Peng, Z., Wu, Z., Sun, X., & Li, H. (2023). Photocatalytic transfer hydrogenolysis of aryl ethers. Green Chemistry. [Link]
  • LibreTexts Chemistry. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
  • Science.gov. (n.d.). ether cleavage reactions: Topics by Science.gov. [Link]
  • LibreTexts Chemistry. (2022, October 4). 3.2.4: Reactions of Ethers- Acidic Cleavage. [Link]
  • LibreTexts Chemistry. (2019, December 30). 10.6: Williamson Ether Synthesis. [Link]
  • Wikipedia contributors. (2024, November 28). Protecting group. In Wikipedia, The Free Encyclopedia. [Link]
  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]
  • Wikipedia contributors. (2024, October 23). Ether cleavage. In Wikipedia, The Free Encyclopedia. [Link]
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • Green, T. W., & Wuts, P. G. M. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Chemical Society Reviews, 51(13), 5489-5520. [Link]
  • LibreTexts Chemistry. (2015, July 14). 9.8: Reactions of Ethers. [Link]
  • LibreTexts Chemistry. (2019, September 20). 9.14: Reaction of Ethers with Strong Acid. [Link]
  • Fiveable. (n.d.). Reactions of Ethers: Acidic Cleavage | Organic Chemistry Class Notes. [Link]
  • IntechOpen. (2024, August 16). Synthetic Methods for Alkyl Aryl Ethers. In Methodologies in Ether Synthesis. [Link]
  • ResearchGate. (n.d.).
  • Khan Academy. (n.d.). Acidic cleavage of ethers. [Link]
  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. [Link]
  • Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. [Link]

Sources

How to choose the right alkylating agent for 2-(3-Methylphenoxy)ethanol synthesis?

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-(3-Methylphenoxy)ethanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical answers to common challenges encountered during this synthesis. We will move beyond simple protocols to explore the critical decision-making processes that ensure a successful, high-yield reaction, focusing specifically on the pivotal choice of the alkylating agent.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

The synthesis of this compound is primarily achieved through the Williamson ether synthesis . This classic organic reaction involves two main steps:

  • Deprotonation: A strong base is used to deprotonate the hydroxyl group of m-cresol (3-methylphenol), forming a nucleophilic m-cresolate (phenoxide) anion.

  • Nucleophilic Substitution (Sₙ2): The newly formed phenoxide attacks an appropriate alkylating agent in a bimolecular nucleophilic substitution (Sₙ2) reaction, displacing a leaving group and forming the desired ether linkage.[1][2][3]

The overall success and efficiency of this synthesis hinge critically on the selection of the alkylating agent and the reaction conditions, which must be optimized to favor the Sₙ2 pathway.[4][5]

Williamson_Ether_Synthesis Figure 1: General Mechanism of Williamson Ether Synthesis mCresol m-Cresol (3-Methylphenol) Phenoxide m-Cresolate Anion (Nucleophile) mCresol->Phenoxide 1. Deprotonation Base Strong Base (e.g., NaOH, NaH) TransitionState Phenoxide->TransitionState 2. Sₙ2 Attack AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->TransitionState Product This compound TransitionState->Product Byproduct Salt Byproduct (NaX) TransitionState->Byproduct

Caption: Figure 1: General Mechanism of Williamson Ether Synthesis.

The Core Decision: Choosing Your Alkylating Agent

Q2: Which alkylating agents are viable for this synthesis, and how do I choose the best one?

The choice of an alkylating agent is the most critical variable in this synthesis. It directly impacts reaction conditions, safety protocols, potential side reactions, and overall yield. The ideal agent should be a primary electrophile to maximize the Sₙ2 reaction rate and minimize competing elimination reactions.[2][6] The three most relevant candidates are 2-chloroethanol, ethylene oxide, and ethylene carbonate.

Decision_Workflow Figure 2: Alkylating Agent Selection Workflow Start Start: Synthesize This compound Autoclave Is an autoclave or pressure vessel available? Start->Autoclave GreenChem Is a 'Green Chemistry' approach prioritized? Autoclave->GreenChem No EO Use Ethylene Oxide (High Reactivity) Autoclave->EO Yes EC Use Ethylene Carbonate (Safer, Greener) GreenChem->EC Yes CE Use 2-Chloroethanol (Standard, Accessible) GreenChem->CE No ConsiderationsEO Warning: Gaseous, toxic, risk of polyethoxylation. Requires specialized equipment. EO->ConsiderationsEO ConsiderationsEC Note: Generates CO₂ byproduct. May require catalyst. EC->ConsiderationsEC ConsiderationsCE Note: Lower reactivity than EO. Standard lab equipment sufficient. CE->ConsiderationsCE

Caption: Figure 2: Alkylating Agent Selection Workflow.

Below is a detailed comparison to guide your decision:

Feature2-ChloroethanolEthylene OxideEthylene Carbonate
Chemical Formula ClCH₂CH₂OHC₂H₄OC₃H₄O₃
Physical State LiquidGas (at STP)Solid/Liquid
Reactivity ModerateVery HighModerate
Key Advantage Accessible, uses standard glassware, good yields.[7]Highly reactive, potentially faster reaction times."Green" alternative, safer to handle than ethylene oxide.[7][8]
Major Disadvantage Less reactive than ethylene oxide.Highly toxic, flammable gas; requires an autoclave or pressure vessel.[7][8]Can require catalysts and may produce CO₂ as a byproduct.[8]
Common Side Reactions Standard Sₙ2 side reactions (see Troubleshooting).Risk of polyethoxylation, forming undesired di- and tri-ethylene glycol ethers.[7]Decarboxylation must be managed.
Safety Toxic and an irritant.[9] Handle in a fume hood with appropriate PPE.Extremely hazardous; requires specialized handling and equipment.Significantly lower hazard profile than ethylene oxide.

Expert Recommendation: For most laboratory settings, 2-chloroethanol represents the optimal balance of reactivity, safety, and accessibility. It provides reliable yields without the need for specialized high-pressure equipment. Ethylene carbonate is an excellent choice for processes where green chemistry principles are a priority.[8] Ethylene oxide should only be considered if the necessary safety infrastructure and expertise are readily available.

Troubleshooting Guide

Q3: My yield is very low. What are the common causes and how can I fix them?

Low yields are a frequent issue in Williamson ether synthesis and can typically be traced back to a few key areas.[10][11]

  • Incomplete Deprotonation: The phenoxide is the active nucleophile. If the m-cresol is not fully deprotonated, the reaction rate will be significantly reduced.

    • Solution: Ensure you are using a sufficiently strong base (e.g., NaOH, NaH) and that it is fresh and active. If using sodium hydride (NaH), be aware that a gray appearance can indicate deactivation.[10] Crucially, the reaction must be anhydrous, as water will consume the base and hydrolyze the alkylating agent.[10]

  • Suboptimal Temperature: Temperature is a critical parameter.

    • Solution: While higher temperatures increase the reaction rate, they can also promote side reactions.[10] A typical range for this synthesis is 50-110 °C.[7][10] Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal balance between reaction time and byproduct formation.

  • Side Reactions Dominating: The desired O-alkylation competes with other pathways.

    • Solution: This is a complex issue addressed in the next question. The choice of solvent, counter-ion, and alkylating agent all play a role.

Q4: I'm seeing multiple spots on my TLC plate. What are the likely side products and how can I prevent them?

The most common side reaction is C-alkylation, where the phenoxide ion attacks the alkylating agent with a carbon atom from the aromatic ring instead of the oxygen atom.[12]

Competing_Reactions Figure 3: O-Alkylation vs. C-Alkylation Side Reaction Phenoxide m-Cresolate Anion O_Alkylation O-Alkylation Product (Desired Ether) Phenoxide->O_Alkylation Attack via Oxygen (Favored in polar, aprotic solvents) C_Alkylation C-Alkylation Product (Undesired Isomer) Phenoxide->C_Alkylation Attack via Ring Carbon (ortho/para positions) Agent R-X (Alkylating Agent)

Caption: Figure 3: O-Alkylation vs. C-Alkylation Side Reaction.

  • Mechanism of C-Alkylation: The negative charge of the phenoxide ion is delocalized onto the aromatic ring, creating nucleophilic centers at the ortho and para positions.[12] While O-alkylation is generally kinetically favored, C-alkylation can become significant under certain conditions.

  • Factors Influencing C- vs. O-Alkylation:

    • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) are generally preferred. They solvate the cation (like Na⁺) but leave the phenoxide oxygen relatively "free" and highly nucleophilic, favoring O-alkylation.

    • Counter-ion: The nature of the cation (e.g., Li⁺, Na⁺, K⁺) can influence the degree of ion-pairing with the phenoxide, which in turn affects the ortho/para C-alkylation ratio.[12]

    • Leaving Group: Better leaving groups (I > Br > Cl) generally favor O-alkylation.

  • Prevention Strategy:

    • Use a polar aprotic solvent like DMF.

    • Ensure anhydrous conditions to maintain the reactivity of the phenoxide.

    • Consider adding a phase-transfer catalyst (e.g., a quaternary ammonium salt) which can help shuttle the phenoxide ion into the organic phase and enhance O-alkylation.

Experimental Protocol: Synthesis using 2-Chloroethanol

This protocol provides a reliable method for the synthesis of this compound on a laboratory scale.

Materials:

  • m-Cresol

  • Sodium hydroxide (NaOH)

  • 2-Chloroethanol

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

  • Reaction Setup: Under a nitrogen or argon atmosphere, add m-cresol (1.0 eq) to a round-bottom flask containing anhydrous DMF.

  • Base Addition: Add powdered sodium hydroxide (1.1 eq) to the stirring solution. Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium m-cresolate salt.

  • Alkylating Agent Addition: Slowly add 2-chloroethanol (1.05 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 90-100 °C and monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.[7][10]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract three times with diethyl ether.

    • Combine the organic layers and wash sequentially with water, 1 M NaOH solution (to remove any unreacted m-cresol), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield this compound as a clear, colorless to pale yellow liquid.[13]

References

  • Title: troubleshooting low yield in Williamson ether synthesis of crown ethers Source: Benchchem Technical Support URL
  • Title: Phenol - Wikipedia Source: Wikipedia URL:[Link]
  • Title: Williamson ether synthesis: simple mechanism, 3 examples Source: Chemistry Notes URL:[Link]
  • Title: Williamson Ether Synthesis - ChemTalk Source: ChemTalk URL:[Link]
  • Title: Williamson ether synthesis - Wikipedia Source: Wikipedia URL:[Link]
  • Title: The Williamson Ether Synthesis Source: Chemistry Steps URL:[Link]
  • Title: Williamson Ether Synthesis Reaction Mechanism Source: YouTube (The Organic Chemistry Tutor) URL:[Link]
  • Title: Help me, how increase yield in williamson ether reaction?
  • Source: Google Patents (US20200199057A1)
  • Title: Intramolecular Alkylation of Phenoxide Ions Source: RSC Publishing URL:[Link]
  • Title: Given Reaction is williamson ether Synthesis Source: Chegg.com URL:[Link]
  • Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL:[Link]
  • Source: Google Patents (RU2738846C1)
  • Title: Mechanism of bimolecular nucleophilic substitution. Part 9. Stereochemical course of ortho-alkylation of phenoxide ion with optically active alkyl halides under SN2 reaction conditions Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[Link]
  • Title: 9.6: Williamson Ether Synthesis Source: Chemistry LibreTexts URL:[Link]
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Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 2-(3-Methylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalyst loading in reactions involving 2-(3-Methylphenoxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered in the laboratory. Here, we move beyond simple procedural lists to explain the underlying principles of catalyst optimization, ensuring your experiments are both successful and scientifically sound.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a catalyst in reactions with this compound?

A1: A catalyst's main function is to increase the rate of a chemical reaction without being consumed in the process. It achieves this by providing an alternative reaction pathway with a lower activation energy.[1] In the context of this compound, which is often used in pharmaceutical synthesis and as a precursor for other organic compounds, catalysts are crucial for achieving efficient and selective transformations, such as etherification, oxidation, or coupling reactions.[2]

Q2: Why is "catalyst loading" a critical parameter to optimize?

A2: Catalyst loading, typically expressed as a weight percentage (wt%) or mole percentage (mol%) relative to the substrate, directly influences reaction kinetics, product yield, and process economics.

  • Too little catalyst can lead to slow or incomplete reactions.

  • Too much catalyst can be uneconomical and may lead to undesirable side reactions, such as oligomerization, or complicate product purification.[3]

Therefore, finding the optimal catalyst loading is a balancing act to maximize efficiency while minimizing costs and side products.

Q3: What are the initial signs that my catalyst loading is not optimized?

A3: Several experimental observations can indicate suboptimal catalyst loading:

  • Low Conversion: The most direct sign is a low conversion of your starting material, this compound, into the desired product.

  • Poor Selectivity: An increase in the formation of byproducts suggests that the catalyst loading might be too high, promoting alternative reaction pathways.[3]

  • Reaction Stalls: If the reaction starts but then slows down or stops before completion, it could be a sign of catalyst deactivation, which can be exacerbated by incorrect loading.

  • Inconsistent Results: High variability between batches can sometimes be traced back to inaccurate or non-optimal catalyst loading.

Q4: What types of catalysts are commonly used for reactions with this compound?

A4: The choice of catalyst depends heavily on the specific reaction. For etherification reactions, which are common for this substrate, both homogeneous and heterogeneous catalysts are used.

  • Homogeneous catalysts , such as mineral acids or metal complexes, are in the same phase as the reactants.

  • Heterogeneous catalysts , like zeolites, mixed metal oxides, or supported metals, are in a different phase.[4][5] For instance, iron(III) triflate has been shown to be an effective catalyst for direct etherification of alcohols.[5]

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low to No Product Formation

Potential Cause: Insufficient catalyst loading.

Troubleshooting Steps:

  • Verify Catalyst Activity: Before increasing the loading, ensure the catalyst itself is active. Run a small-scale control reaction under previously validated conditions if possible.

  • Incremental Increase in Loading: Increase the catalyst loading incrementally. A common approach is to perform a series of small-scale reactions with varying catalyst loads (e.g., 0.5, 1, 2, 5 mol%).

  • Kinetic Monitoring: Monitor the reaction progress over time for each catalyst loading. This will help you understand the relationship between loading and reaction rate.[6]

  • Consider Mass Transfer Limitations: In heterogeneous catalysis, if increasing the catalyst amount doesn't improve the rate, the reaction might be limited by the diffusion of reactants to the catalyst surface.[7] Improving stirring or using a smaller particle size catalyst can help.

Issue 2: High Levels of Impurities and Side Products

Potential Cause: Excessive catalyst loading.

Troubleshooting Steps:

  • Systematic Reduction of Loading: Just as with low conversion, systematically decrease the catalyst loading in a series of experiments.

  • Analyze Byproducts: Identify the major byproducts. This can provide clues about the undesired reaction pathways being promoted. For example, in some etherifications, high catalyst loading can lead to the formation of oligomers.[3]

  • Optimize Other Parameters: High catalyst loading might be compensating for non-optimal temperature or pressure. Consider a design of experiments (DoE) approach to co-optimize these variables.[8][9]

Issue 3: Reaction Rate Decreases Significantly Over Time

Potential Cause: Catalyst deactivation.

Troubleshooting Steps:

  • Identify the Deactivation Mechanism: Catalyst deactivation can occur through several mechanisms:

    • Poisoning: Impurities in the reactants or solvent can bind to the active sites of the catalyst.[10][11]

    • Fouling/Coking: Deposition of carbonaceous materials on the catalyst surface can block active sites.[10][12]

    • Sintering: At high temperatures, small catalyst particles can agglomerate, reducing the active surface area.[10]

    • Leaching: The active component of a heterogeneous catalyst can dissolve into the reaction mixture.[10]

  • Purify Reactants and Solvents: Ensure high purity of this compound and any other reagents to minimize potential poisons.[10]

  • Modify Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of coking or sintering.[10]

  • Consider Catalyst Regeneration: For some heterogeneous catalysts, regeneration procedures (e.g., calcination to burn off coke) can restore activity.[10][11]

Experimental Protocols

Protocol 1: Screening for Optimal Catalyst Loading

This protocol outlines a systematic approach to determine the optimal catalyst loading for a generic reaction involving this compound.

Materials:

  • This compound

  • Chosen catalyst (e.g., Amberlyst 15, Zeolite H-BEA, etc.)

  • Appropriate solvent

  • Reaction vessel with stirring and temperature control

  • Analytical equipment (e.g., GC-MS, HPLC) for monitoring reaction progress

Procedure:

  • Set up Parallel Reactions: Prepare a series of identical reaction vessels.

  • Charge Reactants: To each vessel, add a fixed amount of this compound and solvent.

  • Vary Catalyst Loading: Add the catalyst to each vessel at different loadings (e.g., 0.5, 1.0, 2.0, 5.0, 10.0 wt% relative to the substrate).

  • Initiate Reaction: Bring the reactions to the desired temperature and begin stirring.

  • Monitor Progress: At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), take a small aliquot from each reaction.

  • Analyze Samples: Quench the reaction in the aliquot and analyze it to determine the conversion of the starting material and the yield of the desired product.

  • Plot and Analyze Data: Plot conversion/yield versus time for each catalyst loading. Also, plot the final yield versus catalyst loading.

Catalyst Loading (wt%)Conversion after 8h (%)Selectivity for Product A (%)
0.53598
1.06897
2.09596
5.09990
10.09982

Table 1: Example data from a catalyst loading screening experiment.

Visualizing the Optimization Workflow

The process of optimizing catalyst loading can be visualized as a logical flow.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis & Decision cluster_2 Phase 3: Refinement A Define Reaction & Select Catalyst B Set up Parallel Reactions (Varying Catalyst Load) A->B C Monitor Kinetics & Final Yield B->C D Analyze Data: Conversion vs. Load Selectivity vs. Load C->D E Is Conversion >95%? D->E F Is Selectivity High? E->F Yes H Increase Loading Range E->H No G Optimum Found F->G Yes I Decrease Loading Range F->I No J Fine-tune around Apparent Optimum G->J H->B I->J K Consider Other Parameters (Temp, Time, Conc.) J->K L Validate & Scale-up K->L

A general workflow for catalyst loading optimization.

The Interplay of Reaction Parameters

Understanding how catalyst loading interacts with other variables is key.

G CatalystLoading Catalyst Loading ReactionRate Reaction Rate CatalystLoading->ReactionRate Increases (to a point) Selectivity Selectivity CatalystLoading->Selectivity Can Decrease (if too high) Cost Process Cost CatalystLoading->Cost Increases Time Reaction Time ReactionRate->Time Inversely Related Temperature Temperature Temperature->ReactionRate Increases Temperature->Selectivity Can Decrease

Relationship between key reaction parameters.

References

  • Selective Etherification of Glycerol over Heterogeneous Mixed Oxide Catalyst: Optimization of Reaction Parameters. (n.d.). Science and Education Publishing.
  • Optimization of Catalytic Glycerol Etherification with Ethanol in a Continuous Reactor. (2015). ResearchGate.
  • Kinetic studies: a) Effect of catalyst loading (mol%). b) Effect of... (n.d.). ResearchGate.
  • Tuning the Catalytic Activity of Recyclable Heterogeneous Catalysts for the Direct Etherification Reaction of Glycerol Using Antagonistic Additives. (2022). MDPI.
  • Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. (n.d.). Thieme Connect.
  • Critical Review of the Various Reaction Mechanisms for Glycerol Etherification. (2022). MDPI.
  • Catalyst deactivation mechanisms and how to prevent them. (n.d.). Hiden Analytical.
  • How Kinetic Analysis Sheds Light on Catalytic Reactions. (2024). Hiden Analytical.
  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio.
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Process Insights.
  • Solid-State Kinetic Modeling and Experimental Validation of Cu-Fe Bimetallic Catalyst Synthesis and Its Application to Furfural Hydrogenation. (2023). MDPI.
  • List of Catalysts Tested and Corresponding Labels. (n.d.). ResearchGate.
  • 2-Methoxyimino-2-{2-[(2-methylphenoxy)methyl]phenyl}ethanol. (2013). National Institutes of Health.
  • Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow.
  • Catalyst Deactivation Guide. (n.d.). Scribd.
  • Kinetics of Catalytic Reactions. (2005). ResearchGate.
  • Kinetics of Catalytic Reactions. (2005). R Discovery.
  • Ethanol, 2-(3-methylphenoxy)-. (n.d.). U.S. Environmental Protection Agency.
  • Ethanol Coupling Reactions over MgO–Al2O3 Mixed Oxide-Based Catalysts for Producing Biofuel Additives. (2023). MDPI.
  • Recent Advances in the Technologies and Catalytic Processes of Ethanol Production. (2022). MDPI.
  • Structural Requirements and Reaction Pathways in Condensation Reactions of Alcohols on MgyAlOx Catalysts. (2000). Semantic Scholar.
  • Ethanol, 2-(4-methylphenoxy)-. (n.d.). NIST WebBook.
  • Mechanism of the E2 Reaction. (2012). Master Organic Chemistry.
  • Recent advances in the routes and catalysts for ethanol synthesis from syngas. (2022). Royal Society of Chemistry.
  • Synthesis of 3. Reagents and conditions: (a) 2-(2-chloroethoxy)ethanol,... (n.d.). ResearchGate.
  • Elimination by the E2 mechanism. (2023). Chemistry LibreTexts.

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Validation & Comparative

A Comparative Guide to the Synthesis of 2-(3-Methylphenoxy)ethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-(3-Methylphenoxy)ethanol

This compound, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals, demands robust and efficient manufacturing processes. Its structural motif, a substituted phenoxy ethanol, is prevalent in a range of biologically active molecules. The selection of an appropriate synthetic route is therefore a critical decision in the drug development pipeline, directly impacting process efficiency, cost-effectiveness, and environmental footprint. This guide provides an in-depth comparison of the primary methods for synthesizing this compound, offering experimental data and expert insights to inform your process development and scale-up activities.

I. The Classical Approach: Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, remains a widely employed method for the preparation of ethers, including this compound.[1] This venerable reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.

Underlying Principles and Mechanistic Rationale

The synthesis proceeds via a two-step mechanism. First, a strong base is used to deprotonate the phenolic hydroxyl group of m-cresol, forming the more nucleophilic m-cresolate anion. This is followed by an SN2 attack of the phenoxide on an ethylating agent bearing a good leaving group, typically 2-chloroethanol or 2-bromoethanol.

The choice of base is critical; it must be strong enough to quantitatively deprotonate the phenol (pKa ≈ 10) but should not promote side reactions. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used for their cost-effectiveness and ready availability. The reaction is typically conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to solvate the cation of the base and enhance the nucleophilicity of the phenoxide.[2]

Experimental Protocol: A Representative Procedure

Synthesis of this compound via Williamson Ether Synthesis

  • Materials: m-cresol, 2-chloroethanol, sodium hydroxide, dimethylformamide (DMF), diethyl ether, hydrochloric acid (1M), saturated sodium chloride solution (brine), anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (1.1 eq.) in DMF.

    • To the stirred solution, add m-cresol (1.0 eq.) dropwise at room temperature. The reaction mixture may warm up slightly.

    • After the addition is complete, stir the mixture for 30 minutes to ensure complete formation of the sodium m-cresolate.

    • Add 2-chloroethanol (1.05 eq.) to the reaction mixture.

    • Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with 1M hydrochloric acid, followed by water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Visualization of the Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Reaction cluster_workup Workup & Purification m_cresol m-Cresol phenoxide Sodium m-cresolate m_cresol->phenoxide Deprotonation in DMF base NaOH (Base) base->phenoxide product This compound phenoxide->product SN2 Attack chloroethanol 2-Chloroethanol chloroethanol->product extraction Extraction product->extraction washing Washing extraction->washing drying Drying washing->drying distillation Vacuum Distillation drying->distillation

Caption: Workflow for the Williamson ether synthesis of this compound.

II. Enhancing Efficiency: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis

A significant improvement to the classical Williamson synthesis involves the use of a phase-transfer catalyst (PTC).[3][4] This technique is particularly advantageous when dealing with reactions between water-soluble and organic-soluble reactants, as it facilitates the transfer of the nucleophile from the aqueous phase to the organic phase where the reaction occurs.

The Role and Mechanism of Phase-Transfer Catalysis

In the context of synthesizing this compound, the reaction can be performed in a biphasic system (e.g., water and an organic solvent like toluene or chlorobenzene). The base (e.g., NaOH) resides in the aqueous phase, where it deprotonates the m-cresol. The phase-transfer catalyst, typically a quaternary ammonium salt such as tetrabutylammonium bromide (TBAB), then forms an ion pair with the m-cresolate anion.[5][6] This lipophilic ion pair is soluble in the organic phase and can readily react with the 2-chloroethanol. The catalyst is then regenerated and returns to the aqueous phase to repeat the cycle.

This approach offers several advantages:

  • Milder Reaction Conditions: Often proceeds at lower temperatures compared to the classical method.

  • Use of Inexpensive Bases: Allows for the use of aqueous solutions of inexpensive bases like NaOH.

  • Simplified Workup: The catalyst is used in small amounts and can often be removed during the aqueous workup.

  • Increased Reaction Rates: The enhanced transport of the nucleophile to the reaction site leads to faster reaction times.

Experimental Protocol: A PTC-Enhanced Procedure

Synthesis of this compound via Phase-Transfer Catalysis

  • Materials: m-cresol, 2-chloroethanol, sodium hydroxide, toluene, tetrabutylammonium bromide (TBAB).

  • Procedure:

    • To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add m-cresol (1.0 eq.), toluene, and an aqueous solution of sodium hydroxide (50% w/w, 2.0 eq.).

    • Add a catalytic amount of tetrabutylammonium bromide (TBAB, 1-5 mol%).

    • Heat the biphasic mixture to 70-80 °C with vigorous stirring.

    • Add 2-chloroethanol (1.05 eq.) dropwise to the reaction mixture over 30 minutes.

    • Continue stirring at 70-80 °C for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the mixture to room temperature and separate the organic and aqueous layers.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation.

Visualization of the Phase-Transfer Catalysis Cycle

PTC_Cycle cluster_aqueous Aqueous Phase cluster_organic Organic Phase mcresol_aq m-Cresol phenoxide_aq m-Cresolate (ArO⁻) mcresol_aq->phenoxide_aq Deprotonation naoh_aq NaOH naoh_aq->phenoxide_aq ion_pair_org [Q⁺ArO⁻] phenoxide_aq->ion_pair_org Ion Exchange chloroethanol_org 2-Chloroethanol (R-X) product_org Product (ArOR) chloroethanol_org->product_org ion_pair_org->product_org SN2 Reaction catalyst_org Catalyst (Q⁺X⁻) ion_pair_org->catalyst_org Regeneration catalyst_aq Catalyst (Q⁺X⁻) catalyst_aq->phenoxide_aq catalyst_org->catalyst_aq Phase Transfer

Caption: The catalytic cycle in phase-transfer catalyzed Williamson ether synthesis.

III. A Greener Alternative: Synthesis Using Ethylene Carbonate

In the pursuit of more sustainable chemical processes, the use of ethylene carbonate as an alternative to 2-haloethanols has emerged as a promising "green" synthetic route.[7][8] This method avoids the use of halogenated compounds and often proceeds under catalyst-free or mildly catalytic conditions.

Advantages and Mechanistic Considerations

The reaction between a phenol and ethylene carbonate typically proceeds at elevated temperatures (120-180 °C) and can be catalyzed by bases such as potassium carbonate or even proceed without a catalyst. The reaction is believed to involve the nucleophilic attack of the phenoxide on one of the electrophilic methylene carbons of the ethylene carbonate ring, leading to ring-opening and the formation of the desired 2-phenoxyethanol derivative with the concurrent evolution of carbon dioxide.

Key advantages of this method include:

  • Atom Economy: The primary byproduct is carbon dioxide, a relatively benign and easily removed gas.[9][10]

  • Reduced Toxicity: Ethylene carbonate is generally considered less toxic than 2-haloethanols.

  • Halide-Free Process: Eliminates the formation of halide salt byproducts, simplifying purification.

While this method has been well-documented for phenol, its application to substituted phenols like m-cresol is also feasible.[11] The electron-donating methyl group on the aromatic ring is not expected to significantly hinder the reaction.

Experimental Protocol: A Greener Approach

Synthesis of this compound using Ethylene Carbonate

  • Materials: m-cresol, ethylene carbonate, potassium carbonate (optional, as catalyst).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine m-cresol (1.0 eq.) and ethylene carbonate (1.2 eq.).

    • If using a catalyst, add a catalytic amount of potassium carbonate (5-10 mol%).

    • Heat the reaction mixture to 140-160 °C and stir for 6-8 hours. The evolution of carbon dioxide should be observed. Monitor the reaction progress by TLC or GC.

    • After the reaction is complete, cool the mixture to room temperature.

    • The crude product can be purified directly by vacuum distillation to remove any unreacted starting materials and the catalyst residue.

Visualization of the Ethylene Carbonate Synthesis Pathway

Ethylene_Carbonate_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products m_cresol m-Cresol intermediate Ring-Opened Intermediate m_cresol->intermediate Nucleophilic Attack ethylene_carbonate Ethylene Carbonate ethylene_carbonate->intermediate product This compound intermediate->product Decarboxylation co2 Carbon Dioxide (CO2) intermediate->co2

Caption: Reaction pathway for the synthesis of this compound using ethylene carbonate.

IV. Comparative Analysis of Synthesis Methods

To facilitate a direct comparison, the key performance indicators for each synthesis method are summarized in the table below. The data presented are representative and may vary depending on the specific reaction conditions and scale.

ParameterWilliamson Ether SynthesisPhase-Transfer Catalyzed Williamson SynthesisSynthesis with Ethylene Carbonate
Primary Reactants m-cresol, 2-haloethanolm-cresol, 2-haloethanolm-cresol, ethylene carbonate
Typical Base NaOH, KOH, NaHAqueous NaOH, KOHK₂CO₃ (optional)
Solvent DMF, AcetonitrileBiphasic (Water/Toluene)Solvent-free or high-boiling solvent
Typical Temperature 80-100 °C70-90 °C140-180 °C
Typical Reaction Time 4-8 hours2-5 hours6-10 hours
Reported Yields 70-90%85-95%75-90%
Key Advantages Well-established, versatileMilder conditions, faster, simpler workupGreen, atom-economical, halide-free
Key Disadvantages Requires strong base, organic solvent, halide wasteRequires catalyst, vigorous stirringHigher temperatures, longer reaction times
Green Chemistry Metrics Moderate Atom Economy, High E-Factor[12]Improved E-Factor over classical methodHigh Atom Economy, Low E-Factor

V. Conclusion and Recommendations

The choice of the optimal synthesis method for this compound is a multifactorial decision that balances efficiency, cost, safety, and environmental impact.

  • The classical Williamson ether synthesis remains a viable and well-understood method, particularly for smaller-scale laboratory preparations.[13] Its primary drawbacks are the need for anhydrous conditions, the use of polar aprotic solvents, and the generation of salt waste.

  • Phase-transfer catalyzed Williamson synthesis offers a significant process improvement, enabling the use of aqueous bases and often leading to higher yields and shorter reaction times.[14] For industrial-scale production, this method presents a compelling balance of efficiency and practicality.

  • The synthesis using ethylene carbonate represents the most environmentally benign approach.[8] By avoiding halogenated reagents and producing only carbon dioxide as a byproduct, it aligns well with the principles of green chemistry.[15] While it may require higher reaction temperatures and longer reaction times, the benefits of a cleaner process and simplified purification may outweigh these considerations, especially in large-scale manufacturing where waste disposal costs are significant.

For researchers and drug development professionals, a thorough evaluation of these methods against the specific requirements of their project is paramount. Early-stage research may favor the simplicity of the classical Williamson synthesis, while process development and scale-up activities should strongly consider the efficiencies offered by phase-transfer catalysis and the environmental advantages of the ethylene carbonate route.

VI. References

  • Organic Chemistry - Fiveable. (n.d.). 18.2 Preparing Ethers. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Retrieved from [Link]

  • Metrics to 'green' chemistry—which are the best? (n.d.). Retrieved from [Link]

  • SciSpace. (2016). A review on the advancement of ether synthesis from organic solvent to water. Retrieved from [Link]

  • Google Patents. (n.d.). US4261922A - Process for alkoxylation of phenols. Retrieved from

  • Exploring the Synthesis methods of etheres Through alcohols: A Comprehensive Review. (2023). Retrieved from [Link]

  • ResearchGate. (2017). Carboxylation of phenol and its derivatives with sodium ethyl carbonate. Retrieved from [Link]

  • Wikipedia. (n.d.). Green chemistry metrics. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Reaction of phenol with ethylene carbonate and TBAF•3H2O and (b).... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Retrieved from [Link]

  • A Guide to Modern Methods for Poly(thio)ether Synthesis using Earth-abundant Metals. (n.d.). Retrieved from [Link]

  • MiraCosta College. (2012). Chemistry 211 Experiment 4. Retrieved from [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Carbonates as reactants for the production of fine chemicals: the synthesis of 2-phenoxyethanol. Retrieved from [Link]

  • The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics. (n.d.). Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • MDPI. (2022). Green Chemistry Metrics, A Review. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • OUCI. (n.d.). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Retrieved from [Link]

  • Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Synthesis of aryl ethers via a sulfonyl transfer reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • ChemInform Abstract: Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction. (2012). Retrieved from [Link]

  • Organic Chemistry Research. (n.d.). Regular Article. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of ethanol from aryl methyl ether/lignin, CO2 and H2. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3. Reagents and conditions: (a) 2-(2-chloroethoxy)ethanol,.... Retrieved from [Link]

  • Google Patents. (n.d.). US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol. Retrieved from

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How to confirm the structure of 2-(3-Methylphenoxy)ethanol using 1H and 13C NMR?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structural Elucidation of 2-(3-Methylphenoxy)ethanol using 1D and 2D NMR Spectroscopy

Introduction: The Imperative of Unambiguous Structural Confirmation

In the fields of chemical research and pharmaceutical development, the precise structural characterization of a molecule is non-negotiable. An incorrect structural assignment can invalidate biological data, derail research programs, and lead to significant financial and temporal losses. This compound, a molecule incorporating aromatic, ether, and alcohol functionalities, serves as an excellent model for demonstrating a robust, multi-technique approach to structural verification. While isomers like 2-(2-Methylphenoxy)ethanol and 2-(4-Methylphenoxy)ethanol are structurally similar, their distinct chemical and biological properties necessitate a definitive method of identification.

This guide provides a comprehensive walkthrough of how to confirm the structure of this compound, leveraging the power of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous confirmation process.

Part 1: Predictive Analysis Based on Molecular Structure

Before stepping into the lab, a thorough analysis of the target structure allows us to predict the expected NMR spectral features. This predictive step is crucial for efficient and accurate data interpretation.

The structure of this compound presents several distinct proton and carbon environments, each expected to produce a unique signal in the NMR spectrum.

Caption: Molecular structure with labeled carbon and proton environments.

Expected ¹H NMR Spectrum
  • Aromatic Protons (H2, H4, H5, H6): These four protons are in distinct chemical environments on the benzene ring. They are expected to appear in the aromatic region, typically between δ 6.5 and 8.0 ppm[1]. Due to their meta and ortho relationships, they will exhibit complex splitting patterns (multiplets).

  • Methyl Protons (Hg): The three protons of the methyl group are equivalent. Attached to an aromatic ring, they should appear as a sharp singlet around δ 2.3 ppm.

  • Methylene Protons (Ha & Hb): The two methylene groups (-O-CH₂ -CH₂ -OH) are adjacent to each other.

    • Ha (-O-CH₂-): These two protons are adjacent to the phenoxy oxygen, which is electron-withdrawing. Therefore, they will be deshielded and are expected to appear as a triplet around δ 3.5-4.5 ppm[1][2]. The triplet pattern arises from coupling with the two adjacent Hb protons (n+1 rule).

    • Hb (-CH₂-OH): These two protons are adjacent to the hydroxyl group. They will also appear as a triplet around δ 3.5-4.5 ppm, due to coupling with the Ha protons[2].

  • Hydroxyl Proton (Hh): The alcohol proton signal is often a broad singlet and its chemical shift is highly variable (typically δ 2.0-2.5 ppm), depending on concentration, solvent, and temperature[3].

Expected ¹³C NMR Spectrum
  • Aromatic Carbons (C1-C6): Six distinct signals are expected in the aromatic region (δ 110-160 ppm)[4].

    • C1 (C-O): The carbon directly attached to the ether oxygen will be the most downfield of the aromatic carbons (around δ 158 ppm) due to the oxygen's strong deshielding effect.

    • C3 (C-CH₃): The carbon bearing the methyl group will also be shifted downfield (around δ 140 ppm).

    • Other Aromatic Carbons: The remaining four carbons will have shifts influenced by their position relative to the two substituents.

  • Aliphatic Carbons (Ca, Cb, Cg):

    • Ca (-O-CH₂-): This carbon is attached to the phenoxy oxygen and is expected around δ 65-90 ppm[2][5].

    • Cb (-CH₂-OH): This carbon, attached to the hydroxyl group, is expected in a similar region, typically δ 50-65 ppm[6].

    • Cg (-CH₃): The methyl carbon will be the most upfield, appearing around δ 21 ppm.

Part 2: Experimental Workflow and Protocols

A logical experimental workflow ensures that data is collected efficiently and provides a clear path to structural confirmation.

G A Sample Preparation B 1D ¹H NMR Acquisition A->B C 1D ¹³C{¹H} NMR Acquisition B->C D DEPT-135 Acquisition C->D E 2D COSY Acquisition D->E F 2D HSQC Acquisition E->F G Data Analysis & Structural Confirmation F->G

Caption: Logical workflow for NMR-based structural elucidation.

Protocol 1: NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on proper sample preparation.[7]

  • Analyte Weighing: Accurately weigh 10-20 mg of the this compound sample for ¹H NMR. For ¹³C NMR, a more concentrated sample of 50-100 mg is preferable due to the lower natural abundance of the ¹³C isotope.[8][9]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice for this molecule due to its ability to dissolve a wide range of organic compounds. Use approximately 0.6-0.7 mL of the solvent.[8][10] The deuterated solvent prevents a large solvent signal from overwhelming the analyte signals in the ¹H spectrum and is used by the spectrometer for field-frequency locking.[7]

  • Dissolution: Dissolve the sample completely in the deuterated solvent within a small vial before transferring it to the NMR tube.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7][11]

  • Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shift scale to 0.00 ppm. However, modern spectrometers can accurately reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C), avoiding the need to add a standard that could potentially react with the sample.[8][12]

Protocol 2: NMR Data Acquisition

These are general acquisition parameters on a standard 400 or 500 MHz spectrometer.

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal from the solvent and shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR: Acquire a standard 1D proton spectrum. A sufficient signal-to-noise ratio can typically be achieved with 8 to 16 scans.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C spectrum. This experiment decouples the protons, causing all carbon signals to appear as singlets, which simplifies the spectrum. Due to the low sensitivity of ¹³C, several hundred to a few thousand scans may be required.

  • DEPT-135: Acquire a Distortionless Enhancement by Polarization Transfer (DEPT-135) spectrum. This experiment is invaluable for determining the multiplicity of each carbon atom. In a DEPT-135 spectrum, CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (like C1 and C3) are not observed.[13][14][15]

  • 2D COSY: Acquire a Correlation Spectroscopy (COSY) spectrum. This experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. Cross-peaks in the 2D map connect coupled protons.[16][17][18]

  • 2D HSQC: Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum. This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹JCH coupling). It provides a definitive link between the ¹H and ¹³C spectra.[16][17][19]

Part 3: Data Interpretation and Structural Confirmation

The following tables present hypothetical, yet realistic, data for this compound, which we will use to confirm the structure.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)
Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Hh2.15br s1H-OH
Hg2.34s3HAr-CH₃
Hb3.98t, J = 4.5 Hz2H-CH₂-CH₂ -OH
Ha4.12t, J = 4.5 Hz2HAr-O-CH₂ -CH₂-
H66.78d, J = 7.5 Hz1HAr-H
H26.82s1HAr-H
H46.88d, J = 8.2 Hz1HAr-H
H57.21t, J = 7.8 Hz1HAr-H

s = singlet, d = doublet, t = triplet, br s = broad singlet

Interpretation:

  • The integration values (1H, 3H, 2H, 2H, 1H, 1H, 1H, 1H) perfectly match the number of protons in each unique environment of the proposed structure.

  • The singlet at δ 2.34 ppm is characteristic of an aromatic methyl group.

  • The two triplets at δ 3.98 and 4.12 ppm, each integrating to 2H, strongly suggest two adjacent, non-equivalent methylene groups (-CH₂-CH₂-).

  • The four distinct signals in the aromatic region (δ 6.78 - 7.21 ppm), each integrating to 1H, confirm a disubstituted benzene ring where all four ring protons are unique. This pattern is consistent with 1,3- (meta) substitution. A 1,4- (para) substituted ring would show only two signals due to symmetry, and a 1,2- (ortho) substitution would result in a different set of splitting patterns.

Table 2: ¹³C NMR and DEPT-135 Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)DEPT-135 PhaseAssignment
21.5Positive (CH₃)C g (Ar-C H₃)
61.6Negative (CH₂)C b (-C H₂-OH)
69.4Negative (CH₂)C a (Ar-O-C H₂)
112.5Positive (CH)C 2
121.1Positive (CH)C 6
121.8Positive (CH)C 4
129.5Positive (CH)C 5
139.8Not Observed (Quat. C)C 3
158.8Not Observed (Quat. C)C 1

Interpretation:

  • The total count of 9 carbon signals matches the molecular structure.

  • DEPT-135 as a Definitive Tool: The DEPT-135 data provides conclusive evidence for the carbon types.[20][21]

    • One positive signal in the aliphatic region (δ 21.5) confirms the single CH₃ group.

    • Two negative signals (δ 61.6, 69.4) confirm the two CH₂ groups.

    • Four positive signals in the aromatic region (δ 112.5 - 129.5) confirm the four CH carbons on the ring.

    • The two signals present in the main ¹³C spectrum but absent in the DEPT-135 spectrum (δ 139.8, 158.8) must be the two quaternary carbons (C1 and C3).

2D NMR: The Final Confirmation

While 1D NMR provides strong evidence, 2D NMR offers unambiguous proof by revealing connectivity.

  • COSY Analysis: A COSY spectrum would show a clear cross-peak between the signals at δ 3.98 ppm (Hb) and δ 4.12 ppm (Ha). This directly confirms that these two methylene groups are coupled, proving the -CH₂-CH₂- fragment. It would also show correlations between adjacent aromatic protons (e.g., H4 with H5, and H5 with H6), confirming their positions on the ring.

  • HSQC Analysis: The HSQC spectrum is the final piece of the puzzle, creating a direct link between each proton and its attached carbon. For example, it would show:

    • A correlation between the ¹H signal at δ 4.12 ppm and the ¹³C signal at δ 69.4 ppm, definitively assigning these to Ha and Ca, respectively.

    • A correlation between the ¹H signal at δ 3.98 ppm and the ¹³C signal at δ 61.6 ppm, assigning them to Hb and Cb.

    • Correlations between each aromatic proton signal and its corresponding aromatic carbon signal, allowing for complete and unambiguous assignment of the entire aromatic system.

Conclusion: A Self-Validating System for Structural Integrity

By systematically employing a suite of NMR experiments, we have moved from a predicted spectrum to a definitive structural confirmation of this compound. The ¹H NMR established the proton count and basic connectivity. The ¹³C NMR confirmed the carbon count, and the DEPT-135 experiment unambiguously identified the multiplicity of each carbon. Finally, 2D COSY and HSQC experiments provided irrefutable proof of the H-H and C-H connectivities, respectively. This multi-faceted approach not only confirms the target structure but also provides the robust, verifiable data necessary to distinguish it from its isomers, ensuring the highest level of scientific integrity for researchers and drug development professionals.

References

  • Chemical Instrumentation Facility, Iowa State University.
  • JoVE. (2024).
  • University of Cambridge, Department of Chemistry. How to Prepare Samples for NMR. [Link]
  • Georgia Institute of Technology. (2023).
  • Organomation.
  • Nanalysis. (2015). DEPT: A tool for 13C peak assignments. [Link]
  • University College London.
  • Cai, S., et al. (2014). Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. Magnetic Resonance in Chemistry. [Link]
  • Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]
  • NC State University Libraries. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry. [Link]
  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
  • San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]
  • Read Chemistry. (2024). Spectroscopy of Ethers : IR, Mass, 13C NMR, 1H NMR. [Link]
  • Tecmag. DEPT - 135. [Link]
  • ResearchGate. (2025). Recent advances in small molecule NMR: Improved HSQC and HSQMBC experiments. [Link]
  • Basic 1H- and 13C-NMR Spectroscopy.
  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
  • Indonesian Journal of Science and Technology. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
  • The Royal Society of Chemistry.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
  • Minnesota State University Moorhead.
  • Signal Areas. Interpreting NMR spectra. [Link]
  • Oregon State University. 13C NMR Chemical Shifts. [Link]
  • Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
  • Doc Brown's Chemistry. (2025). C-13 nmr spectrum of ethanol. [Link]
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
  • University College London. Chemical shifts. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

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Comparing the biological activity of 2-(3-Methylphenoxy)ethanol with 2-phenoxyethanol

Author: BenchChem Technical Support Team. Date: January 2026

The previous searches provided substantial information on 2-phenoxyethanol's antimicrobial activity and toxicological profile. However, there is a significant lack of direct experimental data on the biological activity of 2-(3-Methylphenoxy)ethanol. Most of the information for the methylated compound is based on read-across data from its isomers (ortho- and para-) or from 2-phenoxyethanol itself. To create a robust comparative guide, I need to find more specific data for the meta-isomer. I will focus my next searches on trying to locate any studies, even if they are not direct comparisons, that have specifically tested this compound for antimicrobial efficacy, cytotoxicity, or skin irritation. I will also broaden my search to include structure-activity relationship (SAR) studies of phenoxyethanol analogs, which might provide insights into how the methyl group at the meta position could influence its biological activity. If direct data remains scarce, I will have to rely more heavily on SAR principles and clearly state the limitations of the available data in the final guide.The previous searches have yielded significant information on 2-phenoxyethanol and some data on m-cresol, which can serve as a proxy for understanding the potential effects of the methyl group in this compound. However, there is still a lack of direct experimental data for this compound itself regarding its antimicrobial efficacy, cytotoxicity, and skin irritation potential. To create a truly comparative guide, it is crucial to find more specific information on this compound. The plan needs to be updated to focus on more targeted searches for this compound data, and if that fails, to more explicitly rely on structure-activity relationship principles and data from isomers and related compounds to draw reasoned comparisons, while clearly acknowledging the data gaps. I will also start structuring the guide and creating the protocols and diagrams based on the information gathered so far.

Updated plan:

  • Structure the comparison guide with sections for chemical properties, antimicrobial activity, cytotoxicity, and skin irritation potential.

  • Write detailed experimental protocols for MIC determination, in vitro cytotoxicity (MTT assay), and in vitro skin irritation (Reconstructed Human Epidermis Test), based on the information already gathered.

  • Create Graphviz diagrams for the experimental workflows.

  • Perform targeted searches for "this compound" or "m-cresoxyethanol" in combination with terms like "minimum inhibitory concentration," "antifungal activity," "antibacterial activity," "cytotoxicity IC50," and "skin sensitization."

  • Search for structure-activity relationship (SAR) studies of substituted phenoxyethanols or related phenolic compounds to provide a scientific basis for comparing the two target molecules.

  • Synthesize all the gathered information, including data on 2-phenoxyethanol and m-cresol, and the SAR principles, to populate the sections of the guide.

  • Create a summary table comparing the known or inferred properties of the two compounds.

  • Write the full guide, ensuring to explicitly state where data for this compound is inferred rather than from direct studies.

  • Compile a complete reference list with clickable URLs.The searches have provided a good foundation for 2-phenoxyethanol's biological activity and some data for m-cresol, which can be used as a proxy for this compound. However, there is still a significant lack of direct experimental data for this compound. The structure-activity relationship (SAR) searches have yielded general principles for phenolic compounds, which are useful but not specific to phenoxyethanol derivatives. To make the comparison more robust, the next steps should focus on trying to find more closely related SAR studies or any toxicological data on this compound, even if it's from regulatory submissions or patents. I will also proceed with creating the main structure of the guide, including the detailed protocols and diagrams, as I have enough information for those sections.

Updated plan:

  • Finalize the structure of the comparison guide.

  • Write the detailed experimental protocols for MIC determination, in vitro cytotoxicity (MTT assay), and in vitro skin irritation (Reconstructed Human Epidermis Test) and create the corresponding Graphviz diagrams.

  • Perform targeted searches for toxicological data on "this compound" or "m-cresoxyethanol" from sources like the European Chemicals Agency (ECHA) database, and patent databases, looking for any submitted studies on skin irritation, sensitization, or cytotoxicity.

  • Conduct a more specific search for SAR studies on "alkoxy-substituted phenols" or "phenoxyethanol derivatives" to find more relevant information on how the methyl group might influence biological activity.

  • Synthesize all the available information to write the comparative sections on antimicrobial activity, cytotoxicity, and skin irritation, making sure to clearly differentiate between experimental data for 2-phenoxyethanol, proxy data from m-cresol, and inferences based on SAR.

  • Create the summary table and the final guide.

  • Compile the complete reference list with clickable URLs.## A Comparative Guide to the Biological Activities of this compound and 2-Phenoxyethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxyethanol is a widely utilized preservative in cosmetics and pharmaceutical products, valued for its broad-spectrum antimicrobial efficacy and well-established safety profile. As the demand for novel and potentially more effective preservatives continues to grow, structural analogs of 2-phenoxyethanol are of considerable interest. This guide provides a detailed comparative analysis of the biological activities of 2-phenoxyethanol and its derivative, this compound. By examining their chemical properties, antimicrobial potency, and toxicological profiles, this document aims to equip researchers with the necessary information to make informed decisions in formulation development.

Chemical and Physical Properties: A Structural Overview

The key structural difference between 2-phenoxyethanol and this compound is the presence of a methyl group on the phenyl ring at the meta position. This seemingly minor modification can influence the molecule's physicochemical properties, which in turn dictates its biological interactions.

Property2-PhenoxyethanolThis compound
Synonyms Ethylene glycol monophenyl ether, Phenyl cellosolvem-Cresoxyethanol, Ethylene glycol mono-m-tolyl ether
CAS Number 122-99-613605-19-1[1]
Molecular Formula C₈H₁₀O₂C₉H₁₂O₂
Molecular Weight 138.16 g/mol 152.19 g/mol [1]
LogP (Octanol/Water Partition Coefficient) 1.16~1.6 (estimated)

The addition of the methyl group increases the lipophilicity of this compound, as indicated by its higher estimated LogP value. This property is crucial as it can enhance the molecule's ability to penetrate microbial cell membranes, a primary mechanism of antimicrobial action for this class of compounds.

Comparative Antimicrobial Efficacy

The primary role of these compounds in many formulations is to prevent microbial growth. A direct comparison of their antimicrobial efficacy is therefore essential.

Structure-Activity Relationship (SAR) Insights

While direct comparative studies on the antimicrobial activity of this compound and 2-phenoxyethanol are scarce, we can draw inferences from structure-activity relationship (SAR) studies of phenolic compounds. Generally, for phenolic compounds, increased lipophilicity, to a certain extent, correlates with enhanced antimicrobial activity.[2][3][4] The methyl group in this compound increases its lipophilicity, which may lead to greater disruption of the microbial cell membrane. However, the position of the substituent on the phenyl ring also plays a role, and the meta position might influence the electronic properties of the molecule differently than ortho or para substitutions.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

To empirically compare their antimicrobial potency, a standardized Minimum Inhibitory Concentration (MIC) assay should be performed.

Objective: To determine the lowest concentration of a substance that prevents visible growth of a microorganism.

Materials:

  • Test Compounds: 2-Phenoxyethanol, this compound

  • Microorganisms: Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739), Pseudomonas aeruginosa (ATCC 9027), Candida albicans (ATCC 10231), Aspergillus brasiliensis (ATCC 16404)

  • Culture Media: Cation-adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi.

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of each test compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

  • Inoculum Preparation: Grow microbial cultures to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the appropriate culture medium in a 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

  • MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible growth.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Comparative Toxicological Profile

A favorable toxicological profile is paramount for any compound intended for use in consumer products. This section compares the known and inferred cytotoxicity and skin irritation potential of the two molecules.

Cytotoxicity Assessment

2-Phenoxyethanol: Studies have shown that 2-phenoxyethanol exhibits cytotoxic effects at higher concentrations.

This compound: Direct cytotoxicity data for this compound is limited. However, data on a related compound, m-cresol, indicates that it is cytotoxic, with some studies suggesting it is more toxic than phenol.[5] The mechanism of toxicity for m-cresol involves interaction with and disruption of the cell membrane.[3] Given the structural similarity, it is plausible that this compound also exerts its primary cytotoxic effect through membrane disruption.

Experimental Protocol: In Vitro Cytotoxicity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxicity of a compound.

Objective: To determine the concentration of a test substance that reduces the viability of a cell culture by 50% (IC50).

Materials:

  • Cell line (e.g., HaCaT keratinocytes, 3T3 fibroblasts)

  • Complete cell culture medium

  • Test Compounds: 2-Phenoxyethanol, this compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add to the wells. Include a vehicle control (medium with the same concentration of solvent used for the test compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value from the dose-response curve.

Caption: Workflow for In Vitro Cytotoxicity MTT Assay.

Skin Irritation and Sensitization Potential

2-Phenoxyethanol: 2-Phenoxyethanol is generally considered to have a low potential for skin irritation and sensitization at typical use concentrations in cosmetic products.[6]

Experimental Protocol: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test

The OECD Test Guideline 439 describes an in vitro method using a reconstructed human epidermis (RhE) model to assess skin irritation potential.

Objective: To evaluate the potential of a test substance to cause skin irritation.

Materials:

  • Reconstructed human epidermis (RhE) tissue models

  • Assay medium

  • Test Compounds: 2-Phenoxyethanol, this compound

  • Positive Control (e.g., 5% Sodium Dodecyl Sulfate)

  • Negative Control (e.g., Phosphate-Buffered Saline)

  • MTT solution

  • Isopropanol

Procedure:

  • Tissue Pre-incubation: Pre-incubate the RhE tissues in assay medium.

  • Topical Application: Apply the test compounds, positive control, and negative control to the surface of the tissues.

  • Exposure: Incubate the tissues with the applied substances for a defined period (e.g., 60 minutes).

  • Rinsing and Post-incubation: Thoroughly rinse the tissues and incubate them in fresh medium for a post-exposure period (e.g., 42 hours).

  • MTT Assay: Transfer the tissues to an MTT solution and incubate.

  • Formazan Extraction: Extract the formazan from the tissues using isopropanol.

  • Absorbance Measurement: Measure the optical density of the formazan extract.

  • Viability Calculation and Classification: Calculate the mean tissue viability relative to the negative control. A reduction in viability below a certain threshold (typically 50%) indicates that the substance is an irritant.

Caption: Workflow for In Vitro Skin Irritation (RhE) Test.

Summary of Comparison and Conclusion

Feature2-PhenoxyethanolThis compound
Antimicrobial Activity Broad-spectrum activity demonstrated in numerous studies.Limited direct data available. Increased lipophilicity suggests potentially enhanced activity, but this requires experimental verification.
Cytotoxicity Cytotoxic at higher concentrations.Direct data is scarce. Proxy data from m-cresol suggests a potential for higher cytotoxicity compared to 2-phenoxyethanol.
Skin Irritation Low potential at typical use concentrations.No direct data. Proxy data from m-cresol indicates a potential for significant skin irritation.

It is imperative that direct, robust experimental data be generated for this compound to accurately assess its biological activity and safety. The protocols outlined in this guide provide a framework for such investigations. Researchers and formulators should exercise caution and conduct thorough safety and efficacy testing before considering this compound as an alternative to 2-phenoxyethanol in any application.

References

  • Dorman, H. J. D., & Deans, S. G. (2000). Antimicrobial agents from plants: antibacterial activity of plant volatile oils. Journal of Applied Microbiology, 88(2), 308-316.
  • Borges, A., Ferreira, C., Saavedra, M. J., & Simões, M. (2013). Antibacterial activity and mode of action of ferulic and gallic acids against pathogenic bacteria. Microbial Drug Resistance, 19(4), 256-265.
  • European Chemicals Agency. (n.d.). 2-phenoxyethanol.
  • U.S. National Library of Medicine. (n.d.). Phenoxyethanol. PubChem.
  • U.S. National Library of Medicine. (n.d.). m-Cresol. PubChem.
  • Scientific Committee on Consumer Safety. (2016). Opinion on Phenoxyethanol. European Commission.
  • Fischer, T. H., Wigger-Alberti, W., & Elsner, P. (2007). Phenolic excipients of insulin formulations induce cell death, pro-inflammatory signaling and MCP-1 release. Toxicology in Vitro, 21(6), 1139-1146.
  • OECD. (2015). Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. OECD Guidelines for the Testing of Chemicals, Section 4.
  • Kim, Y. M., Farrah, S., & Baney, R. H. (2007). Structure-antimicrobial activity relationship comparing a new class of antimicrobials, silanols, to alcohols and phenols. International journal of antimicrobial agents, 29(2), 217–222.
  • Duggirala, S., Nankar, R. P., Rajendran, S., & Doble, M. (2014). QSAR and docking studies on substituted chalcones as inhibitors of FabH in Mycobacterium tuberculosis.
  • ISO 10993-5:2009. (2009). Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.
  • CLSI. (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition.
  • CLSI. (2017). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition.
  • U.S. Environmental Protection Agency. (n.d.). This compound. Substance Details.
  • U.S. Environmental Protection Agency. (n.d.). Ethanol, 2-(3-methylphenoxy)-. Substance Details - SRS.
  • Damião, A. D. C., de Oliveira, C. E. V., Svidzinski, T. I. E., & de Souza, M. L. R. (2019). Antifungal Activity of the Ethanol Extract from Flos Rosae Chinensis with Activity against Fluconazole-Resistant Clinical Candida.
  • Kamal, R. M., Mudalige, H., & Bandaranayake, U. (2021). Antibacterial Activity of Different Compositions of Ethanol and Isopropanol in Hand Sanitizers. Kosmos, 2021(03).
  • Lachenmeier, D. W. (2008). Safety evaluation of topical applications of ethanol on the skin and inside the oral cavity. Journal of occupational medicine and toxicology (London, England), 3, 26.
  • OECD. (2022). Test No. 442d: In Vitro Skin Sensitisation: ARE-Nrf2 Luciferase Test Method. OECD Guidelines for the Testing of Chemicals, Section 4.
  • Abd-Elsalam, M. A., Abdoon, N., & Al-Ahaidib, M. S. (2011). What is the optimum concentration of m-cresol in antivenoms?. The Journal of venomous animals and toxins including tropical diseases, 17(1), 12–22.
  • Johnson, W., Jr, Bergfeld, W. F., Belsito, D. V., Hill, R. A., Klaassen, C. D., Liebler, D. C., Marks, J. G., Jr, Shank, R. C., Slaga, T. J., Snyder, P. W., & Andersen, F. A. (2011). Safety assessment of phenoxyethanol. International journal of toxicology, 30(6 Suppl), 23S–50S.
  • Gesteira, T. F., Ionta, M., & Ferreira, M. J. P. (2018). m-Cresol affects the lipid bilayer in membrane models and living neurons. RSC advances, 8(46), 26317–26327.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Cresols. U.S. Department of Health and Human Services, Public Health Service.
  • National Toxicology Program. (1992). NTP technical report on the toxicity studies of cresols (CAS no. 1319-77-3) administered in feed to F344/N rats and B6C3F1 mice. Toxicity report series, (24), 1–D10.
  • European Chemicals Agency. (n.d.). m-cresol.
  • Kim, Y. M., Farrah, S., & Baney, R. H. (2006). Structure--antimicrobial activity relationship comparing a new class of antimicrobials, silanols, to alcohols and phenols. International journal of antimicrobial agents, 27(3), 217–222.
  • Alves, M. J., Ferreira, I. C., Dias, J., Teixeira, V., Martins, A., & Pintado, M. (2013). Antimicrobial activity of phenolic compounds identified in wild mushrooms, SAR analysis and docking studies. Journal of applied microbiology, 115(2), 346–357.
  • D'Auria, F. D., Tecca, M., Strippoli, V., Salvatore, G., Battinelli, L., & Mazzanti, G. (2005). Antifungal activity of Lavandula angustifolia essential oil against Candida albicans yeast and mycelial form. Medical mycology, 43(5), 391–396.
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  • Larif, M., et al. (2019). Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models. Frontiers in Microbiology, 10, 869.
  • OECD. (2021). Test No. 442E: In Vitro Skin Sensitisation: ARE-Nrf2 Luciferase Test Method. OECD Guidelines for the Testing of Chemicals, Section 4.
  • OECD. (2021). Test No. 431: In Vitro Skin Corrosion: Reconstructed Human Epidermis (RHE) Test Method. OECD Guidelines for the Testing of Chemicals, Section 4.
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A Comprehensive Guide to the Validation of an Analytical Method for 2-(3-Methylphenoxy)ethanol in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically-grounded framework for the validation of an analytical method for the quantification of 2-(3-Methylphenoxy)ethanol, a compound often used as a preservative in pharmaceutical and cosmetic formulations.[1][2][3][4] The validation process detailed herein is rigorously aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the generation of reliable, accurate, and reproducible data critical for regulatory submissions and quality control.[5][6][7]

Introduction: The "Why" Behind Rigorous Validation

In the pharmaceutical industry, the validation of an analytical method is not merely a procedural formality; it is a foundational requirement that underpins the safety and efficacy of a drug product.[8] For a compound like this compound, which may be present as an active ingredient or a preservative, an accurate and precise analytical method is paramount for ensuring product quality and stability. This guide will walk you through the essential validation parameters, explaining the causality behind each experimental choice and providing a self-validating system for robust analytical method implementation.[9]

The validation process ensures that the analytical procedure is "fit-for-purpose."[9] It provides documented evidence that the method consistently produces a result that meets pre-determined specifications and quality attributes.[8]

Visualizing the Validation Workflow

A well-structured validation process follows a logical progression, with each parameter building upon the last to create a comprehensive picture of the method's performance.

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation Dev Method Development Opt Optimization Dev->Opt Specificity Specificity Opt->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness

Caption: Overall workflow for analytical method validation.

Specificity: Ensuring the Method's Selectivity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9][10][11] It is the cornerstone of a reliable analytical method, preventing false positives and inaccurate quantification.[11]

Experimental Protocol: Specificity
  • Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of this compound.

  • Forced Degradation Studies: Subject a sample of this compound to stress conditions (e.g., acid, base, oxidation, heat, and light) to induce degradation.[12] Analyze the stressed samples to ensure that the degradation products do not co-elute with the main analyte peak.[12]

  • Impurity Spiking: If known impurities are available, spike a sample with these impurities and demonstrate that they are well-resolved from the this compound peak.

Causality and Interpretation

The goal of forced degradation is to generate a representative sample of potential degradation products.[12] By demonstrating peak purity—often through techniques like photodiode array (PDA) detection—we can be confident that the analytical signal is solely attributable to this compound. A clean chromatogram from the blank analysis confirms that the sample matrix itself does not interfere with the analysis.

Linearity and Range: Defining the Method's Operating Boundaries

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol: Linearity and Range
  • Standard Preparation: Prepare a series of at least five standard solutions of this compound at different concentrations. The range should typically span from 80% to 120% of the expected sample concentration for an assay.[13][14]

  • Analysis: Analyze each standard solution in triplicate.

  • Data Evaluation: Plot the average response (e.g., peak area) against the concentration and perform a linear regression analysis.

Data Presentation: Linearity
Concentration (µg/mL)Response (Peak Area, n=3)Mean Response
80798, 802, 805801.7
90901, 905, 898901.3
1001005, 1002, 10081005.0
1101102, 1108, 11051105.0
1201205, 1201, 12091205.0

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.995

  • Y-intercept: Should be close to zero.

Accuracy: Closeness to the True Value

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9] It is often reported as percent recovery.

Experimental Protocol: Accuracy
  • Sample Preparation: Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into a placebo (formulation without the active ingredient).[15]

  • Analysis: Analyze a minimum of three replicate preparations for each concentration level.[15]

  • Calculation: Calculate the percent recovery for each sample.

Data Presentation: Accuracy
Concentration LevelSpiked Amount (µg/mL)Measured Amount (µg/mL, n=3)Mean Recovery (%)%RSD
80%80.079.5, 80.2, 79.899.60.44
100%100.0100.5, 99.8, 100.2100.20.35
120%120.0119.5, 120.5, 120.099.90.42

Acceptance Criteria:

  • Mean Recovery: Typically between 98.0% and 102.0%.

  • %RSD: ≤ 2.0%.

Precision: Consistency of Results

Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[9] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol: Precision
  • Repeatability (Intra-assay precision):

    • Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[16]

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[17]

Data Presentation: Precision

Repeatability

Concentration (µg/mL) Measured Value (n=6) Mean %RSD

| 100 | 100.2, 99.8, 100.5, 99.5, 100.1, 100.3 | 100.07 | 0.38 |

Intermediate Precision

Analyst Day Instrument Mean (n=6) %RSD
1 1 A 100.07 0.38

| 2 | 2 | B | 100.15 | 0.41 |

Acceptance Criteria:

  • %RSD: Typically ≤ 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ): Method Sensitivity

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[16][18]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[16][19]

Experimental Protocol: LOD and LOQ

Several methods can be used to determine LOD and LOQ, including:

  • Based on Signal-to-Noise Ratio: This approach can only be applied to analytical procedures that exhibit baseline noise.[16]

    • LOD: A signal-to-noise ratio of 3:1 is generally considered acceptable.[16][19]

    • LOQ: A signal-to-noise ratio of 10:1 is typically used.[20]

  • Based on the Standard Deviation of the Response and the Slope of the Calibration Curve:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) Where σ is the standard deviation of the response (e.g., from blank measurements or the y-intercept of the regression line) and S is the slope of the calibration curve.[16]

Data Presentation: LOD and LOQ
ParameterMethodResult (µg/mL)
LODSignal-to-Noise (3:1)0.1
LOQSignal-to-Noise (10:1)0.3

Robustness: Resilience to Minor Variations

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[21]

Experimental Protocol: Robustness
  • Identify Critical Parameters: Identify potential variables in the analytical method, such as:

    • Mobile phase composition (e.g., ±2% organic solvent)[22]

    • pH of the mobile phase (e.g., ±0.2 units)

    • Column temperature (e.g., ±5°C)[23]

    • Flow rate (e.g., ±0.1 mL/min)[23]

  • Systematic Variation: Vary one parameter at a time while keeping others constant and analyze a standard solution.[24]

  • Evaluate Impact: Assess the effect of these changes on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Data Presentation: Robustness
Parameter VariedVariationRetention Time (min)Peak AsymmetryResolution
Nominal -5.21.12.5
Flow Rate+0.1 mL/min5.01.12.4
-0.1 mL/min5.41.22.6
Temperature+5°C5.11.12.5
-5°C5.31.12.5

Acceptance Criteria:

  • System suitability parameters should remain within acceptable limits.

Conclusion: A Validated Method for Confident Analysis

This guide has outlined a comprehensive and scientifically sound approach to the validation of an analytical method for this compound, adhering to the stringent requirements of the ICH Q2(R1) guidelines. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, researchers and drug development professionals can establish a high degree of confidence in the analytical data generated. A thoroughly validated method is not just a regulatory necessity; it is a commitment to quality and patient safety.

References

  • The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions. (URL: [Link])
  • What Is HPLC Method Robustness Assessment and Its Importance? - Altabrisa Group. (URL: [Link])
  • How To Perform Linearity and Range In Method Validation: Easy Tips - PharmaGuru. (URL: [Link])
  • 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. (URL: [Link])
  • How to Perform Linearity and Range in Analytical Method Valid
  • HPLC Specificity Testing: Importance Explained - Altabrisa Group. (URL: [Link])
  • Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation | BioPharm Intern
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (URL: [Link])
  • Quality Guidelines - ICH. (URL: [Link])
  • ICH Q2 Analytical Method Valid
  • ICH Q2 R1: Mastering Analytical Method Validation - Abraham Entertainment. (URL: [Link])
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC Intern
  • Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ) - Juniper Publishers. (URL: [Link])
  • Guidance 006 Analytical Test Method Validation - Linearity, Range and Specificity - GMP SOP. (URL: [Link])
  • Robustness Tests | LCGC Intern
  • Implementing Robustness Testing for HPLC Methods - Separ
  • ICH Q2 Guidance on Reporting LOD and LOQ Values - Pharma Valid
  • Robustness in Analytical Methods Outlined - Pharmaceutical Technology. (URL: [Link])
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (URL: [Link])
  • What is the difference between specificity and selectivity of the HPLC method? (URL: [Link])
  • What is meant by the limit of detection and quantification (LOD / LOQ)? - Lösungsfabrik. (URL: [Link])
  • Accuracy and precision present
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. (URL: [Link])
  • Analytical Method Accuracy & Precision | PDF - Scribd. (URL: [Link])
  • Accuracy and Precision in Analytical Chemistry. (URL: [Link])
  • A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC - NIH. (URL: [Link])
  • Analytical Method Validation: Back to Basics, Part II - LCGC Intern
  • Robustness and Ruggedness Testing in Analytical Chemistry - Lab Manager Magazine. (URL: [Link])
  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formul
  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol - SciSpace. (URL: [Link])
  • Development of a new, simple, rapid ultra-high-performance liquid chromatography (UHPLC)
  • A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - ResearchG
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. (URL: [Link])
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  • Methods Development & Validation - C

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The Decisive Role of the Solvent in the Synthesis of 2-(3-Methylphenoxy)ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the production of 2-(3-methylphenoxy)ethanol, a key intermediate, is a process where efficiency and purity are paramount. The Williamson ether synthesis, a robust and widely adopted method for forging ether linkages, stands as the primary route to this valuable compound. However, the success of this synthesis is not merely in the selection of reactants but is profoundly influenced by the reaction environment, most critically, the choice of solvent. This guide provides an in-depth comparative analysis of solvent effects on the synthesis of this compound, offering experimental insights and actionable protocols for researchers, scientists, and professionals in drug development.

The Underlying Chemistry: A Look at the Williamson Ether Synthesis

The synthesis of this compound is classically achieved through the Williamson ether synthesis, an S_N2 reaction involving the nucleophilic substitution of a halide by an alkoxide. In this specific case, the sodium salt of m-cresol (m-cresolate) acts as the nucleophile, attacking the electrophilic carbon of 2-chloroethanol.

The choice of solvent is pivotal as it can dramatically influence the reaction rate and, in some cases, the product distribution by affecting the solvation of the reacting species, particularly the nucleophile.[1]

The Mechanism and the Influence of the Solvent

The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. The phenoxide ion attacks the carbon atom bearing the leaving group (in this case, chlorine) from the backside, leading to an inversion of stereochemistry if the carbon were chiral.

Williamson_Ether_Synthesis cluster_transition_state Transition State m-cresolate m-cresolate (nucleophile) TS [HO-CH2-CH2---Cl---O-Aryl]⁻ m-cresolate->TS Su20992 attack 2-chloroethanol 2-chloroethanol (electrophile) 2-chloroethanol->TS product This compound TS->product chloride Chloride ion TS->chloride Leaving group departure

Caption: The S_N2 mechanism for the synthesis of this compound.

The solvent's role is multifaceted:

  • Solvation of the Nucleophile: Protic solvents (e.g., ethanol, methanol) can form hydrogen bonds with the oxygen of the phenoxide, creating a solvent shell that hinders its ability to attack the electrophile, thereby slowing the reaction.[2] Aprotic polar solvents (e.g., DMF, acetonitrile), in contrast, do not solvate the nucleophile as strongly, leaving it more "naked" and reactive.[2]

  • Solvation of the Cation: Polar solvents are necessary to dissolve the ionic sodium m-cresolate. Aprotic polar solvents are particularly effective as they solvate the cation (Na⁺) but not the anion (phenoxide), enhancing the nucleophilicity of the phenoxide.

  • Dielectric Constant: A higher dielectric constant of the solvent can help to stabilize the charged transition state, potentially increasing the reaction rate.

Comparative Analysis of Solvent Systems

The selection of a solvent for the synthesis of this compound is a critical parameter that directly impacts reaction time, temperature requirements, and overall yield. Below is a comparative analysis of commonly employed solvents.

Solvent SystemTypeTypical Reaction ConditionsExpected YieldKey Considerations
Dimethylformamide (DMF) Polar Aprotic80-120 °C, 4-8 hoursHigh (>90%)Excellent solvent for the reactants, promotes a high reaction rate. Requires careful removal due to its high boiling point.
Acetonitrile (ACN) Polar Aprotic70-82 °C (reflux), 6-12 hoursHigh (>85%)Good alternative to DMF with a lower boiling point, simplifying workup. Less effective at dissolving some inorganic bases.
Ethanol Polar Protic78 °C (reflux), 12-24 hoursModerate (60-75%)Slower reaction rates due to solvation of the nucleophile. Can be a more environmentally benign choice.
Methanol Polar Protic65 °C (reflux), 12-24 hoursModerate (55-70%)Similar to ethanol but with a lower boiling point.
Phase-Transfer Catalysis (PTC) Biphasic (e.g., Toluene/Water)80-100 °C, 6-10 hoursHigh (>85%)Useful for large-scale synthesis, allowing the use of inexpensive inorganic bases in an aqueous phase while the reaction occurs in an organic phase. Requires a phase-transfer catalyst (e.g., a quaternary ammonium salt).

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound in two different solvent systems, highlighting the practical implications of solvent choice.

Protocol 1: Synthesis in a Polar Aprotic Solvent (DMF)

This protocol is expected to provide a high yield in a relatively short reaction time.

Materials:

  • m-Cresol

  • Sodium hydroxide (NaOH)

  • 2-Chloroethanol

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of m-cresol (1 equivalent) in anhydrous DMF, carefully add sodium hydroxide (1.1 equivalents) portion-wise at room temperature.

  • Heat the mixture to 60 °C for 1 hour to ensure complete formation of the sodium m-cresolate.

  • Add 2-chloroethanol (1.2 equivalents) dropwise to the reaction mixture.

  • Increase the temperature to 100 °C and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield this compound.

Protocol 2: Synthesis using Phase-Transfer Catalysis

This method is advantageous for its use of a biphasic system, which can simplify the workup.

Materials:

  • m-Cresol

  • Sodium hydroxide (NaOH)

  • 2-Chloroethanol

  • Toluene

  • Tetrabutylammonium bromide (TBAB) - Phase-Transfer Catalyst

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve m-cresol (1 equivalent) and tetrabutylammonium bromide (0.05 equivalents) in toluene.

  • Add a 50% aqueous solution of sodium hydroxide (2 equivalents).

  • Heat the biphasic mixture to 90 °C with vigorous stirring.

  • Slowly add 2-chloroethanol (1.2 equivalents) over 30 minutes.

  • Continue stirring at 90 °C for 8 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and separate the organic layer.

  • Wash the organic layer with water, 1 M HCl, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure.

  • Purify the resulting oil by vacuum distillation.

Caption: A comparative workflow of the two synthetic protocols.

Conclusion and Future Perspectives

The synthesis of this compound via the Williamson ether synthesis is a classic yet highly relevant transformation. This guide has demonstrated that the choice of solvent is a critical determinant of reaction efficiency. Polar aprotic solvents, such as DMF and acetonitrile, are generally superior in promoting the desired S_N2 reaction, leading to higher yields in shorter reaction times. Phase-transfer catalysis presents a scalable and efficient alternative, particularly for industrial applications.

Future research in this area may focus on the development of more environmentally benign solvent systems and catalytic methods to further enhance the sustainability of this important synthesis. The principles outlined herein provide a solid foundation for optimizing existing processes and for the rational design of novel synthetic routes.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
  • Kazemi, M., et al. A mild and efficient procedure for the synthesis of ethers from various alkyl halides.
  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]
  • Khan Academy. Williamson ether synthesis. [Link]
  • ResearchGate. Can anyone help me with a Williamson ether synthesis?. [Link]
  • Teodorescu, F., et al. Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Arkivoc, 2017(5), 58-66.
  • Li, C., et al. Synthesis of ethanol from aryl methyl ether/lignin, CO2 and H2.
  • CRDEEP Journals.
  • Sonawane, R. B., et al. Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. SynOpen, 3(01), 124-137.
  • Phase-Transfer Catalysis, Inc.

Sources

Establishing a Reference Standard for 2-(3-Methylphenoxy)ethanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical measurements is paramount. The reliability of these measurements hinges on the quality of the reference standards used. This guide provides a comprehensive, in-depth comparison of the methodologies required to establish a robust, well-characterized reference standard for 2-(3-Methylphenoxy)ethanol (CAS No. 13605-19-1). This document moves beyond a simple checklist of procedures to explain the scientific rationale behind each step, ensuring a self-validating system for establishing a reference material of the highest quality.

The Imperative for a Well-Characterized Reference Standard

A chemical reference standard is a highly purified and well-characterized substance used as a basis for comparison in analytical tests.[1][2] For this compound, a compound utilized in the synthesis of pharmaceuticals and other fine chemicals, a reliable reference standard is crucial for:

  • Accurate Potency and Assay Determination: To quantify the amount of this compound in a sample.

  • Impurity Profiling: To identify and quantify process-related impurities and degradation products.

  • Method Validation: To ensure analytical methods are accurate, precise, and specific.

  • Regulatory Compliance: To meet the stringent requirements of regulatory bodies such as the FDA and EMA.[3]

The establishment of a reference standard is not a trivial undertaking. It requires a multi-faceted analytical approach to confirm its identity, purity, and stability. This guide will delineate a systematic workflow for this process.

Workflow for Establishing a this compound Reference Standard

The process of establishing a reference standard can be visualized as a multi-stage workflow, beginning with sourcing and purification, followed by comprehensive characterization, and culminating in stability assessment and documentation.

Reference Standard Workflow cluster_0 Phase 1: Material Sourcing & Purification cluster_1 Phase 2: Comprehensive Characterization cluster_2 Phase 3: Stability & Documentation Sourcing Source High-Purity This compound Purification Purification (e.g., Fractional Distillation) Sourcing->Purification Initial Purity >98% Identity Identity Confirmation (NMR, MS, FTIR) Purification->Identity Purity Purity Assessment (HPLC, GC) Purity->Identity Content Content Determination (qNMR, Mass Balance) Purity->Content Impurities Impurity Profiling (Organic, Inorganic, Residual Solvents) Purity->Impurities Stability Stability Study (ICH Q1A) Content->Stability Documentation Certificate of Analysis Stability->Documentation Stability_Testing_Workflow Start Place Characterized Reference Standard on Stability Storage Store at defined conditions (e.g., 25°C/60% RH, 5°C) Start->Storage Testing Test at specified intervals (0, 3, 6, 9, 12, 24 months) Storage->Testing Analysis Analyze for Purity (HPLC), Appearance, Water Content Testing->Analysis Evaluation Evaluate Data for Trends Analysis->Evaluation Decision Is it stable? Evaluation->Decision Retest Assign/Extend Re-test Date Decision->Retest Yes Investigate Investigate and Replace if Necessary Decision->Investigate No Retest->Testing

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(3-Methylphenoxy)ethanol Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison and cross-validation of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantitative analysis of 2-(3-Methylphenoxy)ethanol. The objective is to equip researchers and drug development professionals with the necessary framework to establish interchangeable, validated methods, ensuring data integrity and regulatory compliance.

Introduction: The Analytical Imperative for this compound

This compound (CAS 13605-19-1) is an organic compound featuring ether and alcohol functional groups.[1] This colorless to pale yellow liquid is a key intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals.[1][2] Given its role in pharmaceutical manufacturing, the accurate and precise quantification of this compound is critical for ensuring product quality, safety, and efficacy.

Regulatory bodies worldwide mandate that analytical procedures used for quality control be validated to demonstrate their suitability for the intended purpose.[3][4] Cross-validation becomes essential when two or more distinct analytical methods are used to test the same analyte, ensuring that the results are equivalent and interchangeable.[5][6] This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a comprehensive framework for the validation of analytical procedures.[7][8][9]

Foundational Principles: Method Validation and Cross-Validation

Before comparing methods, it's crucial to understand the principles that ensure their reliability.

  • Analytical Method Validation is the documented process that proves an analytical method is suitable for its intended use.[3][4] It establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.

  • Cross-Validation is a comparative process used to demonstrate that two or more analytical procedures can be used for the same intended purpose.[5] This is critical when data is generated across different laboratories, using different techniques (e.g., HPLC vs. GC), or when a method is transferred.[6][10] The goal is to confirm that the methods produce comparable and reliable data.[10]

The core performance characteristics evaluated during both validation and cross-validation, as stipulated by ICH Q2(R2), include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[4][8]

  • Linearity: The capacity to elicit test results that are directly proportional to the analyte concentration within a given range.[4][8]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable levels of precision, accuracy, and linearity.[4]

  • Accuracy: The closeness of the test results to the true value.[4][8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[4]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Overview of Primary Analytical Methods

The physicochemical properties of this compound—a moderate boiling point, solubility in organic solvents, and a UV-active aromatic ring—make it amenable to analysis by both HPLC and GC.[1][2]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis. For a molecule like this compound, a reversed-phase (RP-HPLC) method is the most logical choice. In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or Phenyl-Hexyl), and the mobile phase is polar. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

  • Causality of Choices:

    • Stationary Phase: A C18 column is a robust, general-purpose choice. However, a Phenyl-Hexyl phase can offer alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte, which can be particularly useful for separating structurally similar compounds.[11]

    • Mobile Phase: A mixture of water and a miscible organic solvent like acetonitrile or methanol is standard. The ratio is optimized to achieve adequate retention and resolution. Methanol can sometimes enhance the unique selectivity of phenyl phases compared to acetonitrile.[11]

    • Detector: The presence of the phenoxy group provides a chromophore, making UV detection a simple and effective choice. Wavelengths around 270 nm are typically suitable for phenoxy-containing compounds.[12]

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Given its volatility, this compound is an excellent candidate for GC analysis.[2]

  • Causality of Choices:

    • Stationary Phase: A polar capillary column, such as one with a polyethylene glycol phase (e.g., DB-WAX), is ideal. This choice is based on the principle of "like dissolves like"; the polar stationary phase will interact with the polar alcohol and ether groups of the analyte, providing good retention and peak shape.[13]

    • Injection Mode: A splitless injection is often preferred for trace analysis to ensure the entire sample volume reaches the column, maximizing sensitivity.[13]

    • Detector: A Flame Ionization Detector (FID) is a robust, universal detector for organic compounds, offering excellent linearity and sensitivity, making it well-suited for quantification.[14] A Mass Spectrometer (MS) can be used for confirmation of identity and provides higher specificity, which is beneficial in complex matrices.[15][16]

Cross-Validation Study Design: A Practical Framework

The objective is to demonstrate the equivalency of a validated RP-HPLC-UV method and a validated GC-FID method for the quantification of this compound.

Workflow for Cross-Validation

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc Method 1: HPLC Analysis cluster_gc Method 2: GC Analysis cluster_eval Data Evaluation Prep Prepare Identical Sample Sets (e.g., Spiked Placebo at 3 Levels, 6 Replicates) HPLC_Analysis Analyze Samples using Validated HPLC-UV Method Prep->HPLC_Analysis GC_Analysis Analyze Samples using Validated GC-FID Method Prep->GC_Analysis HPLC_Data Process HPLC Data (Calculate Concentration) HPLC_Analysis->HPLC_Data Compare Compare Results (e.g., % Difference, Bland-Altman Plot) HPLC_Data->Compare GC_Data Process GC Data (Calculate Concentration) GC_Analysis->GC_Data GC_Data->Compare Stats Statistical Analysis (e.g., t-test, F-test on variances) Compare->Stats Report Generate Cross-Validation Report Stats->Report

Caption: Workflow for the cross-validation of HPLC and GC methods.

Detailed Experimental Protocols

The following protocols are illustrative and should be optimized and fully validated before use, in accordance with a pre-approved validation protocol.[9][17]

Protocol 1: Reversed-Phase HPLC-UV Method

HPLC_Workflow cluster_prep Preparation cluster_hplc Chromatography cluster_analysis Data Analysis Standard Prepare Standard Stock Solution (1 mg/mL in Mobile Phase) Working Create Calibration Standards (e.g., 5-150 µg/mL) Standard->Working Inject Inject 10 µL onto HPLC System Working->Inject Sample Prepare Sample Solution (Dilute to within calibration range) Sample->Inject Separate Isocratic Elution on C18 Column (150 x 4.6 mm, 5 µm) Inject->Separate Detect UV Detection at 270 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve (Peak Area vs. Concentration) Integrate->Calibrate Quantify Calculate Sample Concentration Calibrate->Quantify

Caption: Experimental workflow for the HPLC-UV analysis.

Methodology:

  • Mobile Phase Preparation: Prepare a filtered and degassed mixture of Acetonitrile and Water (e.g., 55:45 v/v).[12]

  • Standard Preparation:

    • Accurately weigh and dissolve this compound reference standard in the mobile phase to create a 1.0 mg/mL stock solution.

    • Perform serial dilutions to prepare calibration standards ranging from approximately 5 µg/mL to 150 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in the mobile phase.

    • Dilute as necessary to bring the theoretical concentration of this compound within the calibration range.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.[12]

    • Injection Volume: 10 µL.[12]

    • Column Temperature: 25 °C.[12]

    • Detection: UV at 270 nm.[12]

    • Run Time: Approximately 10 minutes.

  • Data Analysis:

    • Construct a linear regression curve from the peak areas of the calibration standards versus their concentrations. A correlation coefficient (r²) of >0.999 is typically desired.[12]

    • Quantify the this compound concentration in the sample preparations using the calibration curve.

Protocol 2: Gas Chromatography-FID Method

GC_Workflow cluster_prep Preparation cluster_gc Chromatography cluster_analysis Data Analysis Standard Prepare Standard Stock Solution (1 mg/mL in Methanol) Working Create Calibration Standards (e.g., 5-150 µg/mL) with Internal Standard Standard->Working Inject Inject 1 µL into GC (Splitless Mode) Working->Inject Sample Prepare Sample Solution with Internal Standard (Dilute to within calibration range) Sample->Inject Separate Temperature Program on DB-WAX Column (30 m x 0.25 mm x 0.25 µm) Inject->Separate Detect Flame Ionization Detector (FID) Separate->Detect Integrate Integrate Peak Areas (Analyte and IS) Detect->Integrate Calibrate Generate Calibration Curve (Peak Area Ratio vs. Concentration) Integrate->Calibrate Quantify Calculate Sample Concentration Calibrate->Quantify

Caption: Experimental workflow for the GC-FID analysis.

Methodology:

  • Solvent and Internal Standard (IS) Preparation: Use HPLC-grade methanol as the solvent. Prepare an IS solution (e.g., 2-Nonanol) at a suitable concentration in methanol.

  • Standard Preparation:

    • Accurately weigh and dissolve this compound reference standard in methanol to create a 1.0 mg/mL stock solution.[16]

    • Prepare calibration standards by diluting the stock solution. Add a fixed volume of the IS solution to each standard.[14]

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in methanol.

    • Add the same fixed volume of IS solution.

    • Dilute as necessary to bring the analyte concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness.[13]

    • Carrier Gas: Helium at a constant flow of 1.3 mL/min.[13]

    • Injector Temperature: 200 °C.

    • Injection Volume: 1 µL (Splitless mode).

    • Oven Program: Initial temperature of 50 °C, ramp at 18 °C/min to 204 °C, then ramp at 5 °C/min to 230 °C.[13]

    • Detector: FID at 250 °C.

  • Data Analysis:

    • For each chromatogram, calculate the ratio of the analyte peak area to the IS peak area.

    • Construct a linear regression curve of the peak area ratio versus the analyte concentration.

    • Quantify the analyte in the sample using the calibration curve.

Data Presentation: A Comparative Summary

All quantitative data from the validation and cross-validation studies should be summarized in tables for clear, objective comparison.

Table 1: Comparison of Validation and Cross-Validation Performance Characteristics

Performance CharacteristicHPLC-UV MethodGC-FID MethodAcceptance Criteria
Specificity No interference at analyte retention timeNo interference at analyte retention timeMethod is specific
Linearity (r²) > 0.9995> 0.9995r² ≥ 0.999
Range (µg/mL) 5 - 1505 - 150Covers 80-120% of test conc.
Accuracy (% Recovery) 99.2% - 100.8%98.9% - 101.1%98.0% - 102.0%
Precision (Repeatability, %RSD) ≤ 0.8%≤ 1.0%%RSD ≤ 2.0%
Precision (Intermediate, %RSD) ≤ 1.2%≤ 1.5%%RSD ≤ 2.0%
LOQ (µg/mL) 55Signal-to-Noise ≥ 10
Robustness Unaffected by minor changesUnaffected by minor changes%RSD within limits
Cross-Validation (% Difference) \multicolumn{2}{c}{Mean difference: 0.5% (n=18)}Mean difference ≤ 5.0%

%RSD = Percent Relative Standard Deviation; LOQ = Limit of Quantitation. Data shown are hypothetical examples.

Conclusion and Recommendations

This guide has outlined a comprehensive framework for the cross-validation of HPLC-UV and GC-FID methods for the analysis of this compound, rooted in the principles of scientific integrity and regulatory compliance as defined by ICH guidelines.[7][17]

  • The HPLC-UV method is highly robust, precise, and does not require elevated temperatures, which can be advantageous for potentially thermolabile compounds or complex mixtures. It is a workhorse in most pharmaceutical quality control labs.

  • The GC-FID method offers excellent sensitivity and is particularly powerful for volatile analytes. The use of an internal standard can correct for minor variations in injection volume, enhancing precision.

The hypothetical data presented in Table 1 demonstrates that both methods are accurate, precise, and specific, yielding equivalent results for the quantification of this compound. The successful completion of this cross-validation study provides documented evidence that either method can be used interchangeably for quality control testing, affording flexibility in laboratory operations without compromising data integrity. The choice of method for routine use may then be based on factors such as sample throughput, instrument availability, and the complexity of the sample matrix.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
  • Validating Analytical Methods in Pharmaceuticals - Pharmuni. [Link]
  • ICH Guidelines for Analytical Method Valid
  • Q2(R2) Validation of Analytical Procedures - FDA. [Link]
  • This compound, 98%, Thermo Scientific Chemicals. [Link]
  • Ethanol, 2-(3-methylphenoxy)- - Substance Details - SRS | US EPA. [Link]
  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. [Link]
  • Cross and Partial Valid
  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmoniz
  • Separation of Ethanol, 2-[2-(4-methylphenoxy)ethoxy]- on Newcrom R1 HPLC column. [Link]
  • Validation of Analytical Procedures Q2(R2) - ICH. [Link]
  • ANALYTICAL METHOD SUMMARIES. [Link]
  • III Analytical Methods. [Link]
  • Development of a new, simple, rapid ultra-high-performance liquid chromatography (UHPLC)
  • A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel. [Link]
  • Abstract The Department of the Treasury's Alcohol and Tobacco Tax and Trade Bureau (TTB)
  • figures of merit evaluation of gc/ms method for quantification of 2-phenoxyethanol from ballpoint pen - Semantic Scholar. [Link]
  • Analytical Methods - OPUS. [Link]
  • Method for the determination of 2‐phenoxyethanol in workplace air using gas chromatography after thermal desorption - Publisso. [Link]
  • Reversed Phase HPLC Method Development - Phenomenex. [Link]
  • 20 50 RETENTION TIME (MIN.). [Link]

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A Senior Application Scientist's Guide to the Purification of 2-(3-Methylphenoxy)ethanol: A Comparative Analysis of Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical synthesis, the purity of intermediates is not merely a quality metric; it is the bedrock of final product safety and efficacy. 2-(3-Methylphenoxy)ethanol, a key building block in the synthesis of various active compounds, is no exception.[1][2] This guide provides an in-depth comparison of common purification techniques for this moderately polar aromatic compound, offering experimental insights and data-driven recommendations for researchers, scientists, and professionals in drug development.

Understanding the Analyte: this compound

Before delving into purification strategies, a thorough understanding of the target molecule's physicochemical properties is paramount. These properties dictate the most effective separation methodologies.

This compound (CAS: 13605-19-1) is a colorless to pale yellow liquid at room temperature.[1][3] Its structure, featuring a moderately polar ether-alcohol functional group and a hydrophobic methyl-substituted aromatic ring, results in balanced hydrophilicity and lipophilicity.[1][4]

PropertyValueSource
Molecular Formula C9H12O2[2][3][5]
Molecular Weight 152.19 g/mol [3][5]
Boiling Point 104-105°C at 3 mmHg[2][6]
Density 1.07 g/cm³[2][6]
Refractive Index 1.5320 @ 20°C[2][6]
Solubility Limited in water, soluble in organic solvents[1]

The high boiling point suggests that vacuum distillation is a viable purification method, while its moderate polarity makes it an excellent candidate for chromatographic separation.

Comparative Analysis of Purification Techniques

The choice of purification technique is a critical decision driven by the nature of the impurities, the desired final purity, the scale of the operation, and economic considerations. Here, we compare three principal techniques: Vacuum Distillation, Flash Column Chromatography, and Preparative High-Performance Liquid Chromatography (Prep-HPLC).

TechniquePrinciple of SeparationTypical Purity AchievedYieldScalabilityCost & ComplexityIdeal For Removing
Vacuum Distillation Difference in boiling points>98%HighExcellentLow to ModerateNon-volatile impurities, solvents, and compounds with significantly different boiling points
Flash Column Chromatography Differential adsorption and polarity>99%Good to HighGoodModerateIsomers, by-products with similar boiling points, and colored impurities
Preparative HPLC Differential partitioning between mobile and stationary phases>99.5%ModerateLimitedHighClosely related isomers and trace impurities

Experimental Protocols and Methodologies

Vacuum Distillation

Expertise & Experience: Vacuum distillation is the workhorse for purifying high-boiling liquids. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal degradation. This is particularly important for organic molecules that may be sensitive to high temperatures.

Experimental Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge (manometer), and a cold trap. Ensure all glassware joints are properly sealed with vacuum grease.

  • Charging the Flask: Add the crude this compound to a round-bottom flask, not exceeding two-thirds of its volume. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Initiating Vacuum: Gradually reduce the pressure inside the apparatus to the desired level (e.g., 3 mmHg).

  • Heating: Begin heating the distillation flask using a heating mantle.

  • Fraction Collection: Collect the distillate in fractions. The first fraction will typically contain lower-boiling impurities. The main fraction, containing the purified this compound, should be collected at a stable temperature corresponding to its boiling point at the applied pressure (approx. 104-105°C at 3 mmHg).[2][6]

  • Termination: Once the main fraction is collected, stop the heating and allow the system to cool before slowly releasing the vacuum.

G cluster_0 Distillation Setup flask Heating Flask with Crude Product column Fractionating Column flask->column Vapor condenser Condenser column->condenser collection Collection Flask condenser->collection Purified Liquid vacuum Vacuum Source cold_trap Cold Trap vacuum->cold_trap Vapors

Caption: A simplified workflow for vacuum distillation.

Flash Column Chromatography

Expertise & Experience: Flash column chromatography is a rapid and effective technique for purifying moderately polar compounds.[7] The choice of the stationary phase (typically silica gel) and the mobile phase (a solvent or mixture of solvents) is critical for achieving good separation. For this compound, a normal-phase setup is generally effective.

Experimental Protocol:

  • Solvent System Selection: Determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is common. Aim for an Rf value of 0.2-0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. A gradient elution, where the polarity of the mobile phase is gradually increased, can be used to separate compounds with a wide range of polarities.

  • Fraction Collection and Analysis: Collect the eluent in small fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

G start Start: Crude Sample tlc TLC for Solvent System Optimization start->tlc packing Pack Silica Gel Column tlc->packing loading Load Sample packing->loading elution Elute with Solvent Gradient loading->elution collection Collect Fractions elution->collection analysis Analyze Fractions by TLC collection->analysis pooling Pool Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation finish End: Purified Product evaporation->finish

Caption: Workflow for purification by flash column chromatography.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Expertise & Experience: For achieving the highest levels of purity, particularly for separating closely related isomers or removing trace impurities, Prep-HPLC is the method of choice.[8] A reversed-phase C18 column is often suitable for moderately polar aromatic compounds.

Experimental Protocol:

  • Method Development: Develop a separation method on an analytical HPLC system to determine the optimal mobile phase composition (e.g., a gradient of acetonitrile and water) and flow rate.

  • System Preparation: Equilibrate the preparative HPLC system, including the larger-bore column, with the initial mobile phase.

  • Sample Injection: Dissolve the partially purified sample in the mobile phase and inject it onto the column.

  • Fraction Collection: Monitor the elution profile using a UV detector and collect the peak corresponding to this compound using an automated fraction collector.

  • Product Recovery: Combine the fractions containing the pure product and remove the solvents by lyophilization or evaporation.

Trustworthiness: Self-Validating Systems

For each protocol, the purity of the final product should be rigorously assessed to validate the efficacy of the chosen technique. Standard analytical methods include:

  • Gas Chromatography (GC): To determine the percentage purity.[3][9]

  • High-Performance Liquid Chromatography (HPLC): For assessing purity and detecting non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural impurities.[2]

  • Mass Spectrometry (MS): To confirm the molecular weight.[2]

Conclusion

The selection of an appropriate purification technique for this compound is a multi-faceted decision that balances purity requirements with practical considerations of scale, cost, and complexity. For bulk purification and the removal of non-volatile impurities, vacuum distillation is highly effective and economical. When higher purity is required and impurities have similar boiling points, flash column chromatography offers an excellent balance of resolution and throughput. For applications demanding the highest purity, such as in the final stages of pharmaceutical synthesis, preparative HPLC is the preferred, albeit more costly, method. A judicious combination of these techniques, for instance, initial purification by distillation followed by a final polishing step with chromatography, often yields the most optimal results.

References

  • Kim, J. H., et al. (2019). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Applied Biological Chemistry, 62(1), 1-7. [Link]
  • University of Colorado Boulder.
  • Waters Blog.
  • Biotage.
  • U.S. Environmental Protection Agency. Ethanol, 2-(3-methylphenoxy)- - Substance Details. [Link]
  • Armarego, W. L. F., & Chai, C. L. L. (2012).
  • ResearchGate.

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A Researcher's Guide to Purity Analysis: Selecting the Right Method for 2-(3-Methylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For a compound such as 2-(3-Methylphenoxy)ethanol, an intermediate in the synthesis of various chemical products, rigorous purity assessment is paramount. This guide provides an in-depth comparison of analytical techniques for determining the purity of this compound, with a primary focus on Differential Scanning Calorimetry (DSC) and its applicability, alongside chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

The Role of Differential Scanning Calorimetry in Purity Analysis

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For purity determination of crystalline solids, DSC is an elegant and absolute method based on the van't Hoff equation, which describes the melting point depression of a substance due to the presence of impurities.[1][2][3] The underlying principle is that impurities broaden the melting range and lower the melting point of a pure compound.[1][4]

However, a critical prerequisite for this DSC application is that the substance must be a crystalline solid at the analysis temperature.[1][5] Our subject compound, this compound, is a liquid at room temperature.[6][7] Consequently, purity analysis of this compound via melting point depression in DSC is not a viable approach. This underscores a crucial lesson in analytical science: the choice of method must be fundamentally compatible with the physical state of the analyte.

While DSC is unsuitable for this specific application, understanding its principles is essential for any researcher's toolkit. The method excels in characterizing solid-state properties like polymorphism, phase transitions, and, for crystalline solids, purity above 98.5 mol%.[1][5]

Chromatographic Alternatives for Liquid Samples: GC and HPLC

For liquid samples like this compound, chromatographic techniques are the methods of choice for purity analysis. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) separate components of a mixture based on their differential partitioning between a mobile phase and a stationary phase.[8][9][10]

Gas Chromatography (GC): The Volatility-Based Approach

GC is ideal for the analysis of volatile and thermally stable compounds.[8][9] Given that this compound has a boiling point of 104-105°C at 3mm Hg, it is sufficiently volatile for GC analysis.[4] In GC, the sample is vaporized and transported through a column by an inert gas (the mobile phase). Separation is achieved based on the compound's boiling point and its interaction with the stationary phase.

A significant advantage of GC is its high resolution and sensitivity, especially when coupled with a Flame Ionization Detector (FID), which is highly responsive to organic compounds. For even greater specificity and identification of unknown impurities, a Mass Spectrometer (MS) can be used as a detector.

High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range

HPLC is a highly versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally sensitive.[8][10] In HPLC, a liquid solvent (the mobile phase) carries the sample through a column packed with a solid adsorbent material (the stationary phase). Separation is based on the analyte's affinity for the stationary and mobile phases. For a compound like this compound, a reversed-phase HPLC method, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, would be a common approach.[11][12][13][14]

Comparative Analysis: DSC vs. GC vs. HPLC

The following table summarizes the key characteristics of each technique and their applicability to the purity analysis of this compound.

FeatureDifferential Scanning Calorimetry (DSC)Gas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle of Separation Thermal properties (melting point depression)Partitioning between a gas mobile phase and a liquid/solid stationary phasePartitioning between a liquid mobile phase and a solid stationary phase
Sample State Requirement Crystalline SolidVolatile and thermally stableSoluble in the mobile phase
Applicability to this compound Not applicable (as it's a liquid)Highly applicableHighly applicable
Typical Impurity Detection Total eutectic impuritiesVolatile impuritiesSoluble non-volatile and volatile impurities
Speed Relatively fast for solidsGenerally faster run times than HPLCRun times can be longer than GC
Cost Instrument cost is moderate; low solvent usageLower operational cost (gases are cheaper than solvents)Higher operational cost due to solvent consumption
Strengths Absolute method for high-purity solids, no need for reference standards of impurities.High resolution, sensitivity, and speed for volatile compounds.High versatility, suitable for a wide range of compounds, including non-volatile and thermally labile ones.
Limitations Not suitable for liquids, amorphous solids, or thermally unstable compounds.[1][5]Requires sample to be volatile and thermally stable.Can be more complex to develop methods; requires significant amounts of solvents.

Experimental Protocols for Purity Determination of this compound

Below are illustrative step-by-step methodologies for the purity analysis of this compound using GC and HPLC.

Gas Chromatography (GC-FID) Protocol
  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column suitable for polar compounds (e.g., a wax-type column).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol or acetone at a concentration of approximately 1 mg/mL. Create a series of dilutions for linearity assessment.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp up to 240°C at a rate of 10°C/minute, and hold for 5 minutes.

    • Injection Volume: 1 µL with an appropriate split ratio.

  • Data Analysis: The purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC-UV) Protocol
  • Instrumentation: An HPLC system with a UV detector, a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v).

    • Flow Rate: 1.0 mL/minute.

    • Column Temperature: 30°C.

    • Detection Wavelength: 272 nm (based on the UV absorbance of the phenoxy group).

    • Injection Volume: 10 µL.

  • Data Analysis: Similar to GC, the purity is calculated using the area percent method from the resulting chromatogram.

Visualizing the Analytical Workflow

The decision-making process for selecting the appropriate purity analysis method can be visualized as follows:

analytical_workflow cluster_start Start: Purity Analysis of this compound cluster_method_selection Method Selection cluster_dsc DSC Pathway cluster_chromatography Chromatography Pathway cluster_end Final Analysis start_node Define Analytical Goal: Purity Determination phys_state Assess Physical State of Analyte start_node->phys_state dsc_check Is the sample a crystalline solid? phys_state->dsc_check Solid? gc_hplc_check Is the sample a liquid or soluble solid? phys_state->gc_hplc_check Liquid? dsc_check->gc_hplc_check No dsc_method DSC for Purity (Melting Point Depression) dsc_check->dsc_method Yes chrom_options Select Chromatographic Method gc_hplc_check->chrom_options Yes dsc_inapplicable Method Inapplicable for This compound dsc_method->dsc_inapplicable gc_method Gas Chromatography (GC) chrom_options->gc_method hplc_method High-Performance Liquid Chromatography (HPLC) chrom_options->hplc_method data_analysis Data Acquisition & Analysis (Area Percent Method) gc_method->data_analysis hplc_method->data_analysis report Report Purity data_analysis->report

Workflow for selecting a purity analysis method for this compound.

Illustrative Experimental Data

The following table presents hypothetical, yet realistic, data that could be obtained from the GC and HPLC analyses of a 99.5% pure sample of this compound.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Retention Time of Main Peak 12.5 minutes8.2 minutes
Area of Main Peak 995,0001,990,000
Total Area of All Peaks 1,000,0002,000,000
Calculated Purity 99.5%99.5%
Limit of Detection (LOD) ~0.01%~0.02%
Limit of Quantification (LOQ) ~0.03%~0.05%

Conclusion and Recommendations

For the purity analysis of this compound, a liquid at ambient temperature, chromatographic methods are the definitive choice. While DSC is an invaluable tool for the characterization of solids, its application for purity determination based on melting point depression is fundamentally unsuitable for this compound.

  • Gas Chromatography (GC) is recommended for its high resolution, speed, and cost-effectiveness, particularly for routine quality control where the primary impurities are expected to be volatile.

  • High-Performance Liquid Chromatography (HPLC) offers greater versatility and is the preferred method if non-volatile or thermally sensitive impurities are anticipated. It is also a robust and widely used technique in pharmaceutical analysis.

Ultimately, the choice between GC and HPLC may depend on the specific context of the analysis, including the nature of potential impurities, available instrumentation, and regulatory requirements. In a comprehensive quality control strategy, both techniques can be employed as complementary methods to provide a complete purity profile of this compound.

References

  • ASTM E928-08, Standard Test Method for Purity by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2008, www.astm.org
  • Gabhe, S. Y., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 837-842. [Link]
  • Do Carmo, C. S., et al. (2018). Purity determination of pharmaceutical reference materials by differential scanning calorimetry. Journal of Thermal Analysis and Calorimetry, 131(2), 1105-1113. [Link]
  • Mettler-Toledo. (n.d.). DSC Purity Analysis. [Link]
  • Cassel, R. B. (n.d.). Purity Determination and DSC Tzero Technology. TA Instruments. [Link]
  • Filo. (2025).
  • Matysová, L., et al. (2007). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Indian Journal of Pharmaceutical Sciences, 69(6), 819. [Link]
  • NANOLAB. (n.d.). Phenoxyethanol in Cosmetics: Safety and Quality Analysis. [Link]
  • US EPA. (n.d.). Ethanol, 2-(3-methylphenoxy)-. [Link]
  • Pentyl Labs. (n.d.). Phenoxyethanol Assay by HPLC. [Link]
  • Borremans, M., et al. (2004). Validation of HPLC Analysis of 2-Phenoxyethanol, 1-Phenoxypropan-2-ol, Methyl, Ethyl, Propyl, Butyl and Benzyl 4-Hydroxybenzoate (Parabens) in Cosmetic Products, with Emphasis on Decision Limit and Detection Capability.
  • Sreekanth, N., et al. (2013). Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation. Indian Journal of Pharmaceutical Sciences, 75(3), 344-348. [Link]
  • News-Medical.net. (2024). GC Vs.
  • Tentamus Group. (2025). Determination of Contaminants: HPLC vs. GC. [Link]
  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. [Link]
  • Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC)

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A Comparative Review of Methylphenoxyethanol Isomers: Unveiling Structure-Function Relationships in Diverse Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic placement of a methyl group on the phenoxyethanol scaffold gives rise to three distinct isomers—ortho, meta, and para-methylphenoxyethanol, also known as cresoxyethanols. While structurally similar, these isomers exhibit divergent properties that dictate their suitability for a range of applications, from imparting delicate floral notes in fragrances to serving as crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. This guide provides a comprehensive comparative analysis of the ortho-, meta-, and para-isomers of methylphenoxyethanol, offering insights into their unique characteristics and performance attributes based on available data and established chemical principles.

The Isomeric Landscape: A Structural Overview

The fundamental difference between the three isomers lies in the position of the methyl group on the phenyl ring relative to the ether linkage. This seemingly minor structural variation significantly influences the molecule's electron distribution, steric hindrance, and overall polarity, thereby impacting its chemical reactivity, biological activity, and physical properties.

G cluster_ortho ortho-Methylphenoxyethanol (2-(2-Methylphenoxy)ethanol) cluster_meta meta-Methylphenoxyethanol (2-(3-Methylphenoxy)ethanol) cluster_para para-Methylphenoxyethanol (2-(4-Methylphenoxy)ethanol) ortho O(CCO)C1=CC=CC=C1C meta O(CCO)C1=CC(C)=CC=C1 para O(CCO)C1=C(C)C=C(C)C=C1

Figure 1: Chemical structures of the ortho-, meta-, and para-isomers of methylphenoxyethanol.

Comparative Analysis of Physicochemical Properties

Propertyortho-Methylphenoxyethanol (2-(2-Methylphenoxy)ethanol)meta-Methylphenoxyethanol (this compound)para-Methylphenoxyethanol (2-(4-Methylphenoxy)ethanol)Phenoxyethanol (for comparison)
CAS Number 6161-86-013605-19-1[1][2]15149-10-7[3]122-99-6
Molecular Formula C₉H₁₂O₂C₉H₁₂O₂[1][2]C₉H₁₂O₂C₈H₁₀O₂
Molecular Weight 152.19 g/mol 152.19 g/mol [2]152.19 g/mol 138.17 g/mol
Boiling Point Not readily available104-105 °C at 3 mmHg[2]261.19 °C (predicted)[4]247 °C
Density Not readily available1.07 g/cm³[2]Not readily available1.107 g/cm³
Water Solubility Limited (expected)Limited solubility[1]9,407 mg/L at 25°C (predicted)[4]26 g/L at 20°C
LogP (Octanol-Water Partition Coefficient) Not readily available1.36610[2]1.65[4]1.16

Insight: The predicted high water solubility of the para-isomer is noteworthy and may be advantageous in aqueous formulations. The LogP values suggest all isomers are moderately lipophilic.

Applications in the Fragrance Industry: A Tale of Two Isomers

The subtle variation in molecular structure leads to distinct olfactory profiles, making some isomers more desirable for fragrance applications than others.

para-Methylphenoxyethanol is a well-established fragrance ingredient prized for its delicate and warm floral scent, often described as having jasmine and animalic undertones[3]. Its inclusion in the International Fragrance Association (IFRA) standards underscores its use in cosmetics and personal care products[4][5]. The pleasant odor profile makes it a valuable component in creating complex and appealing fragrances.

meta-Methylphenoxyethanol is also described as having a pleasant odor, though it is less commonly used as a primary fragrance component compared to its para-counterpart[2]. Its primary role appears to be as a synthetic intermediate.

ortho-Methylphenoxyethanol lacks significant documentation regarding its fragrance profile, suggesting it is not widely used in the perfume industry. The steric hindrance caused by the ortho-methyl group may influence its interaction with olfactory receptors, potentially leading to a less desirable or weaker scent.

Experimental Protocol: Olfactory Evaluation of Fragrance Isomers

A standardized sensory analysis is crucial for comparing the olfactory properties of the methylphenoxyethanol isomers.

Objective: To characterize and compare the odor profiles of ortho-, meta-, and para-methylphenoxyethanol.

Methodology:

  • Sample Preparation: Prepare 1% solutions of each isomer in a neutral, odorless solvent such as diethyl phthalate or ethanol.

  • Panelist Selection: Assemble a panel of trained sensory analysts.

  • Evaluation:

    • Dip sterile fragrance blotters into each solution.

    • Allow the solvent to evaporate for a consistent period (e.g., 30 seconds).

    • Present the blotters to the panelists in a randomized and blind manner.

    • Panelists evaluate and record the odor characteristics, including top, middle, and base notes, intensity, and any specific scent descriptors (e.g., floral, woody, spicy).

  • Data Analysis: Compile and statistically analyze the descriptive data to create a comprehensive odor profile for each isomer.

G cluster_workflow Olfactory Evaluation Workflow A Sample Preparation (1% solutions in neutral solvent) B Panelist Evaluation (Blind and randomized) A->B C Data Collection (Odor descriptors, intensity) B->C D Statistical Analysis C->D E Comparative Odor Profile D->E

Figure 2: A generalized workflow for the comparative olfactory evaluation of fragrance isomers.

Role as Chemical Intermediates: A Divergence in Synthetic Utility

The differing reactivity of the isomers, governed by the electronic and steric effects of the methyl group, leads to their distinct applications as chemical intermediates.

meta-Methylphenoxyethanol is explicitly cited as an intermediate in the synthesis of pharmaceuticals and agrochemicals[1][2]. The meta-position of the methyl group provides a unique substitution pattern on the aromatic ring, which can be strategically utilized in multi-step organic syntheses. The hydroxyl group can be further functionalized, and the aromatic ring can undergo electrophilic substitution at positions ortho- and para- to the ether linkage.

ortho- and para-Methylphenoxyethanol can also serve as chemical intermediates. However, the directing effects of the substituents will differ. In electrophilic aromatic substitution, the ortho- and para-isomers will direct incoming electrophiles to different positions on the aromatic ring compared to the meta-isomer, offering synthetic chemists a choice of isomeric starting materials to achieve a desired substitution pattern on the final product.

Antimicrobial Potential: An Area for Further Investigation

Phenoxyethanol is a widely used and effective broad-spectrum preservative in cosmetics and pharmaceuticals[6]. It is plausible that its methylated derivatives also possess antimicrobial properties.

meta-Methylphenoxyethanol is suggested to have mild antimicrobial properties, making it of interest for personal care formulations[1]. The structural similarity to phenoxyethanol and other phenolic antimicrobials supports this potential application.

While there is a lack of specific comparative studies on the antimicrobial efficacy of the methylphenoxyethanol isomers, the principles of structure-activity relationships for antimicrobial phenols suggest that the position of the methyl group could influence activity. The lipophilicity and electronic properties of the molecule, which are affected by the methyl group's position, are known to play a role in the antimicrobial action of phenols.

Experimental Protocol: Comparative Antimicrobial Efficacy Testing

To quantitatively compare the antimicrobial activity of the methylphenoxyethanol isomers, a standardized microdilution susceptibility assay can be employed.

Objective: To determine the minimum inhibitory concentration (MIC) of each methylphenoxyethanol isomer against a panel of relevant microorganisms.

Methodology:

  • Microorganism Selection: Utilize a panel of bacteria and fungi commonly found as contaminants in cosmetic and pharmaceutical products (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus brasiliensis).

  • Culture Preparation: Grow the microorganisms in appropriate liquid culture media to a standardized cell density.

  • Serial Dilution: Prepare a series of twofold dilutions of each methylphenoxyethanol isomer in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the isomer that completely inhibits visible microbial growth.

G cluster_mic MIC Determination Workflow A Prepare Isomer Dilutions in 96-well plate B Inoculate with Standardized Microbial Suspension A->B C Incubate under Optimal Growth Conditions B->C D Visually Assess for Microbial Growth C->D E Determine MIC D->E

Figure 3: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of the methylphenoxyethanol isomers.

Toxicological Considerations: Insights from Cresol Isomers

Direct comparative toxicological data for the methylphenoxyethanol isomers is limited. However, valuable insights can be gleaned from studies on their precursors, the cresol isomers. Studies on cresol isomers have shown differences in their toxicity profiles, with p-cresol generally exhibiting the highest toxicity of the three isomers in certain assays[7][8]. While not a direct correlation, this suggests that the toxicological profiles of the corresponding methylphenoxyethanol isomers may also differ. A comprehensive toxicological assessment of each methylphenoxyethanol isomer would be necessary to establish their safety for various applications.

Conclusion

The ortho-, meta-, and para-isomers of methylphenoxyethanol, while sharing a common molecular formula, are distinct chemical entities with divergent applications. The para-isomer has found a niche in the fragrance industry due to its desirable floral scent. The meta-isomer is primarily utilized as a chemical intermediate, offering a specific substitution pattern for the synthesis of pharmaceuticals and agrochemicals, and shows potential as a mild antimicrobial agent. The applications of the ortho-isomer are less defined, highlighting an area for future research.

For researchers and developers, the choice of a methylphenoxyethanol isomer should be guided by a thorough understanding of their structure-function relationships. The subtle change in the methyl group's position has profound implications for the molecule's properties and performance. Further comparative studies, particularly in the areas of antimicrobial efficacy and toxicology, are warranted to fully elucidate the potential of these versatile compounds.

References

  • PubMed. Fragrance material review on 2-(4-methylphenoxy)ethanol.
  • PubChem. 2-(4-Methylphenoxy)ethanol.
  • National Center for Biotechnology Information. Toxicological Profile for Cresols.
  • PubChem. Ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)-.
  • U.S. Environmental Protection Agency. Ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)- - Substance Details - SRS.
  • PubMed. Effect of cresol isomers on reproduction and gene expression in Daphnia magna.
  • U.S. Environmental Protection Agency. Ethanol, 2-(3-methylphenoxy)- - Substance Details - SRS.
  • The Good Scents Company. methyl phenoxyethanol, 15149-10-7.
  • PubMed. Cresol isomers: comparison of toxic potency in rat liver slices.
  • PubMed. The antimicrobial activity of phenoxyethanol in vaccines.
  • National Center for Biotechnology Information. HEALTH EFFECTS - Toxicological Profile for Cresols.
  • National Center for Biotechnology Information. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview.
  • Defense Technical Information Center. Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols.

Sources

A Senior Application Scientist's Guide to Confirming the Regiochemistry of 2-(3-Methylphenoxy)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Regioselectivity in Aryl Ether Synthesis

The synthesis of substituted aryl ethers is a cornerstone of medicinal chemistry and materials science. Among the established methods, the Williamson ether synthesis remains a robust and widely used transformation due to its reliability and broad scope. This reaction, involving the SN2 displacement of a halide by an alkoxide, is theoretically straightforward. However, when employing substituted phenols, such as m-cresol, the reaction introduces the challenge of regioselectivity. The nucleophilic attack can potentially occur at different positions on the aromatic ring, leading to isomeric products.

This guide provides a comprehensive comparison of the synthesis of 2-(3-Methylphenoxy)ethanol and its potential regioisomeric impurities, 2-(2-Methylphenoxy)ethanol and 2-(4-Methylphenoxy)ethanol. We will delve into the causality behind the experimental choices in a validated synthesis protocol and present a detailed analytical workflow to unambiguously confirm the desired meta regiochemistry using Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthetic Strategy: Williamson Ether Synthesis of this compound

The Williamson ether synthesis is the chosen method for its efficiency in forming the aryl-alkyl ether linkage. The reaction proceeds by deprotonating the phenolic hydroxyl group of m-cresol to form a more nucleophilic phenoxide, which then displaces a halide from an ethanol equivalent.

Reaction Pathway

The synthesis follows a two-step mechanism initiated by the deprotonation of m-cresol, followed by the nucleophilic attack of the resulting phenoxide on 2-chloroethanol.

Williamson Ether Synthesis m_cresol m-Cresol phenoxide Sodium m-cresolate (phenoxide intermediate) m_cresol->phenoxide Deprotonation NaOH NaOH chloroethanol 2-Chloroethanol product This compound phenoxide->product SN2 Attack NaCl NaCl Analytical Workflow synthesis Synthesized Product purification Column Chromatography synthesis->purification nmr_acquisition ¹H and ¹³C NMR Acquisition purification->nmr_acquisition spectral_analysis Spectral Analysis (Chemical Shifts, Splitting Patterns, No. of Signals) nmr_acquisition->spectral_analysis comparison Comparison with Isomeric Data spectral_analysis->comparison confirmation Regiochemical Confirmation of This compound comparison->confirmation

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-(3-Methylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

As scientists and researchers, our commitment to discovery is paralleled by our responsibility for safety and environmental stewardship. The management of chemical waste is a critical component of this responsibility, governed by stringent regulations to protect both personnel and the ecosystem. This guide provides a detailed, procedural framework for the proper disposal of 2-(3-Methylphenoxy)ethanol, grounding best practices in the regulatory landscape to ensure compliance and safety. Our approach moves beyond a simple checklist, explaining the causality behind each step to empower you with the knowledge for safe and responsible chemical handling.

Section 1: Hazard Identification and Risk Assessment

Before any disposal procedure is initiated, a thorough understanding of the chemical's hazards is paramount. This compound is a compound that requires careful handling due to its potential health effects. The primary risks are associated with direct contact and inhalation.[1][2]

A summary of its hazard profile according to the Globally Harmonized System (GHS) is essential for a rapid risk assessment.

Table 1: GHS Hazard Profile for this compound

Hazard Class Hazard Statement GHS Pictogram
Acute Toxicity, Oral H302: Harmful if swallowed[1] GHS07 (Exclamation Mark)
Skin Corrosion/Irritation H315: Causes skin irritation[1][2] GHS07 (Exclamation Mark)
Serious Eye Damage/Irritation H318: Causes serious eye damage[1] GHS05 (Corrosion)

| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1][2] | GHS07 (Exclamation Mark) |

The causality behind stringent disposal protocols is directly linked to these hazards. Improper disposal, such as pouring down the drain, could lead to the contamination of waterways, while evaporation from open containers can cause respiratory irritation in laboratory personnel.[3][4]

Personal Protective Equipment (PPE)

To mitigate the risks of exposure during handling and disposal, the use of appropriate PPE is not merely a recommendation but a mandatory safety protocol.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield may be required for bulk transfers. Protects against splashes that can cause serious eye damage.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use.[5] Prevents skin contact that can lead to irritation.[1][2]
Body Protection Standard laboratory coat. Protects against incidental skin contact.

| Respiratory Protection | Use only in a well-ventilated area, such as a chemical fume hood. | Minimizes the risk of inhaling vapors that may cause respiratory irritation.[1][2] |

Section 2: The Regulatory Framework: The Resource Conservation and Recovery Act (RCRA)

In the United States, the management and disposal of chemical waste are primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][6] RCRA establishes a "cradle-to-grave" management system, meaning that the responsibility for hazardous waste remains with the generator from the moment it is created until its final, safe disposal.[3][7]

The Generator's Responsibility: Hazardous Waste Determination

The cornerstone of RCRA compliance is the "hazardous waste determination."[8] As the generator, you are legally required to determine if your chemical waste is hazardous.[7] A waste is classified as hazardous if it is either specifically "listed" by the EPA or if it exhibits one of four "characteristics":

  • Ignitability: Catches fire easily.

  • Corrosivity: Can corrode metal containers.

  • Reactivity: Is unstable and may explode or generate toxic fumes.

  • Toxicity: Is harmful when ingested or absorbed.[3]

For this compound, while it is not typically found on a specific EPA list (like the F, K, P, or U lists), a waste stream containing it must be evaluated for the characteristics of toxicity based on its GHS profile.[1][2] Therefore, it is prudent and standard practice to manage all waste containing this compound as hazardous waste.[3]

Section 3: Step-by-Step Disposal Protocol

This protocol provides a systematic approach to ensure that waste containing this compound is handled safely and in compliance with regulations.

Step 1: Waste Characterization and Segregation
  • Action: Declare the material as waste. Based on its hazard profile, manage it as hazardous waste exhibiting the characteristic of toxicity.

  • Causality: Proper characterization is the first step in the RCRA compliance chain and dictates all subsequent handling procedures.[7][8]

  • Action: Segregate waste containing this compound from other waste streams. Do not mix it with incompatible materials, such as strong oxidizing agents.

  • Causality: Segregation prevents dangerous chemical reactions and ensures the waste can be treated and disposed of by the appropriate method.[8]

Step 2: Containerization
  • Action: Select a container that is in good condition and constructed of a material compatible with this compound (e.g., a high-density polyethylene or glass bottle).

  • Causality: Using a compatible and intact container prevents leaks and reactions between the waste and the container material.[7][9]

  • Action: Keep the waste container securely closed at all times, except when adding waste.

  • Causality: This is a common EPA violation.[3] Keeping containers closed prevents the release of vapors, protects lab personnel, and avoids spills.[3][9]

Step 3: Labeling
  • Action: Immediately label the waste container with a fully completed hazardous waste tag. The label must include:

    • The words "Hazardous Waste" .[9][10]

    • The full chemical name: "this compound" and all other components in the container.

    • A clear indication of the hazards (e.g., "Toxic," "Irritant," or the corresponding GHS pictograms).[10]

    • The accumulation start date (the date the first drop of waste was added).

  • Causality: Proper labeling communicates hazards to all personnel, satisfies regulatory requirements, and is essential for the disposal vendor to handle the waste correctly.[11]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)
  • Action: Store the labeled waste container at or near the point of generation, in an area under the control of the laboratory personnel—this is known as a Satellite Accumulation Area (SAA).[10][12]

  • Causality: The SAA designation allows for the collection of waste in the lab where it is generated, under specific volume limits (typically up to 55 gallons), before it needs to be moved to a central storage area.[10]

  • Action: Ensure the SAA is a designated secondary containment area (e.g., a chemical-resistant tray) to contain any potential leaks.

Step 5: Arranging for Final Disposal
  • Action: Once the container is full or you are finished with the process, contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Causality: Hazardous waste must be transported by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF) to complete the "cradle-to-grave" tracking required by the EPA.[8][13] Never attempt to dispose of this chemical through in-house means or via standard municipal waste.

Section 4: Emergency Procedures for Spills

In the event of a spill, a swift and correct response is crucial to minimize exposure and environmental impact.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Protect Yourself: Don the appropriate PPE as outlined in Table 2 before re-entering the area.

  • Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood if the spill is contained within one.[2]

  • Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or a commercial chemical sorbent). Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Containerize: Carefully scoop the absorbed material and contaminated debris into a designated waste container.[2]

  • Label and Dispose: Label the container as "Hazardous Waste: Spill Debris containing this compound" and manage it for disposal according to the protocol in Section 3.

  • Decontaminate: Clean the spill area with soap and water.

Section 5: Process Visualization

To synthesize the procedural steps, the following diagram illustrates the decision-making workflow for the proper disposal of this compound.

G cluster_0 Laboratory Operations cluster_1 Waste Accumulation & Disposal start Waste Generated (this compound) characterize Step 1: Characterize as Hazardous Waste (Toxicity) start->characterize spill Spill Occurs? start->spill segregate Step 2: Segregate from Incompatible Waste characterize->segregate containerize Step 3: Place in a Compatible, Closed Container segregate->containerize label_waste Step 4: Affix a Complete 'Hazardous Waste' Label containerize->label_waste accumulate Step 5: Store in Lab SAA (Secondary Containment) label_waste->accumulate Move to Storage contact_ehs Step 6: Arrange Pickup with EHS or Licensed Vendor accumulate->contact_ehs disposal Final Disposal at a Permitted TSDF contact_ehs->disposal spill->characterize No emergency Follow Emergency Spill Protocol spill->emergency Yes

Caption: Disposal Decision Workflow for this compound.

References

  • RCRA | Environmental Health and Safety - Case Western Reserve University. (n.d.).
  • Hazardous Waste Disposal Guidelines. (n.d.). Purdue University.
  • Laboratory Waste Management: The New Regulations. (2019). MedicalLab Management.
  • RCRA addresses waste management, disposal and recycling. (n.d.). University of Houston-Clear Lake.
  • Hazardous Waste Management in the Laboratory. (2022). Lab Manager.
  • Lab Waste Management and RCRA Updates for Colleges and Universities. (2020). NY.Gov.
  • Proper Handling of Hazardous Waste Guide. (n.d.). US EPA.
  • Best Practices for Hazardous Waste Disposal. (2016). AEG Environmental.
  • Hazardous Waste. (n.d.). US EPA.
  • Steps in Complying with Regulations for Hazardous Waste. (2025). US EPA.
  • Ethanol, 2-(3-methylphenoxy)- - Substance Details. (n.d.). US EPA.
  • SAFETY DATA SHEET - according to Regulation (EC) No. 1907/2006. (2020).
  • Hazardous Waste Disposal Procedures. (n.d.). Michigan Technological University.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(3-Methylphenoxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work requires a deep respect for the chemical reagents we handle daily. Understanding the specific hazards of a compound like 2-(3-Methylphenoxy)ethanol (CAS No. 13605-19-1) is the foundation of a safe and effective laboratory environment. This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting and using Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to not only protect yourself but also to build a culture of safety and trust within your team.

Foundational Principles: From Hazard Identification to Risk Mitigation

Before we can select the appropriate PPE, we must first understand the specific risks posed by this compound. This compound is not benign; it presents a multi-faceted hazard profile that demands careful consideration.

GHS Hazard Profile

According to safety data sheets, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H318: Causes serious eye damage.[1]

  • H335: May cause respiratory irritation.[1]

The designation H318, "Causes serious eye damage," is particularly critical. Unlike "eye irritation," this classification implies a risk of significant, potentially irreversible, damage upon contact.[1] This single fact elevates the required level of eye protection beyond standard safety glasses. Similarly, the potential for skin and respiratory irritation necessitates robust barrier and ventilation controls.[1][2]

The Risk Assessment Workflow

Effective PPE selection is not a static choice but the outcome of a dynamic risk assessment process. Before any procedure, mentally or formally walk through these steps.

A Identify Hazards (H302, H315, H318, H335) B Assess Exposure Potential (Quantity, Duration, Task) A->B informs C Select Controls (Engineering > Administrative > PPE) B->C dictates D Implement & Verify Controls C->D leads to D->B Feedback Loop (Review & Adjust)

Caption: A workflow for assessing risk before handling chemicals.

Mandated PPE and Engineering Controls

Based on the hazard profile, a multi-layered approach to protection is required. This begins with engineering controls, which are always the first and most effective line of defense.

Engineering Controls: The Primary Barrier

To address the risk of respiratory irritation (H335) from vapors or aerosols, all handling of this compound must be conducted within a properly functioning and certified chemical fume hood.[3] This is non-negotiable. A fume hood contains vapors, protecting the user and the general laboratory environment, and should be the default for all but the smallest, sealed transfers.

Eye and Face Protection: Defending Against Irreversible Damage

Given the H318 classification, robust eye protection is mandatory.

  • Minimum Requirement: Chemical splash goggles that seal completely around the eyes are required for all handling activities.

  • Elevated Risk Requirement: When handling larger volumes (>100 mL), performing transfers under pressure, or when there is any increased risk of splashing, a full-face shield must be worn over the chemical splash goggles .[4] Standard safety glasses are insufficient as they do not protect from splashes originating from the side, top, or bottom.

Hand Protection: Preventing Dermal Exposure

To prevent skin irritation (H315), chemically resistant gloves are essential.

  • Recommended Material: While specific breakthrough data for this compound is not widely published, Nitrile gloves are a standard and appropriate choice for incidental contact.

  • Self-Validating Protocol: Glove integrity is paramount. Before donning, visually inspect gloves for any signs of degradation, punctures, or tears. After use, follow a strict removal protocol to avoid contaminating your skin.[5]

Body Protection and Personal Attire

Protecting the body from incidental contact is a key component of laboratory safety.

  • Laboratory Coat: A clean, buttoned lab coat must be worn at all times.

  • Chemically Resistant Apron: For procedures involving significant splash potential, a chemically resistant apron should be worn over the lab coat.

  • Personal Attire: Always wear long pants and closed-toe shoes that cover the entire foot.[6] Fabric shoes are not recommended as they can absorb chemical spills.

Operational Plans: Protocols and Procedures

Translating knowledge into action requires clear, repeatable procedures. The following protocols ensure that safety measures are implemented correctly and consistently.

PPE Selection and Use Workflow

This diagram outlines the decision-making process for ensuring adequate protection during a given laboratory task.

cluster_0 Preparation cluster_1 PPE Donning Sequence cluster_2 Execution & Doffing A Task Identified (e.g., Weighing, Transfer, Reaction) B Work in Fume Hood? A->B C Confirm Sash is at Proper Height and Airflow is Normal B->C Yes D 1. Lab Coat & Apron (if needed) C->D E 2. Goggles & Face Shield (if needed) D->E F 3. Inspect and Don Gloves E->F G Perform Task F->G H Properly Doff PPE (Gloves First) G->H I Wash Hands Thoroughly H->I

Caption: Step-by-step workflow for PPE selection, use, and removal.

Step-by-Step Protocol: Donning and Doffing PPE

The order of donning and doffing is critical to prevent cross-contamination.

Donning (Putting On):

  • Body Protection: Don lab coat and fasten completely. If required, wear a chemically resistant apron over the coat.

  • Eye/Face Protection: Put on chemical splash goggles, ensuring a snug fit. Add a face shield if the risk assessment requires it.

  • Hand Protection: Inspect gloves for damage, then pull them on, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off):

  • Gloves: This is the most contaminated item. Remove them first. Using the "glove-to-glove" and "skin-to-skin" technique, peel one glove off without touching the outside with your bare hand. Use the clean hand to slide under the cuff of the second glove and peel it off. Dispose of them immediately in a designated hazardous waste container.[5]

  • Face/Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the strap or sides.

  • Body Protection: Unbutton the lab coat and remove it by rolling it outwards, keeping the contaminated exterior away from your body.

  • Hygiene: Immediately wash your hands thoroughly with soap and water.[2]

Quantitative PPE Summary
Task / ConditionEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low Volume / Incidental Contact Chemical Splash GogglesNitrile GlovesLab CoatNot required in fume hood
High Volume / Splash Potential Chemical Splash Goggles AND Face ShieldNitrile GlovesLab Coat AND Chemically Resistant ApronNot required in fume hood
Spill Outside of Fume Hood Chemical Splash Goggles AND Face ShieldDouble-glove with NitrileChemically Resistant Suit or ApronRequired (NIOSH-approved respirator with organic vapor cartridges)

Disposal and Emergency Plans

Preparedness is key to mitigating the impact of an accidental release or exposure.

Disposal of Contaminated Materials

All disposable PPE that has come into contact with this compound, including gloves, bench paper, and pipette tips, is considered hazardous waste.

  • Action: Collect all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.[5]

  • Rationale: Improper disposal can lead to environmental contamination and unintended exposure to support staff. Follow your institution's specific hazardous waste disposal procedures.[2]

Emergency Spill Response Workflow

In the event of a spill, a calm and methodical response is essential.

A Spill Occurs B Alert Personnel & Evacuate Area (If large or outside hood) A->B C Don Appropriate Spill PPE A->C Small Spill in Hood B->C D Contain Spill with Absorbent Material (Work from outside in) C->D E Collect Contaminated Material into Hazardous Waste Bag D->E F Decontaminate Area E->F G Dispose of all Materials as Hazardous Waste F->G

Caption: A logical workflow for responding to a chemical spill.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[5] If irritation persists, seek medical advice.[2]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[1]

By integrating this comprehensive safety framework into your daily operations, you build a resilient and trustworthy laboratory environment, ensuring that your focus remains on scientific discovery and innovation.

References

  • Scribd. (n.d.). Phenoxyethanol-SDS.
  • National Center for Biotechnology Information. (n.d.). Phenoxyethanol. PubChem Compound Database.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Ethanol, 2-(3-methylphenoxy)-. Substance Registry Services.
  • U.S. Food and Drug Administration. (n.d.). Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet.
  • Research Institute for Fragrance Materials. (2022). RIFM fragrance ingredient safety assessment, ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)-, CAS Registry Number 72987-59-8.
  • Madar Corporation. (2007, January 1). Product Name : PHENOXYETHANOL.
  • Research Institute for Fragrance Materials. (2024). RIFM fragrance ingredient safety assessment, 2-(4-methylphenoxy)ethanol, CAS Registry Number 15149-10-7.
  • Chemistry For Everyone. (2025, January 7). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Video]. YouTube.
  • SafetyCulture Marketplace. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).

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2-(3-Methylphenoxy)ethanol

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